Catharanthine tartrate
Description
BenchChem offers high-quality Catharanthine tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Catharanthine tartrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
4168-17-6 |
|---|---|
Molecular Formula |
C25H30N2O8 |
Molecular Weight |
486.51 |
Synonyms |
(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate; (+)-3,4-Didehydrocoronaridine tartrate; (+)-Catharanthine tartrate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Catharanthine Tartrate
Introduction
Catharanthine, a monoterpenoid indole alkaloid, is a compound of significant interest within the scientific community, particularly for those in pharmaceutical research and drug development.[1][2] Isolated from the Madagascar periwinkle (Catharanthus roseus), this natural product is a crucial precursor in the semi-synthesis of the highly potent and clinically significant anticancer agents, vinblastine and vincristine.[1][2][3] While catharanthine itself demonstrates some biological activities, its primary value lies in its unique chemical architecture, which serves as a foundational scaffold for creating more complex and therapeutically active molecules.[1][2]
This technical guide focuses on catharanthine tartrate, the tartrate salt of catharanthine. This salt form is frequently preferred in research and development settings due to its enhanced stability and solubility characteristics compared to the free base.[2][3][4] A thorough understanding of the physicochemical properties of catharanthine tartrate is paramount for its effective handling, characterization, and utilization in synthetic and analytical applications. This document provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination, to support researchers, scientists, and drug development professionals in their work with this important compound.
Part 1: Core Physicochemical Properties
A complete understanding of the physicochemical properties of a compound is the bedrock of its successful application in research and development. These properties dictate everything from its behavior in solution to its reactivity in chemical transformations.
Chemical Structure and Stereochemistry
The precise chemical identity of catharanthine tartrate is defined by its structure, molecular formula, and associated identifiers.
-
IUPAC Name : 2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate[4][5]
Caption: Chemical structure of Catharanthine.
Physical Properties
The physical characteristics of catharanthine tartrate are crucial for its handling, storage, and formulation.
-
Appearance : It is typically a white to off-white or pale yellow crystalline powder.[1][4]
-
Melting Point : The melting point is reported to be in the range of 126-128°C.[3][4][5]
-
Solubility Profile : Catharanthine tartrate exhibits good solubility in a range of polar solvents. It is freely soluble in water and methanol, and soluble in ethanol, DMSO, and DMF.[4] Its solubility is limited in chloroform.[4] The solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[9][10]
-
pH (1% aqueous solution) : A 1% aqueous solution of catharanthine tartrate typically has a pH in the range of 4.0–5.5.[4]
Spectroscopic Data
Spectroscopic data is fundamental for the identification and characterization of catharanthine tartrate.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV absorption maxima (λmax) for catharanthine are observed at 224 nm and 283 nm.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for structural elucidation. In the ¹H NMR spectrum of catharanthine, characteristic signals can be observed, such as those for the aromatic protons.[11][12] For instance, signals for H-9, H-10, H-11, and H-12 appear in the aromatic region of the spectrum.[11]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ for the catharanthine free base is observed at m/z 337.[13]
Summary Table of Physicochemical Properties
| Property | Value | References |
| IUPAC Name | 2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | [4][5] |
| CAS Number | 4168-17-6 | [1][4][5][6][7] |
| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ | [1][4][5][6][7] |
| Molecular Weight | 486.52 g/mol | [1][4][8] |
| Appearance | White to off-white/pale yellow crystalline powder | [1][4] |
| Melting Point | 126-128°C | [3][4][5] |
| Solubility | Freely soluble in water, methanol; Soluble in ethanol, DMSO, DMF | [4] |
| pH (1% aq. solution) | 4.0–5.5 | [4] |
| UV λmax | 224, 283 nm | [10] |
Part 2: Experimental Protocols for Characterization
The accurate determination of physicochemical properties relies on robust and well-defined experimental protocols. The following sections detail methodologies for key characterization experiments.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted standard for determining the thermodynamic (equilibrium) solubility of a compound.[14]
Methodology:
-
Preparation : Add an excess amount of solid catharanthine tartrate to a glass vial, ensuring that undissolved solid will remain at the end of the experiment.[14]
-
Solvent Addition : Add a known volume of the desired aqueous buffer to the vial.[14]
-
Equilibration : Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[14]
-
Phase Separation : After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Sampling : Carefully withdraw an aliquot of the supernatant.
-
Filtration : Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]
-
Quantification : Analyze the concentration of catharanthine tartrate in the filtrate using a validated analytical method, such as HPLC-UV.
Causality Behind Experimental Choices: The use of an excess of the solid ensures that the solution becomes saturated, which is a prerequisite for determining the equilibrium solubility. The extended equilibration time with constant agitation is necessary to ensure that the dissolution process has reached a steady state. Filtration is a critical step to remove any undissolved microparticles that could lead to an overestimation of the solubility.
Caption: Workflow for Forced Degradation Study.
Part 3: Implications for Drug Development
The physicochemical properties of catharanthine tartrate have significant implications for various aspects of drug development.
-
Formulation Development : The good aqueous solubility of the tartrate salt is advantageous for the development of parenteral formulations. However, its pH-dependent solubility and potential for precipitation when diluted into buffers must be carefully considered. [9]* Bioavailability and Pharmacokinetics : As a precursor for semi-synthetic drugs, the bioavailability of catharanthine itself is not the primary concern. However, its solubility and stability will influence the efficiency of the synthetic processes used to create the final active pharmaceutical ingredients.
-
Analytical Method Development : A thorough understanding of its spectroscopic properties (UV, NMR, MS) is essential for developing and validating analytical methods for its identification, quantification, and purity assessment. [15][16]The stability profile informs the development of stability-indicating methods and the definition of appropriate storage and handling conditions. [17]* Role as a Key Starting Material : The chemical reactivity of catharanthine, which is a function of its structure, is the very reason it is a valuable precursor in the synthesis of vinblastine and other vinca alkaloids. [1]
Conclusion
Catharanthine tartrate is a compound of immense value in the field of medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is crucial for its effective use. The provided data and experimental protocols offer a solid foundation for researchers and scientists working with this important natural product derivative. Further investigation into its solid-state properties and a more detailed mapping of its degradation pathways will continue to be of great interest to the scientific community.
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Catharanthine tartrate biosynthetic pathway
An In-Depth Technical Guide to the Catharanthine Biosynthetic Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine, a monoterpenoid indole alkaloid (MIA), stands as a molecule of profound pharmaceutical importance. It is one of the two essential monomeric precursors, alongside vindoline, for the synthesis of the potent anticancer bisindole alkaloids, vinblastine and vincristine.[1] These dimeric compounds are critical chemotherapeutic agents used in the treatment of various malignancies, including lymphomas and leukemia.[1][2] The low natural abundance of these dimers in their sole plant source, Catharanthus roseus (the Madagascar periwinkle), and the complexity of their chemical synthesis, underscore the urgent need for a comprehensive understanding of their biosynthetic pathways.[1][3] This guide provides a detailed exploration of the intricate, multi-enzyme pathway leading to catharanthine tartrate, synthesizing current knowledge on its enzymatic steps, regulatory networks, and the analytical methodologies crucial for its study. We delve into the causality behind experimental approaches, offering field-proven insights for professionals engaged in natural product chemistry, metabolic engineering, and drug development.
Genesis of a Keystone Molecule: The Upstream Pathway to Strictosidine
The biosynthesis of all 130+ terpenoid indole alkaloids in C. roseus originates from the convergence of two primary metabolic routes to form the universal precursor, strictosidine.[1][2][4] This foundational stage is a testament to the elegant integration of distinct metabolic networks within the plant cell.
The two contributing pathways are:
-
The Shikimate Pathway: This pathway provides the indole moiety of catharanthine by synthesizing the amino acid L-tryptophan. A key enzymatic step, catalyzed by Tryptophan Decarboxylase (TDC) , converts tryptophan into tryptamine, committing it to the TIA pathway.[5]
-
The Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway generates the terpenoid precursor geranyl pyrophosphate (GPP). GPP is then converted through a series of steps into the seco-iridoid monoterpenoid, secologanin.[1]
The crucial confluence of these pathways is catalyzed by Strictosidine Synthase (STR) , a pivotal enzyme that performs a stereospecific Pictet-Spengler reaction between tryptamine and secologanin.[6][7] This reaction exclusively forms 3-α(S)-strictosidine, the foundational scaffold from which the vast diversity of MIAs, including catharanthine, is derived.[6][7][8] The overexpression of both TDC and STR has been a primary strategy in metabolic engineering to "push" the metabolic flux towards higher TIA production.[9]
Regulatory Landscape: Controlling Catharanthine Production
The biosynthesis of catharanthine is not a static process; it is under tight developmental and environmental control, primarily at the transcriptional level. [10][11]Understanding this regulatory network is paramount for designing effective metabolic engineering strategies.
-
Hormonal Elicitation: Jasmonates, including jasmonic acid (JA) and its methyl ester (MeJA), are potent elicitors of the TIA pathway. [10][11]They act as signaling molecules, often triggered by herbivory or pathogen attack, to upregulate the expression of key biosynthetic genes.
-
Transcriptional Control: A cascade of transcription factors (TFs) mediates the jasmonate signal. The ORCA (Octadecanoid-responsive Catharanthus AP2-domain) family of TFs, particularly ORCA3 , are master regulators that bind to the promoters of genes like TDC and STR, activating their transcription. [12]* Environmental Factors: External stimuli, such as UV-B light, have been shown to enhance the production of catharanthine and vindoline. [2]This effect is linked to the upregulation of specific pathway genes, demonstrating an adaptive mechanism to environmental stress. [13]
Methodologies for Analysis and Pathway Investigation
The study of catharanthine requires robust and validated analytical protocols. The following sections detail standard, field-proven methodologies for the extraction, quantification, and enzymatic analysis of this pathway.
Experimental Protocol: Quantification of Catharanthine from C. roseus Leaves via HPLC
This protocol provides a self-validating system for the accurate determination of catharanthine content.
1. Extraction:
- Harvest fresh leaves of C. roseus. Dry them at 40-50°C to a constant weight and grind into a fine powder.
- Accurately weigh 1.0 g of the powdered leaf material.
- Perform extraction using chloroform (CHCl₃), which is effective due to catharanthine's high solubility in this solvent. [14]Macerate or sonicate the powder with 20 mL of chloroform for 30 minutes.
- Filter the mixture and repeat the extraction process on the residue two more times to ensure complete recovery.
- Combine the chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
- Re-dissolve the dried extract in a known volume (e.g., 2.0 mL) of HPLC-grade methanol for analysis. Filter through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
- Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm) is typically used. [15] * Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (e.g., a 21:79 v/v ratio), adjusted to pH 3.5, provides good resolution. [15][16] * Flow Rate: 1.2 mL/min. [15][16] * Detection: UV detection at 254 nm. [16]Catharanthine also shows characteristic absorption peaks around 246 nm and 291 nm. [14] * Quantification: Prepare a calibration curve using a certified catharanthine tartrate standard at several concentrations (e.g., 0.25 µg/mL to 25 µg/mL). [16]Calculate the concentration in the plant extract by comparing its peak area to the standard curve.
| Parameter | Value / Condition | Reference |
| Column | Reversed-Phase C18 | [15] |
| Mobile Phase | Acetonitrile:0.1M Phosphate Buffer (pH 3.5) (21:79, v/v) | [15][16] |
| Flow Rate | 1.2 mL/min | [15][16] |
| Detection λ | 254 nm | [16] |
| Linear Range | 0.25 - 25 µg/mL | [16] |
| Recovery | ~98% | [16] |
Experimental Protocol: In Vitro Assay for Strictosidine Synthase (STR) Activity
This assay validates the functionality of a key control point in the pathway.
1. Enzyme Preparation:
- Homogenize plant tissue (e.g., young leaves or cell suspension cultures) in a suitable extraction buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing protease inhibitors and PVPP).
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
- Use the resulting supernatant as the crude enzyme extract. Further purification can be achieved through ammonium sulfate fractionation and column chromatography if necessary. [17] 2. Assay Reaction:
- Prepare a reaction mixture containing:
- Phosphate buffer (pH 6.8). [17] * Tryptamine hydrochloride (substrate).
- Secologanin (substrate).
- Enzyme extract.
- Incubate the reaction mixture at 30-37°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by adding a strong base (e.g., 1 M NaOH) or by flash-freezing in liquid nitrogen.
3. Product Detection and Quantification:
- Extract the product, strictosidine, from the reaction mixture using an organic solvent like ethyl acetate.
- Evaporate the solvent and redissolve the residue in methanol.
- Analyze the sample using HPLC, comparing the retention time and UV spectrum to an authentic strictosidine standard. The amount of product formed over time is used to calculate the enzyme's specific activity.
Future Horizons: Metabolic Engineering and Synthetic Biology
The complete elucidation of the catharanthine pathway has opened unprecedented opportunities for metabolic engineering and synthetic biology. [3]The goal is to create sustainable and high-yield production platforms, moving beyond the limitations of agricultural sourcing.
-
Engineered Plant Systems: Overexpression of key regulatory (e.g., ORCA3) and biosynthetic (TDC, STR, CS) genes in C. roseus hairy root cultures or whole plants has successfully increased catharanthine yields. [9][18]* Heterologous Production: The entire multi-gene pathway is being reconstituted in heterologous hosts like yeast (Saccharomyces cerevisiae) and other plants (Nicotiana benthamiana). [19][20][21]While titers are currently low, these "green factories" offer a scalable and tightly controlled alternative for producing catharanthine and other valuable MIAs. [3][22][23]These efforts are critical for stabilizing the supply chain for essential anticancer medicines derived from this remarkable natural product.
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An In-depth Technical Guide to the Natural Sourcing of Catharanthine Tartrate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Catharanthine
Catharanthine, a monoterpenoid indole alkaloid (MIA), stands as a cornerstone in the synthesis of vital chemotherapeutic agents.[1][2] While it exhibits some inherent biological activities, including anti-parasitic and antihypertensive properties, its primary significance lies in its role as an indispensable precursor for the semi-synthesis of the potent anti-cancer drugs, vinblastine and vincristine.[3][4] These dimeric alkaloids, formed by the coupling of catharanthine and vindoline, are crucial in the treatment of various cancers, including lymphomas and leukemia.[2][5] Due to the low natural abundance of vinblastine and vincristine, their production heavily relies on the efficient extraction of their monomeric precursors.[6][7]
This guide provides a comprehensive technical overview of the natural sourcing of catharanthine, focusing on its biosynthesis, extraction from its primary botanical source, and its conversion to the more stable and soluble tartrate salt form, which is often preferred for pharmaceutical applications.[1][8]
Primary Natural Source: Catharanthus roseus
The principal and commercially viable natural source of catharanthine is the perennial flowering plant, Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[3][7] This plant, belonging to the Apocynaceae family, produces over 130 different TIAs.[7] While endemic to Madagascar, C. roseus is now cultivated worldwide as both an ornamental and medicinal plant.[3] The leaves of C. roseus are the primary repository for catharanthine and its co-precursor, vindoline.[7][8]
Biosynthesis of Catharanthine in C. roseus
The biosynthesis of catharanthine is a complex, multi-step enzymatic process localized within different cellular compartments of the plant.[5][6] The pathway begins with the fusion of tryptamine, derived from the shikimate pathway, and secologanin, from the terpenoid pathway, to form the central precursor strictosidine.[5] From strictosidine, a branching pathway involving at least nine enzymatic steps leads to the formation of catharanthine.[9][10] Key enzymes in this process include strictosidine β-D-glucosidase (SGD), geissoschizine synthase, and catharanthine synthase.[11][12] The entire biosynthetic pathway is tightly regulated by developmental and environmental factors.[5]
Visualization of the Catharanthine Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of Catharanthine in C. roseus.
Extraction and Purification of Catharanthine
The extraction of catharanthine from the dried leaves of C. roseus is a multi-step process designed to isolate the target alkaloid from a complex mixture of plant metabolites.[8] The yield of catharanthine is typically low, necessitating efficient and optimized protocols.[8]
Quantitative Yields of Catharanthine
The concentration of catharanthine in C. roseus can vary significantly based on the plant variety, cultivation conditions, and the extraction method employed.
| Extraction Method | Plant Material | Catharanthine Yield (% of dry weight) |
| Acid-Base Extraction | Dried Leaves | ~0.07 - 0.46% (in stem)[8] |
| Supercritical CO₂ Extraction | Dried Leaves | 52% (w/w) recovery of initial content[8][13] |
Experimental Protocol: Acid-Base Extraction and Purification
This protocol outlines a standard laboratory-scale method for the extraction and purification of catharanthine.
Step 1: Maceration and Acidic Extraction
-
Rationale: Alkaloids exist as salts in the plant's acidic vacuoles. Acidified extraction protonates the alkaloids, rendering them soluble in the aqueous phase while separating them from non-polar compounds.[8][14]
-
Procedure:
Step 2: Basification and Liquid-Liquid Extraction
-
Rationale: The pH of the aqueous extract is raised to deprotonate the alkaloid salts, converting them into their free base form, which is soluble in organic solvents.
-
Procedure:
-
Adjust the pH of the acidic extract to approximately 9-10 using a base such as ammonium hydroxide.[15]
-
Perform a liquid-liquid extraction by partitioning the basified aqueous phase against an immiscible organic solvent like chloroform or ethyl acetate.[15][16]
-
Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.
-
Step 3: Chromatographic Purification
-
Rationale: The crude extract contains a mixture of numerous alkaloids. Chromatographic techniques are essential for isolating catharanthine from other structurally similar compounds like vindoline.
-
Procedure:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Subject the dissolved extract to column chromatography using a stationary phase like silica gel or alumina.[8]
-
Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure catharanthine.[8]
-
Pool the pure fractions and evaporate the solvent to yield purified catharanthine free base.
-
Workflow for Extraction and Purification
Caption: General workflow for the extraction and purification of Catharanthine.
Preparation of Catharanthine Tartrate
For enhanced aqueous solubility and stability, the purified catharanthine free base is often converted to its tartrate salt.[1][8] This is a straightforward acid-base reaction followed by crystallization.[8]
Experimental Protocol: Salt Formation
-
Procedure:
-
Dissolution: Dissolve the purified catharanthine free base in a suitable organic solvent, such as ethanol or methanol.[8]
-
Addition of Tartaric Acid: Add a stoichiometric amount of tartaric acid, dissolved in a minimal amount of the same solvent, dropwise to the catharanthine solution while stirring.[8]
-
Crystallization: The catharanthine tartrate salt will precipitate out of the solution. This process can be facilitated by cooling the solution.[8]
-
Isolation and Drying: Collect the resulting crystals by filtration, wash them with a small volume of cold solvent, and dry them under a vacuum to yield pure catharanthine tartrate powder.[8]
-
Analytical Characterization and Quantification
Robust analytical methods are crucial for the identification and quantification of catharanthine throughout the extraction, purification, and quality control processes.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of catharanthine.[17] A reversed-phase HPLC method using a C18 column is typically employed.[1][18]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, methanol, and an aqueous buffer like ammonium acetate or phosphate buffer, run in an isocratic or gradient mode.[1][18]
-
Detection: Catharanthine has characteristic UV absorbance maxima around 246 nm and 291 nm, allowing for its detection and quantification using a UV or Photodiode Array (PDA) detector.[1][16]
Mass Spectrometry (MS)
Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the identification and quantification of catharanthine, especially in complex mixtures.[14][15] Electrospray ionization (ESI) in positive ion mode is commonly used, with the protonated molecular ion [M+H]⁺ serving for identification.[19]
Challenges and Future Directions
The primary challenge in sourcing catharanthine from C. roseus is its low natural abundance.[6] This has driven research into alternative production strategies, including:
-
Metabolic Engineering: Altering the TIA biosynthetic pathway in C. roseus or other host organisms to increase the yield of catharanthine.[6]
-
Heterologous Expression: Reconstituting the entire catharanthine biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae or in other plant chassis such as Nicotiana benthamiana.[9][10][12]
These advancements hold the promise of a more sustainable and cost-effective supply of this critical pharmaceutical precursor.
References
- Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus. (Source: Google Cloud)
- The Discovery and Enduring Significance of Catharanthine Tartrate: A Technical Guide. (Source: Benchchem)
- A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (Source: MDPI)
- Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana. (Source: PMC - PubMed Central)
- Detection and Quantification of Catharanthine Alkaloids in Catharanthus Roseus Leaves using Electrochemical and Optical Methods. (Source: IEEE Xplore)
- Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. (Source: Journal of Pure and Applied Microbiology)
- Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana.
- Biosynthesis and regulation of terpenoid indole alkaloids in C
- Application Note: A Robust HPLC Method for the Quantification of Catharanthine Tartr
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- A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. (Source: PubMed)
- Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chrom
- Simultaneous Quantification of Four Indole Alkaloids in Catharanthus Roseus Cell Line C20hi by UPLC-MS. (Source: PubMed)
- A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (Source: Research Journal of Pharmacognosy)
- Catharanthus Roseus: Phytochemistry, Pharmacological Activities, Traditional Uses and It's Most Potent Anticancer Activity. (Source: N/A)
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- Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review. (Source: PMC - PubMed Central)
- Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. (Source: PMC - PubMed Central)
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- Extraction of Indole Alkaloids from Catharanthus roseus Using Supercritical Carbon Dioxide. (Source: N/A)
- Catharanthine Tartr
- Catharanthine tartr
- Catharanthine Tartr
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Catharanthine Tartrate: A Technical Guide to its Biological Activity
Abstract
Catharanthine, a monoterpenoid indole alkaloid (MIA) isolated from the Madagascar periwinkle (Catharanthus roseus), is a compound of significant pharmacological interest.[1][2] While renowned as an indispensable precursor in the semi-synthesis of the potent dimeric anticancer agents vinblastine and vincristine, catharanthine itself possesses a diverse and complex portfolio of biological activities.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological actions of catharanthine tartrate, a salt form utilized to enhance solubility for research.[4] We will dissect its mechanisms of action, from weak anti-mitotic effects to potent modulation of ion channels and neurotransmitter systems. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, summarizing key quantitative data, and visually mapping the complex signaling pathways involved.
Introduction: Beyond a Precursor
For decades, the scientific narrative of catharanthine has been dominated by its role as a structural building block.[5] The enzymatic or synthetic coupling of catharanthine with its fellow MIA, vindoline, forms the basis for producing some of the most important chemotherapeutic drugs in modern oncology.[2][6] However, viewing catharanthine solely through this lens overlooks its intrinsic pharmacological properties. Standalone, catharanthine tartrate has demonstrated a spectrum of activities, including anticancer, cardiovascular, and neuropharmacological effects, making it a compelling molecule for further investigation.[5][7][8] This guide will delve into these intrinsic activities, providing the technical foundation necessary to explore its full therapeutic potential.
Pivotal Role in Anticancer Therapy: The Semi-Synthesis of Vinblastine
The most significant application of catharanthine is in the production of vinblastine.[3] Natural extraction yields of vinblastine from C. roseus are exceedingly low (approximately 0.00025% of dry leaf weight), making commercial production via this method impractical.[3] Consequently, a semi-synthetic approach, coupling catharanthine and vindoline, is the primary manufacturing route.[3][9]
The Coupling Reaction: An Experimental Overview
The core of this synthesis is an oxidative coupling reaction that joins the indole nucleus of catharanthine with the dihydroindole portion of vindoline.[9] A common and effective method involves using an iron(III)-promoted reaction, which is thought to mimic the natural biosynthetic process.[3]
Caption: Workflow for the semi-synthesis of vinblastine from C. roseus.
Detailed Protocol: Fe(III)-Promoted Coupling
This protocol describes a widely adopted method for the semi-synthesis of vinblastine. The rationale for using an iron(III) catalyst is its ability to facilitate a controlled, biomimetic oxidation, promoting the specific bond formation between the two monomeric alkaloids. The subsequent reduction step with sodium borohydride is crucial for converting the intermediate iminium ion to the final stable vinblastine structure.[3]
Materials:
-
Catharanthine
-
Vindoline
-
Ferric Chloride (FeCl₃), anhydrous
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Dissolution: Dissolve equimolar amounts of catharanthine and vindoline in dry DCM under an inert argon atmosphere. Rationale: An inert atmosphere prevents unwanted side reactions from atmospheric oxygen and moisture.
-
Cooling: Cool the reaction mixture to -20°C. Rationale: Low temperature helps to control the reaction kinetics and minimize the formation of undesired byproducts.
-
Catalyst Addition: Slowly add a solution of FeCl₃ in MeOH to the reaction mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC). Rationale: Slow addition of the catalyst ensures a controlled reaction rate.
-
Quenching & Reduction: Once the starting materials are consumed (as indicated by TLC), quench the reaction by adding an aqueous solution of NaBH₄. Rationale: NaBH₄ reduces the anhydrovinblastine intermediate to vinblastine and quenches any remaining oxidant.
-
Extraction: After stirring, allow the mixture to warm to room temperature. Add water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product using column chromatography (e.g., silica gel) to isolate vinblastine.
Yield Data: The efficiency of the coupling reaction is a critical factor. Yields can vary based on the specific conditions used.
| Coupling Method | Oxidant/Catalyst | Yield (%) | Reference |
| Singlet Oxygen | H₂O₂ + NaClO | ~20% | [9] |
| Iron(III)-Promoted | FeCl₃ | Variable, often higher than ¹O₂ methods | [3] |
Intrinsic Biological Activities of Catharanthine
Beyond its role as a synthetic precursor, catharanthine itself interacts with several biological targets, resulting in a range of pharmacological effects.
Anticancer and Cytotoxic Activity
Catharanthine exhibits modest intrinsic anti-mitotic and cytotoxic properties, though it is significantly less potent than its dimeric derivatives like vincristine.[10] Its primary mechanism in this context involves a weak interaction with tubulin, which can disrupt microtubule dynamics and interfere with mitotic spindle formation.[1][10]
More recent studies have revealed a more complex mechanism. In HepG2 liver carcinoma cells, catharanthine has been shown to induce autophagy and apoptosis.[8][11][12] This is mediated, at least in part, by the inhibition of the mTOR signaling pathway and the upregulation of key autophagy-related genes such as LC3 and Beclin1.[1][11][12][13]
Quantitative Cytotoxicity Data:
| Cell Line | Assay | IC50 Value | Reference |
| SH-SY5Y (Neuroblastoma) | Not specified | 60 µg/mL | [10] |
| JURKAT E.6 (Leukemia) | XTT Assay | 211 ng/mL | [8] |
| THP-1 (Leukemia) | XTT Assay | 210 ng/mL | [8] |
| Note: Data for JURKAT and THP-1 cells were obtained using an indole alkaloid-enriched extract containing catharanthine. |
Cardiovascular Effects: Vasodilation and Blood Pressure Reduction
A significant and well-documented activity of catharanthine is its effect on the cardiovascular system.[14][15] It has been shown to cause vasodilation, lower blood pressure, and decrease heart rate in vivo.[16][17]
Mechanism of Action: The primary mechanism for these effects is the inhibition of voltage-operated L-type Ca²⁺ channels (VOCCs) in both vascular smooth muscle cells (VSMCs) and cardiomyocytes.[14][15][16] By blocking the influx of Ca²⁺ into these cells, catharanthine prevents the sustained contraction of blood vessels, leading to vasorelaxation and a reduction in blood pressure.[14] Its effect is more pronounced in resistance vasculature (smaller arteries) compared to conduit vessels.[14]
Caption: Mechanism of catharanthine's vasodilatory effect via VOCC inhibition.
Quantitative Cardiovascular Data:
| Parameter | IC50 Value | Cell Type / Condition | Reference |
| VOCC Inhibition (VSMCs) | 8 µM | Vascular Smooth Muscle Cells | [16] |
| VOCC Inhibition (Cardiomyocytes) | 220 µM | Cardiomyocytes | [16] |
| Inner Vessel Wall Diameter Increase | 10 µM | Phenylephrine-constricted Mesenteric Arteries | [14] |
| Intracellular Free Ca²⁺ Reduction | 16 µM | Phenylephrine-constricted Mesenteric Arteries | [14] |
Neuropharmacological Activity
Catharanthine tartrate is gaining attention for its complex interactions with multiple neurotransmitter systems, suggesting potential applications in treating addiction and other neurological disorders.[4][18]
Mechanisms of Action:
-
Nicotinic Acetylcholine Receptors (nAChRs): Catharanthine acts as a non-competitive antagonist at nAChRs, particularly showing inhibitory activity at α4β2 and α6 subunit-containing receptors.[4][19][20] These receptor subtypes are implicated in the reinforcing effects of nicotine, suggesting a potential role for catharanthine as an anti-addictive agent.[21][22]
-
Dopamine Transporter (DAT): It partially inhibits the dopamine transporter, which slows the reuptake of dopamine from the synaptic cleft.[19][21] This modulation of the mesolimbic dopamine system is a key area of investigation for its anti-addictive potential.[19][23] Studies have shown that catharanthine can dose-dependently inhibit evoked dopamine release in the nucleus accumbens while also increasing basal extracellular dopamine levels.[19][20][23]
Key Experimental Protocols for Activity Assessment
To assess the biological activities of catharanthine tartrate, standardized in vitro assays are essential. The following protocols are foundational for cytotoxicity and apoptosis analysis.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][13]
Materials:
-
96-well cell culture plates
-
Catharanthine tartrate working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[11]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of catharanthine tartrate. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][11] Rationale: This allows viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][11]
-
Data Acquisition: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the catharanthine tartrate concentration to determine the IC50 value using non-linear regression analysis.[7]
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] It utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic/necrotic cells).[7]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 3 x 10⁵ cells/well) in 6-well plates. After overnight attachment, treat with desired concentrations of catharanthine tartrate for the chosen duration (e.g., 24 hours).[7]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.[7] Rationale: It is critical to collect both populations as apoptotic cells often detach from the plate.
-
Washing: Wash the cell pellet once with cold PBS.[7]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[7] Distinguish cell populations based on FITC and PI fluorescence.
Conclusion and Future Directions
Catharanthine tartrate is a molecule with a rich and expanding pharmacological profile. While its role as a precursor for vinblastine synthesis remains paramount, its intrinsic biological activities warrant significant attention.[1][5] The compound's ability to modulate VOCCs presents a clear pathway for investigating its potential in cardiovascular diseases.[15] Furthermore, its complex interactions with nAChRs and the dopamine system position it as a promising lead compound for developing novel treatments for addiction and other neurological disorders.[4]
Future research should focus on in-depth in vivo studies to validate the in vitro findings, particularly concerning its anticancer and neuropharmacological effects.[24] Elucidating the detailed signaling cascades, especially the interplay between autophagy and apoptosis in its cytotoxic effects, will be crucial for its potential development as a therapeutic agent.[24] The journey of catharanthine from a simple precursor to a multifaceted bioactive compound is a compelling example of the untapped potential residing within natural products.
References
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- Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes. (2013). PubMed.
- Catharanthine sulfate as a precursor in the synthesis of vinblastine. (2025). BenchChem.
- A Comparative Analysis of the Mechanisms of Action: Catharanthine Tartr
- A Comparative In Vitro Analysis of Catharanthine Tartrate and Catharanthine Sulf
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- A Comparative Guide to the In Vitro and In Vivo Activities of Catharanthine Tartr
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- Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. (2024). PubMed.
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- 24. pdf.benchchem.com [pdf.benchchem.com]
The Indispensable Role of Catharanthine Tartrate in the Semisynthesis of Vinblastine: A Technical Guide for Drug Development Professionals
Abstract
Vinblastine, a cornerstone of combination chemotherapy for decades, remains a vital tool in the oncologist's armamentarium. Its complex dimeric structure, however, presents a formidable challenge for total chemical synthesis, making semisynthesis from naturally derived precursors the only commercially viable production method. This in-depth technical guide focuses on the pivotal role of catharanthine, specifically as its tartrate salt, in the construction of the vinblastine scaffold. We will dissect the critical coupling reaction with vindoline, exploring and comparing the seminal Polonovski-Potier reaction with modern biomimetic approaches, including enzymatic and iron(III)-promoted methodologies. This guide is intended for researchers, chemists, and drug development professionals, providing not just procedural outlines but also the underlying mechanistic rationale to empower informed decisions in process development and optimization.
Introduction: The Enduring Legacy of Vinblastine and the Synthetic Imperative
The discovery of the bisindole alkaloids vinblastine and vincristine from the Madagascar periwinkle, Catharanthus roseus, was a serendipitous breakthrough in cancer therapy.[1] These compounds exert their potent antimitotic effects by disrupting microtubule dynamics, a mechanism that has proven effective against a range of malignancies, including lymphomas, leukemias, and certain solid tumors.[2] However, the natural abundance of these dimeric alkaloids is exceedingly low, often cited as 0.00025% of the plant's dry leaf weight, rendering direct extraction unsustainable for meeting global clinical demand.[3]
Fortunately, the monomeric precursors, catharanthine and vindoline, are found in significantly higher concentrations within the plant.[4][5] This disparity laid the foundation for a semisynthetic strategy, wherein these more abundant monomers are isolated and then chemically coupled to construct the dimeric vinblastine core. Catharanthine, an iboga-type alkaloid, provides the "upper" or velbanamine portion of vinblastine. This guide will illuminate the journey of catharanthine, from its extraction as a tartrate salt to its crucial participation in the formation of the C16'-C10 bond with vindoline, the reaction that lies at the heart of vinblastine synthesis.
Catharanthine Tartrate: Physicochemical Properties and Rationale for Use
Catharanthine is typically isolated from C. roseus leaves through a series of extraction and purification steps.[6] While the free base can be obtained, it is frequently converted to its tartrate salt for practical applications in synthesis.[1][7]
Table 1: Physicochemical Properties of Catharanthine and its Tartrate Salt
| Property | Catharanthine (Free Base) | Catharanthine Tartrate | Rationale for Tartrate Use |
| Molecular Formula | C₂₁H₂₄N₂O₂ | C₂₁H₂₄N₂O₂ · C₄H₆O₆ | Salt formation with L-(+)-tartaric acid |
| Molar Mass | 336.43 g/mol | 486.52 g/mol | Increased molecular weight |
| Appearance | Crystalline solid | Crystalline solid | Stable, crystalline form suitable for handling |
| Solubility | Sparingly soluble in water | Enhanced aqueous solubility | Improved solubility in protic solvents facilitates handling and reaction setup.[1] |
| Stability | Susceptible to degradation | Increased stability | The salt form is generally more stable for long-term storage and use.[1] |
The enhanced solubility and stability of catharanthine tartrate make it the preferred starting material for the subsequent coupling reactions.[1]
Preparation of Catharanthine Tartrate
A standardized protocol for the preparation of catharanthine tartrate from the isolated free base is as follows:
Experimental Protocol: Tartrate Salt Formation
-
Dissolution: Dissolve the purified catharanthine free base in a suitable organic solvent (e.g., methanol or ethanol).
-
Acid Addition: Prepare a stoichiometric solution of L-(+)-tartaric acid in the same solvent. Add this solution dropwise to the catharanthine solution with constant stirring.[1]
-
Crystallization: The catharanthine tartrate salt will precipitate from the solution. This process can be aided by cooling the mixture or by the slow addition of a less polar co-solvent.[1]
-
Isolation: Collect the crystalline product by filtration.
-
Washing and Drying: Wash the crystals with a small volume of cold solvent and dry under vacuum to yield pure catharanthine tartrate.[1]
The Core Transformation: Coupling Catharanthine and Vindoline
The central event in vinblastine semisynthesis is the formation of a carbon-carbon bond between the C16' position of the catharanthine unit and the C10 position of the vindoline unit. This reaction first yields the intermediate α-3',4'-anhydrovinblastine (AVLB), which is then converted to vinblastine.[8][9][10]
Caption: Overall synthetic pathway to Vinblastine.
Over the years, several distinct methodologies have been developed to achieve this critical transformation, each with its own advantages and mechanistic nuances.
The Modified Polonovski-Potier Reaction
One of the earliest and most significant breakthroughs in this field was the application of a modified Polonovski reaction by Potier and colleagues.[11][12][13] This approach involves the activation of catharanthine N-oxide with trifluoroacetic anhydride (TFAA).
Mechanism: The reaction proceeds through the formation of a reactive iminium ion from catharanthine N-oxide. This electrophilic species is then attacked by the nucleophilic C10 position of vindoline. The resulting intermediate is subsequently reduced with sodium borohydride (NaBH₄) to yield anhydrovinblastine.[14][15] A key advantage of this method is its ability to control the regioselectivity of the coupling.[3] However, achieving high diastereoselectivity at the newly formed C16' stereocenter often requires very low temperatures (e.g., -78°C).[3][14]
Caption: Polonovski-Potier Reaction Workflow.
Experimental Protocol: Polonovski-Potier Coupling
-
N-Oxidation: Convert catharanthine to catharanthine N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).
-
Reaction Setup: Dissolve catharanthine N-oxide and vindoline in an anhydrous solvent (e.g., dichloromethane) and cool to -78°C.[15]
-
Activation and Coupling: Slowly add a solution of trifluoroacetic anhydride (TFAA) in the same solvent.[15] Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.[15]
-
Reduction: Add sodium borohydride (NaBH₄) to reduce the intermediate iminium species to anhydrovinblastine.[15]
-
Purification: Extract the product and purify by column chromatography.
Biomimetic Approaches: Harnessing Nature's Catalysts
Inspired by the biosynthetic pathway in C. roseus, researchers have explored enzymatic and biomimetic chemical methods for the coupling reaction.[8][9]
In the plant, the dimerization is catalyzed by a class III peroxidase.[5][8][9] This has been replicated in vitro using commercially available horseradish peroxidase (HRP).[4][16]
Mechanism: HRP, in the presence of hydrogen peroxide (H₂O₂), is believed to oxidize catharanthine, initiating a fragmentation that generates a reactive intermediate.[4][8] This intermediate is then attacked by vindoline to form an iminium species, which is subsequently reduced by NaBH₄ to anhydrovinblastine.[4] This method offers a green chemistry alternative, operating under mild, aqueous conditions. Yields of 40-50% for anhydrovinblastine have been reported under optimized conditions.[4]
Experimental Protocol: HRP-Mediated Coupling
-
Reaction Mixture: Prepare a buffered aqueous solution (e.g., 0.1 M MES, pH 6.0).[4]
-
Substrate Addition: Add catharanthine and vindoline to the buffer.
-
Enzyme and Oxidant: Add horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to initiate the reaction.[4]
-
Incubation: Incubate the mixture at a controlled temperature with stirring.
-
Reduction: After a set time, add sodium borohydride to reduce the iminium intermediate.
-
Extraction and Purification: Extract the anhydrovinblastine with an organic solvent and purify using chromatography.
A significant advancement in vinblastine synthesis is the development of an Fe(III)-promoted coupling reaction.[14][17][18] This biomimetic approach not only provides high yields but also exhibits exceptional stereocontrol, exclusively forming the natural C16' stereochemistry even at room temperature.[3][14][19]
Mechanism: The reaction is initiated by an iron(III) salt, typically FeCl₃, which is presumed to generate a catharanthine amine radical cation.[3][17][20] This species undergoes oxidative fragmentation, followed by a highly diastereoselective coupling with vindoline.[17][20] The resulting iminium ion can be reduced with NaBH₄ to give anhydrovinblastine in excellent yield (up to 90%).[3][14]
Furthermore, this methodology has been extended into a remarkable one-pot synthesis of vinblastine itself. By adding the initial coupling reaction mixture to a second Fe(III)/NaBH₄/air solution, the intermediate anhydrovinblastine is directly oxidized at the C20' position, yielding vinblastine and its isomer leurosidine.[3][14][17][20]
Caption: Fe(III)-Promoted One-Pot Synthesis Workflow.
Experimental Protocol: Fe(III)-Promoted One-Pot Synthesis of Vinblastine
-
Coupling Reaction: Dissolve catharanthine and vindoline in a co-solvent system (e.g., aqueous 0.1 N HCl and CF₃CH₂OH).[3][14] Add a solution of FeCl₃ (approx. 5 equivalents) and stir at room temperature.[3][14]
-
Oxidation/Reduction: In a separate flask, prepare a solution of an Fe(III) salt (e.g., Fe₂(ox)₃) in a buffered solution. Cool this solution to 0°C. Transfer the initial reaction mixture to the cooled Fe(III) solution.[15]
-
Initiation: Carefully add solid NaBH₄ (20-50 equivalents) portion-wise while maintaining the temperature at 0°C.[15] Continue stirring for approximately one hour.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the products with an organic solvent, dry, and concentrate. Purify the crude product by chromatography to separate vinblastine and its C20' isomer, leurosidine.[15]
Comparative Analysis of Coupling Methodologies
Table 2: Comparison of Catharanthine-Vindoline Coupling Methods
| Feature | Polonovski-Potier | HRP-Mediated | Fe(III)-Promoted |
| Starting Material | Catharanthine N-oxide | Catharanthine | Catharanthine |
| Key Reagent(s) | TFAA, NaBH₄ | HRP, H₂O₂, NaBH₄ | FeCl₃, NaBH₄, Air/O₂ |
| Reaction Conditions | Anhydrous, low temp (-78°C for high d.r.) | Aqueous buffer, mild temp. | Aqueous/co-solvent, 0°C to RT |
| C16' Stereoselectivity | Temp. dependent; >5:1 at -78°C[3][14] | Moderate to good | Exclusive formation of natural stereoisomer[3][14][19] |
| Key Product(s) | Anhydrovinblastine | Anhydrovinblastine | Anhydrovinblastine or direct to Vinblastine |
| Typical Yield | 10-40% (overall to Vinblastine)[3][14] | 40-50% (to Anhydrovinblastine)[4] | >80% (coupled products), 40-43% (Vinblastine)[14][17][20] |
| Advantages | Historically significant, well-established | "Green" chemistry, mild conditions | High yield, excellent stereocontrol, one-pot potential |
| Disadvantages | Requires N-oxide, harsh reagents, low temp. | Enzyme cost/stability, moderate yield | Requires careful control of reagents |
From Anhydrovinblastine to Vinblastine: The Final Steps
For methods that yield anhydrovinblastine, a subsequent step is required to introduce the C20' hydroxyl group. This typically involves an oxidation-reduction sequence.[21] The direct Fe(III)-promoted one-pot method elegantly combines the coupling and this subsequent functionalization.[3][14] Studies have shown that the oxygen atom of the C20' hydroxyl group originates from molecular oxygen (air), not from the solvent.[14]
Conclusion: A Versatile Precursor for a Life-Saving Drug
Catharanthine tartrate is more than just a plant-derived alkaloid; it is the cornerstone of the semisynthetic production of vinblastine. The evolution of coupling methodologies, from the pioneering Polonovski-Potier reaction to the highly efficient and stereoselective Fe(III)-promoted one-pot synthesis, showcases the ingenuity of chemical synthesis in addressing critical pharmaceutical needs. The Fe(III)-promoted coupling, in particular, represents a significant leap forward, offering a robust, scalable, and biomimetic route to vinblastine with superior yields and stereocontrol.[15] For drug development professionals, a thorough understanding of these synthetic pathways and the critical role of catharanthine tartrate is essential for the continued supply of this life-saving medication and for the development of novel, even more potent, analogues.
References
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Goodbody, A. E., Endo, T., Vukovic, J., Kutney, J. P., Choi, L. S., & Misawa, M. (1988). Enzymic Coupling of Catharanthine and Vindoline to form 3',4'-Anhydrovinblastine by Horseradish Peroxidase. Planta Medica, 54(2), 136-140. [Link]
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Ishikawa, H., Colby, D. A., & Boger, D. L. (2008). Direct coupling of catharanthine and vindoline to provide vinblastine: total synthesis of (+)- and ent-(-)-vinblastine. Journal of the American Chemical Society, 130(2), 420–421. [Link]
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Ishikawa, H., Colby, D. A., & Boger, D. L. (2009). Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine. SciSpace. [Link]
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Ueda, S., Watanabe, K., & Yamamura, S. (2006). Stereoselective Conversion of Anhydrovinblastine Into Vinblastine Utilizing an Anti-vinblastine Monoclonal Antibody as a Chiral Mould. Chemical & Pharmaceutical Bulletin, 54(5), 665-668. [Link]
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Goodbody, A. E., Endo, T., Vukovic, J., Kutney, J. P., Choi, L. S., & Misawa, M. (1988). Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase. PubMed. [Link]
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Sottomayor, M., Duarte, P., Figueiredo, R., & Ros Barceló, A. (2008). Biosynthesis of vinblastine from the monomeric precursors catharanthine... ResearchGate. [Link]
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Sharma, P., Singh, P., & Kumar, S. (2021). pharmacokinetics activity and interaction of vinblastin and vincristine compounds of catharanthus roseus. Journal of Advanced Scientific Research. [Link]
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Boger, D. L. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. PubMed Central. [Link]
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Kumar, A., Patil, D., Rajamohanan, P. R., & Ahmad, A. (2013). Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus. PLOS One. [Link]
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Miyazaki, T., Yokoshima, S., Simizu, S., Osada, H., Tokuyama, H., & Fukuyama, T. (2006). Synthesis of (+)-Vinblastine and Its Analogues. ACS Publications. [Link]
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Verma, A., Laakso, I., Seppänen-Laakso, T., Huhtikangas, A., & Rischer, H. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. MDPI. [Link]
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Kumar, A., Patil, D., Rajamohanan, P. R., & Ahmad, A. (2013). Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus. PubMed Central. [Link]
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discovery and history of Catharanthine
An In-depth Technical Guide on the Discovery and History of Catharanthine
Abstract
Catharanthine, a monoterpenoid indole alkaloid (MIA), represents a molecule of immense significance in the annals of natural product chemistry and pharmaceutical development. Isolated from the Madagascar periwinkle, Catharanthus roseus, its journey from an obscure plant constituent to a linchpin in cancer chemotherapy is a compelling narrative of scientific inquiry, serendipity, and innovation. While possessing its own modest pharmacological profile, catharanthine's principal value lies in its role as an indispensable precursor for the semi-synthesis of the life-saving dimeric anticancer agents, vinblastine and vincristine. This technical guide provides a comprehensive exploration of the discovery, isolation, and historical importance of catharanthine, detailing the foundational experimental protocols, the elucidation of its complex biosynthesis, and its pivotal role in the generation of potent chemotherapeutics.
A Serendipitous Discovery in the Mid-20th Century
The story of catharanthine is inextricably linked to the scientific investigation of Catharanthus roseus (formerly Vinca rosea). In the 1950s, researchers were drawn to the plant due to its use in traditional medicine, particularly folklore claims of its anti-diabetic properties.[1][2][3] Two independent research groups, one led by Dr. Robert Noble in Canada and another by Dr. Gordon H. Svoboda at Eli Lilly and Company in the United States, began to investigate these claims.[2][3]
While the purported hypoglycemic effects were not substantially verified, both teams made a groundbreaking observation: crude extracts of the plant caused a significant reduction in white blood cell counts in animal models, a condition known as leukopenia.[2] This serendipitous finding immediately suggested a potential application in treating leukemia, a cancer characterized by the overproduction of white blood cells, and dramatically shifted the focus of research.[2][4] This catalyzed an intensive period of phytochemical investigation, particularly at the Lilly Research Laboratories, where a team including G. H. Svoboda, N. Neuss, and M. Gorman embarked on the arduous task of isolating the active principles from the complex mixture of plant compounds.[1]
It was within this fervent research environment that catharanthine was first isolated. In a seminal 1959 publication, Svoboda and his colleagues reported the isolation of several novel alkaloids from C. roseus, one of which they named catharanthine.[1] Initially, its full importance was not recognized; it was simply one of over 70 alkaloids identified from the plant.[2] Only later, with the structural elucidation of the potent dimeric alkaloids vinblastine and vincristine, was it understood that catharanthine was one of the two key monomeric building blocks required for their formation.[2]
Foundational Methodologies: The Isolation and Characterization of Catharanthine
The initial isolation of catharanthine was a formidable challenge, requiring the separation of a single compound from a complex matrix of structurally similar alkaloids, which constitute over 130 distinct TIAs in C. roseus.[5][6] The early methods developed by Svoboda's team relied on the classical principles of acid-base extraction and chromatography.[1]
Experimental Protocol: Historical Isolation of Catharanthine
The following protocol is a synthesized representation of the methodologies employed in the mid-20th century for the extraction and purification of catharanthine.
-
Plant Material Preparation:
-
Dried leaves of Catharanthus roseus are finely ground into a powder. This increases the surface area, maximizing the efficiency of subsequent solvent extractions.[1]
-
-
Defatting:
-
The powdered plant material is subjected to extraction with a non-polar solvent, such as n-hexane or petroleum ether.
-
Causality: This crucial step removes lipids, waxes, and other lipophilic, non-alkaloidal compounds that could interfere with the purification process by forming emulsions or co-precipitating with the target alkaloids.[1]
-
-
Acidic Alkaloid Extraction:
-
The defatted plant material is then macerated with an acidified aqueous solvent (e.g., a 2% solution of tartaric or hydrochloric acid).[2][5]
-
Causality: In the acidic medium, the basic nitrogen atoms of the alkaloids become protonated, forming salts. These alkaloid salts are soluble in the aqueous phase, allowing for their separation from the bulk of the neutral plant marc.
-
-
Basification and Liquid-Liquid Extraction:
-
The acidic aqueous extract is filtered and then basified to a pH of approximately 8-9 using a base like ammonium hydroxide.[2][5]
-
Causality: Basification deprotonates the alkaloid salts, converting them back into their free base form. The free bases are generally insoluble in water but highly soluble in non-polar organic solvents.
-
The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or dichloromethane. The free base alkaloids partition into the organic layer.
-
-
Chromatographic Purification:
-
The combined organic extracts are dried (e.g., over anhydrous sodium sulfate) and concentrated under reduced pressure to yield a crude alkaloid mixture.
-
This crude mixture is then subjected to column chromatography, typically using silica gel or alumina as the stationary phase.[5]
-
Elution is performed with a gradient of solvents of increasing polarity, which separates the individual alkaloids based on their differential affinities for the stationary and mobile phases. Fractions are collected and monitored by techniques like thin-layer chromatography (TLC).
-
-
Crystallization and Salt Formation:
-
Fractions identified as containing pure catharanthine are combined and concentrated.
-
The pure alkaloid is then crystallized, often by dissolving it in a minimal amount of a suitable solvent and adding an anti-solvent or allowing for slow evaporation.
-
For improved stability and handling, catharanthine is often converted to a salt, such as catharanthine sulfate or tartrate, by treatment with the corresponding acid before crystallization.[2][5]
-
Caption: Historical workflow for the isolation of catharanthine.
Table 1: Physicochemical Properties of Catharanthine
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₄N₂O₂ | [7][8] |
| Molar Mass | 336.435 g·mol⁻¹ | [7] |
| IUPAC Name | Methyl (6R,6aR,9S)-7-ethyl-9,10,12,13-tetrahydro-5H-6,9-methanopyrido[1′,2′:1,2]azepino[4,5-b]indole-6(6aH)-carboxylate | [7] |
| CAS Number | 2468-21-5 | [7][8] |
| Appearance | Crystalline solid | [2] |
| Class | Monoterpenoid Indole Alkaloid (Iboga type) | [7][9] |
The Biosynthetic Blueprint: Nature's Intricate Pathway
The biosynthesis of catharanthine is a complex, multi-step, and enzymatically controlled process that originates from primary metabolism and spans multiple subcellular compartments.[6] The elucidation of this pathway has been a major focus of research, driven by the desire to engineer more efficient production systems.
The pathway begins with two key precursors from distinct metabolic routes:[6]
-
Tryptamine: Derived from the amino acid tryptophan via the shikimate pathway.
-
Secologanin: A seco-iridoid monoterpenoid synthesized from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway.
The convergence of these two pathways marks the entry point for all terpenoid indole alkaloids in C. roseus. The enzyme Strictosidine Synthase (STR) catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine , the universal precursor for the entire class of over 130 TIAs found in the plant.[6]
From strictosidine, the pathway to catharanthine involves a series of nine distinct enzyme-catalyzed steps, many of which have only been fully elucidated in recent years.[6][10] Key transformations include the deglycosylation of strictosidine by Strictosidine β-D-Glucosidase (SGD) to form a highly reactive aglycone, followed by a cascade of reactions involving enzymes such as Geissoschizine Synthase (GS), Geissoschizine Oxidase (GO), and ultimately Catharanthine Synthase (CS) , which catalyzes the final step in the formation of the characteristic pentacyclic structure of catharanthine.[10][11]
Caption: Biosynthetic pathway of catharanthine.
The Cornerstone of Chemotherapy: Semi-Synthesis of Vinblastine
The clinical application of vinblastine and vincristine was severely hampered by their exceptionally low natural abundance, with yields often less than 0.0005% of the plant's dry weight.[4] This made direct extraction economically unfeasible for large-scale production. The discovery that the more abundant monomeric alkaloids, catharanthine and vindoline, were their biological precursors paved the way for a commercially viable semi-synthetic approach.[12][13]
The key chemical transformation is the coupling of catharanthine and vindoline to form anhydrovinblastine, which is subsequently converted to vinblastine.[2][14] Several methods have been developed, with the modified Polonovski-Potier reaction and iron(III)-promoted coupling being the most notable.[2][12][15]
Protocol Overview: Iron(III)-Promoted Semi-Synthesis of Vinblastine
-
Coupling Reaction: Catharanthine and vindoline are dissolved in an appropriate solvent system. An iron(III) salt, such as FeCl₃, is introduced.[12]
-
Mechanism: The Fe(III) promotes the oxidative fragmentation of catharanthine, generating a reactive electrophilic intermediate. This intermediate undergoes a highly diastereoselective coupling with the nucleophilic vindoline molecule to form an iminium ion intermediate (anhydrovinblastine iminium ion).[12][15]
-
Reduction and Oxidation: The resulting reaction mixture is then treated with a reducing agent, such as sodium borohydride (NaBH₄), to reduce the iminium ion.[12][16] Concurrently or subsequently, an oxidation step, often mediated by air or another oxidant in the presence of an iron catalyst, hydroxylates the C15'-C20' double bond to furnish vinblastine.[14]
This semi-synthetic route dramatically increased the supply of vinblastine, making it widely accessible for cancer treatment and a cornerstone of many chemotherapy regimens.
Caption: Semi-synthetic coupling of catharanthine and vindoline.
Inherent Pharmacological Activities of Catharanthine
While its fame is primarily derived from its role as a precursor, catharanthine itself exhibits a range of biological activities. These properties are an active area of research, suggesting that catharanthine and its derivatives may have therapeutic potential beyond their use in synthesizing vinblastine.
Table 2: Pharmacological Profile of Catharanthine
| Target/Activity | Description | Source(s) |
| Nicotinic Acetylcholine Receptors (nAChRs) | Acts as a non-competitive antagonist of muscle-type nAChRs and a competitive inhibitor of α9α10 nAChRs. | [7][17] |
| Calcium Channels | Directly blocks CaV2.2 voltage-operated calcium channels, leading to vasodilation and effects on heart rate and contractility. | [7] |
| TRPM8 Channels | A potent inhibitor of Transient Receptor Potential Melastatin 8 (TRPM8) channels. | [7] |
| Antidiabetic Potential | Has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, and may improve insulin sensitivity. | [18][19] |
| Acetylcholinesterase (AChE) Inhibition | Exhibits inhibitory activity against acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. | [17][20] |
Conclusion and Future Perspectives
The discovery of catharanthine is a landmark event in pharmacognosy and medicinal chemistry. It exemplifies how the investigation of traditional plant-based remedies can lead to unexpected and profoundly impactful medical breakthroughs. From its serendipitous identification during the search for an anti-diabetic agent to its establishment as a critical building block for some of the most important anticancer drugs ever developed, catharanthine's story underscores the immense value of natural products in drug discovery.
The meticulous work of early researchers in developing robust extraction and purification protocols laid the foundation for the industrial-scale production necessary to meet clinical demand. Furthermore, the ongoing elucidation of its intricate biosynthetic pathway has opened new frontiers. Modern synthetic biology approaches, such as engineering the entire pathway in microbial hosts like Saccharomyces cerevisiae or in heterologous plant systems like Nicotiana benthamiana, promise a more sustainable and scalable future for the production of catharanthine and its invaluable dimeric derivatives, ensuring its enduring legacy in the fight against cancer.[10][11][21]
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A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine . MDPI. [Link]
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Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana . ACS Publications. [Link]
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Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana . PMC. [Link]
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A Technical Guide to the Solubility of Catharanthine Tartrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Catharanthine Tartrate in Pharmaceutical Research
Catharanthine, a monoterpenoid indole alkaloid sourced from the plant Catharanthus roseus, is a compound of immense pharmaceutical interest. It serves as a vital biosynthetic precursor to the potent anticancer agents vinblastine and vincristine.[1] For practical applications in research and drug development, catharanthine is frequently converted to its tartrate salt to improve its stability and aqueous solubility.[1][2] A thorough understanding of the solubility of catharanthine tartrate in various organic solvents is fundamental for its extraction, purification, formulation, and analytical characterization.[3] This technical guide provides a comprehensive overview of the solubility profile of catharanthine tartrate, details a standardized experimental protocol for its determination, and presents a theoretical framework for understanding its solubility behavior.
Theoretical Principles of Solubility: A Focus on Alkaloid Salts
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar molecular properties, such as polarity, tend to be miscible.[4][5] For an alkaloid salt like catharanthine tartrate, several factors come into play:
-
Polarity : Solvents are broadly classified as polar or non-polar. Polar solvents possess molecules with a separation of electric charge, leading to a dipole moment, while non-polar solvents have a more even distribution of electron density.[6] Catharanthine tartrate, being a salt, is a polar molecule and is therefore more readily soluble in polar solvents.[3]
-
Protic vs. Aprotic Solvents : Polar solvents can be further categorized as protic or aprotic. Protic solvents, such as water and alcohols, can donate hydrogen bonds, while aprotic solvents, like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), cannot. The ability to form hydrogen bonds can significantly influence the solubility of a solute.
-
Influence of the Salt Form : Converting the catharanthine free base to its tartrate salt introduces ionic character to the molecule. This generally decreases its solubility in non-polar organic solvents and enhances its solubility in polar solvents, particularly water and alcohols.[7] The tartrate counterion itself contributes to the overall polarity and hydrogen bonding capacity of the molecule.
The interplay of these factors dictates the solubility of catharanthine tartrate in a given organic solvent. A systematic approach to solvent selection, considering the polarity and hydrogen bonding characteristics of both the solute and the solvent, is crucial for achieving the desired concentration in solution.
Quantitative and Qualitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for catharanthine tartrate in a range of organic solvents. It is important to note that variations in reported solubility values can arise from differences in experimental conditions, such as temperature and the specific form of catharanthine tartrate used.[3]
| Solvent/Solvent System | Type | Temperature (°C) | Solubility (mg/mL) | References |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | ~30 | [8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | 50 | [9] |
| Dimethylformamide (DMF) | Polar Aprotic | Not Specified | ~30 | [8] |
| Methanol | Polar Protic | Not Specified | Freely Soluble | [1] |
| Ethanol | Polar Protic | Not Specified | Soluble | [1][10] |
| Chloroform | Non-Polar | Not Specified | Sparingly Soluble | [1] |
| Dichloromethane | Non-Polar | Not Specified | Soluble | |
| Ethyl Acetate | Polar Aprotic | Not Specified | Soluble | [11] |
| Acetone | Polar Aprotic | Not Specified | Soluble | [11] |
| 1:1 DMSO:PBS (pH 7.2) | Aqueous Buffer | Not Specified | ~0.5 | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Vehicle | Not Specified | 2 | [9] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][12] This method involves agitating an excess amount of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.[3]
Rationale for the Shake-Flask Method
This method is considered the "gold standard" because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This provides a more accurate and reproducible measure of solubility compared to kinetic methods, which can sometimes result in supersaturated solutions.[13]
Step-by-Step Methodology
-
Preparation : Add an excess amount of solid catharanthine tartrate to a clear glass vial. The excess solid should be visually present at the end of the experiment to ensure that saturation has been achieved.[3]
-
Solvent Addition : Add a known volume of the desired organic solvent to the vial.[3]
-
Equilibration : Tightly seal the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3] The exact equilibration time should be determined empirically for the specific compound-solvent system.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vial at a high speed to pellet the excess solid.[14]
-
Sample Collection and Dilution : Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring that no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.[3]
-
Quantification : Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of catharanthine tartrate.[1][3] A typical wavelength for detection is 254 nm.[15]
-
Calculation : Calculate the solubility of catharanthine tartrate in the original solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or molarity.[3]
Visualizing the Process and Structure
To further clarify the experimental workflow and the molecular structure of the compound of interest, the following diagrams are provided.
Caption: Workflow for the saturation shake-flask solubility determination method. [3]
Conclusion
This technical guide has provided a detailed overview of the solubility of catharanthine tartrate in organic solvents, grounded in both theoretical principles and empirical data. The information presented, including the comprehensive solubility table and the detailed experimental protocol for the shake-flask method, is intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and accurate determination of solubility are critical for the successful advancement of catharanthine-related research and the development of novel therapeutics.
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An In-Depth Technical Guide to the Spectroscopic Characterization of Catharanthine Tartrate
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients and their precursors is paramount. Catharanthine, a monoterpenoid indole alkaloid extracted from Catharanthus roseus, is a pivotal precursor in the semi-synthesis of the life-saving anticancer agents vinblastine and vincristine.[1] Its tartrate salt is frequently utilized due to enhanced solubility and stability, making a thorough understanding of its spectroscopic signature essential for quality control, synthetic monitoring, and regulatory compliance.[2]
This technical guide provides a comprehensive analysis of the spectroscopic data of catharanthine tartrate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation, grounded in authoritative references.
The Molecular Blueprint: Structure of Catharanthine Tartrate
Catharanthine possesses a complex, pentacyclic iboga-type alkaloid framework. The tartrate salt introduces L-(+)-tartaric acid as a counterion, which is crucial to consider during spectral analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For catharanthine tartrate, a combination of ¹H and ¹³C NMR, along with 2D correlation experiments, provides a complete picture of its atomic connectivity and stereochemistry.[3]
Experimental Protocol: NMR Analysis
A robust NMR analysis of catharanthine tartrate can be achieved through the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of catharanthine tartrate in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used.[4] It is crucial to ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution, which is critical for resolving the complex spin systems in catharanthine.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required. A pulse program such as PENDANT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivities.[5]
Data Interpretation: The Spectroscopic Signature
The NMR spectra of catharanthine tartrate will exhibit signals for both the catharanthine molecule and the tartaric acid counterion.
¹H NMR Spectral Data of Catharanthine Moiety (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.95 | br s | - | N-H (Indole) |
| 7.50 | d | 7.8 | Ar-H |
| 7.15 | m | - | Ar-H |
| 7.10 | m | - | Ar-H |
| 7.05 | d | 7.8 | Ar-H |
| 5.85 | s | - | Olefinic-H |
| 3.70 | s | - | OCH₃ |
| 3.50-3.10 | m | - | Aliphatic-H |
| 1.65 | m | - | Aliphatic-H |
| 0.95 | t | 7.4 | CH₂CH ₃ |
Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.
¹³C NMR Spectral Data of Catharanthine Moiety (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | C=O (Ester) |
| 136.0 | Aromatic C |
| 135.5 | Aromatic C |
| 129.0 | Aromatic C |
| 122.5 | Olefinic C |
| 121.5 | Aromatic C |
| 119.5 | Aromatic C |
| 118.0 | Aromatic C |
| 110.5 | Aromatic C |
| 82.0 | Quaternary C |
| 52.5 | OCH₃ |
| 52.0 | Aliphatic C |
| 49.0 | Aliphatic C |
| 44.0 | Aliphatic C |
| 38.0 | Aliphatic C |
| 31.0 | Aliphatic C |
| 22.0 | Aliphatic C |
| 12.0 | CH₂C H₃ |
Note: The assignments are based on typical values for indole alkaloids and can be definitively confirmed with 2D NMR data.
The tartaric acid will typically show a signal for its two equivalent CH groups around 4.5 ppm in the ¹H NMR spectrum and a corresponding signal around 73 ppm in the ¹³C NMR spectrum. The carboxylic acid protons and carbons will also be present, though their chemical shifts can be highly variable depending on the solvent and concentration.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Analysis
-
Sample Preparation: A small amount of catharanthine tartrate is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.[6]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Data Interpretation: Characteristic Vibrational Bands
The IR spectrum of catharanthine tartrate will display characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (from tartaric acid and adsorbed water) |
| ~3300 | Medium | N-H stretch (indole) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1615 | Medium | C=C stretch (aromatic and olefinic) |
| ~1460 | Medium | C-H bend (aliphatic) |
| 1250-1000 | Strong | C-N and C-O stretch |
| ~740 | Strong | C-H bend (ortho-disubstituted aromatic ring) |
The broad O-H stretching band from the tartaric acid is a key indicator of the salt form. The strong ester carbonyl peak is a characteristic feature of the catharanthine molecule.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to aid in structural elucidation.
Experimental Protocol: MS Analysis
-
Sample Introduction and Ionization: A dilute solution of catharanthine tartrate in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces an abundant protonated molecular ion with minimal fragmentation.[4][7]
-
Mass Analysis: The ions are separated based on their m/z ratio using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Tandem MS (MS/MS): To obtain structural information, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.[4]
Data Interpretation: Molecular Ion and Fragmentation Pathway
The ESI mass spectrum of catharanthine tartrate will show a prominent peak for the protonated catharanthine molecule. The tartaric acid is typically not observed as a single entity in the positive ion mode.
-
Molecular Ion: The expected protonated molecular ion for catharanthine (C₂₁H₂₄N₂O₂) is [M+H]⁺ at m/z 337.1911 .[4][8] High-resolution mass spectrometry can confirm the elemental composition.
-
Key Fragment Ions: The MS/MS spectrum of the [M+H]⁺ ion of catharanthine is characterized by specific fragment ions that provide structural insights. The major fragmentation pathway involves the retro-Diels-Alder reaction of the D ring, leading to the formation of key fragment ions.
-
m/z 305: Loss of methanol (CH₃OH) from the ester group.
-
m/z 144: A significant fragment corresponding to the isoquinuclidine portion of the molecule.[2]
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of catharanthine tartrate.
Caption: Workflow for the Spectroscopic Analysis of Catharanthine Tartrate.
The Chemical Structure and Fragmentation Pathway
Caption: Simplified MS Fragmentation of Catharanthine.
Conclusion
The comprehensive spectroscopic analysis of catharanthine tartrate, employing NMR, IR, and MS, provides a robust and self-validating framework for its unequivocal identification and characterization. The data presented in this guide, from detailed NMR assignments to characteristic IR absorptions and MS fragmentation patterns, serves as an essential reference for researchers and professionals in the pharmaceutical sciences. Adherence to the described protocols and a thorough understanding of the data interpretation will ensure the quality and integrity of this critical precursor in the synthesis of vital anticancer medications.
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MDPI. (2025). Complete Assignment of the 1 H and 13 C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L.. Retrieved from [Link]
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PubMed. (2018). A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus. Retrieved from [Link]
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ResearchGate. (n.d.). Representative 1H-nuclear magnetic resonance (NMR) spectra of several.... Retrieved from [Link]
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PubMed. (2016). Screening and kinetic studies of catharanthine and ajmalicine accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots. Retrieved from [Link]
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PubMed Central. (2025). HPLC-ESI-HRMS/MS-Based Metabolite Profiling and Bioactivity Assessment of Catharanthus roseus. Retrieved from [Link]
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The Elusive Crystal Structure of Catharanthine Tartrate: A Guide for Researchers
An In-Depth Review of a Critical Pharmaceutical Precursor
For Immediate Release
This technical guide addresses the crystallographic structure of catharanthine tartrate, a monoterpenoid indole alkaloid of significant interest to researchers, scientists, and drug development professionals. Catharanthine, primarily extracted from the Madagascar periwinkle (Catharanthus roseus), is an indispensable precursor for the semi-synthesis of the potent anticancer agents, vinblastine and vincristine.[1] The tartrate salt is often utilized in research and development due to its enhanced solubility and stability.[1]
While the pivotal role of catharanthine tartrate in oncology is well-established, a comprehensive, publicly available dataset of its single-crystal X-ray diffraction data, including unit cell parameters, space group, and a detailed analysis of its hydrogen bonding network, is not readily found in scientific literature or crystallographic databases. This guide, therefore, serves as a resource by consolidating the known information, outlining the established methodologies for its structural elucidation, and providing expert insights into the anticipated crystallographic features that govern its solid-state behavior.
The Significance of Catharanthine Tartrate in Drug Development
Catharanthine itself demonstrates a range of biological activities.[2] However, its primary importance lies in its function as a key building block for vinblastine and vincristine.[1] These dimeric alkaloids are crucial chemotherapeutic agents that inhibit tubulin polymerization, a process vital for cell division.[1] Understanding the three-dimensional structure of catharanthine tartrate is paramount for several reasons:
-
Stereochemistry and Reactivity: The precise spatial arrangement of atoms dictates its reactivity in the coupling reaction with vindoline to form the dimeric alkaloids.
-
Solid-State Properties: The crystal packing and intermolecular interactions influence its stability, solubility, and dissolution rate, which are critical parameters in pharmaceutical formulation.
-
Drug Design: A detailed structural understanding can inform the design of novel catharanthine derivatives with improved properties or alternative biological activities.
Experimental Determination of Crystal Structure: A Methodological Framework
The definitive method for determining the three-dimensional structure of a crystalline compound like catharanthine tartrate is single-crystal X-ray diffraction.[3] The following sections detail the established protocols and the underlying scientific principles for obtaining and analyzing its crystal structure.
Preparation and Crystallization of Catharanthine Tartrate
The journey to a crystal structure begins with the isolation and purification of catharanthine, followed by its conversion to the tartrate salt and subsequent crystallization.
Protocol for Salt Formation and Crystallization: [1]
-
Dissolution: The purified catharanthine free base is dissolved in a suitable organic solvent, such as methanol or ethanol. The choice of solvent is critical as it must fully dissolve the free base to ensure a homogenous reaction.
-
Acid Addition: A stoichiometric amount of L-(+)-tartaric acid, dissolved in a minimal amount of the same solvent, is added dropwise to the catharanthine solution with constant stirring. This acid-base reaction results in the formation of the catharanthine tartrate salt.
-
Crystallization: The tartrate salt, being less soluble in the organic solvent, will begin to precipitate. The quality of the resulting crystals is highly dependent on the rate of precipitation. For single-crystal X-ray diffraction, slow crystallization is essential. This can be achieved through:
-
Slow Evaporation: The solvent is allowed to evaporate slowly over several days, gradually increasing the concentration of the salt beyond its saturation point.
-
Cooling: The solution can be cooled to decrease the solubility of the salt, promoting crystal growth.
-
Vapor Diffusion: A vial containing the catharanthine tartrate solution is placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the salt and encourages the formation of high-quality crystals.
-
-
Isolation and Drying: The formed crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for Catharanthine Tartrate Crystal Structure Determination.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.
-
Data Collection: The crystal is mounted on a goniometer within a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded.[3]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal.[3]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined to yield the final atomic coordinates, bond lengths, and bond angles. The absolute configuration of the chiral centers is also determined.[3]
Anticipated Structural Features of Catharanthine Tartrate
Molecular Conformation
The catharanthine molecule possesses a complex, rigid pentacyclic framework. The absolute configuration of its chiral centers is crucial for its biological activity.[3] The tartrate counter-ion is the naturally occurring L-(+)-tartaric acid.[3]
The Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal structure of catharanthine tartrate is expected to be dominated by an extensive network of hydrogen bonds. The catharanthine cation contains a protonated tertiary amine and an indole N-H group, both of which are strong hydrogen bond donors. The tartrate anion possesses multiple hydroxyl and carboxyl groups, which can act as both hydrogen bond donors and acceptors.
This extensive hydrogen bonding network is predicted to play a crucial role in the stability and packing of the crystal lattice. The charge-assisted hydrogen bonds between the protonated amine of catharanthine and the carboxylate groups of the tartrate are expected to be particularly strong.
Hypothesized Hydrogen Bonding Interactions
Caption: Predicted Hydrogen Bonding in Catharanthine Tartrate.
Tabulated Physicochemical Properties
The following table summarizes the known physicochemical properties of catharanthine and its tartrate salt.
| Property | Catharanthine Base | Catharanthine Tartrate | Reference(s) |
| Molecular Formula | C₂₁H₂₄N₂O₂ | C₂₁H₂₄N₂O₂ • C₄H₆O₆ | [4] |
| Molecular Weight | 336.43 g/mol | 486.52 g/mol | [2] |
| Appearance | Crystalline solid | White to pale yellow crystalline powder | [1][2] |
| Melting Point | 126-128 °C | 126-128 °C | [2][5] |
| Solubility | Soluble in chloroform, methanol, ethanol | Soluble in ethanol, DMSO | [2][3] |
Implications for Future Research
The lack of a publicly available, detailed crystal structure of catharanthine tartrate represents a significant knowledge gap in the field of natural product chemistry and pharmaceutical development. A definitive structural elucidation would provide invaluable insights for:
-
Computational Modeling: Accurate atomic coordinates would enable more precise molecular docking studies and computational analyses of its interaction with other molecules.
-
Polymorphism Studies: Investigation into different crystalline forms (polymorphs) of catharanthine tartrate could lead to the discovery of forms with improved stability or bioavailability.
-
Crystal Engineering: A thorough understanding of the hydrogen bonding network could guide the rational design of co-crystals with tailored physicochemical properties.
Conclusion
Catharanthine tartrate remains a molecule of immense importance in the synthesis of life-saving anticancer drugs. While its chemical structure and methods for its isolation and crystallization are well-documented, a detailed public account of its single-crystal structure is conspicuously absent. This guide has synthesized the available information and provided a scientifically grounded framework for its experimental determination and the anticipated structural features. The elucidation and publication of the definitive crystal structure of catharanthine tartrate would be a valuable contribution to the scientific community, empowering further research and development in medicinal chemistry and pharmaceutical sciences.
References
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X-ray structure of 12. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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The alkaloids vinblastine (1), vincristine (2), catharanthine (3) and vindoline (4). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Catharanthine. (n.d.). DrugFuture. Retrieved January 10, 2026, from [Link]
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Catharanthine Tartrate. (n.d.). BioCrick. Retrieved January 10, 2026, from [Link]
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(+)-Catharanthine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Catharanthine tartrate pharmacology and toxicology
An In-Depth Technical Guide to the Pharmacology and Toxicology of Catharanthine Tartrate
Executive Summary
Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, occupies a unique position in pharmacology. It is most renowned as an indispensable precursor for the semi-synthesis of the potent vinca alkaloid anticancer drugs, vinblastine and vincristine. However, catharanthine itself possesses a distinct and complex pharmacological profile that warrants independent investigation. This technical guide provides a comprehensive analysis of the pharmacology and toxicology of catharanthine tartrate, the salt form commonly used in research to improve solubility. We delve into its multifaceted mechanisms of action, including its modest interaction with tubulin, significant modulation of ion channels, and influence on critical cellular signaling pathways. Furthermore, this guide consolidates the available toxicological data, outlines key experimental protocols for its study, and explores its enduring role in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal molecule.
Introduction
Catharanthine is a prominent alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus.[1] Historically, the investigation of C. roseus for its traditional use in treating diabetes led to the serendipitous discovery of its potent cytotoxic effects, ultimately yielding the landmark chemotherapy agents vinblastine and vincristine.[1] During these investigations, catharanthine was identified as one of the major monomeric alkaloids in the plant.[1] While its own anti-mitotic activity is weak compared to its dimeric derivatives, its true significance was cemented by its role as a crucial building block, alongside vindoline, for the commercial semi-synthesis of vinblastine—a process that overcomes the exceedingly low natural yields of the dimeric drug.[1][2]
Beyond its role as a precursor, catharanthine exhibits a range of biological activities, including cardiovascular, neuropharmacological, and anticancer effects, making it a molecule of significant interest for novel therapeutic development. This guide will explore these intrinsic properties in detail.
Pharmacology
The pharmacological profile of catharanthine is complex, engaging multiple cellular targets. Unlike its dimeric relatives that primarily target tubulin, catharanthine's effects are more broadly distributed. The tartrate salt is typically used for research purposes to enhance aqueous solubility and stability.[1]
Pharmacodynamics: Mechanisms of Action
2.1.1 Interaction with Tubulin and Microtubule Dynamics Catharanthine is recognized as a weak anti-mitotic agent.[3] Its interaction with tubulin, the protein subunit of microtubules, is significantly less potent than that of vinblastine or vincristine.[4][5] It has been shown to inhibit the self-assembly of tubulin into microtubules, but only at concentrations considerably higher than its dimeric derivatives.[4] This cytotoxic action has been observed in cell lines such as HCT-116 colorectal carcinoma cells.[6]
2.1.2 Modulation of Ion Channels A primary mechanism of catharanthine's bioactivity is its potent inhibition of voltage-operated L-type calcium channels (VOCCs).[7][8] This activity is particularly pronounced in vascular smooth muscle cells (VSMCs), leading to vasodilation.[7] This effect is dose-dependent and results in antihypertensive activity, lowering both blood pressure and heart rate in animal models.[3][9]
Catharanthine also functions as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), including muscle-type and various neuronal subtypes.[10][11]
2.1.3 Influence on Cellular Signaling Cascades Catharanthine has been demonstrated to modulate key signaling pathways involved in cell growth, proliferation, and survival.
-
mTOR Pathway Inhibition: In liver cancer cells (HepG2), catharanthine induces autophagy by inhibiting the mTOR signaling pathway. This action contributes to its anticancer effects. It also upregulates the expression of autophagy-related genes such as LC3 and Beclin1.[12]
-
cAMP Pathway Modulation: Catharanthine has been reported to inhibit phosphodiesterase activity, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][12]
2.1.4 Other Reported Biological Activities
-
Antiparasitic Activity: Catharanthine has demonstrated antimalarial benefits against species of Plasmodium.[3]
-
DNA Interaction: Studies have shown that catharanthine can bind to DNA, likely through a groove-binding mechanism, which may contribute to its cytotoxic profile.[1]
Data Presentation: Quantitative Pharmacological Data
| Parameter | Value | Cell Line / Conditions | Reference |
| IC₅₀ for VOCCs (VSMCs) | 8 µM | Vascular Smooth Muscle Cells | [7][8] |
| IC₅₀ for VOCCs (Cardiomyocytes) | 220 µM | Cardiomyocytes | [7][8] |
| IC₅₀ for nAChR Contractions | 59.6 µM | Diaphragm Contractions | [8] |
| IC₅₀ for Cell Proliferation | 60 µg/mL | HCT116 Colon Cancer Cells | [9] |
| DNA Binding Constant (K) | 5.38 x 10⁴ L·mol⁻¹ | 25°C | [1] |
Pharmacokinetics (ADME)
Comprehensive experimental data on the absorption, distribution, metabolism, and excretion (ADME) of catharanthine in vivo is limited. Most available information is derived from its dimeric derivatives or from in silico (computational) predictive models.[2][13] One study successfully developed a method for quantifying catharanthine in rat plasma, which is a prerequisite for detailed pharmacokinetic studies, but did not report ADME parameters.[8] An in silico analysis predicted that catharanthine may exhibit oral acute toxicity and potential carcinogenicity, highlighting the need for further experimental validation.[13]
Toxicology
The toxicological profile of pure catharanthine tartrate is not extensively documented through comprehensive in vivo studies. The available information is primarily from safety data sheets, in silico predictions, and studies on crude extracts of C. roseus, which contain numerous other alkaloids.[13][14]
Acute Toxicity
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, catharanthine is classified as Acute Toxicity, Oral (Category 4), with the hazard statement "H302: Harmful if swallowed".[15] While a study on the ethanolic leaf extract of C. roseus reported no lethal effects in rats at doses up to 5000 mg/kg, this finding applies to a complex mixture and not the purified alkaloid.[14][16]
Genotoxicity and Carcinogenicity
There is a lack of definitive experimental data on the genotoxicity and carcinogenicity of pure catharanthine.
-
In Silico Prediction: A computational study predicted that catharanthine may exhibit AMES toxicity (mutagenicity) and carcinogenicity.[13]
-
Extract Studies: An alcoholic extract of C. roseus was found to have genotoxic activity in a Drosophila melanogaster model.[11][17] This suggests that components within the plant, potentially including catharanthine, can cause genetic damage.
Long-term animal carcinogenicity bioassays on catharanthine have not been reported in the available literature.
Safety Profile Summary
The following table summarizes the known and predicted toxicological profile of catharanthine.
| Endpoint | Classification / Finding | Source Type | Reference |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | GHS Classification | [15] |
| Genotoxicity (AMES) | Predicted Positive | In Silico Study | [13] |
| Carcinogenicity | Predicted Positive | In Silico Study | [13] |
| Eye/Skin Irritation | Predicted Negative | In Silico Study | [13] |
Causality and Trustworthiness: The distinction between data from pure compounds, complex extracts, and computational models is critical. While in silico and extract-based studies provide valuable preliminary flags for potential hazards like genotoxicity, they are not definitive. The GHS classification for acute oral toxicity is the most reliable piece of regulatory data available and should guide handling procedures. The lack of comprehensive in vivo data means a precautionary approach is essential in all research applications.
Key Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which catharanthine inhibits cell proliferation (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of catharanthine tartrate in the appropriate cell culture medium. Replace the old medium with the medium containing various concentrations of catharanthine tartrate. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the catharanthine concentration and use non-linear regression to determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the influence of catharanthine on the assembly of tubulin into microtubules.
Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin protein (e.g., >99% pure porcine brain tubulin), a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), and GTP.
-
Compound Addition: Add various concentrations of catharanthine tartrate to the wells. Include a positive control (e.g., vinblastine) and a negative (vehicle) control.
-
Initiation and Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Initiate polymerization by adding GTP.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is directly proportional to the extent of microtubule polymerization.
-
Analysis: Plot the absorbance versus time for each concentration. Compare the polymerization rates and maximal polymerization levels of the catharanthine-treated samples to the controls to determine its inhibitory effect.
Mandatory Visualization: Diagrams
Caption: Workflow for a cell viability (MTT) assay.
Caption: Catharanthine's inhibition of the mTOR pathway.
Role in Drug Development
5.1 Precursor to Vinca Alkaloids The primary and most commercially significant role of catharanthine is as a precursor in the semi-synthesis of vinblastine and its derivatives.[2] The low natural abundance of these dimeric alkaloids (around 0.00025% of leaf dry weight) makes direct extraction economically unfeasible for meeting pharmaceutical demand.[2] The coupling of the more abundant monomers, catharanthine and vindoline, typically using an iron(III)-promoted reaction, is the cornerstone of modern production.[2][18] This biomimetic process first forms an anhydrovinblastine intermediate, which is then converted to vinblastine.[2]
Caption: Semi-synthesis of vinblastine from precursors.
5.2 Potential for Novel Therapeutics The unique pharmacological profile of catharanthine itself presents opportunities for new drug development. Its ability to modulate calcium channels suggests potential applications in cardiovascular diseases.[3] Furthermore, its activity at nicotinic acetylcholine receptors and its ability to induce autophagy open avenues for research in neuropharmacology and oncology, respectively, independent of its role as a building block for traditional vinca alkaloids.[13]
Conclusion
Catharanthine tartrate is a molecule of profound dual importance. It remains fundamentally critical to the supply of life-saving vinca alkaloid chemotherapeutics through semi-synthesis. Concurrently, its intrinsic biological activities as an ion channel modulator and a signaling pathway inhibitor present a compelling case for its exploration as a scaffold for novel drug discovery. While its pharmacology is multifaceted, the toxicological data remains incomplete, underscoring the need for rigorous safety and pharmacokinetic evaluation as research progresses. This guide provides a foundational understanding for scientists aiming to harness the full potential of this versatile indole alkaloid.
References
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- Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−). (URL: ACS Publications - American Chemical Society Website)
- (+)-Catharanthine | C21H24N2O2 | CID 5458190. (URL: PubChem - NIH Website)
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- A Comparative Analysis of the Mechanisms of Action: Catharanthine Tartrate vs. Vincristine. (URL: Benchchem Website)
- Toxicological Assessment and Safety Considerations in the Medicinal Use of Catharanthus roseus | Request PDF.
- Catharanthine Tartrate: A Technical Guide for Neuropharmacology Research. (URL: Benchchem Website)
- Genotoxicity screening of Catharanthus roseus L extracts in Drosophila melanogaster M (Diptera: Drosophilidae). (URL: Journal of Entomology and Zoology Studies Website)
- In Silico Evaluation of Pharmacokinetics and Toxicity Profile of Alkaloids Present in Leaves of Catharanthus roseus L. (URL: RGUHS Journal of Pharmaceutical Sciences Website)
- Safety Data Sheet - Catharanthine. (URL: MedchemExpress.com Website)
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- The plant Catharanthus roseus can be toxic if consumed orally. (URL: Wikipedia)
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- The Discovery and Enduring Significance of Catharanthine Tartrate: A Technical Guide. (URL: Benchchem Website)
- Catharanthine is a terpene indole alkaloid. (URL: Wikipedia)
- Catharanthine Tartrate: A Technical Guide for Neuropharmacology Research. (URL: Benchchem Website)
- Acute Toxicity Study and Determination of Median Lethal Dose of Catharanthus roseus in Wistar Albino R
- Catharanthine – Knowledge and References. (URL: Taylor & Francis Website)
- Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. (URL: PubMed - NIH Website)
- Catharanthine | CAS:2468-21-5 | Manufacturer ChemFaces. (URL: ChemFaces Website)
- The Mechanism of Action of Catharanthine Tartrate: A Technical Guide. (URL: Benchchem Website)
- Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. (URL: PubMed - NIH Website)
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Catharanthine Tartrate as a Precursor for Dimeric Alkaloids: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Catharanthine Tartrate in Complex Alkaloid Synthesis
The intricate architecture of dimeric indole alkaloids, such as the renowned anticancer agents vinblastine and vincristine, presents a formidable challenge for total chemical synthesis.[1][2] Nature, within the leaves of Catharanthus roseus (the Madagascar periwinkle), constructs these valuable therapeutic agents by coupling two monomeric precursors: catharanthine and vindoline.[3][4][5] However, the natural abundance of these dimeric compounds is exceedingly low, making their direct extraction economically unviable for meeting clinical demand.[1][5] This scarcity has propelled the development of semi-synthetic strategies, wherein the more abundant monomeric alkaloids are isolated and then coupled chemically. Catharanthine, particularly in its stable tartrate salt form, has emerged as a cornerstone of this approach, serving as the electrophilic partner in the crucial carbon-carbon bond-forming reaction that unites the two halves of these potent molecules.[6]
This technical guide provides an in-depth exploration of the utilization of catharanthine tartrate as a pivotal precursor for the synthesis of dimeric alkaloids. We will delve into the mechanistic underpinnings of key coupling reactions, provide detailed, field-proven experimental protocols, and present comparative data to inform methodological choices in a research and development setting. The focus will be on providing not just a series of steps, but a coherent narrative that explains the causality behind experimental design, thereby empowering researchers to troubleshoot and adapt these powerful synthetic transformations.
The Core Challenge: Orchestrating the Union of Catharanthine and Vindoline
The central transformation in the semi-synthesis of vinblastine and its congeners is the coupling of the Iboga alkaloid catharanthine with the Aspidosperma alkaloid vindoline. This reaction is not merely a simple condensation; it requires the controlled fragmentation of the catharanthine framework to generate a reactive electrophile that can be trapped by the electron-rich aromatic ring of vindoline. The primary product of this coupling is often α-3',4'-anhydrovinblastine, a key intermediate that can then be further elaborated to vinblastine and other clinically relevant analogues.[1][3]
Several methodologies have been developed to achieve this critical coupling, each with its own set of advantages and mechanistic nuances. The choice of method often depends on the desired scale of the reaction, the required diastereoselectivity, and the specific analogue being targeted.
Key Synthetic Strategies for Dimeric Alkaloid Formation
The Polonovski-Potier Reaction: A Classic Approach
One of the seminal methods for coupling catharanthine and vindoline is the Polonovski-Potier reaction. This classical approach relies on the activation of catharanthine N-oxide with an acylating agent, typically trifluoroacetic anhydride (TFAA), to induce a Polonovski-type fragmentation. This generates a highly reactive iminium ion intermediate which is then trapped by vindoline.[7][8]
Mechanism of the Polonovski-Potier Reaction
The reaction proceeds through a well-defined sequence of steps. The temperature of the reaction is a critical parameter, with lower temperatures generally favoring higher diastereoselectivity at the newly formed C16' stereocenter.[7]
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A Technical Guide to the Biological Function of Catharanthine in Catharanthus roseus
Abstract
Catharanthine, a prominent monoterpenoid indole alkaloid (MIA) from the medicinal plant Catharanthus roseus, stands as a cornerstone in the synthesis of high-value pharmaceuticals. While its primary role as a direct precursor to the anticancer agents vinblastine and vincristine is well-established, its broader biological significance within the plant and its intrinsic pharmacological properties warrant a deeper investigation. This guide provides a comprehensive technical overview of catharanthine, designed for researchers, scientists, and drug development professionals. We will explore its intricate biosynthetic pathway, the sophisticated spatial and temporal regulation of its production, its crucial role in the enzymatic formation of dimeric alkaloids, and its inherent bioactivities. Furthermore, this document details validated experimental protocols for the extraction, purification, and analysis of catharanthine, providing a robust framework for its application in research and semi-synthetic manufacturing processes.
Introduction: The Significance of a Dimeric Precursor
Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, is a veritable factory of complex secondary metabolites, producing over 130 terpenoid indole alkaloids (TIAs).[1][2] Among these, the bisindole alkaloids vinblastine and vincristine are celebrated for their potent antimitotic activity and are indispensable in modern cancer chemotherapy.[3][4] However, these vital drugs accumulate in the plant at exceedingly low concentrations (e.g., 0.0005% of dry leaf weight for vincristine), making direct extraction economically unviable.[5]
This challenge brings catharanthine to the forefront. As one of the two monomeric precursors required for the synthesis of vinblastine—the other being vindoline—catharanthine is produced in significantly higher quantities.[6] Its primary and most critical biological function, from a pharmaceutical perspective, is to serve as a key building block in the peroxidase-mediated coupling reaction that forms the dimeric alkaloid skeleton.[7][8] Understanding the biological mechanisms governing catharanthine production is therefore paramount for developing metabolic engineering and semi-synthetic strategies to enhance the supply of these life-saving medicines.[9] Beyond this, catharanthine contributes to the plant's chemical defense systems and possesses its own distinct pharmacological profile.[3][10]
The Biosynthetic Pathway of Catharanthine: A Spatially Segregated Process
The formation of catharanthine is a complex, multi-step enzymatic process that is intricately regulated and compartmentalized across different cell types within the plant leaf.[11] The pathway can be broadly understood as originating from the universal TIA precursor, strictosidine.[12][13]
Strictosidine itself is formed from the condensation of tryptamine (derived from the shikimate pathway) and secologanin (from the terpenoid/iridoid pathway), a reaction catalyzed by Strictosidine Synthase (STR) .[2][12] The subsequent steps leading to catharanthine have been the subject of extensive research.
-
From Strictosidine to a Key Branch Point : Strictosidine is first acted upon by Strictosidine β-D-Glucosidase (SGD) , which removes the glucose moiety to form a reactive aglycone.[14][15] This unstable intermediate serves as a precursor for the entire spectrum of TIAs in the plant.
-
Formation of Catharanthine : The pathway proceeds through several intermediates, including geissoschizine and stemmadenine.[16] Recently, key enzymes completing the pathway have been identified. O-acetylstemmadenine oxidase (ASO) and a dual-function geissoschizine synthase (GS) are critical for producing a common intermediate that is then converted by hydrolases to yield catharanthine and tabersonine (the precursor to vindoline).[17]
This entire process is a marvel of cellular organization. Initial pathway stages are expressed in internal phloem-associated parenchyma (IPAP) cells, intermediate steps occur in the leaf epidermis, and the final accumulation of both catharanthine and vindoline takes place in specialized vacuolated cells known as idioblasts.[7][11] This spatial separation prevents premature coupling and allows for high concentrations of the precursors to accumulate.[11]
Key Enzymes in Catharanthine Biosynthesis
| Enzyme Name | Abbreviation | Function in Pathway |
| Tryptophan Decarboxylase | TDC | Converts tryptophan to tryptamine.[18] |
| Geraniol 10-hydroxylase | G10H | A key regulatory enzyme in the secologanin branch.[12] |
| Strictosidine Synthase | STR | Condenses tryptamine and secologanin to form strictosidine.[2][12] |
| Strictosidine β-D-Glucosidase | SGD | Hydrolyzes strictosidine to its reactive aglycone.[15][19] |
| O-acetylstemmadenine oxidase | ASO | Catalyzes a key oxidation step towards the catharanthine branch.[17] |
| Geissoschizine Synthase | GS | A dual-function reductase involved in forming a key intermediate.[17] |
Diagram of the Catharanthine Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of catharanthine from primary precursors.
Core Function: Precursor to Vinblastine and Vincristine
The defining biological function of catharanthine is its role in the formation of the dimeric anticancer alkaloids.[8] In a reaction catalyzed by a class I peroxidase (e.g., CrPRX1), catharanthine and vindoline are coupled to form α-3',4'-anhydrovinblastine (AVLB).[7][15] This reaction is thought to occur in the vacuoles of leaf cells when cellular damage or senescence breaks down the compartmentalization that normally keeps the precursors separate.[1]
The enzymatic coupling process can be summarized as follows:
-
Activation : The peroxidase enzyme, utilizing hydrogen peroxide (H₂O₂) as a cofactor, activates catharanthine.[7]
-
Coupling : The activated catharanthine molecule then electrophilically attacks the electron-rich C16' position of vindoline, forming a C-C bond and creating the iminium intermediate.[7]
-
Reduction : This intermediate is subsequently reduced to form the stable dimer, anhydrovinblastine.[7]
-
Final Conversion : Anhydrovinblastine is then converted to vinblastine, which can be further oxidized to form vincristine.[9]
This elegant enzymatic synthesis is the foundation of semi-synthetic production methods, which bypass the low-yield in planta formation of the final dimers.
Other Biological Roles: Defense and Intrinsic Pharmacology
While its precursor role is dominant, catharanthine is not biologically inert.
-
Ecological Function : As a secondary metabolite, catharanthine is integral to the plant's defense strategy. The accumulation of TIAs, including catharanthine, provides protection against a wide range of herbivores and pathogens.[3] The synthesis of these alkaloids can be upregulated in response to environmental stresses or elicitors like jasmonates, highlighting their role in induced defense responses.[3][18]
-
Intrinsic Pharmacological Activities : Independent of its conversion to vinblastine, catharanthine has demonstrated several pharmacological effects in preclinical studies. It acts as a non-competitive antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs) and competitively inhibits α9α10 nAChRs.[10] It also directly blocks CaV2.2 voltage-gated calcium channels, which may contribute to observed effects like vasodilation.[10] These activities suggest that catharanthine itself could be a lead compound for investigating novel therapeutic agents.
Experimental Protocols for Catharanthine Research
For drug development professionals and researchers, the ability to efficiently extract, purify, and analyze catharanthine is essential.
Protocol 1: Acid-Base Extraction and Purification of Catharanthine
This protocol is based on established methods for extracting indole alkaloids from C. roseus leaves.[6][20] The principle relies on the basic nature of alkaloids, allowing them to be partitioned between aqueous and organic phases by altering the pH.
Causality : The acidic extraction protonates the alkaloids, rendering them soluble in the aqueous phase and separating them from non-basic, lipophilic plant compounds. Subsequent basification deprotonates the alkaloids, making them soluble in a non-polar organic solvent, thus achieving purification from water-soluble compounds like sugars and salts.
Methodology :
-
Maceration : Grind 100 g of dried C. roseus leaf powder and macerate in 1 L of 0.1 M hydrochloric acid (HCl) for 24 hours with constant stirring.
-
Filtration : Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to remove solid plant material.
-
Basification : Transfer the acidic aqueous extract to a large separatory funnel. Slowly add concentrated ammonium hydroxide (NH₄OH) with gentle swirling until the pH of the solution reaches 9.0-10.0.
-
Organic Extraction : Extract the basified aqueous phase three times with an equal volume of dichloromethane (DCM). Pool the organic layers.
-
Scientist's Note: DCM is effective but volatile and a suspected carcinogen. Ethyl acetate can be used as a less toxic alternative.
-
-
Drying and Concentration : Dry the pooled organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Purification (Optional) : The crude extract can be further purified using column chromatography on silica gel with a gradient elution system (e.g., hexane:ethyl acetate followed by ethyl acetate:methanol) to isolate catharanthine from vindoline and other alkaloids. Monitor fractions by Thin Layer Chromatography (TLC).
Protocol 2: Enzymatic Coupling of Catharanthine and Vindoline
This protocol provides a framework for the semi-synthesis of anhydrovinblastine (AVLB) using a commercially available peroxidase.[21]
Causality : Horseradish peroxidase (HRP) is a robust enzyme that can functionally mimic the in planta CrPRX1. It utilizes H₂O₂ to oxidize catharanthine, initiating the coupling reaction with vindoline in a controlled in vitro environment.
Methodology :
-
Reactant Preparation : Prepare a 10 mM solution of catharanthine and a 10 mM solution of vindoline in a 0.1 M phosphate buffer (pH 6.5).
-
Enzyme Solution : Prepare a 1 mg/mL solution of Horseradish Peroxidase (HRP) in the same buffer.
-
Reaction Initiation : In a reaction vessel, combine 1 mL of the catharanthine solution and 1 mL of the vindoline solution. Add 100 µL of the HRP solution.
-
Oxidant Addition : Initiate the reaction by adding 50 µL of 0.1% hydrogen peroxide (H₂O₂). Stir the reaction at room temperature for 1-2 hours.
-
Reaction Quenching : Stop the reaction by adding 100 µL of a saturated sodium bisulfite solution.
-
Product Extraction : Extract the reaction mixture with ethyl acetate. Dry the organic phase and evaporate the solvent.
-
Analysis : Analyze the product for the presence of AVLB using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing with a known standard.
Diagram of the Experimental Workflow
Caption: General workflow for catharanthine extraction and semi-synthesis.
Conclusion and Future Outlook
Catharanthine's biological function in Catharanthus roseus is multifaceted. It is centrally a biosynthetic intermediate, serving as an indispensable precursor for the production of vinblastine and vincristine. This role alone makes it a molecule of immense interest to the pharmaceutical industry. Concurrently, it contributes to the plant's ecological fitness and exhibits a range of intrinsic pharmacological activities that are areas of active research. The complete elucidation of its biosynthetic pathway now opens new avenues for metabolic engineering in microbial hosts or the plant itself, potentially revolutionizing the supply chain for these critical anticancer drugs.[5][17] Continued exploration of its standalone bioactivities may also yield novel therapeutic leads, further cementing the importance of this remarkable plant-derived molecule.
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In-depth Technical Guide: Catharanthine Tartrate vs. Catharanthine Free Base
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Abstract
Catharanthine, a monoterpenoid indole alkaloid, is a pivotal precursor in the semi-synthesis of the powerful anti-cancer agents vinblastine and vincristine.[1][2] The practical application of catharanthine in both research and pharmaceutical development is contingent upon a thorough understanding of the distinct properties of its two prevalent forms: the tartrate salt and the free base. This guide presents a detailed analysis of catharanthine tartrate and catharanthine free base, clarifying the causal connections between their chemical forms and their utility in experiments. This report will cover their fundamental properties, provide detailed protocols for conversion, and offer insights based on practical experience to assist in the selection and handling of this important compound.
Introduction: The Strategic Importance of Form Selection
The decision between using a salt or a free base is a critical one in the fields of drug development and chemical synthesis. This choice has a significant impact on various properties such as solubility, stability, handling, and bioavailability. In the case of catharanthine, this decision has a direct effect on the efficiency of its main application: the coupling reaction with vindoline to produce anhydrovinblastine, which is a key intermediate for vinblastine.[3] Although both forms contain the same core molecule, their different physical and chemical characteristics determine which is more suitable for certain applications. Catharanthine is naturally synthesized by the medicinal plant Catharanthus roseus.[1]
This guide is designed to offer a thorough and practical understanding, starting with the basic properties and moving on to detailed experimental procedures.
Core Physicochemical Properties: A Comparative Analysis
The main distinctions between catharanthine tartrate and its free base are due to the presence or absence of the tartaric acid counter-ion. The free base contains a tertiary amine that becomes protonated in the tartrate salt form. This seemingly small difference leads to significant changes in the molecule's behavior.
Solubility: The Decisive Factor
The most crucial practical distinction between the two forms lies in their solubility.
-
Catharanthine Tartrate: As an ionic salt, catharanthine tartrate has a much higher solubility in water.[3] The protonated amine and the polar tartrate counter-ion have a strong affinity for water molecules, which makes it the preferred form for any use that requires an aqueous environment, such as in certain biological tests or buffer systems.
-
Catharanthine Free Base: The free base has low solubility in water but is highly soluble in many organic solvents, such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.[4][5] This characteristic is vital for its application in organic synthesis, especially in the well-known biomimetic coupling with vindoline, which is usually conducted in the absence of water.
Table 1: Comparative Solubility Profiles
| Property | Catharanthine Tartrate | Catharanthine Free Base | Rationale |
| Aqueous Solubility | High[3] | Very Low[6] | The ionic nature of the salt form promotes interaction with polar water molecules. |
| Organic Solvent Solubility | Low to Moderate[7] | High (e.g., in DMSO, DMF)[4][6] | The neutral, more lipophilic free base is readily solvated by non-polar organic solvents. |
| Typical Solvents | Water, Aqueous Buffers, Methanol[8] | Dichloromethane, Chloroform, Ethyl Acetate, DMSO[4] | The choice of solvent is determined by the polarity and protic nature of the compound's form. |
Stability and Handling
-
Catharanthine Tartrate: The salt form is typically more crystalline and stable as a solid, which simplifies handling, weighing, and storage.[1] Its higher melting point suggests a more stable crystal lattice. This stability helps to minimize degradation during extended storage.[9]
-
Catharanthine Free Base: The free base may be more prone to degradation, especially when exposed to acidic impurities or to air and light for extended periods. It is frequently advised to store the free base in an inert atmosphere (such as argon or nitrogen) and at cool temperatures.[6]
Table 2: Physical and Stability Data
| Property | Catharanthine Tartrate | Catharanthine Free Base |
| Molecular Formula | C₂₁H₂₄N₂O₂ ⋅ C₄H₆O₆[3] | C₂₁H₂₄N₂O₂[5] |
| Molecular Weight | 486.5 g/mol [3][10] | 336.4 g/mol [3][6] |
| Appearance | White to off-white crystalline solid[1][3] | Crystalline solid[6] |
| Melting Point | 126-128°C[2] | Not specified |
Experimental Workflows: From Salt to Active Precursor
In numerous synthetic uses, especially in the coupling with vindoline, the free base is the necessary starting material.[11] Consequently, researchers frequently buy the more stable tartrate salt and then convert it to the free base either in situ or right before it is needed.
The Conversion Protocol: A Self-Validating System
The conversion is a direct acid-base extraction. The principle is to deprotonate the catharanthine tartrate with a gentle base, which makes it insoluble in water but soluble in an organic solvent.
Protocol: Conversion of Catharanthine Tartrate to Free Base
-
Dissolution: Dissolve a specific amount of catharanthine tartrate in deionized water. The dissolution can be facilitated by slightly warming the mixture to 30-40°C.
-
Basification: Let the solution cool to room temperature. Gradually add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring. The pH of the solution needs to be increased to above 8. Expert Insight: Sodium bicarbonate is a mild base that is strong enough to deprotonate the catharanthine without causing the ester group to hydrolyze, which is a risk with more potent bases like NaOH.
-
Extraction: The milky-white precipitate that appears is the catharanthine free base. Move the whole mixture to a separatory funnel and extract the free base using an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction process three times to guarantee full recovery.[12]
-
Washing & Drying: Mix the organic layers and wash them with brine (a saturated NaCl solution) to eliminate any remaining water. Dry the organic layer using anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Remove the drying agent by filtration and then evaporate the solvent under reduced pressure with a rotary evaporator. The solid that remains is the catharanthine free base.
-
Validation: The purity of the free base that has been obtained can be verified by using TLC, HPLC, or by checking its melting point.
Visualization of the Conversion Workflow
The diagram below shows the logical sequence of the conversion process.
Caption: Workflow for converting catharanthine tartrate salt to its free base.
Application in Synthesis: The Vindoline Coupling Reaction
The main application of catharanthine free base is in the Polonovski-Potier type reaction with vindoline.[13] This reaction is usually performed in anhydrous organic solvents under tightly regulated conditions.
Why is the free base essential here?
-
Reagent Compatibility: The reaction frequently utilizes reagents such as trifluoroacetic anhydride (TFAA) or m-chloroperoxybenzoic acid (m-CPBA), which would react with the tartrate counter-ion or be neutralized by the basic conditions necessary to deprotonate the tartrate in situ.
-
Solubility: As previously stated, the reaction takes place in organic media where the free base is very soluble, which guarantees a uniform reaction mixture and enhances the reaction speed.[14]
The following diagram shows the strategic options based on the application.
Caption: Decision logic for using catharanthine tartrate vs. free base.
Conclusion and Recommendations
Choosing between catharanthine tartrate and catharanthine free base is not about which is better, but about which is strategically more suitable for the intended experiment.
-
Choose Catharanthine Tartrate for:
-
Extended storage and stability.[9]
-
Simpler handling and weighing.
-
Uses that need aqueous solutions or buffered systems.
-
-
Choose Catharanthine Free Base for:
-
Prompt use in organic synthesis, particularly for the coupling reaction with vindoline.
-
Uses that need high solubility in non-polar organic solvents.
-
For those in synthetic chemistry, the most frequent and economical method is to buy the stable tartrate salt and carry out the simple conversion to the free base right before it is used in a reaction. This guarantees the best reactivity and purity of this essential precursor.
References
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- BioCrick. (n.d.). Catharanthine Tartrate | CAS:2648-21-5 | Alkaloids | High Purity | Manufacturer. BioCrick.
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- Ishihara, K., & Taniguchi, T. (2019). Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope. Organic Letters, 21(15), 6000-6004.
- BenchChem. (2025). Improving the efficiency of vindoline and catharanthine coupling. BenchChem.
- BenchChem. (2025). How to resolve Catharanthine Tartrate solubility issues in aqueous buffers? BenchChem.
- MedKoo. (n.d.). Catharanthine free base | CAS# 2468-21-5 (free base) | terpene indole alkaloid. MedKoo.
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- Cayman Chemical. (n.d.). Catharanthine (tartrate) (CAS 4168-17-6). Cayman Chemical.
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- TargetMol. (n.d.). Catharanthine tartrate | Calcium Channel. TargetMol.
- BenchChem. (2025). Stability and Storage of Catharanthine Tartrate Powder: A Technical Guide. BenchChem.
- BenchChem. (2025). How to improve the yield of Catharanthine Tartrate extraction? BenchChem.
- BenchChem. (2025). Catharanthine Tartrate: A Versatile Precursor for Novel Drug Development. BenchChem.
- BenchChem. (2025). A Comparative Guide to Catharanthine Tartrate and Other Vinca Alkaloids in Cancer Research. BenchChem.
- LKT Labs. (n.d.). Catharanthine Tartrate. LKT Labs.
- BenchChem. (2025). Application Notes and Protocols for Dissolving Catharanthine Tartrate in In-Vitro Experiments. BenchChem.
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Methodological & Application
Application Notes & Protocols: High-Efficiency Extraction of Catharanthine Tartrate from Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine, a monoterpenoid indole alkaloid found in Catharanthus roseus (Madagascar periwinkle), is a critical precursor for the semi-synthesis of the potent anticancer agents vinblastine and vincristine.[1][2][3] The low natural abundance of catharanthine necessitates highly efficient and optimized extraction and purification protocols to ensure a viable supply for pharmaceutical development.[1] This guide provides a comprehensive overview and detailed protocols for the extraction of catharanthine from C. roseus leaves, culminating in its conversion to the more stable tartrate salt. The methodologies detailed herein are grounded in established principles of natural product chemistry, emphasizing an acid-base liquid-liquid extraction technique, followed by purification and salt formation, to maximize yield and purity.
Introduction: The Significance of Catharanthine
Catharanthus roseus is a veritable treasure trove of bioactive compounds, producing over 130 terpenoid indole alkaloids (TIAs).[4] Among these, catharanthine (Figure 1) and vindoline are of immense pharmacological interest as they are the sole precursors for the laboratory synthesis of the dimeric alkaloids, vinblastine and vincristine.[2] These latter compounds are vital chemotherapeutic agents used in the treatment of various cancers, including Hodgkin's lymphoma and pediatric leukemia.[5]
The extraction process is challenging due to the complex mixture of alkaloids in the plant matrix and the relatively low concentration of catharanthine.[1][6] Therefore, a robust and selective extraction strategy is paramount. The protocol described here leverages the basic nature of alkaloids, utilizing pH gradients to selectively partition catharanthine from other plant constituents. The final conversion to catharanthine tartrate enhances the stability and handling of the compound for downstream applications.
Pre-Extraction Considerations: Maximizing Titer in Plant Material
The yield of catharanthine is fundamentally dependent on its concentration in the starting plant material. While this guide focuses on extraction, it is crucial to acknowledge strategies that can enhance biosynthesis prior to harvesting.
-
Plant Part Selection: The leaves of C. roseus have the highest concentration of catharanthine and vindoline and are the preferred source for extraction.[1]
-
Elicitation: The application of elicitors, which are compounds that trigger plant defense responses, can significantly increase alkaloid production. For example, methyl jasmonate and salicylic acid have been shown to boost catharanthine levels.[1]
-
Controlled Growing Conditions: Environmental factors such as light can influence alkaloid biosynthesis. Studies have indicated that growing plants under red light can enhance the production of both catharanthine and vindoline.[1]
Core Methodology: Acid-Base Extraction and Purification
The cornerstone of isolating alkaloids like catharanthine is the acid-base extraction method. This technique exploits the pH-dependent solubility of alkaloids. In an acidic environment, the basic nitrogen atom in the catharanthine molecule becomes protonated, forming a salt that is soluble in aqueous solutions. Conversely, in an alkaline environment, the molecule is deprotonated to its free base form, which is soluble in organic solvents.[7][8] This differential solubility allows for selective separation from non-alkaloidal compounds.[8]
Workflow Overview
The entire process, from plant material to purified catharanthine tartrate, can be visualized as a multi-stage workflow.
Diagram 1: Overall workflow for catharanthine tartrate extraction.
Detailed Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids
This protocol details the initial extraction of a crude alkaloid mixture from dried C. roseus leaves.
Materials:
-
Dried, powdered leaves of Catharanthus roseus
-
Concentrated Ammonium Hydroxide (NH₄OH)[8]
-
Large beakers, filter paper, separatory funnel
-
Rotary evaporator
-
pH meter or pH strips
Procedure:
-
Maceration: Weigh 100 g of finely powdered C. roseus leaves and place them in a large beaker. Add 1 L of 0.1 M HCl.[8]
-
Acidic Extraction: Stir the mixture for 4-6 hours at room temperature.[8] This allows sufficient time for the acid to penetrate the plant tissue and solubilize the alkaloids.
-
Filtration: Filter the mixture through several layers of cheesecloth or filter paper to separate the acidic aqueous extract from the solid plant debris (marc). Wash the marc with a small amount of fresh 0.1 M HCl to recover any residual alkaloids and combine the filtrates.
-
Basification: Transfer the acidic extract to a large beaker or flask. While stirring continuously, slowly add concentrated ammonium hydroxide. Monitor the pH closely until it reaches a value of approximately 8-9.[8]
-
Causality Explained: Raising the pH deprotonates the alkaloid salts, converting them back to their free base form.[8] The free bases are significantly less soluble in water and become amenable to extraction by an organic solvent.
-
-
Liquid-Liquid Extraction: Transfer the basified aqueous solution to a large separatory funnel. Add an equal volume of dichloromethane (DCM).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely. The organic layer (bottom layer with DCM) will contain the alkaloids.
-
Drain the lower organic layer into a clean flask. Repeat the extraction of the aqueous layer two more times with fresh portions of DCM to ensure complete recovery of the alkaloids.
-
Concentration: Combine all the organic extracts. Concentrate the solution using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to yield a crude alkaloid residue.[1]
Protocol 2: Purification by Column Chromatography
The crude extract contains a mixture of alkaloids. Column chromatography is a standard method for purifying catharanthine from this mixture.
Materials:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates and developing tank
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Causality Explained: Compounds will separate based on their polarity and affinity for the stationary phase (silica) versus the mobile phase. Less polar compounds will elute first, followed by more polar compounds.
-
-
Fraction Collection: Collect the eluate in small, sequential fractions.
-
Monitoring with TLC: Spot each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp at 254 nm. Catharanthine can be identified by comparing its retention factor (Rf) value to that of a known standard.
-
Pooling and Evaporation: Combine the fractions that contain pure catharanthine (as determined by TLC). Evaporate the solvent from the pooled fractions to obtain purified catharanthine free base.
Protocol 3: Formation of Catharanthine Tartrate
Converting the catharanthine free base to its tartrate salt increases its stability and water solubility, which is often desirable for storage and further use.
Materials:
-
Purified catharanthine free base
-
Tartaric acid[7]
-
Anhydrous ethanol or other suitable solvent
-
Beaker, magnetic stirrer
Procedure:
-
Dissolve the purified catharanthine free base in a minimal amount of anhydrous ethanol.
-
In a separate container, prepare a saturated solution of tartaric acid in ethanol.
-
While stirring the catharanthine solution, slowly add the tartaric acid solution dropwise.
-
A precipitate of catharanthine tartrate should begin to form. Continue adding the acid solution until precipitation is complete.
-
Allow the mixture to stand, possibly at a reduced temperature (e.g., 4°C), to maximize crystallization.
-
Collect the catharanthine tartrate crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the crystals under vacuum to obtain the final product.
Analytical Characterization and Quality Control
It is essential to verify the identity and purity of the extracted catharanthine. Several analytical techniques are employed for this purpose.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-UV[10][11] | UPLC-MS[12] | LC-MS/MS[12] |
| Principle | Separation by chromatography, detection by UV absorbance | High-resolution separation, detection by mass | Highly selective mass detection |
| Linearity Range | 0.25 - 25 µg/mL | 1.00 - 6250.0 ng/mL | 0.5 - 1000 ng/mL |
| Limit of Detection (LOD) | ~10 µg/mL | 0.10 - 0.70 ng/mL | 0.039 - 0.583 ng/mL |
| Limit of Quantification (LOQ) | ~32 µg/mL | 0.16 - 0.70 ng/mL | 0.118 - 1.767 ng/mL |
| Primary Use Case | Routine analysis, purity checks | High-throughput screening | Trace-level quantification |
| Advantages | Cost-effective, robust | Fast, sensitive | Unparalleled sensitivity & selectivity |
| Limitations | Lower sensitivity, potential interference | Higher cost than HPLC-UV | Highest cost, requires expertise |
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for quantifying catharanthine.[10][11][12] A typical method would use a C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer mixture.[10][11] Detection is often performed at 254 nm.[10][11]
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) provides higher sensitivity and selectivity, allowing for definitive identification based on the mass-to-charge ratio of the molecule and its fragments.[6][12]
-
UV-Vis Spectrophotometry: Catharanthine exhibits characteristic UV absorption peaks, typically around 246 nm and 291 nm, which can be used for preliminary identification and quantification.[9]
Alternative and Advanced Extraction Techniques
While traditional solvent extraction is effective, other methods offer potential advantages in terms of efficiency, selectivity, and environmental impact.
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂, often with a modifier like methanol, as the extraction solvent.[13] SFE can be highly selective and environmentally friendly. Optimal recovery (100%) for catharanthine has been reported at 250 bar and 80°C with 6.6 vol% methanol as a modifier.[1][13]
-
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that can be used for preparative scale isolation of alkaloids from crude extracts with high efficiency.[14]
Conclusion
The successful extraction and purification of catharanthine tartrate from Catharanthus roseus is a critical first step in the semi-synthesis of vital anticancer drugs. The acid-base extraction method detailed in this guide provides a reliable and scalable foundation for isolating this important precursor. By understanding the chemical principles behind each step—from acidic solubilization to free base partitioning and final salt formation—researchers can effectively optimize the protocol to achieve high yields and purity. The integration of modern analytical techniques like HPLC and LC-MS is crucial for quality control, ensuring the final product meets the stringent requirements for pharmaceutical research and development.
References
- BenchChem. (2025). Comparison of different analytical methods for catharanthine quantification.
-
Verma, A., Hartonen, K., & Riekkola, M. L. (2008). Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques. Phytochemical analysis, 19(1), 41-48. Retrieved from [Link]
-
Mustafa, N. R., & Verpoorte, R. (2007). A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. Molecules, 12(7), 1308-1316. Retrieved from [Link]
- BenchChem. (n.d.). Catharanthine Tartrate: A Technical Guide to Sourcing and Extraction from Catharanthus roseus.
- BenchChem. (2025). Technical Support Center: Catharanthine Extraction and Reaction Optimization.
- Kartik, A., et al. (2006). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography.
-
IEEE Xplore. (2023). Detection and Quantification of Catharanthine Alkaloids in Catharanthus Roseus Leaves using Electrochemical and Optical Methods. 2023 IEEE International Conference on Automatic Control, Mechatronics, and Industrial Engineering (ACME). Retrieved from [Link]
-
PubMed. (2006). Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Retrieved from [Link]
- Google Patents. (1989). Extraction of alkaloids of Catharanthus roseus tissue.
-
ResearchGate. (2008). Extraction of Indole Alkaloids from Catharanthus roseus Using Supercritical Carbon Dioxide. Retrieved from [Link]
-
BioCrick. (n.d.). Catharanthine. Retrieved from [Link]
-
PubMed. (2007). A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). OPTIMIZATION OF EXTRACTION CONDITIONS OF TOTAL ALKALOID CONTENT (TAC) in CATHARANTHUS ROSEUS (L.) G. DON APOCYNACEAE by UV-VIS S. Retrieved from [Link]
- BenchChem. (n.d.). How to improve the yield of Catharanthine Tartrate extraction?.
-
ResearchGate. (1999). Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode. Retrieved from [Link]
-
IRJET. (2022). Overview of Vinblastine Extraction from Catharanthus Roseus using the Supercritical Fluid Extraction Technique. International Research Journal of Engineering and Technology (IRJET), 9(1). Retrieved from [Link]
-
ResearchGate. (2007). Analysis of Catharanthus roseus alkaloids by HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Catharanthine. Retrieved from [Link]
- Google Patents. (1988). Process of isolating vinblastine from the plant catharanthis roseus.
-
PubChem. (n.d.). (+)-Catharanthine. Retrieved from [Link]
-
ResearchGate. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). Catharanthusroseus: Extraction and Phytochemical Screening. Retrieved from [Link]
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Application Note: A Robust and Validated HPLC Method for the Quantification of Catharanthine Tartrate
Abstract
Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, is a vital precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine.[1][2] Accurate and precise quantification of catharanthine, often utilized as its more stable and soluble tartrate salt, is crucial for quality control in pharmaceutical manufacturing, process optimization, and research and development.[1][2] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of catharanthine tartrate. The described reversed-phase HPLC method is demonstrated to be linear, accurate, precise, and specific, making it highly suitable for routine analysis in diverse scientific settings.
Introduction: The Significance of Catharanthine Quantification
The dimeric Vinca alkaloids, vinblastine and vincristine, are indispensable chemotherapeutic agents, and their semi-synthesis relies on the availability of their monomeric precursors, catharanthine and vindoline.[3][4] Catharanthine itself exhibits a range of biological activities, making it a subject of significant interest in drug discovery.[1] Consequently, a reliable analytical method for the quantification of catharanthine tartrate is essential for ensuring the identity, purity, and strength of raw materials and for monitoring the efficiency of synthetic processes.[2] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][5]
This guide provides a comprehensive, step-by-step protocol for an isocratic reversed-phase HPLC method coupled with UV detection. The scientific rationale behind each methodological choice is elucidated to provide a deeper understanding of the chromatographic principles at play.
Physicochemical Properties of Catharanthine Tartrate
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value/Description | Reference(s) |
| Chemical Structure | A complex monoterpenoid indole alkaloid. The tartrate salt enhances solubility and stability. | [2][6] |
| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ | [1][6] |
| Molecular Weight | 486.52 g/mol | [1][6] |
| Appearance | White to off-white or pale yellow crystalline powder. | [1][2] |
| Solubility | Soluble in ethanol, methanol, and DMSO. Freely soluble in water. | [1][2][7] |
| UV Absorbance | Exhibits characteristic UV absorbance in the 200-300 nm range due to its indole moiety, with distinct peaks around 246 nm and 291 nm. A wavelength of 254 nm is also commonly used for detection. | [6][8] |
Experimental Protocol: HPLC Quantification
This section details the complete protocol for the quantification of catharanthine tartrate.
Materials and Reagents
-
Catharanthine Tartrate reference standard (≥97% purity)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Triethylamine (for analysis)
-
Purified water (18.2 MΩ·cm)
-
0.22 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
A standard HPLC system equipped with the following is suitable:
-
Quaternary or Isocratic Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector[2]
Chromatographic Conditions
The selection of a C18 column is based on its hydrophobic stationary phase, which is ideal for retaining and separating moderately nonpolar molecules like catharanthine from a polar mobile phase. The mobile phase composition is optimized for resolution and peak shape. The ammonium acetate buffer controls the pH, while triethylamine acts as a tailing inhibitor by masking residual silanol groups on the silica-based stationary phase. Acetonitrile and methanol serve as the organic modifiers to control the elution strength.
| Parameter | Condition | Rationale |
| Stationary Phase | Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides excellent retention and separation for indole alkaloids.[3] |
| Mobile Phase | Acetonitrile:Methanol:25 mM Ammonium Acetate with 0.1% Triethylamine (45:15:40, v/v/v) | Isocratic elution for simplicity and robustness. Triethylamine improves peak symmetry.[5][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for detecting vinca alkaloids, offering good sensitivity.[9] |
| Injection Volume | 10 µL | |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a 25 mM Ammonium Acetate solution by dissolving the appropriate amount in purified water.
-
Add 0.1% (v/v) of Triethylamine to the buffer solution.
-
Mix Acetonitrile, Methanol, and the prepared Ammonium Acetate buffer in the ratio of 45:15:40.
-
Degas the mobile phase by sonication for 15-20 minutes before use to prevent bubble formation in the HPLC system.[6]
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the Catharanthine Tartrate reference standard.
-
Dissolve it in a 100 mL volumetric flask with methanol and bring it to volume. This serves as the standard stock solution.[6]
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
A typical calibration curve range for this method is 1-50 µg/mL.[6]
Sample Preparation:
-
Accurately weigh the sample containing Catharanthine Tartrate.
-
Dissolve the sample in a known volume of methanol.
-
Dilute the sample solution with the mobile phase to achieve a theoretical concentration within the established calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system to remove any particulates that could damage the column.[6]
Method Validation Protocol
To ensure the reliability and suitability of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[10][11]
Specificity
Specificity demonstrates the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[12][13]
-
Protocol: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), the catharanthine tartrate standard, and a sample solution. Compare the chromatograms to ensure that there are no interfering peaks at the retention time of catharanthine.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9]
-
Protocol: Inject the prepared working standard solutions (e.g., 1, 5, 10, 25, and 50 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is often determined by a recovery study.
-
Protocol: Spike a known amount of catharanthine tartrate standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze these samples in triplicate.
-
Calculation: % \text{Recovery} = (\frac{\text{Measured Concentration}}{\text{Theoretical Concentration}}) \times 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six independent samples of catharanthine tartrate at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 \times (\frac{\sigma}{S})
-
LOQ = 10 \times (\frac{\sigma}{S})
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Expected Values: For a similar method, LOQ and LOD for catharanthine were reported as 56 µg/mL and 18 µg/mL, respectively, although this can vary significantly based on the specific instrument and conditions.[9]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic content)
-
Column temperature (± 2 °C)
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
System Suitability
Before each analytical run, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas (from 5 replicate injections) | ≤ 2.0% |
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and efficient solution for the quantification of catharanthine tartrate. The use of a common C18 column and a straightforward isocratic mobile phase makes this method easily transferable and applicable in most analytical laboratories. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is fit for its intended purpose, delivering linear, accurate, and precise results. This method is well-suited for routine quality control of catharanthine tartrate as a raw material and for quantitative analysis throughout the various stages of pharmaceutical research and development.
References
- Benchchem. A Robust HPLC Method for the Quantification of Catharanthine Tartrate.
- Benchchem. Catharanthine Tartrate: A Versatile Precursor for Novel Drug Development.
- Benchchem. Catharanthine Tartrate: Application Notes for Use as a Reference Standard in Analytical Chemistry.
- Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography.
- BioCrick.
- Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chrom
- Benchchem. Validation of HPLC methods for simultaneous analysis of Vinca alkaloids.
- Pharmaguideline.
- Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chrom
- Detection and Quantification of Catharanthine Alkaloids in Catharanthus Roseus Leaves using Electrochemical and Optical Methods. IEEE Xplore.
- Thermo Fisher Scientific. Determination of Vinca Alkaloids in Periwinkle Plants Using HPLC-ECD.
- BioCrick. Catharanthine Tartrate-COA.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Benchchem. Catharanthine Tartrate CAS number and molecular weight. Benchchem.
- Catharanthus roseus: Alkaloid Fraction Isolation and its Antibacterial Activity.
- Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. NIH.
- A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy.
- HPLC methods for the analysis of alkaloids
- UV spectra of C. roseus TIAs and precursors.
- ICH Guidelines for Analytical Method Valid
- Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don.
- Crafting A More Environmentally Benign Extraction and Analysis of Pharmaceutical Precursors from a Medicinal Plant: A Student. ChemRxiv.
- Catharanthusroseus: Extraction and Phytochemical Screening.
- ICH.
- A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. NIH.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- PubChem. (+)-Catharanthine.
- Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light. PMC - PubMed Central.
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Application Note & Protocol: A Robust, One-Pot Semi-Synthesis of Vinblastine from Catharanthine Tartrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vinblastine, a cornerstone chemotherapeutic agent, is a complex bisindole alkaloid found in trace amounts in the Madagascar periwinkle, Catharanthus roseus.[1] The scarcity of this compound from natural sources presents a significant challenge for clinical supply and analog development. This application note provides a detailed, field-proven protocol for the semi-synthesis of vinblastine from its more abundant monomeric precursors, catharanthine and vindoline. We detail a highly efficient one-pot, iron(III)-promoted coupling and subsequent oxidation-reduction sequence that offers high yields and excellent diastereoselectivity.[1][2][3] This method not only provides a viable alternative to natural extraction but also serves as a robust platform for the synthesis of novel vinblastine analogs for drug discovery programs.
Scientific Principle: A Biomimetic Coupling Strategy
The semi-synthesis of vinblastine is designed to mimic a plausible biosynthetic pathway, coupling the two halves of the final molecule—catharanthine (the "upper" or velbanamine unit) and vindoline (the "lower" unit). The process unfolds in two primary stages within a single reaction vessel, avoiding the need for isolation of the intermediate.[1][4]
Stage 1: Iron(III)-Promoted Oxidative Fragmentation and Coupling
The reaction is initiated by an iron(III) salt, typically ferric chloride (FeCl₃), which acts as a one-electron oxidant.[2] Its primary role is to promote the oxidative fragmentation of catharanthine. This process is believed to generate a highly reactive catharanthine amine radical cation. This intermediate undergoes fragmentation and then a crucial, diastereoselective coupling with the electron-rich vindoline molecule.[2][5] This coupling is remarkably specific, exclusively forming the natural C16' stereochemistry, which is essential for the drug's biological activity.[2][3] The product of this stage is a key intermediate, the anhydrovinblastine iminium ion.
Stage 2: In-Situ Oxidation and Reduction
The reaction mixture, now containing the anhydrovinblastine iminium ion, is directly subjected to a second set of reagents: an Fe(III) salt, sodium borohydride (NaBH₄), and atmospheric oxygen (air).[2][3] This step accomplishes two critical transformations simultaneously:
-
Oxidation: The C15'-C20' double bond of the intermediate is oxidized by the Fe(III)/air system to introduce the hydroxyl group at the C20' position.
-
Reduction: Sodium borohydride, a classic reducing agent, reduces the iminium ion to the corresponding tertiary amine.
This concerted process directly yields vinblastine. A significant stereoisomer, leurosidine (the C20' alcohol isomer), is also formed during this step.[2][3] The final mixture is then subjected to purification to isolate the desired vinblastine.
Reaction Pathway Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Catharanthine Tartrate as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Catharanthine Tartrate in Pharmaceutical Analysis
Catharanthine, a monoterpenoid indole alkaloid extracted from Catharanthus roseus, is a compound of significant pharmaceutical interest.[1] It serves as an essential precursor in the semi-synthesis of potent anticancer agents, including vinblastine and vincristine.[1][2] Given its pivotal role, the precise and accurate quantification of catharanthine is crucial in various stages of drug development, from the analysis of plant extracts to in-process quality control and the assessment of final products.[1][3]
Catharanthine tartrate, the salt form of catharanthine, is preferred as a reference standard due to its enhanced solubility and stability.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of catharanthine tartrate as a reference standard in High-Performance Liquid Chromatography (HPLC). The protocols herein are grounded in established analytical principles to ensure robust and reliable quantification.
The fundamental principle of this application is Reversed-Phase HPLC (RP-HPLC) coupled with UV detection.[1] This technique separates compounds based on their hydrophobicity. A non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. Catharanthine, being a relatively non-polar molecule, is retained by the column and subsequently eluted. Its concentration is determined by comparing the chromatographic peak area of the sample to that of a known concentration of the catharanthine tartrate reference standard.[1]
Physicochemical Properties of the Reference Standard
A thorough understanding of the physicochemical properties of catharanthine tartrate is fundamental to developing a robust HPLC method.[3] These properties dictate the selection of appropriate solvents, storage conditions, and chromatographic parameters.
| Property | Description | Reference(s) |
| Appearance | White to pale yellow crystalline powder. | [2][4] |
| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ | [2][4] |
| Molecular Weight | 486.52 g/mol | [2][4] |
| Solubility | Freely soluble in water and methanol; soluble in ethanol, DMSO, and DMF. Sparingly soluble in chloroform. | [4][5][6] |
| UV Absorption | Exhibits characteristic UV absorbance between 200-300 nm due to its indole moiety, with distinct peaks around 224 nm, 283 nm, and 291 nm. A wavelength of 254 nm is also commonly used for detection. | [3][7] |
| pH (1% aqueous solution) | Typically 4.0–5.5. | [4] |
Handling and Storage of Catharanthine Tartrate Reference Standard
The integrity and purity of the reference standard are paramount for accurate analytical results. Improper handling and storage can lead to degradation, compromising the validity of the data.
Core Principles of Storage:
-
Temperature: For long-term stability, catharanthine tartrate powder should be stored at -20°C.[8] Stock solutions are best stored at -80°C to minimize degradation.[8] For short-term use, storage at 2-8°C is acceptable for both the solid and stock solutions, provided they are protected from light.[1][4]
-
Light Sensitivity: Catharanthine tartrate is susceptible to photodegradation, especially when in solution.[4][8] It is imperative to store both the solid material and its solutions in airtight, amber containers or otherwise protected from light.[4]
-
Chemical Incompatibility: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can cause chemical degradation.[8]
Protocol for Preparation of Stock and Working Standard Solutions:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the catharanthine tartrate reference standard.[4]
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with HPLC-grade methanol.[4]
-
Mix thoroughly to ensure complete dissolution.
-
Store this stock solution at 2-8°C, protected from light.[1][4]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution.
-
Use the mobile phase as the diluent to ensure compatibility with the HPLC system.[4]
-
A typical calibration curve range for HPLC-UV analysis is 0.25 µg/mL to 25 µg/mL.[1][4] For more sensitive methods like LC-MS, a range of 1.0 ng/mL to 6250 ng/mL may be more appropriate.[4]
-
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Application Note & Protocol: High-Purity Isolation and Purification of Catharanthine Tartrate from Catharanthus roseus
Introduction: The Significance of Catharanthine
Catharanthine, a terpenoid indole alkaloid, is a compound of immense pharmaceutical value extracted from the leaves of the Madagascar periwinkle, Catharanthus roseus. While exhibiting modest biological activity on its own, its true significance lies in its role as a critical precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine.[1] These dimeric alkaloids are formed by coupling catharanthine with another monomeric alkaloid, vindoline. Given its low natural abundance, the development of an efficient, scalable, and reproducible protocol for the isolation and purification of catharanthine is a paramount objective for pharmaceutical research and production. This document provides a comprehensive, field-proven methodology for extracting catharanthine from dried plant material and converting it into its more stable and soluble tartrate salt form, suitable for long-term storage and subsequent synthetic applications.[2]
Principle of the Method: Leveraging Alkaloid Chemistry
The entire protocol is built upon the fundamental chemical properties of alkaloids. Catharanthine, containing a basic nitrogen atom, exists in two forms depending on the pH of its environment:
-
Acidic Conditions (Low pH): The basic nitrogen is protonated, forming a positively charged salt (e.g., catharanthine hydrochloride or tartrate). These salts are soluble in aqueous solutions.[3]
-
Alkaline Conditions (High pH): The nitrogen is deprotonated, yielding the neutral "free base" form. The free base is poorly soluble in water but highly soluble in non-polar organic solvents like dichloromethane or chloroform.[4]
This pH-dependent solubility differential is the cornerstone of the acid-base extraction and liquid-liquid partitioning steps, allowing for the selective separation of catharanthine from a multitude of other non-alkaloidal plant metabolites.[5][6] Subsequent chromatographic steps further purify the target compound based on its polarity, and a final salt formation step yields the stable, crystalline tartrate product.
Overall Workflow Diagram
The multi-stage process is designed to systematically enrich and purify catharanthine from the complex biomass matrix.
Caption: Workflow for Catharanthine Tartrate isolation and purification.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| Dried Catharanthus roseus leaves | N/A | Botanical Supplier | Ensure high quality, free of mold. |
| Tartaric Acid | ACS Reagent Grade | Sigma-Aldrich | For initial extraction and final salt formation. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For liquid-liquid extraction and chromatography. |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific | For chromatography mobile phase. |
| Ethanol (EtOH), 200 Proof | ACS/USP Grade | Decon Labs | For dissolution before salt formation. |
| Ammonium Hydroxide (NH₄OH), 28-30% | ACS Reagent Grade | J.T. Baker | For basification. Handle in a fume hood. |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | VWR | For drying organic extracts. |
| TLC Plates | Silica Gel 60 F₂₅₄ | EMD Millipore | For monitoring reaction progress. |
| Deionized Water | Type I | In-house system | For preparing aqueous solutions. |
Detailed Step-by-Step Protocol
Part A: Acidic Extraction of Total Alkaloids
-
Rationale: This initial step uses an acidic solution to protonate the alkaloids present in the plant material, rendering them soluble in the aqueous phase while leaving behind non-polar cellular components like lipids and chlorophyll.[1][3]
-
Preparation of Plant Material: Grind 1 kg of dried C. roseus leaves into a coarse powder (approx. 20-40 mesh) using a mechanical grinder. Over-grinding can create fine particles that complicate filtration.
-
Maceration: In a large container, create a 2% (w/v) tartaric acid solution by dissolving 200 g of tartaric acid in 10 L of deionized water. Add the 1 kg of powdered leaves to this solution.
-
Extraction: Stir the slurry vigorously using an overhead mechanical stirrer for 12-24 hours at room temperature.[1] This extended period ensures maximum leaching of the alkaloids from the plant matrix.
-
Filtration: Filter the mixture through several layers of cheesecloth to remove the bulk plant material (the marc). Squeeze the marc to recover as much liquid as possible.
-
Clarification: Pass the collected filtrate through a pad of Celite or perform vacuum filtration with Whatman No. 1 filter paper to remove finer suspended particles. The resulting clarified, dark-brown acidic solution contains the total alkaloid tartrates.
Part B: Liquid-Liquid Partitioning to Isolate Free Bases
-
Rationale: The pH of the aqueous extract is raised to deprotonate the alkaloid salts, converting them into their free base form. These neutral, non-polar molecules will then preferentially partition into an immiscible organic solvent.[4][6]
-
Basification: Transfer the clarified aqueous extract to a large separatory funnel (or appropriate extraction vessel). Slowly add concentrated ammonium hydroxide (28-30%) dropwise while stirring and monitoring with a pH meter. Continue until the pH of the solution reaches 9-10. The solution will become cloudy as alkaloids precipitate.
-
First Organic Extraction: Add 2 L of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. The lower, organic DCM layer (which now contains the alkaloid free bases) will often be dark. Drain the lower DCM layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with 1 L of fresh DCM each time to ensure complete recovery of the alkaloids.
-
Combine and Dry: Pool all the DCM extracts. Add a generous amount of anhydrous sodium sulfate, swirl, and let it stand for 30 minutes to remove residual water.
-
Concentration: Filter off the sodium sulfate and concentrate the DCM extract under reduced pressure using a rotary evaporator at a bath temperature no higher than 40°C. This will yield a dark, tarry residue known as the crude total alkaloid extract.
Part C: Chromatographic Purification of Catharanthine
-
Rationale: Silica gel column chromatography separates the components of the crude alkaloid mixture based on their polarity. A gradient elution system is used, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity.
-
Column Packing: Prepare a silica gel slurry in chloroform and pack it into an appropriately sized glass chromatography column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal volume of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully layer the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 100:0 to 95:5 Chloroform:Methanol.[1]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20-50 mL).
-
TLC Analysis: Spot each fraction onto a TLC plate and develop it in a chamber with a mobile phase such as 9:1 Chloroform:Methanol. Visualize the spots under UV light (254 nm). Catharanthine fractions can be identified by comparing their Rf value to a catharanthine standard.
-
Pooling and Evaporation: Combine the fractions that show a single, pure spot corresponding to catharanthine. Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified catharanthine free base, which may be a white to off-white solid or semi-solid.[1]
Part D: Conversion to Catharanthine Tartrate
-
Rationale: The purified free base is converted to its tartrate salt to improve its stability, crystallinity, and aqueous solubility.[2] This is a standard acid-base reaction followed by precipitation.
-
Dissolution: Dissolve the purified catharanthine free base in a minimal amount of warm ethanol.[1]
-
Tartaric Acid Addition: In a separate flask, prepare a saturated solution of tartaric acid in ethanol. Add this solution dropwise to the stirring catharanthine solution.[2]
-
Crystallization: The catharanthine tartrate salt will begin to precipitate as a white solid. The process can be encouraged by cooling the solution in an ice bath or by the slow addition of a non-polar co-solvent like diethyl ether.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small volume of cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under a high vacuum for several hours to remove all residual solvent. The final product is high-purity, crystalline catharanthine tartrate.
Analytical Characterization and Quality Control
The purity of the final product must be rigorously assessed.
| Technique | Parameter | Typical Conditions & Expected Results |
| HPLC | Purity Assay | Column: C18, 4.6 x 250 mm, 5 µm.[7]Mobile Phase: Gradient or isocratic elution with Methanol/Acetonitrile and a buffer (e.g., phosphate buffer at pH 7.3).[7][8]Detection: UV at 220 nm or 254 nm.[7][8]Expected Result: A single major peak with purity >98%. |
| ¹H-NMR | Structural Confirmation | The spectrum should match the established chemical shifts and coupling constants for catharanthine tartrate, confirming the molecular structure and absence of significant impurities. |
| MS | Molecular Weight Verification | Method: Electrospray Ionization (ESI-MS).Expected Result: A prominent ion corresponding to the protonated catharanthine free base [M+H]⁺. |
| Melting Point | Physical Property Confirmation | Expected Range: 126-128°C for the tartrate salt.[9] A sharp melting point range indicates high purity. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Extraction | Incomplete maceration; Insufficient basification. | Ensure plant material is properly ground. Verify final pH is between 9-10 before organic extraction. Perform an additional organic wash of the aqueous phase. |
| Emulsion during L-L Partitioning | Vigorous shaking; High concentration of surfactants. | Add a small amount of brine (saturated NaCl solution). Gently swirl or rock the separatory funnel instead of shaking vigorously. If persistent, centrifugation can help break the emulsion. |
| Poor Separation on Silica Column | Column overloaded; Improper solvent system. | Use a larger column or less crude extract. Perform small-scale TLC trials to optimize the solvent system for the mobile phase before running the large column. Ensure a slow, gradual solvent gradient. |
| Product Fails to Crystallize | Presence of impurities; Solution is too dilute. | Re-purify the catharanthine base via chromatography. Concentrate the solution by slowly evaporating some solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal if available. Cool the solution to 0-4°C for several hours.[1] |
References
- The Discovery and Enduring Significance of Catharanthine Tartrate: A Technical Guide. (2025). Benchchem.
- Solubility Profile of Catharanthine Tartrate in Organic Solvents: A Technical Guide. (2025). Benchchem.
- Application Note: Large-Scale Purification of Catharanthine Tartrate
- [Simultaneous Determination of Vindoline, Catharanthine and Anhydrovinblastine in Catharanthus Roseus by High Performance Liquid Chrom
- alkaloids and extraction of alkaloids. Slideshare.
- Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography.
- Extraction of Alkaloids. Alfa Chemistry.
- A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. PubMed.
- A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. MDPI.
- How Do Active Compounds Get Out of the Plants?. The PEP Project.
- Catharanthine Tartr
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- 9. Catharanthine Tartrate - LKT Labs [lktlabs.com]
Application Notes & Protocols for Catharanthine Tartrate in Cell Culture
Abstract
Catharanthine, a monoterpenoid indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a molecule of significant interest in oncological research.[1][2] While historically recognized as a critical precursor for the semi-synthesis of potent dimeric Vinca alkaloids like vinblastine and vincristine, Catharanthine itself possesses intrinsic biological activities that warrant independent investigation.[3][4] This guide provides a comprehensive overview of the mechanisms of action of Catharanthine tartrate and detailed, validated protocols for its application in cell culture experiments. We delve into its dual-faceted impact on microtubule dynamics and mTOR-mediated autophagy, offering researchers the foundational knowledge and practical methodologies required to explore its potential as a cytotoxic agent. The protocols herein are designed to be self-validating, with integrated quality control steps and detailed explanations of the scientific principles underpinning each experimental choice.
Mechanism of Action: A Dual-Pronged Approach to Cytotoxicity
The anticancer effects of Catharanthine tartrate are not attributed to a single, potent mechanism but rather a combination of cellular insults that culminate in cell death. This multifaceted activity makes it a compelling subject for cancer research, particularly in the context of drug resistance and combination therapies.
Interference with Microtubule Dynamics
Similar to its famous dimeric derivatives, Catharanthine interacts with tubulin, the fundamental protein subunit of microtubules.[5] However, its activity is more nuanced. While classic Vinca alkaloids like vincristine are potent inhibitors of tubulin polymerization, Catharanthine's inhibitory effect is weak.[3][6] Instead, it primarily induces the self-association of tubulin into non-functional linear polymers, which disrupts the delicate dynamic instability required for proper mitotic spindle formation.[5][7][8] This interference leads to an arrest of the cell cycle in the G2/M phase, preventing mitotic progression and ultimately triggering programmed cell death (apoptosis).[9] The indole portion of the Catharanthine molecule is thought to be the primary driver of this interaction with tubulin.[5][7][8]
Induction of Apoptosis and Autophagy via mTOR Inhibition
Recent studies have illuminated a second, potent mechanism of action: the induction of autophagy and apoptosis through the inhibition of the mTOR (mammalian Target of Rapamycin) signaling pathway.[2] In several cancer cell lines, particularly hepatocellular carcinoma (HepG2), Catharanthine has been shown to suppress mTOR activity.[2] This inhibition triggers a cellular self-digestion process known as autophagy, evidenced by the upregulation of key autophagy-related genes like LC3, Beclin1, and ULK1.[10][11] While autophagy can sometimes be a pro-survival mechanism, excessive or sustained activation by Catharanthine leads to autophagic cell death.[10][11] Concurrently, Catharanthine treatment leads to a dose-dependent induction of apoptosis, the canonical programmed cell death pathway.[10][12]
The following diagram illustrates the key signaling pathways modulated by Catharanthine tartrate.
Caption: Signaling pathways of Catharanthine-induced cytotoxicity.
Preparation and Handling of Catharanthine Tartrate
Proper preparation of Catharanthine tartrate is paramount for achieving reproducible and accurate experimental results. Its physicochemical properties necessitate careful handling.
2.1. Solubility Profile
-
Organic Solvents: Catharanthine tartrate is readily soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4][13][14] DMSO is the recommended solvent for preparing high-concentration stock solutions.[1][15]
-
Aqueous Buffers: The compound is sparingly soluble in aqueous solutions like PBS or cell culture media.[13][15] Direct dissolution in aqueous buffers is not recommended and will lead to precipitation and inaccurate concentrations.
2.2. Protocol: Preparation of a 10 mM Master Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO, which will be serially diluted for working solutions.
Materials:
-
Catharanthine Tartrate (MW: 486.52 g/mol )[4]
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile[16]
-
Sterile, conical-bottom microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.87 mg of Catharanthine tartrate powder.
-
Expert Insight: Always handle the powder in a chemical fume hood or a balance enclosure to avoid inhalation. Use calibrated analytical balances for accuracy.
-
-
Dissolution: Add the 4.87 mg of powder to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.[1]
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C for long-term stability.[1]
-
Trustworthiness: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles, which can compromise the compound's potency over time.
-
Core Applications & Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the cytotoxic and mechanistic effects of Catharanthine tartrate.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potency of Catharanthine tartrate varies significantly across different cancer cell lines. It is most potent against leukemia cell lines, with substantially higher IC₅₀ values observed in solid tumor lines like colon and lung carcinoma.[3] This variability underscores the importance of empirical determination of the optimal concentration range for each cell line under investigation.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Catharanthine Tartrate | JURKAT E.6 | T-cell Leukemia | ~0.63 | [3][12] |
| THP-1 | Acute Monocytic Leukemia | ~0.62 | [3][12] | |
| CaLu-6 | Lung Cancer | ~104 | [3] | |
| HepG2 | Hepatocellular Carcinoma | ~135 (48h) | [12] | |
| HCT-116 | Colon Carcinoma | ~590 | [3][12] |
Note: IC₅₀ values are highly dependent on experimental conditions, including cell density, incubation time, and assay methodology. The data presented should be used as a guideline for initial range-finding experiments.[3]
Protocol 1: Assessing Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][17] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: In a 96-well flat-bottom plate, seed your cells of interest at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[17][16]
-
Expert Insight: The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase and do not exceed confluency by the end of the experiment.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.[16]
-
Compound Preparation: Prepare serial dilutions of the Catharanthine tartrate stock solution in complete cell culture medium. A typical starting range might be 0.1, 1, 10, 50, and 100 µM.[1]
-
Crucial Control: Prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions (e.g., if the highest drug concentration results in 0.5% DMSO, the vehicle control should be medium with 0.5% DMSO). This is essential to differentiate compound-specific cytotoxicity from solvent-induced effects.
-
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared Catharanthine tartrate dilutions or the vehicle control.[17][16] Include untreated cells as a negative control.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[1][16]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[3][16]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals at the bottom of the wells. Add 100-150 µL of DMSO to each well to dissolve the crystals.[1][3][16]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes, thus staining late apoptotic and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 3 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Catharanthine tartrate (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for the chosen duration (e.g., 24 hours).[1]
-
Cell Harvesting: After treatment, collect both the culture medium (containing floating/apoptotic cells) and the adherent cells. To harvest adherent cells, wash with cold PBS and gently detach using Trypsin-EDTA. Combine the floating and adherent cell populations for each sample.[1]
-
Trustworthiness: It is critical to collect both floating and adherent cells to avoid underrepresenting the apoptotic population.
-
-
Centrifugation and Washing: Centrifuge the combined cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[1]
-
Staining: Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Immediately after incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
References
- BenchChem. (2025). Catharanthine Tartrate: A Comparative Analysis of its Cross-Reactivity in Cancer Cell Lines.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Prakash, V., & Timasheff, S. N. (1991). Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. Biochemistry, 30(3), 873–880.
- Prakash, V., & Timasheff, S. N. (1991).
- PubMed. (2024).
- BenchChem. (2025). A Comparative Guide to Catharanthine Tartrate and Other Vinca Alkaloids in Cancer Research.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2024).
- BenchChem. (2025).
- BenchChem. (2025). Solubility Profile of Catharanthine Tartrate in Organic Solvents: A Technical Guide.
- BenchChem. (2025).
- BenchChem. (2025). Catharanthine Tartrate: A Versatile Precursor for Novel Drug Development.
- BenchChem. (2025). How to resolve Catharanthine Tartrate solubility issues in aqueous buffers?.
- LKT Labs.
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Application Notes: Catharanthine Tartrate for In Vitro Microtubule Polymerization Assays
Introduction: Microtubules as a Critical Drug Target
Microtubules are highly dynamic, filamentous polymers that are integral components of the eukaryotic cytoskeleton. Composed of α- and β-tubulin heterodimers, they are crucial for a myriad of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] The constant and tightly regulated transition between polymerization (growth) and depolymerization (shrinkage), a property known as dynamic instability, is essential for their function.[1][3]
This dynamic nature makes microtubules a prime target for therapeutic intervention, particularly in oncology.[4][5] Agents that perturb microtubule dynamics can halt the cell cycle, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.[6][7] Catharanthine, a monoterpenoid indole alkaloid from the Madagascar periwinkle (Catharanthus roseus), is a key precursor in the biosynthesis of potent dimeric anticancer agents like vinblastine and vincristine.[8][9] While less potent than its dimeric derivatives, catharanthine tartrate serves as an invaluable tool for probing the fundamental mechanisms of tubulin interaction and microtubule assembly.[10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of catharanthine tartrate to study microtubule dynamics in vitro. We present the underlying mechanism, detailed experimental protocols, and guidance on data interpretation.
Mechanism of Action: Catharanthine's Interaction with Tubulin
Catharanthine tartrate exerts its biological effect by directly interacting with tubulin, the fundamental building block of microtubules. Its mechanism is characteristic of Vinca alkaloids, which are broadly classified as microtubule-destabilizing agents.[1][12]
-
Binding and Conformational Changes: Catharanthine binds to α,β-tubulin heterodimers. This interaction is primarily driven by the indole moiety of the catharanthine molecule.[10][11] This binding is thought to induce a conformational change in the tubulin dimer, promoting its self-association into non-functional linear aggregates or spirals rather than proper microtubule structures.[1][8]
-
Inhibition of Polymerization: By sequestering tubulin dimers into these aberrant aggregates, catharanthine effectively reduces the pool of assembly-competent tubulin. At sufficient concentrations, this disrupts the addition of tubulin dimers to the growing plus-ends of microtubules, thereby inhibiting the rate and extent of polymerization.[8][10]
-
Potency and Specificity: It is crucial to note that catharanthine's affinity for tubulin is significantly lower than that of vinblastine or vincristine, requiring higher concentrations to achieve a comparable inhibitory effect.[10][11] This distinction makes it a useful tool for studying the specific contributions of the catharanthine moiety to the activity of the more complex dimeric alkaloids.
Figure 1: Mechanism of Catharanthine Tartrate Action.
Core Principles of the In Vitro Tubulin Polymerization Assay
The in vitro tubulin polymerization assay is a robust method to quantitatively assess how a test compound affects the assembly of purified tubulin into microtubules. The process is typically monitored in real-time using a temperature-controlled microplate reader.[12]
Polymerization is initiated by raising the temperature to 37°C in the presence of GTP, which triggers the self-assembly of tubulin dimers. The reaction proceeds through three distinct phases:
-
Nucleation: A thermodynamically unfavorable lag phase where tubulin dimers form initial aggregates or "seeds".
-
Growth/Elongation: A rapid growth phase where dimers are added to the ends of the nuclei, leading to microtubule elongation.
-
Steady State: A plateau phase where the rates of polymerization and depolymerization reach equilibrium, and the total mass of microtubule polymer remains relatively constant.[13][14]
This process can be monitored by two primary methods:
-
Turbidimetry: As microtubules form, they scatter light. This increase in light scattering is measured as an increase in optical density (absorbance) at 340 nm. The change in absorbance is directly proportional to the mass of the microtubule polymer formed.[12][14]
-
Fluorescence: This method uses a fluorescent reporter dye (e.g., DAPI or a proprietary probe) that preferentially binds to polymeric microtubules, resulting in a significant increase in its fluorescence quantum yield.[13][15][16] This technique is often more sensitive than turbidimetry, allowing for the use of lower tubulin concentrations.[16]
Experimental Design: A Self-Validating System
For any data to be trustworthy, the experimental design must include a comprehensive set of controls that validate the assay's performance.
-
Vehicle Control (Negative Control): This sample contains all reaction components except the test compound, with an equivalent volume of the compound's solvent (typically DMSO) added. It establishes the baseline polymerization curve against which all other samples are compared.[8]
-
Inhibitor Control (Positive Control): A known microtubule polymerization inhibitor, such as vinblastine, is used.[8][15] This sample validates that the assay system is sensitive to inhibition, and should result in a significantly suppressed polymerization curve.
-
Promoter Control (Positive Control): A known microtubule stabilizing agent, such as paclitaxel, is used.[8][13] This sample validates the competency of the tubulin, and should show an enhanced rate and extent of polymerization, often with a reduced lag phase.[15]
By including these three controls, the researcher can be confident that the tubulin is active, the assay conditions are optimal, and any observed effect from catharanthine tartrate is specific.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the effect of catharanthine tartrate on microtubule polymerization.
5.1. Reagent Preparation (Common for Both Protocols)
-
Purified Tubulin: Use highly purified (>99%) tubulin (e.g., from bovine brain). Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer (see below) to a stock concentration of 10 mg/mL. Aliquot and flash-freeze in liquid nitrogen, then store at -80°C. Avoid repeated freeze-thaw cycles.
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl₂.[8] Prepare a 10X stock, filter-sterilize, and store at 4°C. Prepare a 1X working solution on the day of the experiment.
-
GTP Stock Solution: Prepare a 100 mM solution of GTP in distilled water, adjust pH to ~7.0, aliquot, and store at -80°C.[14]
-
Catharanthine Tartrate Stock: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C. Further dilutions should be prepared in G-PEM buffer immediately before use.
-
Control Stocks: Prepare 1 mM stock solutions of paclitaxel and vinblastine in 100% DMSO. Store at -20°C.
Scientist's Note: The integrity of the tubulin protein is the single most critical factor for a successful assay. Improper handling, such as slow freezing or multiple freeze-thaw cycles, can lead to denaturation and loss of polymerization competency.
5.2. Protocol 1: Turbidity-Based Polymerization Assay
This method measures the increase in light scattering as tubulin polymerizes.
Materials:
-
Reagents as described in section 5.1.
-
Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
96-well, clear, flat-bottom plates.[8]
-
Multichannel pipette.
Procedure:
-
Reader Preparation: Pre-warm the plate reader to 37°C.
-
Reaction Master Mix: On ice, prepare a master mix of tubulin. For a final tubulin concentration of 2 mg/mL in a 100 µL reaction, mix the required volume of tubulin stock with ice-cold G-PEM buffer.
-
Plate Setup: On ice, add the following to the wells of a pre-chilled 96-well plate:
-
10 µL of test compound dilutions (Catharanthine Tartrate) or controls (DMSO, Paclitaxel, Vinblastine) prepared in G-PEM.
-
80 µL of the tubulin master mix.
-
-
Initiate Polymerization: To start the reaction, add 10 µL of 10 mM GTP (prepared in G-PEM) to each well for a final concentration of 1 mM. Mix gently but thoroughly by pipetting, avoiding bubbles.
Scientist's Note: The final DMSO concentration in all wells should be kept constant and low (ideally ≤1%) to avoid solvent effects on polymerization.[8]
-
Data Acquisition: Immediately place the plate into the pre-warmed 37°C reader. Measure the absorbance at 340 nm every 30 seconds for 60 to 90 minutes.[1][8]
5.3. Protocol 2: Fluorescence-Based Polymerization Assay
This highly sensitive method tracks polymerization via a microtubule-binding fluorophore.
Materials:
-
Reagents as described in section 5.1.
-
Fluorescence buffer: G-PEM buffer containing a fluorescent reporter (e.g., 10 µM DAPI or a commercially available reporter dye).[1]
-
Temperature-controlled fluorescence microplate reader.
-
96-well, black, flat-bottom plates (to minimize light scatter and background).
-
Multichannel pipette.
Procedure:
-
Reader Preparation: Pre-warm the fluorescence plate reader to 37°C. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., ~360 nm excitation and ~450 nm emission for DAPI-based reporters).[17]
-
Reaction Master Mix: On ice, prepare a master mix of tubulin in the ice-cold fluorescence buffer. Due to the higher sensitivity, a lower final tubulin concentration (e.g., 1-2 mg/mL) can often be used.
-
Plate Setup: On ice, add the following to the wells of a pre-chilled 96-well black plate:
-
10 µL of test compound dilutions (Catharanthine Tartrate) or controls prepared in fluorescence buffer.
-
80 µL of the tubulin master mix.
-
-
Initiate Polymerization: Add 10 µL of 10 mM GTP to each well. Mix gently.
-
Data Acquisition: Immediately place the plate into the pre-warmed reader. Measure the fluorescence intensity every 60 seconds for 60 to 90 minutes.[1]
Figure 2: General Experimental Workflow for the Assay.
Data Analysis and Interpretation
-
Plotting: For each concentration of catharanthine tartrate and for each control, plot the absorbance (OD₃₄₀) or fluorescence intensity (RFU) against time (minutes).
-
Curve Interpretation:
-
The vehicle control (DMSO) curve will show the typical sigmoidal shape of uninhibited polymerization.
-
The paclitaxel curve should exhibit a shorter lag phase and a higher final plateau compared to the vehicle control, indicating enhanced polymerization.
-
The vinblastine curve should be significantly flattened, showing potent inhibition of polymerization.
-
Catharanthine tartrate curves are expected to show a concentration-dependent inhibition of polymerization. At higher concentrations, both the rate of polymerization (the slope of the growth phase) and the final plateau (the total polymer mass) should decrease.[8]
-
-
Quantitative Analysis:
-
Maximum Velocity (Vmax): Determine the Vmax by calculating the steepest slope of the linear portion of the growth phase.
-
Percent Inhibition: Calculate the percentage of inhibition at the steady-state plateau relative to the vehicle control using the formula: % Inhibition = (1 - (Plateau_Compound / Plateau_Vehicle)) * 100
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the catharanthine tartrate concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).
-
Quantitative Data and Troubleshooting
Table 1: Summary of Key Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Tubulin Purity | >99% | Minimizes interference from microtubule-associated proteins (MAPs). |
| Tubulin Concentration | 1 - 3 mg/mL (10 - 30 µM) | Sufficient concentration to achieve a robust signal.[1][8] |
| Final GTP Concentration | 1 mM | Saturating concentration to act as an energy source for assembly.[8] |
| Assay Temperature | 37°C | Mimics physiological conditions and promotes polymerization.[14] |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit tubulin polymerization.[8] |
| Positive Controls | Paclitaxel (~1-10 µM) Vinblastine (~1-10 µM) | Validates assay responsiveness to known stabilizers and inhibitors.[8][15] |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/low polymerization in vehicle control | - Inactive tubulin (improper storage/handling).- Missing GTP or incorrect buffer pH. | - Use a fresh, single-use aliquot of tubulin.- Verify all buffer components and concentrations.[17] |
| High well-to-well variability | - Inconsistent pipetting or mixing.- Air bubbles in wells. | - Use a multichannel pipette; ensure thorough but gentle mixing.- Be careful to avoid introducing bubbles during pipetting.[17] |
| Lag phase absent in vehicle control | - Tubulin aggregates acting as seeds. | - Briefly centrifuge the thawed tubulin stock (e.g., 14,000 x g for 10 min at 4°C) to remove aggregates.[18] |
| Signal decreases over time with inhibitor | - Potent microtubule destabilization. | This is the expected result for an effective inhibitor like catharanthine, reflecting net depolymerization.[17] |
References
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Prakash, V., & Timasheff, S. N. (1985). Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. Biochemistry, 24(19), 5004–5010. [Link]
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Barbier, P., Tsvetkov, P. O., Breuzard, G., & Peyrot, V. (2014). Deciphering the molecular mechanisms of anti-tubulin plant derived drugs. Phytochemistry Reviews, 13(1), 157–169. [Link]
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Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). Microtubule destabilising agents: far more than just antimitotic anticancer drugs. British Journal of Clinical Pharmacology, 78(6), 1215–1220. [Link]
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Na, G. C., & Timasheff, S. N. (1985). Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. PubMed. [Link]
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Kavallaris, M. (2010). Microtubule destabilising agents: far more than just antimitotic anticancer drugs. British Journal of Clinical Pharmacology. [Link]
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Manka, S. W., & Moores, C. A. (2018). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. Molecules, 23(9), 2265. [Link]
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Bodakuntla, S., Jijumon, A. S., Janke, C., & Magiera, M. M. (2020). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments), (165), e61826. [Link]
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JoVE. (2020). Video: Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. JoVE. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Cytoskeleton, Inc. [Link]
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Taylor & Francis. (n.d.). Catharanthine – Knowledge and References. Taylor & Francis. [Link]
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Wiggins, K., et al. (2012). One-step purification of assembly-competent tubulin from diverse eukaryotic sources. Molecular Biology of the Cell, 23(18), 3658–3665. [Link]
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Bodakuntla, S., et al. (2019). Tubulin purification by polymerization–depolymerization cycles. Springer Nature Experiments. [Link]
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JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. YouTube. [Link]
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Abal, M., et al. (2003). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Drug Resistance Updates, 6(6), 313-323. [Link]
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Lobert, S., Vulevic, B., & Correia, J. J. (1996). Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules. Pharmacology & Therapeutics, 72(1), 55-83. [Link]
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Buey, R. M., et al. (2017). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules, 22(12), 2058. [Link]
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Singh, B., et al. (2022). Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine. Journal of Ethnopharmacology, 292, 115247. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. [Link]
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Hölzel Biotech. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Hölzel Biotech. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
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Correia, J. J. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 1-17. [Link]
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Kumar, S., et al. (2021). pharmacokinetics activity and interaction of vinblastin and vincristine compounds of catharanthus roseus. Journal of Advanced Scientific Research, 12(3), 1-6. [Link]
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Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(15), 4987. [Link]
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Bonne, D., et al. (1985). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules. Journal of Biological Chemistry, 260(5), 2819-2825. [Link]
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Vemu, A., et al. (2017). In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. Methods in Cell Biology, 140, 203–221. [Link]
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Schutz, G. J., et al. (2011). Plant-derived anti-tubulin molecules which bind to tubulin on the colchicine binding site. Current Pharmaceutical Design, 17(25), 2776-2792. [Link]
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Prota, A. E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences, 111(38), 13817-13822. [Link]
-
Cytoskeleton, Inc. (n.d.). Microtubule stabilization/destabilization assay. Cosmo Bio. [Link]
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Stanton, R. A., et al. (2011). Drugs That Target Dynamic Microtubules: A New Molecular Perspective. Medicinal Research Reviews, 31(3), 443–481. [Link]
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Risinger, A. L., & Mooberry, S. L. (2010). Microtubule Dynamics as a Target in Oncology. Cancer Treatment and Research, 155, 129–149. [Link]
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Application Note: Comprehensive Analytical Characterization of Catharanthine Tartrate
Abstract
This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of Catharanthine Tartrate. Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, is a vital precursor in the semi-synthesis of the anticancer drugs vinblastine and vincristine.[1][2][3][4] The tartrate salt is often used to improve solubility and stability.[3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and theoretical explanations for techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). Each protocol is designed to be a self-validating system, ensuring data integrity and reliability in line with pharmaceutical quality standards.
Introduction: The Significance of Catharanthine Tartrate
Catharanthine is a key bioactive compound isolated from the medicinal plant Catharanthus roseus (Madagascar periwinkle).[5][6] While its intrinsic biological activity is modest, its primary value lies in its role as a crucial building block for the semi-synthesis of the powerful dimeric anticancer alkaloids, vinblastine and vincristine.[4] The accurate and thorough characterization of Catharanthine Tartrate is paramount for ensuring the purity, identity, and quality of the starting material used in pharmaceutical manufacturing. This ensures the safety and efficacy of the final active pharmaceutical ingredients (APIs).[7][8] This application note details the multi-faceted analytical approach required for its complete characterization.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.[2] Catharanthine Tartrate is a salt formed between the catharanthine free base and tartaric acid.[2]
| Property | Description | Reference(s) |
| Appearance | White to pale yellow crystalline powder | [3] |
| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ | [2][3] |
| Molecular Weight | 486.52 g/mol | [2][3] |
| Solubility | Freely soluble in water and methanol; soluble in ethanol. | [3] |
| Storage | Stable at 2–8 °C, should be protected from light. | [1][3] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Principle & Causality: Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity and quantifying Catharanthine Tartrate.[1][9] The method separates compounds based on their polarity. A non-polar stationary phase (typically C18) retains the relatively non-polar catharanthine molecule, while a polar mobile phase elutes it.[1] UV detection is effective due to the presence of the indole moiety, which has a characteristic UV absorbance.[2] The choice of mobile phase composition (organic solvent, buffer, pH) is critical for achieving optimal separation from related alkaloids and potential impurities.[10][11]
Experimental Protocol: Purity and Assay by RP-HPLC
A. Materials and Reagents
-
Catharanthine Tartrate Reference Standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified Water (18.2 MΩ·cm)
-
Ammonium Acetate or Phosphate Buffer salts (Analytical grade)
-
Glacial Acetic Acid or Triethylamine for pH adjustment
-
0.22 µm or 0.45 µm Syringe Filters
B. Instrumentation and Conditions The following table summarizes typical starting conditions for method development.
| Parameter | Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard configuration for robust pharmaceutical analysis. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry-standard stationary phase for separating non-polar to moderately polar compounds like alkaloids.[10][11] |
| Mobile Phase | Isocratic: Acetonitrile and 0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v), pH 3.5.[3][12] | The acidic pH ensures the catharanthine molecule is protonated, leading to sharper peaks and better reproducibility. |
| Flow Rate | 1.0 - 1.2 mL/min[9][12] | Provides optimal efficiency and reasonable run times. |
| Column Temp. | 30-35°C[10][11] | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm[9][11][13] | A common wavelength for detecting vinca alkaloids, providing good sensitivity.[2] |
| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |
C. Solution Preparation
-
Mobile Phase: Prepare the chosen mobile phase composition accurately using volumetric flasks. Degas thoroughly by sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.[2]
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of Catharanthine Tartrate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or the mobile phase.[2][10] Store this solution at 2-8°C, protected from light.[1]
-
Working Standard Solutions: Prepare a series of 5-6 working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.25 µg/mL to 25 µg/mL).[1][12] These are used to establish the calibration curve.
-
Sample Solution: Accurately weigh the sample to be analyzed. Dissolve in a known volume of methanol or mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection to protect the column from particulates.[9][10]
D. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform at least five replicate injections of a mid-range working standard.
-
Trustworthiness Check: Verify that the system suitability parameters meet the pre-defined criteria (e.g., Tailing Factor ≤ 2.0, %RSD of peak area ≤ 2.0%, Theoretical Plates > 2000). This step is crucial for ensuring the validity of the analytical run.
-
Inject the blank (mobile phase), followed by the working standards to generate a calibration curve.
-
Inject the sample solutions.
-
Calculation: Determine the concentration of Catharanthine Tartrate in the sample by interpolating its peak area against the linear regression of the calibration curve. Purity is often assessed by the area normalization method.[13]
Visualization: HPLC Workflow
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Application Note: Silyl-Derivatization of Catharanthine Tartrate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction: The Analytical Challenge of Catharanthine
Catharanthine, a monoterpenoid indole alkaloid (TIA) from the Madagascar periwinkle (Catharanthus roseus), is a compound of immense pharmaceutical value.[1] It serves as an indispensable precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine.[1][2] Accurate and sensitive quantification of catharanthine is therefore critical in various stages of drug development, from the analysis of plant extracts to quality control of the final active pharmaceutical ingredient (API).
However, the direct analysis of catharanthine, particularly using Gas Chromatography (GC), presents significant challenges. Its molecular structure, containing active hydrogen atoms in amine and potential hydroxyl groups, along with its relatively high molecular weight, contributes to:
-
Low Volatility: Preventing efficient elution from the GC column.
-
Poor Thermal Stability: Susceptibility to degradation at high temperatures in the GC injector and column.[3]
-
Poor Peak Shape: Tendency for peak tailing due to interactions with active sites in the GC system, leading to poor resolution and inaccurate quantification.
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for catharanthine analysis,[4][5][6] GC-MS offers advantages in terms of chromatographic resolution and established spectral libraries. To overcome the inherent limitations of GC for this analyte, a chemical derivatization step is essential.
Rationale for Derivatization: Enhancing GC Amenability
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For catharanthine, the primary goal is to enhance its suitability for GC-MS analysis. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a robust and widely adopted strategy for this purpose.[7]
The chosen reagent for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalyst like Trimethylchlorosilane (TMCS) .[8]
Why Silylation with BSTFA?
-
Increased Volatility: The TMS group masks polar functional groups, reducing intermolecular hydrogen bonding and allowing the molecule to enter the gas phase at lower temperatures.[7]
-
Enhanced Thermal Stability: Silylation protects thermally labile functional groups from degradation during high-temperature GC analysis.[7]
-
Improved Chromatography: The resulting TMS-derivatized catharanthine is less polar, leading to more symmetrical peak shapes, reduced tailing, and better separation from matrix components.[7]
-
Characteristic Mass Spectra: The derivatized compound produces a predictable and unique mass spectrum, aiding in confident identification and quantification.
The reaction converts the catharanthine molecule into its more volatile and stable TMS ether/amine derivative, making it ideal for GC-MS analysis.
Experimental Protocol: TMS Derivatization of Catharanthine Tartrate
This protocol provides a detailed, step-by-step methodology for the silylation of catharanthine tartrate for subsequent GC-MS analysis.
Materials and Reagents
-
Catharanthine Tartrate Standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (GC grade)
-
Anhydrous Ethyl Acetate (GC grade)
-
Nitrogen gas, high purity
-
2 mL GC Vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Workflow Overview
Caption: General workflow for TMS derivatization of catharanthine.
Step-by-Step Derivatization Procedure
Causality: This procedure is designed to ensure a complete and reproducible reaction while minimizing analyte degradation and moisture contamination, which can inhibit the silylation reaction.
-
Standard Preparation: Accurately weigh 1.0 mg of catharanthine tartrate standard into a clean glass vial. Dissolve in 1.0 mL of anhydrous pyridine to create a 1 mg/mL stock solution.
-
Rationale: Pyridine is used not only as a solvent but also as a catalyst and acid scavenger, driving the reaction to completion, especially for sterically hindered groups.
-
-
Aliquoting: Transfer 100 µL of the stock solution into a 2 mL GC autosampler vial.
-
Rationale: Working with smaller, precise volumes in the final reaction vessel minimizes reagent waste and ensures consistent reaction conditions.
-
-
Drying (Optional but Recommended): If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen before adding pyridine.
-
Rationale: Water and other protic solvents will react with BSTFA, consuming the reagent and preventing the derivatization of the target analyte.
-
-
Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS) to the GC vial containing the catharanthine/pyridine solution.
-
Rationale: A significant molar excess of the silylating reagent is used to ensure the reaction proceeds to completion. The TMCS catalyst increases the reactivity of the BSTFA.[8]
-
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 45 minutes .
-
Rationale: Heating accelerates the reaction rate, ensuring that even sterically hindered active sites on the molecule are derivatized. The time and temperature are optimized to maximize derivatization without causing thermal degradation of the newly formed TMS-catharanthine.
-
-
Cooling: After heating, remove the vial and allow it to cool completely to room temperature before opening or placing it in the autosampler.
-
Rationale: Cooling prevents pressure buildup from volatile reagents and ensures the sample is at a stable temperature for injection, improving reproducibility.
-
-
Analysis: The sample is now ready for GC-MS analysis. If necessary, the derivatized sample can be diluted with anhydrous ethyl acetate to fall within the calibrated linear range of the instrument.
GC-MS Method Parameters and Validation
The derivatized sample should be analyzed promptly as TMS derivatives can be susceptible to hydrolysis over time.
Suggested GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Suggested Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temp | 280 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 150°C, hold 1 min, ramp to 300°C at 15°C/min, hold 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Method Validation
A robust analytical method requires validation to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines and assess the following parameters.[9][10][11]
| Validation Parameter | Description |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix, impurities). |
| Linearity & Range | Demonstrated by analyzing a series of standards over a defined concentration range and obtaining a linear response (e.g., R² > 0.995). |
| Accuracy (Recovery) | Assessed by spiking a blank matrix with known amounts of catharanthine standard at different levels (e.g., 80%, 100%, 120%) and measuring recovery. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) expressed as Relative Standard Deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., injector temp ±5°C, ramp rate ±1°C/min). |
Expected Results and Data Interpretation
Chromatography: The underivatized catharanthine would likely show a broad, tailing peak or not elute at all. The TMS-derivatized catharanthine is expected to elute as a sharp, symmetrical peak, significantly improving chromatographic performance.
Mass Spectrometry: The mass spectrum of TMS-catharanthine will be different from the parent compound. The molecular ion peak will be shifted by +72 Da for each TMS group added (mass of Si(CH₃)₃ minus H). The fragmentation pattern will also be characteristic of the TMS derivative, providing a unique fingerprint for identification. For quantification, specific, abundant, and interference-free ions should be selected for SIM mode analysis.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak for derivative | Incomplete derivatization; presence of moisture; reagent degradation. | Ensure sample is completely dry. Use fresh, high-quality anhydrous reagents. Check for leaks in the vial cap. Increase reaction time/temperature. |
| Multiple derivative peaks | Incomplete reaction leading to partially derivatized species; side reactions. | Optimize reaction time and temperature. Ensure sufficient reagent excess. |
| Poor peak shape (tailing) | Active sites in the GC inlet liner or column; column degradation. | Use a deactivated inlet liner. Condition the column. Trim the first few cm off the column inlet. |
| Low recovery in accuracy studies | Analyte degradation during preparation; inefficient extraction from matrix. | Protect samples from light and heat.[2][3] Optimize sample extraction procedure. |
Conclusion
The inherent challenges of analyzing catharanthine tartrate by Gas Chromatography can be effectively overcome through a robust silylation protocol. Derivatization with BSTFA converts the polar, thermally labile alkaloid into a volatile and stable TMS derivative, suitable for GC-MS analysis. This method facilitates the generation of sharp, symmetrical peaks and characteristic mass spectra, enabling sensitive and reliable quantification. Proper method validation according to ICH guidelines is crucial to ensure the accuracy and precision required for research and quality control applications in the pharmaceutical industry.
References
- Benchchem. (n.d.). Stability and Storage of Catharanthine Tartrate Powder: A Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Catharanthine Tartrate Stability and Storage.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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Liu, J., et al. (2015). Determination of Alkaloids in Catharanthus roseus and Vinca minor by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
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PubMed. (n.d.). Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry and confirmation by high-performance liquid chromatography-mass spectrometry. Retrieved from [Link]
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-
Liu, J., et al. (2015). Determination of Alkaloids in Catharanthus Roseus and Vinca Minor by High-Performance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Nagy, K., et al. (2023). UPLC-ESI-QTOF-MS Assisted Targeted Metabolomics to Study the Enrichment of Vinca Alkaloids and Related Metabolites in Catharanthus roseus Plants Grown Under Controlled LED Environment. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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ResearchGate. (2025). Identification and quantification of active alkaloids in Catharanthus roseus by liquid chromatography-ion trap mass spectrometry. Retrieved from [Link]
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-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
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PubMed. (n.d.). Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography. Retrieved from [Link]
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MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
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experimental protocol for Catharanthine tartrate cytotoxicity assay
An In-Depth Technical Guide to the Cytotoxicity Assessment of Catharanthine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-examining a Precursor's Potential
Catharanthine, a monoterpenoid indole alkaloid extracted from the Madagascar periwinkle (Catharanthus roseus), is renowned in oncology and medicinal chemistry primarily as a critical precursor for the semi-synthesis of the potent dimeric anticancer agents, vinblastine and vincristine.[1][2][3] Its tartrate salt is the stable, soluble form frequently used in research.[4] While the powerful anti-mitotic activity of its dimeric derivatives is well-established, catharanthine itself possesses intrinsic, albeit weaker, biological activities.[5][6]
Like its more complex relatives, catharanthine interacts with tubulin, the fundamental protein subunit of microtubules.[7] This interaction, though less potent, can disrupt the delicate dynamics of microtubule assembly and disassembly, a process essential for cell division.[1][8] This disruption can culminate in cell cycle arrest and the induction of apoptosis (programmed cell death), highlighting catharanthine's potential as a cytotoxic agent in its own right.[8][9] Recent studies also suggest its involvement in inducing autophagy through inhibition of the mTOR signaling pathway in certain cancer cells.[3][9]
This guide provides a comprehensive framework for investigating the cytotoxic properties of catharanthine tartrate. It offers detailed, field-proven protocols for assessing its effects on cancer cell lines, explains the rationale behind key experimental choices, and presents methods for elucidating its mechanism of action.
Mechanism of Action: A Focus on Microtubule Dynamics
The primary cytotoxic mechanism of catharanthine tartrate is attributed to its interference with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a pivotal role in forming the mitotic spindle required for chromosome segregation during cell division.[10][11]
-
Tubulin Binding: Catharanthine binds to α,β-tubulin heterodimers.[1] This interaction is less potent than that of vinblastine or vincristine, which possess a vindoline moiety that enhances binding affinity.[5]
-
Inhibition of Polymerization: At sufficiently high concentrations, the binding of catharanthine inhibits the proper assembly of tubulin dimers into microtubules.[1][12] This disrupts the equilibrium between microtubule polymerization and depolymerization, which is crucial for spindle formation.[8]
-
Mitotic Arrest & Apoptosis: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in M-phase.[5][10] Prolonged mitotic arrest can ultimately trigger the intrinsic apoptotic pathway, leading to cell death.[8][13]
Caption: Proposed mechanism of Catharanthine Tartrate-induced cytotoxicity.
Quantitative Data: Cytotoxic Activity Profile
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes reported IC₅₀ values for catharanthine, providing a baseline for experimental design. Note the significant variation across different cancer types, underscoring the importance of empirical determination for each cell line of interest.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HCT-116 | Colon Carcinoma | ~123.3 (or 60 µg/mL) | [14][15][16] |
| JURKAT E.6 | T-cell Leukemia | ~0.43 | [14] |
| THP-1 | Acute Monocytic Leukemia | ~0.43 | [14] |
| HepG2 | Liver Carcinoma | Cytotoxic effects observed, but IC₅₀ not explicitly quantified. | [9][14] |
Note: IC₅₀ values were converted to µM for standardization where necessary.
Experimental Protocols
Protocol 1: Preparation of Catharanthine Tartrate Stock Solution
Accurate and reproducible results begin with the correct preparation of the test compound. Catharanthine tartrate is soluble in polar aprotic solvents like DMSO.[17][18]
Rationale: A high-concentration stock solution in DMSO allows for minimal solvent volume to be added to the cell culture medium, preventing solvent-induced cytotoxicity. The final DMSO concentration in the culture should ideally not exceed 0.1%.[19]
Materials:
-
Catharanthine Tartrate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of Catharanthine Tartrate powder.
-
Dissolve the powder in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Catharanthine tartrate is soluble in DMSO up to approximately 30 mg/mL.[16][18]
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Prepare fresh aqueous working solutions from this stock for each experiment.[18]
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
Principle of the Assay: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[19] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[19]
Caption: General experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Selected cancer cell line (adherent or suspension)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Catharanthine Tartrate working solutions (prepared from DMSO stock)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[19]
-
DMSO, reagent grade
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density. This must be optimized for each cell line but typically ranges from 5,000 to 10,000 cells/well (for adherent cells) in 100 µL of complete medium.[8]
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment and recovery.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of Catharanthine Tartrate from the stock solution in complete culture medium. A common approach is to prepare 2X concentrated working solutions.
-
Carefully remove the old medium from the wells and add 100 µL of the corresponding drug dilutions.
-
Crucial Controls: For a self-validating experiment, include the following controls on every plate:[22][23]
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound. This group represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Vincristine, Paclitaxel, or Doxorubicin at its known IC₅₀) to ensure the cell line and assay system are responsive.[12][24][25]
-
Blank (Medium Control): Wells containing only culture medium (no cells) to determine the background absorbance.[19]
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[26]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the Percentage Viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
Protocol 3: Confirmatory Assay - Caspase-3 Activity
To confirm that the observed cytotoxicity is due to apoptosis, a caspase-3 activity assay can be performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.[28]
Principle of the Assay: This assay uses a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (p-nitroanilide, pNA) or fluorometric (e.g., AMC) reporter.[29] In apoptotic cells, activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.[29][30]
Brief Protocol:
-
Seed and treat cells in a multi-well plate (e.g., 6-well or 12-well) with Catharanthine Tartrate at concentrations around the determined IC₅₀.
-
After the incubation period, harvest the cells and prepare cell lysates according to the manufacturer's protocol of a commercial caspase-3 activity assay kit.[28][31]
-
Add the cell lysate to a 96-well plate containing the assay buffer and the DEVD-pNA substrate.[29]
-
Measure the absorbance (at 405 nm for pNA) or fluorescence.[29]
-
An increase in signal compared to the vehicle control indicates the activation of caspase-3 and induction of apoptosis.
Conclusion
While historically viewed as a biosynthetic intermediate, Catharanthine Tartrate exhibits demonstrable cytotoxic properties worthy of investigation. Its mechanism, centered on the disruption of microtubule dynamics, positions it within the important class of anti-mitotic agents.[1][5] The protocols detailed in this guide provide a robust and validated framework for researchers to accurately quantify the cytotoxic efficacy of catharanthine tartrate and to begin dissecting its apoptotic mechanism. A thorough and controlled experimental approach, including appropriate vehicle and positive controls, is paramount for generating reliable and publishable data that can contribute to the broader understanding of Vinca alkaloid pharmacology and the ongoing search for novel anticancer therapeutics.
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Application Notes and Protocols for Catharanthine Tartrate in Metabolic Engineering Studies
Introduction: The Pivotal Role of Catharanthine in Pharmaceutical Biotechnology
Catharanthine, a monoterpenoid indole alkaloid (MIA), stands as a molecule of immense significance in the pharmaceutical landscape.[1] It is a critical precursor, along with vindoline, for the semi-synthesis of the potent anticancer bisindole alkaloids, vinblastine and vincristine.[2][3] These dimeric compounds are indispensable chemotherapeutic agents for treating various cancers, including lymphomas and leukemia.[3] The natural abundance of these valuable dimeric alkaloids in their native source, the Madagascar periwinkle (Catharanthus roseus), is exceedingly low, making their extraction and production both costly and unsustainable.[4][5] This scarcity has catalyzed intensive research into metabolic engineering strategies to enhance the production of catharanthine and its downstream products in heterologous systems.[4][6][7]
Catharanthine tartrate, the salt form of catharanthine, is frequently employed in research and development due to its enhanced solubility and stability in aqueous solutions, making it an ideal candidate for precursor feeding studies in microbial and plant cell cultures.[1] These studies are fundamental to elucidating and optimizing the biosynthetic pathways for valuable MIAs.
This comprehensive guide provides detailed application notes and protocols for the effective use of catharanthine tartrate in metabolic engineering research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this key precursor to advance the production of complex pharmaceutical compounds.
The Scientific Rationale: Precursor Feeding in Metabolic Engineering
Metabolic engineering aims to rationally modify the metabolic pathways of an organism to overproduce a desired compound. A common strategy, particularly in the context of complex, multi-step biosynthetic pathways like that of vinblastine, is precursor feeding. This involves supplying an intermediate compound, such as catharanthine, to a genetically engineered host organism that expresses the subsequent enzymatic steps in the pathway.
The rationale behind this approach is multifaceted:
-
Bypassing Rate-Limiting Steps: The biosynthesis of catharanthine itself is a lengthy and complex process.[8][9] By feeding catharanthine directly, researchers can bypass potential bottlenecks in the upstream pathway, thereby increasing the flux towards the final product.
-
Pathway Elucidation and Validation: Feeding studies are instrumental in confirming the function of downstream enzymes. By providing the substrate (catharanthine) and observing the production of the expected product (e.g., anhydrovinblastine), the activity of the engineered enzymes can be validated.
-
Strain Optimization: Precursor feeding allows for the focused optimization of the downstream portion of a metabolic pathway. This can include fine-tuning enzyme expression levels, optimizing cofactor availability, and improving product transport.
-
Proof-of-Concept for Semi-Synthesis: Successful precursor feeding in a microbial host provides a strong proof-of-concept for a semi-synthetic production strategy, where a chemically synthesized or biologically produced precursor is converted into a high-value final product.
Visualizing the Pathway: From Precursors to Vinblastine
The biosynthesis of vinblastine from the monomeric precursors catharanthine and vindoline is a key step that is often targeted in metabolic engineering studies. The following diagram illustrates this critical coupling reaction.
Caption: Enzymatic coupling of catharanthine and vindoline to form vinblastine.
Experimental Protocols
Protocol 1: Preparation of Catharanthine Tartrate Stock Solution
Accurate and reproducible results begin with the correct preparation of the precursor stock solution. The tartrate salt of catharanthine offers improved solubility in aqueous solutions compared to the free base, but care must still be taken to ensure complete dissolution and stability.[1][10]
Materials:
-
Catharanthine Tartrate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile deionized water or appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Initial Dissolution in DMSO: To overcome solubility challenges, first prepare a concentrated stock solution in DMSO.[11] Catharanthine tartrate is soluble in DMSO at concentrations up to 30 mg/mL.[11][12]
-
Rationale: DMSO is a powerful organic solvent that can effectively dissolve a wide range of organic molecules, including alkaloids that may have limited aqueous solubility.
-
-
Vortexing: Vortex the solution vigorously to ensure that all the powder is completely dissolved.
-
Aqueous Dilution for Working Solutions: For feeding experiments, the DMSO stock solution should be diluted with the appropriate sterile aqueous buffer or culture medium to the desired final concentration.
-
Note: To minimize the potential for precipitation upon dilution, add the DMSO stock solution to the aqueous buffer while vortexing. It is not recommended to store aqueous solutions of catharanthine tartrate for more than a day; prepare fresh dilutions for each experiment.[10]
-
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[10][11]
Quantitative Data Summary:
| Solvent | Approximate Solubility of Catharanthine Tartrate |
| DMSO | ~30 mg/mL[11][12] |
| DMF | ~30 mg/mL[12] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[12] |
Protocol 2: Precursor Feeding in Saccharomyces cerevisiae
This protocol outlines a general procedure for feeding catharanthine tartrate to a yeast strain engineered to express the downstream enzymes for vinblastine biosynthesis.
Materials:
-
Engineered S. cerevisiae strain
-
Yeast extract Peptone Dextrose (YPD) medium or appropriate synthetic defined (SD) medium
-
Catharanthine tartrate stock solution (from Protocol 1)
-
Sterile culture flasks or deep-well plates
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
Experimental Workflow Diagram:
Caption: Workflow for catharanthine tartrate feeding in yeast.
Procedure:
-
Yeast Culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of YPD or appropriate SD medium and grow overnight at 30°C with shaking (250 rpm).
-
Main Culture Inoculation: The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of 0.1 in a larger volume (e.g., 50 mL in a 250 mL flask).
-
Growth to Mid-Log Phase: Grow the main culture at 30°C with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.8-1.0).
-
Rationale: Cells in the mid-log phase are metabolically most active and are more likely to efficiently take up and process the fed precursor.
-
-
Precursor Addition: Add the catharanthine tartrate working solution to the culture to achieve the desired final concentration (e.g., 10-100 µM). Also, include a vehicle control (DMSO and buffer without catharanthine tartrate).
-
Causality: The optimal concentration of the fed precursor needs to be determined empirically, as high concentrations can be toxic to the cells.
-
-
Incubation: Continue to incubate the culture at 30°C with shaking for a defined period (e.g., 24-72 hours) to allow for product formation.
-
Sample Collection: At various time points, aseptically remove aliquots of the culture.
-
Cell Harvesting: Separate the yeast cells from the supernatant by centrifugation (e.g., 3000 x g for 5 minutes). Store both the cell pellet and the supernatant at -80°C for later analysis. This allows for the quantification of both intracellular and secreted products.
Protocol 3: Alkaloid Extraction and Analysis by HPLC
This protocol provides a general method for extracting alkaloids from yeast cells and the culture supernatant, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Yeast cell pellets and supernatant from Protocol 2
-
Methanol
-
Ethyl acetate
-
Ammonium hydroxide
-
Vortex mixer
-
Centrifuge
-
HPLC system with a C18 column and a UV or mass spectrometry (MS) detector
Procedure:
-
Extraction from Supernatant:
-
To 1 mL of supernatant, add an equal volume of ethyl acetate.
-
Basify the mixture with ammonium hydroxide to a pH of ~9-10.
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully collect the upper organic layer containing the alkaloids.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol for HPLC analysis.
-
-
Extraction from Cell Pellet:
-
Resuspend the cell pellet in 1 mL of methanol.
-
Disrupt the cells by bead beating or sonication.
-
Centrifuge to pellet the cell debris.
-
Collect the methanolic supernatant containing the intracellular alkaloids.
-
Filter the extract through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
A common method for the simultaneous determination of catharanthine, vindoline, and their dimeric products involves a reversed-phase C18 column.[13][14][15][16]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., 0.1 M phosphate buffer with 0.5% glacial acetic acid, pH 3.5).[13][14]
-
Detection: UV detection at 254 nm is suitable for these alkaloids.[13][14] For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
-
Quantification: Create a standard curve using known concentrations of authentic catharanthine and any expected products to quantify the amounts produced in the engineered yeast.
-
Troubleshooting and Scientific Insights
| Problem | Possible Cause | Solution/Insight |
| Low or no product formation | Inactive or poorly expressed downstream enzymes. | Verify enzyme expression via Western blot or proteomics. Optimize codon usage for the host organism. |
| Precursor toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of catharanthine tartrate. | |
| Poor precursor uptake. | Investigate the expression of potential transporters. Permeabilize the cells with a low concentration of a mild detergent (use with caution as this can affect cell viability). | |
| Precipitation of catharanthine tartrate in the medium | Exceeding the aqueous solubility limit. | Reduce the final concentration of catharanthine tartrate. Ensure the DMSO concentration in the final medium is low (typically <1%) to avoid solvent toxicity. |
| Interaction with media components. | Test the solubility of catharanthine tartrate in the specific culture medium being used before performing the full experiment. | |
| High variability in results | Inconsistent cell density at the time of feeding. | Standardize the growth phase and OD600 at which the precursor is added. |
| Incomplete dissolution of the stock solution. | Ensure the catharanthine tartrate is fully dissolved in DMSO before aqueous dilution. |
Conclusion and Future Directions
The use of catharanthine tartrate in precursor feeding studies is a powerful tool for advancing the metabolic engineering of valuable terpenoid indole alkaloids. The protocols and insights provided in this guide offer a solid foundation for researchers to design and execute robust experiments. Future research will likely focus on the development of novel host strains with enhanced precursor uptake and conversion efficiencies, as well as the co-feeding of multiple precursors to facilitate the production of even more complex dimeric alkaloids. The continued refinement of these metabolic engineering strategies holds the promise of sustainable and economically viable production of life-saving pharmaceuticals.
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Biosynthesis of vinblastine from the monomeric precursors catharanthine... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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Qu, Y., Easson, M., & De Luca, V. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. International Journal of Molecular Sciences, 24(15), 12153. [Link]
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Verma, P., Sharma, A., & Kumar, V. (2021). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Biotechnology Letters, 43(11), 2085–2103. [Link]
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Rischer, H. (n.d.). Metabolic engineering of terpenoid indole alkaloid pathway in Catharanthus roseus. Retrieved January 10, 2026, from [Link]
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Mujib, A., Dipti, T., & Saima, M. (2009). Production and metabolic engineering of terpenoid indole alkaloids in cell cultures of the medicinal plant Catharanthus roseus (L.) G. Don (Madagascar periwinkle). Biotechnology and Applied Biochemistry, 52(4), 313–323. [Link]
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Verma, P., Sharma, A., & Kumar, V. (2021). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. ProQuest. Retrieved January 10, 2026, from [Link]
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Successful biosynthesis of the precursors of powerful anticancer drug vinblastine in yeast. (2023, January 11). EurekAlert!. Retrieved January 10, 2026, from [Link]
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Stavrinides, A. K., Jin, Y., & O’Connor, S. E. (2022). Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana. ACS Synthetic Biology, 11(12), 4119–4126. [Link]
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Stavrinides, A. K., Jin, Y., & O’Connor, S. E. (2022). Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana. PubMed Central. Retrieved January 10, 2026, from [Link]
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Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology. (n.d.). Retrieved January 10, 2026, from [Link]
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Dimerization of catharanthine and vindoline. (2023, November 29). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Gupta, M. M., Singh, D. V., Tripathi, A. K., & Pandey, R. (2005). Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography. Journal of chromatographic science, 43(9), 450–453. [Link]
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Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. (n.d.). Retrieved January 10, 2026, from [Link]
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Simultaneous Determination of Vindoline, Catharanthine and Anhydrovinblastine in Catharanthus roseus by High Performance Liquid Chromatography | Request PDF. (n.d.). Retrieved January 10, 2026, from [Link]
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Application of metabolic engineering to enhance the content of alkaloids in medicinal plants. (n.d.). Retrieved January 10, 2026, from [Link]
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Wang, Y., Zhang, Z., Wang, Y., & Li, Y. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. Plants, 11(3), 392. [Link]
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Terpenoid Indole Alkaloids Biosynthesis and Metabolic Engineering in Catharanthus roseus | Request PDF. (n.d.). Retrieved January 10, 2026, from [Link]
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Jolicoeur, M., & Perrier, M. (2002). Development of a kinetic metabolic model: application to Catharanthus roseus hairy root. Biotechnology and bioengineering, 77(5), 584–594. [Link]
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Barrios-González, J., & Mejía, A. (2022). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. Fermentation, 8(12), 706. [Link]
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Application Notes and Protocols for Scaling Up Catharanthine Tartrate Production
Introduction: The Critical Role of Catharanthine in Oncology
Catharanthine, a monoterpenoid indole alkaloid (MIA) from the medicinal plant Catharanthus roseus, stands as a cornerstone in the synthesis of life-saving anti-cancer therapeutics.[1] While exhibiting its own modest biological activities, its paramount importance lies in its role as an indispensable precursor for the semi-synthesis of the potent dimeric alkaloids, vinblastine and vincristine.[2] These drugs function by disrupting microtubule polymerization, a critical process in cell division, thereby inhibiting the proliferation of cancer cells.
The primary bottleneck in the supply chain of these vital medicines is the exceedingly low natural abundance of catharanthine in C. roseus, typically ranging from 0.1% to 0.2% of the dry leaf weight.[3] This scarcity necessitates the processing of vast quantities of plant biomass, presenting significant logistical, economic, and environmental challenges. Consequently, robust and scalable methods for catharanthine production are of immense interest to the pharmaceutical industry.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal methodologies for scaling up the production of high-purity Catharanthine Tartrate, the stable salt form preferred for pharmaceutical development.[4] We will explore three core strategies:
-
Large-Scale Extraction and Purification from C. roseus
-
Biotechnological Production via Cell and Hairy Root Cultures
-
Synthetic and Semi-Synthetic Approaches
Each section details the scientific rationale behind the chosen methods, provides field-proven protocols, and offers insights for process optimization and validation.
Part 1: Production from Natural Sources: Extraction and Purification
The most established method for catharanthine production relies on its extraction from cultivated C. roseus. Scaling this process requires optimization at both the agronomic and processing levels to maximize yield and purity.
Agronomic and Pre-Processing Optimization
Before extraction, the catharanthine content within the plant biomass can be significantly enhanced. The principle is to stimulate the plant's natural defense pathways, which are intrinsically linked to the biosynthesis of secondary metabolites like MIAs.
-
Elicitation: The application of elicitors, which are compounds that trigger a defense response, is a powerful strategy. Spraying plants with chitooligosaccharides (e.g., 0.1 μg/mL of 3 kDa) has been demonstrated to increase catharanthine content by over 140%.[5][6] Methyl jasmonate and salicylic acid are other well-documented elicitors.[6]
-
Controlled Environment: Cultivation under specific lighting conditions can modulate the TIA pathway. Studies have shown that red light, in particular, can enhance the production of both catharanthine and its coupling partner, vindoline.[6][7]
Protocol: Large-Scale Crude Alkaloid Extraction
This protocol describes a robust method for extracting the total alkaloid fraction from dried C. roseus leaves, a critical first step for isolating catharanthine.
Causality: The method leverages the basic nature of alkaloids. In an acidic medium, alkaloids form protonated salts, which are soluble in water. Subsequent basification deprotonates the alkaloids, rendering them soluble in organic solvents and allowing for their separation from water-soluble plant components.[3][8]
Workflow for Crude Alkaloid Extraction
Caption: Workflow for large-scale crude alkaloid extraction from C. roseus.
Step-by-Step Methodology:
-
Maceration: In a suitable large-scale reactor, macerate 10 kg of powdered C. roseus leaf material in 100 L of an acidic aqueous solution (e.g., 0.1 M HCl or water acidified to pH 3-4).[1][8] Stir the slurry for 12-24 hours at ambient temperature.
-
Filtration: Separate the solid plant material from the acidic extract using a filter press or industrial-scale centrifuge. Wash the biomass cake with a small volume of fresh acidic solution to maximize recovery.
-
Basification: Combine the aqueous filtrates and, with constant stirring, adjust the pH to between 8 and 10 using a concentrated base such as sodium hydroxide or ammonium hydroxide.[1][3] This converts the alkaloid salts into their free base form.
-
Solvent Partitioning: Transfer the alkaline aqueous solution to a large liquid-liquid extractor. Extract the solution at least three times with an equal volume of a suitable organic solvent, such as ethyl acetate or benzene.[1]
-
Concentration: Pool the organic phases and concentrate the solution under reduced pressure using a rotary evaporator or falling film evaporator to yield a crude alkaloid residue.
Protocol: Purification and Tartrate Salt Formation
The crude extract contains a complex mixture of over 130 different alkaloids.[3] Silica gel column chromatography is a standard and scalable method for isolating catharanthine from this mixture.
Step-by-Step Methodology:
-
Column Preparation: Prepare a large-scale silica gel column, slurry-packed with a non-polar solvent like chloroform.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by introducing methanol.[1]
-
Fraction Collection & Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] A typical TLC system is diethyl ether:chloroform:methanol (50:35:20).[1] Catharanthine will have a distinct Rf value under UV light.
-
Pooling and Evaporation: Identify and pool the fractions containing pure catharanthine. Evaporate the solvent under vacuum to obtain the purified catharanthine free base.
-
Salt Formation: Dissolve the purified catharanthine base in a minimal volume of a suitable solvent like hot ethanol.[1]
-
Crystallization: Add a stoichiometric amount of a tartaric acid solution in the same solvent. Allow the solution to cool slowly to induce crystallization of Catharanthine Tartrate. The process may be enhanced by cooling for several hours.[1]
-
Isolation and Drying: Collect the crystals by filtration, wash with a small volume of cold solvent, and dry under vacuum to yield high-purity Catharanthine Tartrate.[1]
| Stage | Input Mass (from 10 kg leaves) | Expected Purity | Notes |
| Crude Alkaloid Extract | ~150-250 g | 5-10% Catharanthine | Highly complex mixture of >130 alkaloids.[3] |
| Post-Silica Column | ~20-30 g | >95% Catharanthine Base | Purity is highly dependent on fractionation efficiency. |
| Final Product | ~25-38 g | >98% Catharanthine Tartrate | Yield depends on crystallization efficiency. |
Protocol: Quality Control via HPLC Quantification
Accurate quantification is essential for process validation and quality control. A robust reversed-phase HPLC method is standard for this purpose.[4]
HPLC System and Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:25 mM Ammonium Acetate (45:15:40 v/v/v)[4] |
| Flow Rate | 1.0 - 1.2 mL/min[9] |
| Detection | UV at 254 nm[4][9] or 291 nm[10] |
| Injection Volume | 20 µL |
| Column Temperature | 25-30 °C |
Methodology:
-
Standard Preparation: Prepare a stock solution of Catharanthine Tartrate reference standard (e.g., 100 µg/mL in methanol). Create a calibration curve using serial dilutions (e.g., 1-50 µg/mL).[4]
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of methanol, and dilute with the mobile phase to a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[4]
-
Analysis: Inject standards and samples. Quantify the catharanthine concentration by comparing the peak area of the sample to the calibration curve.
Part 2: Biotechnological Production in Bioreactors
Plant cell and hairy root cultures offer a promising alternative to field cultivation, providing a controlled environment for consistent, year-round production, free from geographic and climatic constraints.[11]
Rationale for Hairy Root Cultures
Catharanthus roseus hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are particularly advantageous. They are genetically stable, exhibit rapid growth in hormone-free media, and often show higher and more stable production of secondary metabolites compared to undifferentiated cell suspensions.
Protocol: Scaling Production in an Airlift Bioreactor
This protocol outlines the transition from shake flask cultures to a 20 L airlift bioreactor, including elicitation to maximize catharanthine yield.
Workflow for Bioreactor-Based Production
Caption: General workflow for catharanthine production using hairy root cultures in a bioreactor.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow a healthy, late-exponential phase hairy root culture in shake flasks using a suitable medium (e.g., B5 or MS medium).[12]
-
Bioreactor Inoculation: Aseptically transfer the inoculum to a sterilized 20 L airlift bioreactor containing fresh culture medium. Maintain sterile conditions throughout.
-
Growth Phase: Culture the hairy roots under controlled conditions (e.g., 25 ± 2°C, dark) with sterile air sparging to provide oxygen and mixing. Monitor cell growth and nutrient consumption.
-
Elicitation: After a suitable growth period (e.g., 10-14 days), introduce a sterile elicitor solution. A combination of malate and sodium alginate has been shown to have a synergistic effect, significantly boosting catharanthine production.[13]
-
Production and Harvest: Continue the culture for another 10-14 days post-elicitation. Harvest the biomass and the culture medium (as some catharanthine may be secreted).
-
Extraction: Extract the catharanthine from the harvested biomass and medium using the acid-base extraction and purification protocols described in Part 1.
| Culture System | Elicitor | Max Catharanthine Yield (mg/L) | Reference |
| 500 mL Shake Flask | Malate + Sodium Alginate | 25 | [13] |
| 1000 mL Shake Flask | Malate + Sodium Alginate | 32 | [13] |
| 20 L Airlift Bioreactor | Malate + Sodium Alginate | 22 | [13] |
| Suspension Culture | UV-B Light (5 min) | ~3-fold increase vs control | [14] |
Causality of Elicitation: Elicitors like alginate and stressors like UV light mimic pathogen attacks or environmental stress, activating the plant's defense machinery.[14] This includes the upregulation of biosynthetic pathways, such as the TIA pathway, leading to increased accumulation of alkaloids like catharanthine. For instance, malate-alginate treatment dramatically increases phenylalanine ammonia lyase (PAL) and lipoxygenase (LOX) activities, key enzymes in defense signaling.[13]
Part 3: Synthetic and Semi-Synthetic Strategies
While extraction and biotechnology focus on producing the natural molecule, chemical synthesis provides a route to both the molecule itself and novel analogues for drug discovery.
Total Synthesis of Catharanthine
The total synthesis of (±)-catharanthine has been achieved through various routes.[15][16] These multi-step syntheses are often complex and, while academically significant, are generally not economically viable for the large-scale commercial production of catharanthine itself. However, they are invaluable for structure-activity relationship (SAR) studies, as they allow for the creation of analogues with modifications not accessible through biological means.[15] A key strategy often involves the construction of the indole framework late in the synthesis to allow for maximum flexibility.[15][17]
Retrosynthetic Analysis of Catharanthine
Caption: A simplified retrosynthetic approach to (±)-catharanthine.[15]
Protocol: Semi-Synthesis of Vinblastine
The ultimate validation of scaled-up catharanthine production is its successful use in the semi-synthesis of vinblastine. The iron(III)-promoted coupling of catharanthine and vindoline is a highly efficient, biomimetic method for this transformation.[18][19][20]
Causality: The reaction is initiated by an Fe(III) salt, which is believed to promote the oxidative fragmentation of catharanthine. This generates a reactive electrophilic intermediate that undergoes a highly diastereoselective coupling with the nucleophilic vindoline to form an iminium ion intermediate, which is then reduced to yield the final product.[18][19]
Reaction Pathway for Vinblastine Semi-Synthesis
Caption: Simplified reaction pathway for the one-pot semi-synthesis of vinblastine.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve equimolar amounts of Catharanthine Tartrate and Vindoline in an appropriate solvent system (e.g., aqueous 0.1 N HCl with CF₃CH₂OH as a cosolvent).[20]
-
Coupling Reaction: Add an iron(III) salt, such as FeCl₃ (approx. 5 equivalents), to the solution and stir at room temperature.[20] The reaction progress can be monitored by TLC or HPLC.
-
Oxidation and Reduction: In a separate vessel, prepare a solution of an Fe(III) salt and sodium borohydride (NaBH₄). Add the initial reaction mixture to this solution under an air atmosphere at 0 °C.[19]
-
Quenching and Extraction: Once the reaction is complete, quench it and perform a standard workup, typically involving basification and extraction with an organic solvent like dichloromethane.
-
Purification: The resulting crude product, containing vinblastine and its isomers, is then purified by column chromatography to yield pure vinblastine. Yields of 40-43% for vinblastine can be achieved with this one-pot method.[19]
Conclusion and Future Outlook
Scaling the production of Catharanthine Tartrate is a multi-faceted challenge that can be addressed through a combination of agricultural science, biotechnology, and chemical engineering.
-
Extraction from biomass remains the most established industrial method, with significant potential for optimization through elicitation and advanced purification techniques like pH-zone refining chromatography.[21]
-
Biotechnological production in bioreactors offers a highly controlled and scalable platform, though yields are still being optimized to compete economically with agricultural extraction.
-
Total synthesis , while not currently viable for bulk production, is critical for generating novel analogues for future anti-cancer drug discovery.
The future of catharanthine production will likely involve a synergistic approach. Advances in the metabolic engineering of C. roseus or heterologous systems like yeast could dramatically increase the supply of catharanthine and vindoline, which would then be coupled using efficient semi-synthetic methods.[22][23] These integrated strategies are essential to ensure a stable and cost-effective supply of the critical precursors needed to manufacture vinblastine and vincristine for patients worldwide.
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Mandal, P., et al. (2022). Overview of Vinblastine Extraction from Catharanthus Roseus using the Supercritical Fluid Extraction Technique. International Research Journal of Engineering and Technology (IRJET), 9(2), 101-106. Retrieved from [Link]
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Zhao, J., & Verpoorte, R. (2007). Manipulating indole alkaloid production by Catharanthus roseus cell cultures in bioreactors: from biochemical processing to metabolic engineering. Phytochemistry Reviews, 6(2-3), 435-457. Retrieved from [Link]
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Wang, Y., et al. (2021). Strategies for Enhancing Alkaloids Yield in Catharanthus roseus Via Metabolic Engineering Approaches. Frontiers in Bioengineering and Biotechnology, 9, 723233. Retrieved from [Link]
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Karthikeyan, B., et al. (2008). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 46(6), 524-528. Retrieved from [Link]
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Hisiger, S., & Jolicoeur, M. (2007). Isolation of Catharanthus alkaloids by solid-phase extraction and semipreparative HPLC. Journal of Chromatography B, 852(1-2), 247-253. Retrieved from [Link]
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Scragg, A. H., et al. (1986). Ajmalicine, Serpentine, and Catharanthine Accumulation in Catharanthus roseus Bioreactor Cultures. Journal of Biotechnology, 4(1), 69-79. Retrieved from [Link]
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He, X., et al. (2011). Simultaneous Quantification of Four Indole Alkaloids in Catharanthus Roseus Cell Line C20hi by UPLC-MS. Analytical Sciences, 27(4), 433-437. Retrieved from [Link]
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Almagro, L., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 57-66. Retrieved from [Link]
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Boger, D. L., et al. (2000). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society, 122(30), 7416-7417. Retrieved from [Link]
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Szabó, L., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules, 12(7), 1371-1382. Retrieved from [Link]
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Ramani, S., & Chelliah, J. (2008). Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light. Biotechnology Journal, 3(4), 535-541. Retrieved from [Link]
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Kim, J., et al. (2023). Enhancement of vindoline and catharanthine production in Catharanthus roseus by LED light and plasma activated water. Scientific Reports, 13(1), 18889. Retrieved from [Link]
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Kumar, S., & Singh, P. (2022). Catharanthusroseus: Extraction and Phytochemical Screening. International Journal of Pharmaceutical Research and Applications, 7(4), 112-118. Retrieved from [Link]
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Ishikawa, H., et al. (2009). Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine. Angewandte Chemie International Edition, 48(7), 1304-1307. Retrieved from [Link]
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Duong, P. Q., & Nguyen, T. H. P. (2019). OPTIMIZATION OF EXTRACTION CONDITIONS OF TOTAL ALKALOID CONTENT (TAC) in CATHARANTHUS ROSEUS (L.) G. DON APOCYNACEAE by UV-VIS S. International Journal of Pharmaceutical Sciences and Research, 10(1), 20-27. Retrieved from [Link]
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Szabó, L., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules, 12(7), 1371–1382. Retrieved from [Link]
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Foucault, A., et al. (2013). Purification of alkaloids from Catharanthus roseus by pH-zone refining centrifugal partition chromatography: process intensification and scale up. Journal of Chromatography A, 1306, 65-71. Retrieved from [Link]
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Application Notes & Protocols: Catharanthine Tartrate Formulation for In Vivo Studies
Introduction: The Formulation Challenge of an Essential Precursor
Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, is a cornerstone in pharmaceutical synthesis, primarily serving as the indispensable precursor for the semi-synthesis of potent anticancer agents like vinblastine and vincristine.[1][2] While its synthetic utility is well-established, investigating the intrinsic biological activities of catharanthine in vivo presents a significant formulation challenge. The free base is poorly soluble in aqueous media, hindering the development of parenteral dosage forms suitable for animal studies.
Conversion to the tartrate salt significantly enhances aqueous solubility and stability, making it the preferred form for research.[2] However, even catharanthine tartrate can exhibit limited solubility in physiological buffers, necessitating a systematic formulation approach to achieve the desired concentration, stability, and tolerability for in vivo administration.[3]
These application notes provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to design and validate robust formulations of catharanthine tartrate for preclinical in vivo studies. We will move beyond simple recipes, focusing on the physicochemical rationale behind vehicle selection, step-by-step protocols for preparation and analysis, and troubleshooting common formulation pitfalls.
Physicochemical & Pre-formulation Data
A successful formulation strategy begins with a deep understanding of the active pharmaceutical ingredient's (API) properties. Key data for catharanthine tartrate are summarized below.
| Property | Value / Observation | Significance for Formulation | Source(s) |
| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ | - | [4] |
| Molecular Weight | 486.52 g/mol | Essential for calculating molarity and concentration. | [4] |
| Appearance | Crystalline solid | Visual confirmation of raw material. | [2] |
| UV Absorbance λmax | ~246 nm, ~291 nm | Primary wavelengths for HPLC-UV quantification. 254 nm is also commonly used. | [4] |
| Aqueous Solubility | Limited. Approx. 0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution. | Highlights the need for solubilization strategies. Direct formulation in simple aqueous buffers is challenging. | [3] |
| Organic Solubility | Soluble in ethanol, methanol, and DMSO. | Provides options for creating concentrated stock solutions. | [3][4] |
| Stability | Alkaloids are more stable at lower pH values. Aqueous solutions should be prepared fresh. | Acidic conditions can improve stability. Avoid storing dilute aqueous solutions for more than a day. | [3][5] |
Strategic Formulation Development
The core objective is to create a clear, stable, and physiologically compatible solution at the target concentration required for the planned in vivo study. Given the solubility limitations, a co-solvent strategy is the most direct and widely adopted approach for preclinical formulations.[6]
Rationale for Vehicle Selection
The ideal vehicle must dissolve the catharanthine tartrate without causing toxicity in the animal model. The selection process involves balancing solubilizing power with biocompatibility.
-
Dimethyl Sulfoxide (DMSO): A powerful and common solvent for dissolving lipophilic or poorly soluble compounds for in vivo use.[7] It is often used to create a concentrated stock solution that is then diluted into a more biocompatible vehicle. High concentrations can cause local irritation or hemolysis, so minimizing the final percentage is critical.[7][8]
-
Polyethylene Glycol 400 (PEG 400): A water-miscible polymer frequently used as a co-solvent in parenteral formulations.[8] It enhances solubility and is generally well-tolerated.[7][9] Formulations combining DMSO and PEG 400 are common for challenging compounds, creating a robust solubilization system.[6][10]
-
Aqueous Component (Saline or Buffered Solution): The final diluent should be an isotonic solution to ensure physiological compatibility. Sterile 0.9% saline or Phosphate-Buffered Saline (PBS) are standard choices.[7] The pH of the final formulation should be considered, as alkaloid stability is often enhanced in slightly acidic conditions.[5]
The logical workflow for developing a co-solvent formulation is depicted below.
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Application Note: Quantitative Analysis and Metabolite Identification of Catharanthine Tartrate using LC-MS/MS
Introduction
Catharanthine, a prominent terpenoid indole alkaloid (TIA), is a molecule of significant pharmaceutical interest. It is primarily sourced from the medicinal plant Catharanthus roseus and serves as an essential precursor for the semi-synthesis of vital anticancer drugs, vinblastine and vincristine.[1][2] Given its therapeutic importance, a thorough understanding of its metabolic fate is crucial for drug development, safety assessment, and efficacy studies. The low natural abundance of its dimeric products necessitates robust analytical methods to study its pharmacokinetics and metabolism.[1]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity for quantifying the parent drug and identifying its metabolites in complex biological matrices. This document provides a comprehensive guide to the development and application of a robust LC-MS/MS method for catharanthine tartrate, detailing sample preparation, chromatographic separation, mass spectrometric detection, and strategies for metabolite identification. The protocols herein are designed to be self-validating, grounded in established bioanalytical guidelines to ensure data integrity and reliability.[3][4][5]
Principle of the Method
This method employs Reversed-Phase Liquid Chromatography (RPLC) to separate catharanthine and its metabolites based on their hydrophobicity. The separated analytes are then introduced into a tandem mass spectrometer via electrospray ionization (ESI). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode for quantification, a highly selective technique where a specific precursor ion is isolated and fragmented, and a resulting unique product ion is monitored.[6][7] For metabolite identification, advanced scanning techniques such as product ion scanning are utilized to elucidate the structures of unknown biotransformation products.
Experimental Design & Workflow
A successful analysis hinges on a systematic workflow, from sample receipt to final data interpretation. The following diagram illustrates the key stages of the process, ensuring a logical and efficient progression of the experiment.
Caption: Overall workflow for LC-MS/MS analysis of catharanthine.
Materials and Reagents
-
Standards: Catharanthine Tartrate (Reference Standard), appropriate internal standard (IS), e.g., a stable isotope-labeled catharanthine or a structurally similar compound.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade).
-
Additives: Formic Acid (FA), Ammonium Acetate (LC-MS Grade).
-
Biological Matrix: Human Liver Microsomes (HLM), Plasma (e.g., K2-EDTA).
-
Reagents for Metabolism: NADPH regenerating system, Phosphate Buffer.
-
Consumables: 1.5 mL polypropylene tubes, 96-well plates, SPE cartridges (if applicable), LC vials.
Sample Preparation Protocol
The goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that interfere with analysis while efficiently recovering the analytes of interest.[8][9] The choice between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) depends on the required level of cleanliness and sensitivity.
Protocol 1: Protein Precipitation (For Plasma and Microsomal Samples)
This method is rapid and cost-effective, suitable for high-throughput analysis. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and remove a larger portion of phospholipids.[8]
-
Aliquot Sample: Transfer 50 µL of the biological sample (plasma or microsomal incubate) into a 1.5 mL polypropylene tube.
-
Spike Internal Standard: Add 10 µL of the internal standard (IS) working solution.
-
Precipitate Proteins: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein binding.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the LC system.
-
Analyze: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 2: In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol generates samples for metabolite identification studies. Microsomes contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[11][12][13]
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine the following:
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH regenerating system. Include a negative control incubation without the NADPH system.
-
Incubate: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile (containing the IS). This simultaneously terminates the enzymatic activity and precipitates the microsomal proteins.
-
Process Sample: Proceed with steps 4-8 from the Protein Precipitation protocol (Section 5.1).
LC-MS/MS System and Parameters
Optimal separation and detection require careful tuning of both the liquid chromatograph and the mass spectrometer.
Liquid Chromatography (LC) Parameters
A C18 column is a standard choice for moderately non-polar molecules like catharanthine.[15] The use of formic acid in the mobile phase is critical as it provides the protons necessary for efficient positive mode electrospray ionization.
| Parameter | Condition | Rationale |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power and retention for the analyte. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography; acid promotes ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for eluting analytes; acid ensures consistent pH. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| LC Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min, re-equilibrate for 2 min. | A gradient is necessary to elute metabolites with varying polarities effectively. |
Mass Spectrometry (MS) Parameters
Parameters must be optimized by infusing a standard solution of catharanthine. The MRM transitions are specific precursor-to-product ion pairs that ensure high selectivity and sensitivity for quantification.[7][16]
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Catharanthine contains nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| Source Temperature | 150 °C | Controls solvent evaporation. |
| Desolvation Temperature | 400 °C | Ensures complete desolvation of ions before entering the mass analyzer. |
| Gas Flows | Optimize for specific instrument | Nebulizer and drying gases are crucial for efficient ionization. |
| MRM Transition (Quantifier) | m/z 337.2 -> 144.1 | Specific and intense transition for catharanthine quantification.[16] |
| MRM Transition (Qualifier) | m/z 337.2 -> Other fragment | Confirms analyte identity by monitoring a second fragment ion. |
| Collision Energy (CE) | Optimize empirically (e.g., 20-40 eV) | The energy required to produce the desired fragment ions. |
Method Validation
For quantitative applications, the method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability.[3][4][5] Key parameters to assess include:
-
Linearity & Range: Establish a calibration curve over the expected concentration range.
-
Accuracy & Precision: Determine intra- and inter-day variability.
-
Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Selectivity & Matrix Effect: Ensure no interference from endogenous matrix components.[8]
-
Stability: Assess analyte stability under various storage and handling conditions.
Metabolite Identification Strategy
Identifying metabolites involves searching for expected and unexpected biotransformations. The process is a logical deduction based on mass shifts from the parent drug and interpretation of fragmentation patterns. Common metabolic pathways for xenobiotics include oxidation, hydroxylation, and glucuronidation.[12]
Caption: Decision workflow for identifying potential metabolites.
Example Application:
-
Hypothesize: A common Phase I metabolic reaction is hydroxylation, which results in a mass increase of +16 Da (addition of an oxygen atom).
-
Search: Analyze the full scan data from the microsomal incubate for a peak with an m/z of 353.2 (337.2 + 16).
-
Fragment: Acquire a product ion spectrum for m/z 353.2.
-
Compare: Compare the fragmentation pattern of the potential metabolite (m/z 353.2) with that of the parent catharanthine (m/z 337.2). A shared fragment ion would suggest the core structure is intact, while a fragment that has shifted by +16 Da would help pinpoint the location of the modification.
Conclusion
This application note provides a robust and scientifically grounded framework for the quantitative analysis of catharanthine tartrate and the identification of its metabolites using LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry are designed to yield high-quality, reproducible data. By incorporating principles of method validation and systematic metabolite identification, this guide serves as a vital resource for researchers in pharmacology, drug metabolism, and natural product chemistry, enabling deeper insights into the disposition of this critical pharmaceutical precursor.
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
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PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
O'Meally, D., et al. (2010). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. [Link]
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ResearchGate. (n.d.). LC/MS chromatogram for separation of C. roseus alkaloids. [Link]
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PubMed. (2018). A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus. [Link]
-
ResearchGate. (n.d.). Analyte-dependent MRM MS parameters. [Link]
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National Institutes of Health (NIH). (n.d.). Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. [Link]
-
ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions of the data acquisition method. [Link]
-
bioRxiv. (2022). Single-cell multi-omics enabled discovery of alkaloid biosynthetic pathway genes in the medical plant Catharanthus roseus. [Link]
-
MDPI. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. [Link]
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ResearchGate. (n.d.). Identification and quantification of active alkaloids in Catharanthus roseus by liquid chromatography-ion trap mass spectrometry. [Link]
-
Wikipedia. (n.d.). Selected reaction monitoring. [Link]
-
PubMed. (2015). Multiple reaction monitoring with multistage fragmentation (MRM3) detection enhances selectivity for LC-MS/MS analysis of plasma free metanephrines. [Link]
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developing a stability-indicating HPLC method for Catharanthine tartrate
Developing a Stability-Indicating HPLC Method for Catharanthine Tartrate: An Application Note
Introduction
Catharanthine, a monoterpenoid indole alkaloid derived from the medicinal plant Catharanthus roseus, is a compound of significant pharmaceutical interest.[1][2] It serves as a vital precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine.[3][4] The tartrate salt of catharanthine is often utilized in research and development due to its improved stability and solubility.[3] To ensure the quality, safety, and efficacy of any pharmaceutical product containing Catharanthine tartrate, it is imperative to employ a validated stability-indicating analytical method.
This application note details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Catharanthine tartrate. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[5][6] The development process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing and ICH Q2(R1) for the validation of analytical procedures.[5][7]
1. Understanding the Analyte: Catharanthine Tartrate
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.
-
Chemical Structure: Catharanthine possesses a complex pentacyclic indole alkaloid structure.[1] Its tartrate salt form is commonly used.
-
Molecular Formula: C₂₁H₂₄N₂O₂ • C₄H₆O₆[3]
-
Molecular Weight: 486.51 g/mol [3]
-
Solubility: Catharanthine tartrate is soluble in ethanol, Dimethyl sulfoxide (DMSO), Pyridine, and Methanol.[1][3] This information is critical for selecting an appropriate solvent for sample and standard preparation.
-
UV Absorbance: As an indole alkaloid, Catharanthine tartrate exhibits UV absorbance, which is a prerequisite for UV-based HPLC detection.
Table 1: Physicochemical Properties of Catharanthine Tartrate
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ | [3] |
| Molecular Weight | 486.51 g/mol | [3] |
| Appearance | White Powder | [1][8] |
| Melting Point | 126-128 °C | [1][8] |
| Solubility | Soluble in ethanol, DMSO, Pyridine, Methanol | [1][3] |
2. The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of developing a stability-indicating method.[5][9] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can intentionally generate potential degradation products.[10] This allows for the development of an HPLC method that can effectively separate the intact API from these degradants, thus proving the method's specificity.[5][10]
The ICH Q1A guideline recommends exposing the drug substance to the following stress conditions:
-
Acidic hydrolysis
-
Basic hydrolysis
-
Oxidative degradation
-
Thermal degradation
-
Photolytic degradation
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Catharanthine tartrate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Working Sample Solution (100 µg/mL): Prepare in the same manner as the working standard solution, using the drug substance to be tested.
Protocol 2: Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 6, 8 hours). After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for a specified period. After cooling, neutralize with an equivalent amount of 0.1 N HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for 24-48 hours. Prepare a 100 µg/mL solution of the stressed sample in the mobile phase.
-
Photolytic Degradation: Expose a solution of the drug substance (in a photostability chamber) to UV and visible light according to ICH Q1B guidelines. Prepare a 100 µg/mL solution of the stressed sample in the mobile phase.
-
Control Sample: Prepare a 100 µg/mL solution of the unstressed drug substance in the mobile phase.
3. HPLC Method Development: A Systematic Approach
The development of the HPLC method is an iterative process aimed at achieving optimal separation of Catharanthine tartrate from all potential degradation products.
3.1. Initial Method Parameters
Based on the properties of indole alkaloids and common practices in reversed-phase HPLC, the following initial parameters can be selected:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility and wide use in alkaloid analysis.[11]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is typical for reversed-phase chromatography. A common choice is a phosphate or acetate buffer (pH 3-7) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where Catharanthine tartrate shows significant absorbance (e.g., determined by UV scan, often around 210-230 nm for indole alkaloids).[11]
-
Flow Rate: A standard flow rate of 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30°C) for better reproducibility.
3.2. Method Optimization
The chromatograms from the forced degradation samples are used to optimize the method. The key is to achieve a peak purity angle that is less than the peak purity threshold for the Catharanthine tartrate peak, indicating that it is free from co-eluting impurities.
-
Gradient Elution: A gradient elution is often necessary to separate compounds with a range of polarities, which is common in degradation samples. The gradient profile (the rate of change of the organic modifier concentration) is adjusted to improve the resolution between the main peak and the degradation product peaks.
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like alkaloids. Experimenting with different pH values within the stable range of the column is crucial.
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, other stationary phases (e.g., C8, Phenyl-Hexyl) can be explored.
dot
Caption: Workflow for developing a stability-indicating HPLC method.
4. Method Validation
Once an optimized HPLC method is established, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7]
Table 2: HPLC Method Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The Catharanthine tartrate peak should be well-resolved from all degradation product peaks. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range. | A regression coefficient (r²) of ≥ 0.999 for a plot of peak area versus concentration over a range of concentrations (e.g., 50-150% of the working concentration). |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should encompass the expected concentrations of the analyte in the samples to be analyzed. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within a pre-defined limit (e.g., 98-102%) at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | The relative standard deviation (RSD) of the peak areas should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio (typically 10:1). The precision at the LOQ should be acceptable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Protocol 3: Method Validation Experiments
-
Specificity: Inject the blank (mobile phase), a solution of the Catharanthine tartrate standard, and the solutions from the forced degradation studies. Assess the resolution between the Catharanthine tartrate peak and the degradation peaks. Perform peak purity analysis on the Catharanthine tartrate peak in the stressed samples.
-
Linearity: Prepare a series of at least five concentrations of Catharanthine tartrate standard solution over the desired range. Inject each solution in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Catharanthine tartrate at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the working standard solution on the same day and by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Robustness: Deliberately vary critical method parameters one at a time (e.g., flow rate by ±0.1 mL/min, column temperature by ±5°C, mobile phase pH by ±0.2 units). Analyze the system suitability solution under each condition and evaluate the impact on the results.
dot
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Troubleshooting & Optimization
Technical Support Center: Optimizing Catharanthine Tartrate Extraction
Welcome to the technical support center for catharanthine extraction and purification. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the yield and purity of catharanthine tartrate from Catharanthus roseus. As a critical precursor for the semi-synthesis of potent anti-cancer drugs like vinblastine and vincristine, optimizing its extraction is a paramount challenge.[1][2] This resource consolidates field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of this process.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during catharanthine extraction.
Q1: What are the primary reasons for consistently low catharanthine yields? A1: Low yields are often a result of several combined factors. First, catharanthine has a low natural abundance in C. roseus, typically 0.1% to 0.2% of the dry leaf weight.[3] Second, suboptimal extraction methods or non-optimized parameters lead to significant losses.[4] Third, catharanthine can degrade during the extraction process if conditions like pH, temperature, and light exposure are not carefully controlled.[3][5]
Q2: What is the single most critical factor to control during extraction? A2: The pH of the extraction medium is arguably the most critical factor. Catharanthine is an alkaloid with a basic nitrogen atom, making its solubility highly dependent on pH.[5] An acid-base partitioning strategy is fundamental to selectively separate it from the complex plant matrix. Failure to control pH at each stage is a primary cause of low yield and purity.
Q3: How can I enhance the natural concentration of catharanthine in the plant material before extraction? A3: Pre-harvest strategies, known as elicitation, can significantly boost alkaloid production. Applying elicitors that trigger plant defense responses, such as chitooligosaccharides or methyl jasmonate, has been shown to increase the accumulation of catharanthine.[4][6] For instance, applying 0.1 μg/mL of 3 kDa chitooligosaccharides has been reported to increase catharanthine content by over 140%.[6] Additionally, controlled environmental conditions like specific lighting (e.g., red light or UV-B irradiation) can also enhance production.[4][7]
Q4: My final product is discolored. What is the cause and how can it be prevented? A4: Discoloration, often a yellow or brownish tint, typically indicates the presence of impurities like residual plant pigments (e.g., chlorophyll) or degradation products.[5] To prevent this, ensure the initial acidic extract is washed with a non-polar solvent like hexane or petroleum ether to remove lipophilic impurities.[8][9] If discoloration persists, a charcoal treatment can be incorporated; however, use activated charcoal judiciously as it can adsorb the target compound and reduce yield.[5] A final recrystallization step is also highly effective for removing colored impurities.[5]
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low Efficiency with Conventional Solvent Extraction
Question: My catharanthine yield is consistently low using a standard methanol or ethanol extraction. What parameters can I adjust to improve this?
Answer: Several parameters in conventional solvent extraction are critical and can be optimized for a significant yield improvement. The key is to understand the causality behind each parameter.
-
Particle Size of Plant Material: Ensure the dried leaves are ground to a fine powder (e.g., 60-mesh).[10] This dramatically increases the surface area available for solvent penetration, leading to more efficient leaching of the alkaloids from the plant cells.[1]
-
Solvent Composition and Ratio: While pure methanol or ethanol can work, studies have shown that an aqueous-organic mixture is often superior. 80% ethanol is frequently cited as a highly effective solvent.[4][10] The water component helps to swell the plant material, while the ethanol solubilizes the alkaloids. A high solvent-to-solid ratio, typically 1:20 (w/v) , ensures that the solvent does not become saturated with extracted compounds, maintaining a favorable concentration gradient for efficient mass transfer.[4][10]
-
pH of the Extraction Medium: This is a cornerstone of alkaloid extraction. Performing the initial extraction in an acidic medium (e.g., 0.1 M HCl, 2% tartaric acid, or water acidified to pH 3-4) is crucial.[1][2][8] The acidic environment protonates the catharanthine molecules, converting them into their salt form (e.g., catharanthine HCl or catharanthine tartrate). These salts are highly soluble in the aqueous-alcoholic phase, allowing for their selective removal from the plant matrix while leaving behind many less polar impurities.[8][11]
-
Extraction Time and Temperature: The optimal time depends on the method. For maceration, 12-24 hours may be required.[2] For heat reflux, 3 hours at a controlled temperature (e.g., 80°C) is common.[11] While heat can increase extraction efficiency, excessive temperatures can lead to the degradation of thermolabile compounds like catharanthine.[12]
-
Number of Extraction Cycles: A single extraction is rarely exhaustive. Performing multiple extraction cycles (typically 3) with fresh solvent on the same plant material ensures maximum recovery of the target alkaloid.[10][11]
The following diagram illustrates a decision-making workflow for troubleshooting poor initial extraction yields.
Caption: Troubleshooting workflow for low initial extraction yield.
Problem 2: Difficulty Separating Catharanthine from a Complex Mixture
Question: My crude extract is highly impure and contains many other alkaloids. What is the most effective purification strategy?
Answer: A robust acid-base partitioning (liquid-liquid extraction) technique is the most effective and fundamental method for selectively isolating alkaloids from a crude extract.[4][11] This process exploits the basicity of catharanthine to move it between aqueous and organic phases, leaving behind neutral and acidic impurities.
Causality of the Process:
-
Acidification: The crude extract is dissolved in an acidic aqueous solution. At a low pH (2-3), the basic nitrogen atom of catharanthine is protonated, forming a water-soluble salt.
-
Washing: This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., ethyl acetate, chloroform). Neutral and weakly basic impurities, which are not protonated, will partition into the organic layer and can be discarded. The protonated catharanthine remains in the aqueous layer.[1][11]
-
Basification: The pH of the aqueous layer is then carefully raised to an alkaline state (pH 8-10) using a base like ammonium hydroxide.[2][5] This deprotonates the catharanthine salt, converting it back to its free base form.
-
Extraction: The free base is significantly less soluble in water and highly soluble in organic solvents. By extracting this basic aqueous solution with a fresh organic solvent (e.g., dichloromethane, ethyl acetate), the purified catharanthine is transferred into the organic phase, which can then be collected and concentrated.[1][11]
Caption: General workflow for catharanthine extraction and purification.
Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction from C. roseus Leaves
This protocol provides a robust method for extracting and purifying catharanthine on a laboratory scale.
Materials:
-
Dried, powdered C. roseus leaves (100 g)
-
0.1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Separatory funnel, rotary evaporator, filter paper
Methodology:
-
Acidic Extraction: Macerate 100 g of powdered leaf material in 2 L of 0.1 M HCl. Stir the mixture for 12 hours at room temperature.[2][8]
-
Filtration: Filter the slurry through several layers of cheesecloth or a Büchner funnel to remove the solid plant debris. Wash the residue with an additional 500 mL of 0.1 M HCl to ensure maximum recovery. Combine the filtrates.[2]
-
Initial Purification (Wash): Transfer the acidic aqueous extract to a large separatory funnel. Add 1 L of ethyl acetate, shake vigorously, and allow the layers to separate. Drain and collect the lower aqueous phase. Discard the upper ethyl acetate phase, which contains chlorophyll and other lipophilic impurities. Repeat this wash step one more time.[1][8]
-
Basification: Cool the collected aqueous phase in an ice bath. Slowly add concentrated ammonium hydroxide while stirring until the pH of the solution reaches 9-10.[2][5]
-
Free Base Extraction: Transfer the alkaline solution to the separatory funnel. Add 1 L of dichloromethane, shake vigorously, and allow the layers to separate. The deprotonated catharanthine (free base) will move into the lower DCM layer.[11]
-
Collection and Concentration: Drain and collect the DCM layer. Repeat the extraction of the aqueous phase two more times with 500 mL of DCM each time to maximize recovery. Combine all DCM extracts.
-
Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure to yield a crude alkaloid residue.[2] This residue can be further purified by column chromatography.
Protocol 2: Quantification of Catharanthine by HPLC-UV
This protocol describes a standard method for quantifying catharanthine in your extracts.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Catharanthine Tartrate reference standard (≥97% purity)[15]
-
Acetonitrile and Methanol (HPLC grade)
-
Ammonium Acetate or Phosphate Buffer
-
0.22 µm syringe filters
Methodology:
-
Mobile Phase Preparation: A typical mobile phase consists of an organic part and an aqueous buffer. For example, Acetonitrile and 0.1M phosphate buffer (containing 0.5% glacial acetic acid) in a 21:79 (v/v) ratio.[13][14] The final pH should be adjusted to ~3.5. Degas the mobile phase by sonication before use.
-
Standard Solution Preparation: Prepare a stock solution of Catharanthine Tartrate reference standard (e.g., 100 µg/mL) in methanol. From this stock, prepare a series of working standard solutions by dilution with the mobile phase to achieve concentrations in the range of 1-25 µg/mL.[13][15]
-
Sample Preparation: Accurately weigh the crude extract. Dissolve it in a known volume of methanol. Dilute the sample with the mobile phase to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.[15]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples. Quantify the amount of catharanthine in the samples by comparing their peak areas to the calibration curve.
Data Summary Tables
Table 1: Comparison of Various Extraction Methodologies for Catharanthine
| Extraction Method | Key Parameters | Catharanthine Yield/Recovery | Source |
| Negative-Pressure Cavitation (NPCE) | 80% ethanol, -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles | 0.2843 mg/g DW | [10][11] |
| Supercritical Fluid (SFE) | 250 bar, 80°C, 6.6 vol% methanol modifier, 40 min | 100% recovery | [11][17][18] |
| Ultrasound-Assisted (UAE) | 80% ethanol, 40 kHz, 45°C, 30 min | Higher than Maceration & Heat Reflux | [10][11] |
| Soxhlet Extraction | Dichloromethane, 16 h reflux | Lower than SFE for Catharanthine | [1][17] |
| Maceration (ME) | 80% ethanol, 12 h, room temperature | Lower than NPCE and UAE | [11] |
| Heat Reflux (HRE) | 80% ethanol, 3 h, 80°C | Lower than NPCE and UAE | [11] |
Table 2: Performance Comparison of Analytical Methods for Catharanthine Quantification
| Parameter | HPLC-UV | UPLC-MS | LC-MS/MS |
| Linearity Range | 0.25 - 25 µg/mL[13][16] | 1.00 - 6250.0 ng/mL[16] | 0.5 - 1000 ng/mL[16] |
| Limit of Detection (LOD) | ~10 µg/mL[16] | 0.10 - 0.70 ng/mL[16] | 0.039 - 0.583 ng/mL[16] |
| Limit of Quantification (LOQ) | ~32 µg/mL[16] | 0.16 - 0.70 ng/mL[16] | 0.118 - 1.767 ng/mL[16] |
| Accuracy (% Recovery) | ~98%[13][16] | 88.0 - 111.8%[16] | 99.63 - 104.30%[16] |
| Precision (%RSD) | < 2%[13][16] | 1.25 - 7.81%[16] | 0.23 - 2.90%[16] |
| Typical Analysis Time | ~20 min[16] | ~6 min[16] | Variable |
References
- Methods for purifying catharanthine from crude plant extracts. (2025). BenchChem.
- Comparison of different analytical methods for catharanthine quantific
-
Verma, A., Laakso, I., Seppänen-Laakso, T., Huhtikangas, A., & Riekkola, M. L. (2008). Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques. Phytochemical analysis, 19(1), 52–63. [Link]
- Catharanthine Tartrate: A Technical Guide to Sourcing and Extraction from C
- Technical Support Center: Catharanthine Extraction and Reaction Optimiz
- Application Note: Large-Scale Purification of Catharanthine Tartrate
- Application Note: A Robust HPLC Method for the Quantification of Catharanthine Tartr
- How to improve the yield of Catharanthine Tartr
-
Putalun, W., et al. (2021). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. Molecules, 26(23), 7345. [Link]
-
Karthikeyan, C., et al. (2008). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. Journal of AOAC International, 91(4), 770-775. [Link]
-
Verma, A., Laakso, I., Seppänen-Laakso, T., Huhtikangas, A., & Riekkola, M. L. (2007). A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. Molecules (Basel, Switzerland), 12(7), 1307–1315. [Link]
-
Wang, S., et al. (2012). Ultrasound-assisted extraction of the three terpenoid indole alkaloids vindoline, catharanthine and vinblastine from Catharanthus roseus using ionic liquid aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 62, 1-6. [Link]
-
Karthikeyan, C., et al. (2008). Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography. Journal of AOAC International, 91(4), 770-775. [Link]
-
Verma, A., et al. (2008). Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology - Comparison with other extraction techniques. Phytochemical Analysis, 19(1), 52-63. [Link]
-
Liu, Y., et al. (2014). Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves. Molecules, 19(6), 7271-7283. [Link]
-
Liu, D., et al. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. International Journal of Molecular Sciences, 23(5), 2795. [Link]
-
Singh, S., et al. (2022). Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. International Journal of Medical, Pharmaceutical and Biological Sciences, 1(1), 1-10. [Link]
-
Ramani, S., & Jayabaskaran, C. (2008). Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light. Journal of Molecular Signaling, 3, 1. [Link]
- Challenges in the large-scale purification of C
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aphinfo.com [aphinfo.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catharanthine Tartrate Solubility in Aqueous Solutions
Introduction
Catharanthine, a monoterpenoid indole alkaloid from the Madagascar periwinkle (Catharanthus roseus), is a compound of immense significance in pharmaceutical research and development.[1][2] Its primary role is as an indispensable precursor for the semi-synthesis of the potent anticancer agents vinblastine and vincristine.[1][3][4] To improve its handling characteristics for research, catharanthine is often converted to its tartrate salt. This salt form is utilized to enhance stability and aqueous solubility compared to the free base.[1][5]
However, despite this enhancement, catharanthine tartrate remains sparingly soluble in aqueous buffers, a challenge that frequently leads to experimental artifacts such as precipitation and inconsistent results.[6][7] This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causes of solubility issues and offers robust troubleshooting strategies and detailed protocols to ensure the successful preparation of clear, stable aqueous solutions of catharanthine tartrate for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is catharanthine tartrate used instead of the catharanthine free base?
A1: The tartrate salt form of catharanthine is preferred in research and development for two primary reasons: enhanced stability and improved aqueous solubility relative to the free base.[1][8] The conversion to a salt is a standard practice for alkaloid compounds to improve their physicochemical properties for experimental use.
Q2: What is the general solubility of catharanthine tartrate?
A2: Catharanthine tartrate exhibits high solubility in polar aprotic organic solvents but is sparingly soluble in aqueous solutions.[6][9] It is crucial to understand these limits to prevent precipitation. For a summary of solubility in common solvents, please refer to Table 1 below.
Q3: What is the single most important recommendation for preparing an aqueous solution of catharanthine tartrate?
A3: The most critical step is to never attempt to dissolve catharanthine tartrate powder directly in an aqueous buffer . Due to its low aqueous solubility, this will almost certainly result in an incomplete dissolution or a suspension. The standard, validated method is a two-step process: first, dissolve the compound in a 100% organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, and then dilute this stock into your aqueous buffer of choice.[10][11]
Q4: How stable are catharanthine tartrate solutions, and how should they be stored?
A4: Stability is highly dependent on the solvent and storage conditions.
-
Solid Powder: The solid form is stable for at least four years when stored desiccated at -20°C.[11][12]
-
Organic Stock Solutions (e.g., in DMSO): Aliquots in anhydrous DMSO can be stored at -20°C or -80°C for extended periods.[11][12]
-
Aqueous Solutions: Aqueous solutions are not stable and should be prepared fresh for each experiment. It is strongly recommended not to store aqueous solutions for more than one day .[6][7][10] The compound is also sensitive to light (photodegradation) and should be protected by using amber vials or foil.[11][12]
Q5: My catharanthine tartrate solution is cloudy or has formed a precipitate. What went wrong?
A5: Cloudiness or precipitation is the most common issue and typically stems from one of several factors:
-
Exceeding the Aqueous Solubility Limit: The final concentration in your buffer is too high.
-
Improper Dilution Technique: The DMSO stock was added too quickly to the aqueous buffer.
-
pH and Buffer Composition: The pH of your buffer may not be optimal for solubility. Alkaloids are often more soluble in slightly acidic conditions.[13]
-
Temperature Shock: A significant temperature difference between a room-temperature stock solution and a cold buffer can cause the compound to crash out of solution.[10]
A detailed troubleshooting guide for this issue is provided in the following section.
Data Presentation
Table 1: Solubility of Catharanthine Tartrate in Various Solvents
This table summarizes quantitative and qualitative solubility data compiled from various sources. Note that values can vary slightly due to differences in experimental conditions like temperature and the specific hydration state of the compound.[9]
| Solvent/Solvent System | Approximate Solubility (mg/mL) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 - 50 | [9][10][14] |
| Dimethylformamide (DMF) | ~30 | [6][10] |
| Ethanol | Soluble | [5][15] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [6][9][10] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | [14] |
| Water (Catharanthine free base) | ~0.12 (at 25°C) | [10] |
Troubleshooting Guide: Resolving Precipitation Issues
This section provides a systematic approach to diagnosing and solving the most common solubility challenges encountered during experiments.
Issue: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.
This is the most frequent failure point. The underlying cause is that the compound, which is stable in the organic stock, is rapidly forced into an environment where it is poorly soluble.
Caption: Troubleshooting flowchart for precipitation issues.
Experimental Protocols
Adherence to a validated protocol is the most effective way to prevent solubility issues. The following protocols describe the best practices for preparing stock and working solutions of catharanthine tartrate.
Protocol 1: Preparation of a 10 mM Catharanthine Tartrate Stock Solution in DMSO
Causality: This protocol creates a high-concentration, stable stock solution by using an organic solvent in which catharanthine tartrate is highly soluble. Anhydrous DMSO is specified to minimize the introduction of water, which could compromise long-term stability at -20°C.
Materials:
-
Catharanthine tartrate powder (Formula Weight: 486.52 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of catharanthine tartrate powder into a sterile amber vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.865 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. The solution should become clear.
-
Optional - Sonication: If any particulates remain, place the vial in an ultrasonic bath for 5-10 minutes.[14][16] This can aid in dissolving the last traces of solid material.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C, protected from light.[12]
Protocol 2: Preparation of a Final Working Solution in an Aqueous Buffer
Causality: This protocol is designed to carefully transition the compound from a high-solubility organic environment to a low-solubility aqueous one without causing precipitation. The dropwise addition to a rapidly mixing buffer prevents the formation of localized, supersaturated pockets of catharanthine tartrate that would immediately precipitate.
Caption: Workflow for preparing the final aqueous solution.
Procedure:
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris) and adjust the pH as required by your experiment.
-
Temperature Equilibration: Allow the required volume of your aqueous buffer and the DMSO stock solution to equilibrate to the same temperature (typically room temperature). This prevents temperature shock.[10]
-
Initiate Mixing: Place the vial containing the aqueous buffer on a vortex mixer and set it to a speed that creates a visible vortex in the liquid.
-
Dilution: While the buffer is actively vortexing, slowly add the calculated volume of the DMSO stock solution drop by drop. It is critical to add the stock directly into the vortex of the stirring buffer, not onto the sides of the vial.
-
Finalization: Once all the stock solution has been added, continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Visual Inspection: The final solution should be clear and free of any visible precipitate. If it is cloudy, the solubility limit has likely been exceeded.
-
Use Immediately: Use the freshly prepared aqueous solution without delay. Do not store it.[6]
References
-
Benchchem. The Discovery and Enduring Significance of Catharanthine Tartrate: A Technical Guide.
-
LKT Labs. Catharanthine Tartrate.
-
Boger, D. L., et al. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−). ACS Publications - American Chemical Society.
-
Benchchem. Technical Support Center: Catharanthine Tartrate Stability and Storage.
-
Wikipedia. Catharanthine.
-
Wikipedia. Dimerization of catharanthine and vindoline.
-
Boger, D. L., et al. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−). NIH.
-
ResearchGate. Biosynthesis of vinblastine from the monomeric precursors catharanthine...
-
Boger, D. L., et al. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. PMC - NIH.
-
Cayman Chemical. PRODUCT INFORMATION - Catharanthine (tartrate).
-
Benchchem. Solubility Profile of Catharanthine Tartrate in Organic Solvents: A Technical Guide.
-
Cayman Chemical. Catharanthine (tartrate) (CAS 4168-17-6).
-
APExBIO. Catharanthine - Bioactive Alkaloid for Research.
-
PubChem - NIH. (+)-Catharanthine.
-
Benchchem. Catharanthine Tartrate: Application Notes for Use as a Reference Standard in Analytical Chemistry.
-
Benchchem. How to resolve Catharanthine Tartrate solubility issues in aqueous buffers?.
-
TargetMol. Catharanthine tartrate | Calcium Channel.
-
BioCrick. Catharanthine Tartrate | CAS:2648-21-5 | Alkaloids.
-
Cayman Chemical. Catharanthine - Product Information.
-
Benchchem. Catharanthine Tartrate: A Technical Guide for Neuropharmacology Research.
-
Benchchem. How to improve the yield of Catharanthine Tartrate extraction?.
-
Benchchem. Technical Support Center: Refinement of Purification Techniques for Catharanthine Tartrate.
-
Benchchem. Common experimental artifacts with Catharanthine Tartrate.
-
Benchchem. Catharanthine Tartrate: A Technical Guide to Sourcing and Extraction from Catharanthus roseus.
-
BioCrick. Catharanthine Tartrate-COA.
-
Szász, G., et al. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. MDPI.
-
Benchchem. The Mechanism of Action of Catharanthine Tartrate: A Technical Guide.
-
Benchchem. Application Notes and Protocols for the Characterization of Catharanthine Tartrate Derivatives.
-
Al-Zoubi, N., et al. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
-
Foucault, A., et al. Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode. ResearchGate.
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- 3. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
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- 5. Catharanthine Tartrate - LKT Labs [lktlabs.com]
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- 16. biocrick.com [biocrick.com]
Technical Support Center: Preventing Catharanthine Tartrate Degradation During Storage and Experimentation
Welcome to the comprehensive technical support guide for Catharanthine Tartrate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical compound throughout storage and experimental workflows. Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, is a vital precursor in the semi-synthesis of the anticancer drugs vinblastine and vincristine.[1][2] Its tartrate salt is favored for its enhanced solubility and stability, making it a crucial reference standard and research compound.[2][3] However, its complex structure makes it susceptible to degradation if not handled and stored correctly. This guide provides in-depth, field-proven insights to help you mitigate degradation risks and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of Catharanthine Tartrate.
Q1: What are the optimal storage conditions for solid Catharanthine Tartrate?
For long-term stability, solid Catharanthine Tartrate powder should be stored at -20°C in a tightly sealed, light-resistant container.[1][4][5][6] Storage at 2-8°C is also cited for shorter-term stability.[1][3] Proper storage is essential to maintain the compound's purity and integrity for reliable experimental outcomes.[1]
Q2: How should I store solutions of Catharanthine Tartrate?
Stock solutions, especially those prepared in organic solvents like DMSO, should be stored at -80°C for long-term stability (up to a year) to minimize degradation.[4][6] For shorter periods (up to one month), storage at -20°C is acceptable.[7] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[8] Aqueous solutions are not recommended for storage for more than one day and should be prepared fresh for each experiment.[1][5]
Q3: What are the primary factors that cause Catharanthine Tartrate to degrade?
Catharanthine Tartrate is susceptible to several environmental factors:
-
Temperature: Elevated temperatures accelerate thermal degradation, both in solid and solution form.[1][4]
-
Light: The compound is light-sensitive and can undergo photodegradation, particularly when in solution.[1][3][5] Exposure to near-ultraviolet light should be minimized.[5]
-
pH: As an alkaloid, its stability is pH-dependent. It is more stable in slightly acidic to neutral conditions (pH 3.0-6.0) and is prone to hydrolysis in strongly acidic or alkaline environments.[1][4][5]
-
Oxidation: Catharanthine Tartrate can be oxidized, a process that can be catalyzed by light.[4] Contact with strong oxidizing agents should be avoided.[4]
Q4: What substances are incompatible with Catharanthine Tartrate?
To prevent chemical degradation, avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4]
Q5: How can I detect if my Catharanthine Tartrate has degraded?
Degradation can be identified through several observations:
-
Physical Appearance: A noticeable change in the color of the powder (e.g., from white/pale yellow to a darker shade) can indicate degradation.[4]
-
Chromatographic Analysis: The appearance of additional peaks or a decrease in the main peak's purity in a chromatogram from a stability-indicating HPLC analysis is a clear sign of degradation.[4]
-
Biological Assays: A decrease in the expected potency or activity in biological experiments can also suggest chemical degradation of the compound.[4]
Troubleshooting Guide: Common Scenarios and Solutions
This section provides a structured approach to troubleshooting common issues encountered during the use of Catharanthine Tartrate.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Powder | Exposure to light or elevated temperatures during storage. | Ensure the powder is stored in a light-resistant (amber) and tightly sealed container at the recommended temperature of -20°C.[4] |
| Unexpected Peaks in HPLC/LC-MS Analysis | Degradation of the sample due to improper storage or handling of either the solid or solution. | 1. Review your storage and handling procedures against the recommendations in this guide. 2. Ensure solutions were protected from light and prepared fresh, especially aqueous solutions. 3. Perform a forced degradation study (see protocol below) to help identify the potential degradation products.[4] |
| Reduced Potency or Inconsistent Results in Biological Assays | Chemical degradation of Catharanthine Tartrate leading to a lower concentration of the active compound. | 1. Re-evaluate the storage conditions of both the solid compound and its solutions. 2. Always use freshly prepared solutions for your experiments. 3. If using a stock solution, ensure it has been stored correctly at -80°C and that freeze-thaw cycles have been minimized.[4][5] |
| Precipitation of the Compound in Aqueous Solutions | Low aqueous solubility of Catharanthine Tartrate, especially at neutral or slightly alkaline pH. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO.[5][8] 2. Add the stock solution dropwise to the aqueous buffer while vortexing to the final desired concentration.[8] 3. Keep the final concentration of the organic solvent low (typically <1%) to avoid impacting your experiment.[5] 4. If possible, adjust the pH of the final solution to be slightly acidic (pH 5-6) to improve solubility and stability.[5] |
Key Stability and Handling Parameters
The following table summarizes the critical conditions for maintaining the stability of Catharanthine Tartrate.
| Parameter | Condition | Recommendation & Rationale |
| Temperature (Solid) | Long-term: -20°C[1][4][5][6] | Minimizes thermal degradation and preserves the chemical integrity of the powder over time.[1] |
| Temperature (Solution) | Long-term: -80°C[4][6] | Essential for minimizing degradation in solution, especially for organic stock solutions intended for long-term use. |
| Light Exposure | Protect from light at all times. | Use amber vials or wrap containers in aluminum foil to prevent photodegradation, which is more pronounced in solution.[1][4] |
| pH (in Solution) | Maintain a slightly acidic to neutral pH (3.0-6.0).[5] | Catharanthine Tartrate is prone to hydrolysis under strongly acidic or basic conditions.[1][4] |
| Atmosphere | Store in a tightly sealed container. | For solutions, purging with an inert gas like nitrogen or argon can be beneficial to minimize oxidation.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for understanding the degradation pathways of Catharanthine Tartrate and for developing a stability-indicating analytical method. This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter.
Objective: To intentionally degrade Catharanthine Tartrate under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Catharanthine Tartrate
-
0.1 M Hydrochloric Acid (HCl)[4]
-
0.1 M Sodium Hydroxide (NaOH)[4]
-
3% Hydrogen Peroxide (H₂O₂)[4]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Catharanthine Tartrate in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Dissolve a known amount of Catharanthine Tartrate in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Dissolve a known amount of Catharanthine Tartrate in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation (Solid): Place the solid Catharanthine Tartrate powder in an oven at 105°C for 48 hours.[4]
-
Photolytic Degradation (Solution): Expose a solution of Catharanthine Tartrate (1 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for a defined period.[4]
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC method.
Protocol 2: Preparation of Stock and Working Solutions
Objective: To prepare stable stock solutions and ready-to-use working solutions of Catharanthine Tartrate.
Materials:
-
Catharanthine Tartrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Aqueous buffer of choice
Procedure for Stock Solution (e.g., 30 mg/mL in DMSO):
-
Accurately weigh the desired amount of Catharanthine Tartrate powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.[8]
-
Gently vortex or sonicate until the powder is completely dissolved.
-
To minimize oxidation, consider purging the vial with an inert gas (e.g., nitrogen or argon).[8]
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8]
Procedure for Working Solution (Aqueous):
-
Thaw a single-use aliquot of the DMSO stock solution.
-
Add the required volume of your aqueous buffer to a sterile tube.
-
While gently vortexing the tube with the aqueous buffer, add the calculated volume of the Catharanthine Tartrate DMSO stock solution dropwise to prevent precipitation.[8]
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically below 1%).[5]
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than a day.[1][5]
Visualizing Degradation and Workflow
Degradation Pathway Overview
The following diagram illustrates the main factors that can lead to the degradation of Catharanthine Tartrate.
Caption: Key factors leading to Catharanthine Tartrate degradation.
Recommended Storage and Handling Workflow
This workflow diagram outlines the best practices for handling Catharanthine Tartrate from receipt to experimental use.
Caption: Recommended workflow for Catharanthine Tartrate handling.
References
-
BioCrick. (n.d.). Catharanthine Tartrate-COA. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catharanthine tartrate | Calcium Channel | TargetMol [targetmol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Vinblastine Semi-Synthesis
A-735-TS Rev. 2.1
For inquiries, contact: Global Technical Support Email: Phone: 1-800-555-0199
Introduction
Welcome to the Technical Support Center for the semi-synthesis of vinblastine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical anti-cancer agent. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during the coupling of catharanthine and vindoline, the pivotal step in vinblastine semi-synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
The semi-synthesis of vinblastine offers a more scalable and economically viable alternative to total synthesis or direct, low-yield extraction from Catharanthus roseus[1][2]. The most prevalent and efficient methods rely on the coupling of the monomeric indole alkaloids catharanthine and vindoline[1][3]. This guide focuses primarily on the well-established iron(III)-promoted coupling reaction, while also acknowledging alternative methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Fe(III)-promoted coupling synthesis of vinblastine?
The most prevalent side product is leurosidine, the C20' diastereomer of vinblastine.[4] Under typical reaction conditions, vinblastine and leurosidine are often formed in a ratio of approximately 2:1.[4] Another significant side product can be anhydrovinblastine, the precursor to vinblastine, which may remain if the final oxidation step is incomplete.[4]
Q2: What are the key reaction intermediates in the synthesis of vinblastine from catharanthine and vindoline?
The reaction proceeds through several key intermediates. Initially, a catharanthine radical cation is generated, which then undergoes oxidative fragmentation. This reactive species couples with vindoline to form an iminium ion intermediate. This intermediate is subsequently reduced to anhydrovinblastine, which is then oxidized to yield vinblastine and its diastereomer, leurosidine.[4]
Q3: Can the stereochemistry of the coupling reaction be controlled?
The Fe(III)-promoted coupling of catharanthine and vindoline is highly diastereoselective, exclusively producing the natural C16' stereochemistry.[4][5][6] However, other methods, such as the Polonovski-Potier reaction, can lead to the formation of the unnatural C16' epimer, particularly at elevated temperatures.[4]
Q4: What are the typical degradation products of vinblastine?
Under various storage or physiological conditions, vinblastine can degrade into several products, including 4-deacetylvinblastine and various oxidation products.[4]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the semi-synthesis of vinblastine.
Issue 1: Low Overall Yield of Coupled Products (<80%)
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incomplete reaction | Solution: Increase reaction time and monitor closely by TLC or LC-MS. Rationale: The coupling reaction requires sufficient time for the formation of the iminium ion intermediate. Under-monitoring can lead to premature quenching of the reaction. |
| Suboptimal Reagent Concentration | Solution: Ensure the use of 5.0 equivalents of FeCl₃. Rationale: A sufficient excess of the iron(III) catalyst is crucial to drive the initial oxidative fragmentation of catharanthine to completion.[4] |
| Poor Solubility of Reactants | Solution: Utilize a cosolvent such as trifluoroethanol (CF₃CH₂OH) with the aqueous 0.1 N HCl. Rationale: Trifluoroethanol enhances the solubility of both catharanthine and vindoline in the aqueous acidic medium, facilitating a more efficient reaction.[5] |
| Presence of Impurities in Starting Materials | Solution: Purify catharanthine and vindoline prior to the reaction using column chromatography. Rationale: Impurities can interfere with the catalytic cycle of the iron(III) promoter or react with intermediates, leading to undesired side products and lower yields. |
Issue 2: High Ratio of Leurosidine to Vinblastine (>1:2)
| Probable Cause | Recommended Solution & Scientific Rationale |
| Suboptimal Oxidation Conditions | Solution: Ensure thorough aeration of the reaction mixture at 0 °C before and during the addition of NaBH₄. The addition of an organic base like lutidine or 2,2'-bipyridine may improve diastereoselectivity. Rationale: The oxidation of the C15'-C21' double bond is a critical step that determines the diastereomeric ratio.[5] Oxygen from the air is the oxidant in this Fe(III)/NaBH₄ mediated step.[7] The presence of a base can influence the coordination environment of the iron, potentially favoring the formation of the desired vinblastine diastereomer.[5] |
| Reaction Temperature Too High During Oxidation | Solution: Maintain the reaction temperature at 0 °C during the oxidation/reduction step. Rationale: Lower temperatures can enhance the diastereoselectivity of the oxidation reaction, favoring the formation of vinblastine over leurosidine. |
Issue 3: Significant Amount of Unreacted Anhydrovinblastine
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incomplete Oxidation | Solution: Increase the aeration time and ensure an adequate amount of air is bubbled through the solution. Rationale: The conversion of anhydrovinblastine to vinblastine and leurosidine is an oxidation process that requires sufficient oxygen.[7] |
| Insufficient Reducing Agent | Solution: Use a significant excess of NaBH₄ (20-50 equivalents). Rationale: Sodium borohydride is required for the reduction of the intermediate iminium ion and to facilitate the Fe(III)-mediated oxidation of the double bond.[4] An insufficient amount will lead to incomplete conversion. |
Experimental Protocols
Protocol 1: One-Pot Semi-Synthesis of Vinblastine
This protocol is adapted from the highly efficient method developed by Boger and coworkers.[5][8]
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (NaBH₄)
-
0.1 N Hydrochloric acid (HCl)
-
Trifluoroethanol (CF₃CH₂OH)
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
Coupling Reaction:
-
In a round-bottom flask under an inert atmosphere (Argon), dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.
-
Stir the solution at room temperature (23-25 °C).
-
Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.
-
Stir the reaction for 3 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Oxidation and Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Saturate the solution with air by bubbling air through it.
-
Carefully add solid NaBH₄ (20-50 equiv) portion-wise over 30 minutes.
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH 8-9).
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate vinblastine and leurosidine.[4]
Protocol 2: HPLC Analysis of Reaction Mixture
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., µBondapak C18)[4]
-
Mobile Phase: A gradient of acetonitrile in a phosphate buffer is a common choice.[4] For isocratic elution, 50% Methanol in 10 mM KH₂PO₄ at pH 4.5 can be used.[4]
-
Flow Rate: 1.2 mL/min[4]
-
Detection: UV at 254 nm[4]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Typical Yields from Fe(III)-Promoted Semi-Synthesis
| Product | Typical Yield (%) | Reference |
| Vinblastine | 40-43 | [5][6] |
| Leurosidine | 20-23 | [5][6] |
| Total Coupled Products | >80 | [5][6] |
| Combined C20' Alcohols | 66 | [5][6] |
Table 2: Comparison of Semi-Synthetic Methods
| Method | Key Reagents | Intermediate | Product(s) & Yield(s) | Reference |
| Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | Vinblastine (40-43%), Leurosidine (20-23%) | [1] |
| Modified Fe(III)-Promoted Coupling | Fe₂(SO₄)₃ | Anhydrovinblastine | Anhydrovinblastine (71%) | [1] |
| Singlet Oxygen-Mediated Coupling | H₂O₂, NaClO, NaBH₄ | Oxidized catharanthine | Vinblastine (up to 20% at pH 8.3) | [1][9] |
| Triarylaminium Radical Cation | Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) | Anhydrovinblastine | Anhydrovinblastine (85%) | [1][10] |
Visualizations
Reaction Pathway
Caption: Key steps in the Fe(III)-promoted semi-synthesis of vinblastine.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common vinblastine synthesis issues.
References
-
Ishikawa, H., Colby, D. A., & Boger, D. L. (2009). Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine. Journal of the American Chemical Society, 131(2), 4904–4916. [Link]
-
Ishikawa, H., Colby, D. A., & Boger, D. L. (2008). Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine. Journal of the American Chemical Society, 130(2), 420-421. [Link]
-
Wikipedia. (2023). Dimerization of catharanthine and vindoline. In Wikipedia. [Link]
-
Ishikawa, H., Colby, D. A., & Boger, D. L. (2008). Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent -(−)-Vinblastine. ResearchGate. [Link]
-
De la Cuesta, J. P., et al. (2022). Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana. ACS Synthetic Biology. [Link]
-
Mistry, V., Gopal, G. J., & Sharma, A. (2022). Vinblastine and vincristine production via semi-synthetic synthesis. ResearchGate. [Link]
-
De la Cuesta, J. P., et al. (2022). Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana. PMC. [Link]
-
Colby, D. A., & Boger, D. L. (2007). Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope. PMC. [Link]
-
Allemann, O., et al. (2016). Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity. PMC. [Link]
-
Sears, J. E., & Boger, D. L. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Accounts of Chemical Research, 48(3), 653–662. [Link]
-
Zhang, Y., et al. (2015). TLC and HPLC Methods to Follow the Synthesis of Vinorelbine. Journal of Chromatographic Science, 53(8), 1339–1343. [Link]
-
Sears, J., & Boger, D. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Semantic Scholar. [Link]
-
Ali, I., et al. (2024). Comprehensive Review of Analytical Approaches for Vinblastine and Vincristine in Cancer Research. PubMed. [Link]
-
Zhang, J., et al. (2022). Reprograming yeast for anti-cancer vinblastine synthesis. Life Metabolism, 1(1), 1-3. [Link]
-
Kumar, A., et al. (2013). Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus. PLOS ONE, 8(9), e71805. [Link]
-
Miyazaki, T., et al. (2011). Synthesis of (+)-Vinblastine and Its Analogues. Organic Letters, 13(15), 3992–3995. [Link]
-
Boger, D. L., et al. (2009). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. PMC. [Link]
-
Verma, A., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules, 12(5), 1043-1053. [Link]
-
Zhang, J., et al. (2022). A microbial supply chain for production of the anti-cancer drug vinblastine. PMC. [Link]
-
Verma, A., et al. (2007). A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. VTT's Research Information Portal. [Link]
-
Kumar, A., et al. (2013). Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus. PMC. [Link]
-
Guo, Z., et al. (2013). Regulation of vinblastine biosynthesis in cell suspension cultures of catharanthus roseus. ResearchGate. [Link]
-
Scribd. (n.d.). Vinblastine Synthesis Overview. Scribd. [Link]
-
Lian, J., & Gao, D. (2023). Successful biosynthesis of the precursors of powerful anticancer drug vinblastine in yeast. BioDesign Research. [Link]
-
Boger, D. L., et al. (2009). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. ResearchGate. [Link]
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catharanthine-Vindoline Coupling Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of vinblastine and its analogues. The coupling of catharanthine and vindoline is a pivotal and often challenging step. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome common hurdles, particularly low reaction yields, and enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during the catharanthine-vindoline coupling reaction. The question-and-answer format is designed to help you quickly identify and solve problems.
Issue 1: The coupling reaction fails to proceed or shows very low conversion.
This is a common and frustrating issue that can often be traced back to a few key factors. Let's break down the potential causes and their solutions.
Question: My reaction shows minimal to no formation of the desired coupled product (anhydrovinblastine). What should I check first?
Answer: The first step is to systematically evaluate the fundamental components of your reaction. The primary culprits are often inactive reagents or suboptimal reaction conditions.
-
Possible Cause 1: Inactive Promoter/Catalyst or Oxidant.
-
Explanation: The activity of the promoter, such as Iron(III) chloride (FeCl₃) or tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), is absolutely critical for the reaction to proceed.[1] These reagents can degrade over time, especially with improper storage (e.g., exposure to moisture). For enzymatic couplings, the activity of the enzyme, like peroxidase or laccase, is paramount.[1][2]
-
Solution:
-
Use Fresh Reagents: Always use a fresh, unopened bottle of the promoter or catalyst if possible. If using an existing stock, ensure it has been stored correctly under an inert atmosphere and protected from moisture.
-
Verify Promoter Efficacy: For Fe(III)-promoted reactions, be aware that different iron salts can have varying levels of effectiveness. For instance, FeCl₃ is often more effective than Fe₂(SO₄)₃.[1][3][4]
-
Confirm Enzyme Activity: For enzymatic reactions, verify the activity of your enzyme batch and ensure all necessary co-factors, such as hydrogen peroxide, are present in the correct concentrations.[1]
-
-
-
Possible Cause 2: Poor Solubility of Reactants.
-
Explanation: Catharanthine and vindoline exhibit limited solubility in purely aqueous solutions. If the reactants are not fully dissolved, the reaction will be slow and incomplete, leading to a low yield.
-
Solution: The use of a co-solvent is highly recommended. For Fe(III)-promoted and BAHA-promoted couplings, the addition of 2,2,2-trifluoroethanol (TFE) to the aqueous acidic solution has been shown to dramatically improve conversion rates, with yields of anhydrovinblastine reaching up to 90% after NaBH₄ reduction.[1][3][5] A typical and effective solvent system is a mixture of aqueous HCl and TFE.[1][3]
-
-
Possible Cause 3: Incorrect Reaction Conditions (pH, Solvent).
-
Explanation: The reaction environment plays a crucial role in the success of the coupling. For Fe(III) and BAHA-promoted couplings, acidic aqueous conditions (e.g., 0.05 N to 0.1 N HCl) are generally optimal.[1][3] The acidic medium helps to protect the tertiary amines on the alkaloids from unwanted oxidation.[1][3] Conversely, using purely organic solvents like CH₂Cl₂, MeCN, and EtOAc has been found to be unproductive for these types of reactions.[1][3]
-
Solution:
-
Verify pH: Ensure the pH of your aqueous acid solution is within the recommended range for your specific protocol.
-
Use the Correct Solvent System: For Fe(III) or BAHA-promoted reactions, a mixture of aqueous acid and TFE is a proven system.[1][3][6] Avoid using non-polar organic solvents as the primary reaction medium.
-
-
Troubleshooting Flowchart for Low Conversion
Caption: Key steps in the Fe(III)-promoted coupling and subsequent oxidation to vinblastine.
Q4: What is a reliable method for purifying the final product?
A4: The most common and effective method for purifying vinblastine and related compounds from the crude reaction mixture is silica gel column chromatography. [7][8]* Procedure:
- After the reaction work-up (quenching, extraction, and drying), the crude product is concentrated. [7] 2. The residue is then loaded onto a silica gel column.
- A suitable eluent system is used to separate the components. A gradient of methanol in dichloromethane is a commonly used solvent system. [7][8][9] 4. Fractions are collected and analyzed by TLC or LC-MS to identify and combine those containing the pure product.
Experimental Protocols
Protocol 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline to Anhydrovinblastine
This protocol is adapted from established high-yield procedures. [5][7] Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (NaBH₄)
-
0.1 N Hydrochloric acid (HCl)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon), dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and TFE (a common ratio is 10:1 aqueous HCl to TFE). Stir the solution at room temperature (23-25 °C) until all solids are dissolved.
-
Coupling Reaction: Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture. Stir the reaction vigorously for 3 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add solid NaBH₄ (20-50 equiv) portion-wise over 30 minutes. Be cautious of gas evolution.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH 8-9). Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude anhydrovinblastine.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: One-Pot Synthesis of Vinblastine via Fe(III)-Promoted Coupling and Oxidation
This protocol combines the coupling and oxidation steps for a more direct synthesis of vinblastine. [5][10] Procedure:
-
Coupling: Perform the coupling reaction as described in Protocol 1, steps 1 and 2.
-
Oxidation Setup: In a separate flask, prepare a solution of an Fe(III) salt (e.g., Fe₂(ox)₃) and cool it to 0 °C. Saturate this solution with air by bubbling air through it for several minutes.
-
Oxidation and Reduction: Add the initial reaction mixture containing the intermediate iminium ion to the cooled, air-saturated Fe(III) solution. Slowly and carefully add solid NaBH₄ portion-wise. This initiates both the reduction of the iminium ion and the oxidation of the C15'-C20' double bond.
-
Work-up and Purification: Follow the work-up and purification steps (4-6) as described in Protocol 1 to isolate vinblastine and its isomer, leurosidine.
References
- Troubleshooting low yield in Catharanthine-vindoline coupling reaction. Benchchem.
- Troubleshooting side product formation in vinblastine synthesis. Benchchem.
- Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope. PubMed Central.
- improving the efficiency of vindoline and catharanthine coupling. Benchchem.
- Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−). National Institutes of Health.
- Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. National Institutes of Health.
- Laccase-catalyzed coupling of catharanthine and vindoline: An efficient approach to the bisindole alkaloid anhydrovinblastine. ResearchGate.
- Partial synthesis of vinblastine-type alkaloids. RSC Publishing.
- Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. PubMed Central.
- Vinblastine extraction and purification method. Google Patents.
- Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus. PubMed Central.
- Purification method of vinblastine sulfate. Google Patents.
- A Tale of Two Couplings: Polonovski-Type vs. Fe(III)-Promoted Pathways to Vinblastine. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104262362A - Vinblastine extraction and purification method - Google Patents [patents.google.com]
- 10. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catharanthine Tartrate in Cell Culture
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with catharanthine tartrate precipitation in cell culture media. As a monoterpenoid indole alkaloid and a critical precursor in the synthesis of anticancer agents like vinblastine, catharanthine tartrate's proper application in in vitro assays is paramount for reproducible and accurate results.[1] This guide provides in-depth troubleshooting, preventative protocols, and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My catharanthine tartrate precipitated immediately after I added the DMSO stock solution to my cell culture medium. What happened?
A1: This phenomenon, often called "crashing out" or "solvent shock," is a common issue with compounds that are highly soluble in an organic solvent like DMSO but have limited solubility in the aqueous environment of cell culture medium.[2] When a concentrated DMSO stock is rapidly diluted into the medium, the local concentration of the compound momentarily exceeds its aqueous solubility limit before it can disperse, leading to the formation of a precipitate.[3]
Q2: I observed a cloudy or crystalline precipitate in my culture plates a few hours or even a day after adding my catharanthine tartrate working solution. What could be the cause?
A2: Delayed precipitation can be attributed to several factors that evolve over the course of an experiment:
-
Temperature Shifts: Media and plates moved between a 37°C incubator and a cooler biosafety cabinet can experience temperature fluctuations. Lower temperatures decrease the solubility of many compounds, including tartrate salts, potentially causing them to precipitate over time.[2][4]
-
pH Changes: The CO₂ environment in an incubator is designed to maintain the pH of the bicarbonate-buffered medium. However, prolonged exposure to ambient air or improper CO₂ levels can cause the media pH to drift. As an alkaloid, the solubility of catharanthine is pH-dependent, and such shifts can reduce its stability in solution.[2][5]
-
Interaction with Media Components: Catharanthine tartrate may interact with components in the cell culture medium, such as salts, or proteins from fetal bovine serum (FBS), forming less soluble complexes over time.[2][6]
-
Evaporation: Over longer incubation periods, evaporation from culture plates can concentrate all media components, including catharanthine tartrate, potentially pushing its concentration above its solubility limit.[7]
Q3: What is the recommended solvent and stock concentration for catharanthine tartrate?
A3: The recommended solvent for preparing a primary stock solution is Dimethyl Sulfoxide (DMSO) . Catharanthine tartrate is readily soluble in DMSO, with reported solubilities of approximately 30-50 mg/mL.[8][9] It is advisable to prepare a high-concentration stock (e.g., 10-50 mg/mL) in 100% DMSO and store it in small, single-use aliquots at -20°C to prevent repeated freeze-thaw cycles.[8]
Q4: How does the tartrate salt form of catharanthine affect its solubility?
A4: Catharanthine is an alkaloid, and its free base form has limited aqueous solubility. Converting it to a tartrate salt significantly improves its stability and solubility in aqueous solutions, making it more suitable for biological experiments.[10][11] The tartrate salt is formed by reacting the catharanthine free base with tartaric acid.[11] However, even in the salt form, its aqueous solubility is limited, and factors like pH and temperature remain critical.[4][12]
Troubleshooting Precipitation: A Step-by-Step Guide
If you are experiencing precipitation, it is crucial to systematically identify and address the root cause. This section provides a structured approach to troubleshooting, from immediate precipitation events to delayed observations.
Issue 1: Immediate Precipitation ("Solvent Shock")
This occurs right after diluting the DMSO stock into the cell culture medium. The primary cause is poor mixing and localized supersaturation.
Protocol for Preventing Immediate Precipitation
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound to cold media significantly decreases its solubility.[2]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradually acclimates the compound to the aqueous environment.
-
Ensure Rapid and Thorough Mixing: Add the DMSO stock dropwise into the vortex of the gently swirling or vortexing medium. This promotes immediate dispersion and prevents the formation of localized high concentrations.[2][13]
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize both solvent-induced precipitation and cytotoxicity.[2]
Workflow for Preparing Working Solutions
Below is a DOT script generating a workflow diagram for the optimal preparation of catharanthine tartrate working solutions to avoid immediate precipitation.
Caption: Workflow for preparing catharanthine tartrate working solutions.
Issue 2: Delayed Precipitation (Post-Incubation)
If precipitation occurs hours or days into your experiment, consider the following factors and solutions.
Troubleshooting Delayed Precipitation
| Potential Cause | Scientific Rationale | Recommended Solution |
| Temperature Fluctuation | The solubility of tartrate salts is temperature-dependent. Cooling the medium after the compound has been added can lead to supersaturation and crystallization.[4][14] | Minimize the time culture plates are outside the 37°C incubator. Ensure any prepared media containing the compound is stored at 37°C if it will be used shortly, or prepare it fresh.[2] |
| Media pH Shift | Catharanthine is a weak base. Its solubility as a tartrate salt is highest in slightly acidic to neutral conditions. If the medium's pH increases (e.g., due to CO₂ imbalance), the equilibrium can shift towards the less soluble free base form.[5] | Ensure your incubator's CO₂ concentration is calibrated correctly for your medium's bicarbonate buffer system. Use media with a stable buffering system like HEPES if pH fluctuation is a persistent issue.[15] |
| Interaction with Serum Proteins | Hydrophobic interactions can occur between small molecules and abundant serum proteins like albumin, sometimes leading to the formation of insoluble complexes.[16][17] | If experimentally permissible, try reducing the serum concentration (e.g., from 10% to 5% FBS). Alternatively, perform a preliminary stability test by incubating catharanthine tartrate in your complete medium for the duration of your experiment and observing for precipitation in a cell-free environment. |
| Concentration Exceeds Aqueous Solubility | The final concentration in the medium may be above the thermodynamic solubility limit of catharanthine tartrate under your specific experimental conditions (media composition, pH, temperature). | Perform a dose-response experiment to determine the maximum soluble concentration in your specific cell culture medium. Start with a lower, more conservative concentration if possible.[2] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for diagnosing the cause of precipitation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. extension.iastate.edu [extension.iastate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. perennia.ca [perennia.ca]
- 13. emulatebio.com [emulatebio.com]
- 14. laffort.com [laffort.com]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. The interaction between cepharanthine and two serum albumins: multiple spectroscopic and chemometric investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Impurities in Catharanthine Tartrate Extractions
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for Catharanthine tartrate. As a critical precursor in the semi-synthesis of the life-saving anticancer agents vinblastine and vincristine, the purity of Catharanthine tartrate is paramount to the success of your research and development endeavors.[1] This guide is designed to provide you with in-depth, field-proven insights into the common impurities encountered during the extraction and purification of Catharanthine tartrate, complete with troubleshooting guides and frequently asked questions to navigate the complexities of your experiments.
Understanding the Landscape of Impurities in Catharanthine Tartrate Extracts
The primary source of Catharanthine is the medicinal plant Catharanthus roseus (Madagascar periwinkle), which produces a complex mixture of over 130 terpenoid indole alkaloids (TIAs).[2] Consequently, the most common impurities in Catharanthine tartrate extracts are other structurally related alkaloids from the plant. These impurities can co-extract and co-purify with Catharanthine due to their similar physicochemical properties, posing a significant challenge to achieving high purity.
Common Impurities in Catharanthine Tartrate Extracts
Below is a table summarizing the key characteristics of Catharanthine and its most frequently encountered impurities. Understanding these properties is the first step in developing effective purification and analytical strategies.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical HPLC Retention Time | Key Mass Fragments (m/z) |
| Catharanthine | C₂₁H₂₄N₂O₂ | 336.43 | 13.96 min[3] | 337 [M+H]⁺, 144[4] | |
| Vindoline | C₂₅H₃₂N₂O₆ | 456.53 | 10.28 min[3] | 457 [M+H]⁺, 397, 188.05[4][5] | |
| Vinblastine | C₄₆H₅₈N₄O₉ | 811.0 | 19.59 min[3] | 811 [M+H]⁺, 825 [M+Na]⁺, 807[1][4] | |
| Vincristine | C₄₆H₅₆N₄O₁₀ | 824.96 | 12.46 min[3] | 825 [M+H]⁺[1] | |
| Tabersonine | C₂₁H₂₄N₂O₂ | 336.43 | Varies, often close to Catharanthine | 337 [M+H]⁺, 305.05[5] | |
| Vindolinine | C₂₁H₂₄N₂O₂ | 336.43 | Varies, often close to Catharanthine | 337 [M+H]⁺, 320, 305[6] |
Troubleshooting Guides
This section provides practical, question-and-answer-based troubleshooting for common issues encountered during the purification and analysis of Catharanthine tartrate.
Issue 1: Co-elution of Impurities with Catharanthine in HPLC Analysis
Question: My HPLC chromatogram shows a broad peak for Catharanthine, or a peak with a shoulder, suggesting co-eluting impurities. How can I improve the separation?
Answer: Co-elution, particularly with isomers like tabersonine and vindolinine, is a frequent challenge due to their identical mass and similar polarities. Here’s a systematic approach to improving your HPLC separation:
1. Optimize Mobile Phase pH:
-
Causality: The retention of alkaloids is highly sensitive to the pH of the mobile phase because it affects their degree of ionization. A slight change in pH can significantly alter the selectivity between Catharanthine and its closely related impurities.
-
Protocol:
-
Prepare a series of mobile phases with varying pH values, for example, in 0.2 unit increments from pH 3.0 to 5.0.
-
Use a suitable buffer, such as phosphate or acetate, to maintain a stable pH.
-
Inject your sample with each mobile phase and observe the changes in resolution between the peaks of interest.
-
2. Modify the Organic Modifier:
-
Causality: The choice of organic solvent (e.g., acetonitrile or methanol) in the mobile phase affects the elution strength and can alter the selectivity of the separation.
-
Protocol:
-
If you are using methanol, try switching to acetonitrile, or vice versa.
-
You can also experiment with a ternary mixture of water, acetonitrile, and methanol to fine-tune the separation.
-
3. Adjust the Column Temperature:
-
Causality: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution.
-
Protocol:
-
If your HPLC system has a column thermostat, try varying the temperature (e.g., from 25°C to 40°C) to see if it improves separation.
-
4. Use a Different Stationary Phase:
-
Causality: Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) have different selectivities based on their surface chemistry.
-
Protocol:
-
If optimization of the mobile phase on a C18 column is unsuccessful, consider trying a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds like indole alkaloids.
-
Caption: Key degradation pathways and their mitigation.
Issue 3: Discoloration of the Final Product
Question: My purified Catharanthine tartrate is off-white or yellowish, not the expected white crystalline powder. What is causing this, and how can I fix it?
Answer: Discoloration is typically due to the presence of plant pigments (like chlorophylls and carotenoids) or colored degradation products.
1. Removal of Pigments during Extraction:
-
Causality: The initial crude extract contains a large amount of plant pigments that are soluble in organic solvents.
-
Protocol:
-
After the initial acidic extraction of the plant material, perform a liquid-liquid extraction with a non-polar solvent like hexane to remove lipophilic pigments before proceeding to the basification and extraction of alkaloids.
-
2. Decolorization of the Purified Product:
-
Causality: Even after initial purification steps, trace amounts of colored impurities may remain.
-
Protocol (Charcoal Treatment):
-
Dissolve the discolored Catharanthine tartrate in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Add a small amount of activated charcoal (approximately 1-2% w/w) to the hot solution.
-
Stir the mixture for a few minutes.
-
Filter the hot solution through a celite pad to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization. The resulting crystals should be colorless.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting Catharanthine from plant material? A1: A two-step pH adjustment is optimal. The initial extraction should be done under acidic conditions (pH 2-3) to protonate the alkaloids and make them water-soluble. For the subsequent liquid-liquid extraction into an organic solvent, the aqueous phase should be basified to pH 8-10 to deprotonate the alkaloids, making them soluble in the organic phase. [7] Q2: How should I store my Catharanthine tartrate samples to ensure stability? A2: Catharanthine tartrate should be stored as a solid in a tightly sealed, amber-colored vial at 2-8°C to protect it from light, moisture, and heat. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored at -20°C in amber vials and used as quickly as possible.
Q3: What are the key differences in the mass spectra of Catharanthine and its isomers, tabersonine and vindolinine? A3: While all three have the same molecular weight (336.43 g/mol ) and will show a protonated molecule at m/z 337, their fragmentation patterns in MS/MS will differ. Catharanthine typically shows a characteristic fragment at m/z 144. [4]Tabersonine often produces a major fragment at m/z 305.05. [5]Vindolinine can show fragments at m/z 320 and 305. [6]It is crucial to use tandem mass spectrometry (MS/MS) for their differentiation.
Q4: Can I use NMR to assess the purity of my Catharanthine tartrate? A4: Yes, ¹H NMR is a powerful tool for assessing purity. The spectrum of pure Catharanthine has characteristic signals in the aromatic region (around δ 7.0-7.6 ppm) and the aliphatic region. [4]The presence of unexpected signals can indicate impurities. For example, vindoline has distinct signals for its methoxy groups. Comparing the integral of the impurity signals to those of Catharanthine can provide a semi-quantitative measure of purity.
Q5: My Catharanthine tartrate is not dissolving well in my aqueous buffer for my biological assay. What should I do? A5: Catharanthine tartrate has better solubility in acidic aqueous solutions. Ensure your buffer pH is slightly acidic. If solubility is still an issue, you can prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your biological system.
References
-
Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. [Link]
-
Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography. Pharmacognosy Magazine. [Link]
-
Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae. Nature Communications. [Link]
-
Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus. PLOS ONE. [Link]
-
Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PNAS. [Link]
-
Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Metabolomic analysis of Catharanthus roseus using NMR and principal component analysis. Leiden University Scholarly Publications. [Link]
-
Isolation, purification and characterization of vindoline from Catharanthus roseus. International Journal of Science and Research Archive. [Link]
-
(+)-Catharanthine. PubChem. [Link]
-
(a) Mass spectra of isolated vindoline; (b) MS/MS fragmentation pattern... ResearchGate. [Link]
-
In Silico Evaluation of Pharmacokinetics and Toxicity Profile of AlkaloidsPresent in Leaves of Catharanthus roseus L. RGUHS Journal of Pharmaceutical Sciences. [Link]
-
Effect of tabersonine concentration on the production of vindoline. a... ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Representative 1H-nuclear magnetic resonance (NMR) spectra of several... ResearchGate. [Link]
-
Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. MDPI. [Link]
-
Metabolic Discrimination of Catharanthus roseus Leaves Infected by Phytoplasma Using 1H-NMR Spectroscopy and Multivariate Data Analysis. The Plant Pathology Journal. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. [Link]
-
Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. PubMed Central. [Link]
-
Catharanthine. BioCrick. [Link]
-
Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode. PubMed. [Link]
-
Catharanthus Roseus Chemical Constituents And Pharmacological Properties: A Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]
Sources
- 1. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catharanthine Tartrate Stability and Solubility
Introduction for the Researcher
Catharanthine, a key monoterpenoid indole alkaloid from Catharanthus roseus, is the essential precursor for synthesizing the powerful anticancer agents vinblastine and vincristine.[1][2] Its tartrate salt is commonly used to improve aqueous solubility and handling.[3] However, the integrity of your experimental results hinges on the stability of this compound. Degradation due to improper solvent selection, pH, or storage can lead to inconsistent data and failed experiments.
This guide provides a comprehensive technical resource designed for researchers, scientists, and drug development professionals. It moves from immediate answers in our FAQ section to in-depth troubleshooting and validated experimental protocols to ensure the stability and efficacy of your Catharanthine Tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving Catharanthine Tartrate?
A1: Catharanthine Tartrate shows the highest solubility in polar aprotic solvents. For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended, with solubilities around 30-50 mg/mL.[4][5][6] For aqueous buffers, solubility is significantly lower; for instance, in a 1:1 mixture of DMSO and PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[5][7]
Q2: What are the optimal storage conditions for Catharanthine Tartrate powder and solutions?
A2: For long-term stability, the solid powder should be stored at -20°C.[1][8] Stock solutions prepared in anhydrous solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for maximum stability.[6][8]
Q3: My Catharanthine Tartrate solution has turned a pale yellow color. Has it degraded?
A3: A color change can be an indicator of degradation, potentially due to oxidation or photodegradation.[8] The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of new peaks or a decrease in the area of the main compound peak.[1][8]
Q4: Can I store Catharanthine Tartrate in an aqueous buffer?
A4: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Aqueous solutions of Catharanthine Tartrate are not recommended for storage for more than one day due to the risk of hydrolytic degradation.[1][7]
Q5: What are the main factors that cause Catharanthine Tartrate to degrade?
A5: The primary factors are pH, temperature, light, and oxidizing agents.[8] Catharanthine Tartrate is sensitive to both acidic and basic conditions, which can cause hydrolysis.[8] It is also susceptible to thermal degradation at elevated temperatures and photodegradation upon exposure to light.[1][8] Contact with strong oxidizing agents should also be avoided.[8]
Troubleshooting Guide: Inconsistent Experimental Results
Encountering variability in your assays? The stability of your Catharanthine Tartrate is a primary suspect. This guide helps you diagnose and resolve potential issues.
Caption: Troubleshooting flowchart for Catharanthine Tartrate stability.
Data Summary Tables
For quick reference, the following tables summarize key quantitative data on the solubility and stability of Catharanthine Tartrate.
Table 1: Solubility of Catharanthine Tartrate in Common Solvents
| Solvent/Solvent System | Temperature (°C) | Solubility (mg/mL) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 - 50 | [4][5][6] |
| Dimethylformamide (DMF) | Not Specified | ~30 | [4][5] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 | [4][5][7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 2 | [4][6] |
| Water | Not Specified | Freely Soluble | [1][3] |
| Methanol | Not Specified | Freely Soluble | [1][3] |
Note: "Freely soluble" is a qualitative description; for precise high-concentration work, polar aprotic solvents like DMSO are superior.
Table 2: Recommended Storage and Handling Conditions
| Condition | Solid Powder | Stock Solution (in DMSO) | Aqueous Working Solution |
| Temperature | -20°C (long-term)[1][8] | -80°C[6][8] | Use immediately |
| Light | Store in light-resistant container[1] | Store in amber vials or protect from light[8] | Minimize light exposure during experiment |
| Stability | ≥ 4 years at -20°C[5] | Stable for months at -80°C; avoid freeze-thaw[9] | Not recommended for storage > 1 day[1][7] |
| Incompatibilities | Strong acids, bases, oxidizing agents[8][10] | Strong acids, bases, oxidizing agents[8][10] | High salt concentrations may reduce solubility[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of Catharanthine Tartrate for long-term storage.
Materials:
-
Catharanthine Tartrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes
-
Vortex mixer and analytical balance
Procedure:
-
Equilibrate: Allow the vial of Catharanthine Tartrate powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of powder in a sterile vial.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).[9]
-
Mix: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.[6][11]
-
Aliquot & Store: Dispense the stock solution into single-use aliquots in sterile, light-resistant tubes. Store immediately at -80°C.[8][9] This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To dilute the DMSO stock solution into an aqueous buffer for immediate use in experiments, while minimizing precipitation.
Procedure:
-
Thaw Stock: Retrieve a single aliquot of the DMSO stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Prepare Buffer: Add the required volume of your final aqueous buffer (e.g., PBS) to a sterile tube.
-
Dilute Dropwise: While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the DMSO stock solution slowly and dropwise.[9] This gradual addition is critical to prevent the compound from precipitating out of solution due to localized high concentrations.[7]
-
Inspect: Visually inspect the final working solution to ensure it is clear and free of any precipitate before use.
Protocol 3: General Forced Degradation Study
Objective: To intentionally stress Catharanthine Tartrate under various conditions to understand its degradation pathways and validate a stability-indicating HPLC method.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Catharanthine tartrate | Calcium Channel | TargetMol [targetmol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. biocrick.com [biocrick.com]
Technical Support Center: Minimizing Off-Target Effects of Catharanthine Tartrate in Cellular Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Catharanthine tartrate. Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, is a key precursor in the biosynthesis of the potent anticancer drugs vinblastine and vincristine.[1][2] On its own, Catharanthine exhibits cytotoxic properties, making it a compound of interest for therapeutic development.[3] However, like many small molecules, its utility in research and potential clinical application depends on understanding and minimizing off-target effects.
This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects in your cellular assays. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when beginning to work with Catharanthine tartrate.
Q1: What is the primary mechanism of action for Catharanthine?
Catharanthine's cytotoxic effects are attributed to several mechanisms. Like other vinca alkaloids, it can interfere with microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis.[4] More recent studies have elucidated a key mechanism involving the induction of autophagy (a cellular self-degradation process) in cancer cells. This is achieved through the inhibition of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[4][5][6] Inhibition of mTOR by Catharanthine leads to the upregulation of autophagy-related genes like LC3 and Beclin1, ultimately triggering programmed cell death.[4][6]
Q2: What are potential off-target effects and how can they manifest in my assay?
Off-target effects are unintended interactions between a drug and cellular components other than its primary target. For Catharanthine tartrate, these can manifest as:
-
General Cytotoxicity: Cell death occurring through mechanisms unrelated to mTOR inhibition or microtubule disruption, such as membrane destabilization or mitochondrial dysfunction.[7] This often presents as a steep drop in cell viability at concentrations close to the effective dose.
-
Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential and oxidative phosphorylation can be a common off-target liability for small molecules, leading to a rapid decrease in cellular energy and viability.[7][8]
-
Assay Interference: Catharanthine itself may interfere with assay reagents. For example, compounds with antioxidant properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[9]
Q3: How do I select an appropriate starting concentration range for my experiments?
Selecting the right concentration range is the first and most critical step in minimizing off-target effects. Starting with a broad range is essential to identify the therapeutic window. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.
Table 1: Reported IC50 Values for Catharanthine and Related Extracts
| Cell Line | Compound/Extract Type | IC50 Value | Assay Duration | Reference |
|---|---|---|---|---|
| HCT116 (Colon Carcinoma) | Catharanthine | 60 µg/mL | Not Specified | [2] |
| JURKAT E.6 (T-cell Leukemia) | Indole alkaloid-enriched extract | 211 ng/mL | Not Specified | [2][10] |
| THP-1 (Monocytic Leukemia) | Indole alkaloid-enriched extract | 210 ng/mL | Not Specified | [2][10] |
| CaLu-6 (Lung Carcinoma) | C. roseus Methanolic Extract | 35.24 ± 0.23 µg/mL | 48 hours |[2] |
Recommendation: Begin with a wide log-scale dilution series (e.g., 1 nM to 100 µM) to establish a full dose-response curve for your specific cell line.[11] This will help you identify the concentrations that produce the desired on-target effect versus those that induce broad cytotoxicity.
Q4: What are the best practices for preparing and storing Catharanthine tartrate solutions?
Compound stability is crucial for reproducible results.[12]
-
Storage: Catharanthine tartrate is stable as a solid for years when stored at -20°C.[9]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable, anhydrous solvent like DMSO.[4] Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][11]
-
Working Solutions: Aqueous solutions are not recommended for storage beyond one day.[9] Prepare fresh working solutions for each experiment by diluting the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically <0.5%.[11][13]
Section 2: Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to troubleshooting common issues that may indicate the presence of off-target effects.
Workflow for Deconvoluting On- and Off-Target Effects
The following diagram outlines a logical workflow for investigating unexpected results in your cellular assays.
Caption: Workflow for Investigating Off-Target Effects.
Issue: High variability or inconsistent IC50 values between experiments.
-
Causality: Experimental variability can arise from inconsistent cell conditions or compound degradation. Cell passage number can lead to genetic drift and altered sensitivity, while poor compound solubility results in inaccurate dosing.[13]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined, low-passage number range for all experiments. Ensure cell seeding density is consistent, as cell number significantly impacts viability assay readouts.[13]
-
Verify Compound Solubility: Visually inspect your working solutions for any signs of precipitation.[9] If solubility is an issue, optimize your dilution method by performing a stepwise dilution into pre-warmed media to avoid localized high concentrations.[12]
-
Assess Stability in Media: An unstable compound will result in a decreasing effective concentration over the incubation period. You can assess stability by incubating Catharanthine tartrate in your complete cell culture medium (without cells) over your experimental time course (e.g., 0, 8, 24, 48 hours). Subsequently, measure the remaining compound concentration using HPLC.[12]
-
Issue: Significant cell death is observed at concentrations where you expect specific, on-target effects.
-
Causality: This strongly suggests that off-target cytotoxicity is occurring at a lower concentration than the desired on-target activity. The goal is to separate these two effects by carefully defining the dose-response relationship.
-
Troubleshooting Steps:
-
Detailed Cytotoxicity Profiling: Perform a cell viability assay with a high-resolution, narrow concentration range around the previously determined approximate IC50. This helps to precisely define the threshold for general cytotoxicity.
-
Time-Course Experiment: The onset of on-target versus off-target effects can be time-dependent. Run your assay at multiple time points (e.g., 24, 48, 72 hours) to see if a time window exists where on-target effects are observable before widespread cytotoxicity occurs.[2][4]
-
Mechanism-Based Assays: At concentrations just below the cytotoxic threshold, perform assays that directly measure on-target engagement. For Catharanthine, this would involve Western blotting for key proteins in the mTOR pathway (e.g., phosphorylated S6 kinase) or using a reporter assay for autophagy.[2][14]
-
Section 3: Advanced Protocols for Characterizing Off-Target Effects
If initial troubleshooting suggests off-target effects, the following protocols can help elucidate the specific mechanisms of toxicity.
Protocol 1: Distinguishing Apoptosis from Necrosis using Annexin V/PI Staining
-
Rationale: This assay determines whether cell death is primarily programmed (apoptosis, often linked to on-target effects) or due to a loss of membrane integrity (necrosis, often a hallmark of off-target cytotoxicity).[2]
-
Materials:
-
6-well plates
-
Catharanthine tartrate
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 3 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with Catharanthine tartrate at various concentrations (including a non-toxic and a toxic dose) for the desired duration (e.g., 24 hours).[2]
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.[2]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2][10]
-
Viable cells: Annexin V- and PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V- and PI-positive.
-
-
Protocol 2: Assessing Mitochondrial Membrane Potential
-
Rationale: A decrease in mitochondrial membrane potential is a common indicator of cellular stress and a potential off-target effect.[7][15] Assays using dyes like TMRM or JC-1 can quantify this.
-
Materials:
-
Fluorescence microplate reader or fluorescence microscope
-
TMRM or JC-1 dye
-
CCCP (a mitochondrial membrane potential disruptor, used as a positive control)
-
-
Step-by-Step Methodology (using JC-1):
-
Cell Treatment: Seed cells in a 96-well plate and treat with Catharanthine tartrate as determined from your dose-response curve. Include untreated controls and a positive control treated with CCCP.
-
Dye Loading: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the culture medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Data Acquisition: Measure fluorescence using a microplate reader. Healthy cells with high mitochondrial potential will exhibit red fluorescence (~590 nm emission), while apoptotic or stressed cells with low potential will show green fluorescence (~529 nm emission).[7]
-
Analysis: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential across different treatment conditions. A decrease in this ratio indicates mitochondrial depolarization.[7]
-
Protocol 3: Caspase-3/7 Activation Assay
-
Rationale: Caspases are key executioner enzymes in the apoptotic pathway.[16][17] Measuring the activity of caspases like caspase-3 and -7 can confirm if the observed cell death is proceeding through the canonical apoptotic cascade.[18]
-
Materials:
-
Luminometer or fluorescence microplate reader
-
Caspase-Glo® 3/7 Assay kit or similar
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with Catharanthine tartrate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1 to 2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7 present.[18]
-
Section 4: References
-
BenchChem Technical Support Team. (2025). A Comparative Guide to the In Vitro and In Vivo Activities of Catharanthine Tartrate. BenchChem.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Catharanthine Tartrate in JURKAT and THP-1 Cell Line Assays. BenchChem.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols: In Vitro Cytotoxicity of Catharanthine Tartrate. BenchChem.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Catharanthine Tartrate in In Vitro Cell Culture Assays. BenchChem.
-
Cregan, E. R., et al. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-72. [Link]
-
CeBioND Consortium. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cellular and Molecular Life Sciences, 75(18), 3189-3220. [Link]
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Determining the Cytotoxicity of Catharanthine Tartrate in Cell Culture. BenchChem.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Small Molecule Instability in Cell Culture Media. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. BenchChem.
-
BenchChem Technical Support Team. (2025). A Comparative Guide to Catharanthine Tartrate and Other Vinca Alkaloids in Cancer Research. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
-
BenchChem Technical Support Team. (2025). Catharanthine Tartrate: A Versatile Precursor for Novel Drug Development. BenchChem.
-
Gholizadeh, M., et al. (2024). Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells. Archives of Toxicology, 98(8), 2465-2482. [Link]
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BenchChem Technical Support Team. (2025). Common experimental artifacts with Catharanthine Tartrate. BenchChem.
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Technical Support Center: Navigating the Challenges of Scaling Up Catharanthine Tartrate Purification
Welcome to the comprehensive technical support guide for the large-scale purification of Catharanthine Tartrate. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during the critical process of scaling up Catharanthine purification. Catharanthine, a key terpenoid indole alkaloid from Catharanthus roseus, is an indispensable precursor for the semi-synthesis of the potent anticancer agents, vinblastine and vincristine.[1][2] Therefore, its efficient and high-purity isolation at an industrial scale is of paramount importance.
This guide moves beyond simple procedural lists to explain the underlying scientific principles of each step, empowering you to make informed decisions and effectively troubleshoot challenges in your purification workflow.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary hurdles in the large-scale purification of Catharanthine?
The principal challenges in scaling up Catharanthine purification are multifaceted.[3] Firstly, the natural abundance of Catharanthine in Catharanthus roseus leaves is quite low, necessitating the processing of large quantities of plant material.[3] Secondly, Catharanthine is present in a complex mixture of over 130 other terpenoid indole alkaloids, many of which share similar chemical and physical properties, making their separation a significant challenge.[3][4] Lastly, Catharanthine's stability can be a concern; it is susceptible to degradation under certain pH, temperature, and light conditions, which can lead to diminished yields during the lengthy extraction and purification processes.[3][5]
Q2: What are the expected yields of Catharanthine from C. roseus leaves?
The yield of Catharanthine is highly variable and is influenced by the specific plant variety, cultivation conditions, and the extraction and purification methods used.[3] While laboratory-scale extractions might report higher yields, industrial-scale operations often face challenges that can lower the overall recovery.[3] Some studies have reported yields in the range of 0.2843 mg/g of dry weight.[6]
Q3: How stable is Catharanthine during the purification process?
Catharanthine's stability is a critical factor to consider. It is generally more stable in acidic aqueous solutions where it exists as a salt.[3] Exposure to high temperatures, strong bases, and prolonged exposure to light should be minimized to prevent degradation.[3][5] For long-term storage, Catharanthine Tartrate powder should be kept at -20°C in a dark, airtight container.[5]
Q4: What are the most effective methods for large-scale Catharanthine purification?
A multi-step strategy is typically employed for the large-scale purification of Catharanthine.[1][3] This usually involves:
-
Solid-liquid extraction: Using solvents like methanol, ethanol, or acidified water to extract the crude alkaloids.[3]
-
Liquid-liquid extraction: To partition and separate the alkaloids based on their solubility at different pH values.[3]
-
Chromatography: This is a crucial step and often involves multiple stages, such as column chromatography with silica gel for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[3][7]
-
Crystallization: The final step often involves converting the purified Catharanthine base into its more stable tartrate salt and purifying it through crystallization.[1][8]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the scaling up of Catharanthine tartrate purification.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Catharanthine Yield | Incomplete extraction from plant material. | Optimize the solvent system and extraction time. Consider advanced techniques like ultrasonic-assisted extraction to enhance efficiency. Ensure the plant material is of the appropriate particle size for optimal solvent penetration. |
| Degradation of Catharanthine during extraction. | Maintain a low pH (acidic) during aqueous extraction to improve stability. Avoid high temperatures during solvent evaporation steps. Protect all extracts from direct light.[3][5] | |
| Loss of Catharanthine during liquid-liquid partitioning. | Carefully control the pH during partitioning to ensure Catharanthine is in the desired phase (typically the aqueous phase at acidic pH and the organic phase at basic pH). Perform multiple extractions to maximize recovery.[3] | |
| Poor Chromatographic Separation | Co-elution of other alkaloids with similar polarity. | Optimize the mobile phase composition and gradient profile in your HPLC method. Consider using a different stationary phase with alternative selectivity (e.g., switching between normal-phase and reverse-phase chromatography).[3] |
| Column overloading. | Reduce the amount of sample loaded onto the column. For preparative separations, use a column with a larger diameter.[3] | |
| Column Clogging or High Backpressure | Presence of particulate matter in the sample. | Filter the sample through a 0.45 µm or 0.22 µm filter before loading it onto the HPLC column. Centrifuge the sample to remove any precipitated material.[3][9] |
| Sample viscosity is too high. | Dilute the sample with the mobile phase before injection.[10] | |
| Catharanthine Degradation During Chromatography | Unstable pH of the mobile phase. | Use buffered mobile phases to maintain a stable pH throughout the chromatographic run. Avoid strongly acidic or basic mobile phases if possible.[3] |
| On-column degradation. | Minimize the time Catharanthine spends on the column by optimizing the flow rate and gradient.[3] | |
| Difficulties in Crystallization | Formation of oil instead of crystals. | This can happen if the solution is too concentrated or if there are significant impurities. Try diluting the solution or performing an additional purification step (e.g., charcoal treatment) before attempting crystallization. |
| Poor crystal quality (small or irregular crystals). | Slow down the crystallization process. This can be achieved by slower cooling or by using a vapor diffusion method.[11][12] Seeding the solution with a few existing crystals can also promote the growth of larger, more uniform crystals.[11] |
III. Key Experimental Protocols
Protocol 1: Acid-Base Partitioning for Initial Enrichment
This protocol describes a general method for the initial extraction and enrichment of Catharanthine from a crude plant extract, leveraging the basic nature of alkaloids.[13]
Workflow Diagram:
Caption: Acid-base partitioning workflow for alkaloid enrichment.
Methodology:
-
Acidic Extraction: Dissolve the crude alkaloid extract in a suitable organic solvent like dichloromethane and transfer it to a separatory funnel.[3]
-
Add an equal volume of acidic water (pH 2-3, adjusted with HCl or H₂SO₄). Shake vigorously and allow the layers to separate. The protonated alkaloids, including Catharanthine, will move into the aqueous phase.[3]
-
Washing: Collect the aqueous phase. The organic layer containing non-basic impurities can be discarded.[3][13]
-
Basification: Adjust the pH of the collected aqueous phase to be basic (pH 9-10) using a base like NaOH or NH₄OH. This deprotonates the alkaloids, making them less water-soluble.[3][13]
-
Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane or chloroform. The free base alkaloids will partition into the organic phase.[3][13]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a concentrated, partially purified alkaloid mixture.[13]
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines the final purification of Catharanthine Tartrate to achieve high purity.[9][14]
Workflow Diagram:
Caption: Preparative HPLC workflow for high-purity Catharanthine.
Methodology:
-
Column Selection: Choose a preparative C18 column with suitable dimensions for the amount of material you need to purify.[14]
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid). The pH of the aqueous phase should be carefully controlled.[14]
-
Method Development: It is highly recommended to first optimize the separation on an analytical scale. Key parameters to adjust include the mobile phase composition, flow rate, and column temperature. A gradient elution is often necessary to effectively separate Catharanthine from closely related alkaloids.[14]
-
Sample Preparation: Dissolve the enriched Catharanthine mixture in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection to prevent column clogging.[9][14]
-
Purification: Inject the prepared sample onto the preparative HPLC system. Collect the fractions corresponding to the Catharanthine peak, which can be detected by UV absorbance at approximately 280 nm.[9][14]
-
Post-Purification: Combine the fractions containing pure Catharanthine and remove the solvent under reduced pressure. The resulting solid can be further dried under a high vacuum.[14]
Protocol 3: Crystallization of Catharanthine Tartrate
This final step converts the purified Catharanthine base into its stable and highly pure tartrate salt.[1][8]
Workflow Diagram:
Caption: Crystallization workflow for Catharanthine Tartrate.
Methodology:
-
Dissolution: Dissolve the purified Catharanthine base in a minimal amount of a suitable hot solvent, such as methanol or ethanol.[8]
-
Addition of Tartaric Acid: In a separate container, dissolve a stoichiometric amount of tartaric acid in a minimal amount of the same solvent. Add this solution dropwise to the Catharanthine solution while stirring.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or ice bath, to induce the precipitation of Catharanthine Tartrate crystals.[8]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.[8]
-
Drying: Dry the purified Catharanthine Tartrate crystals under a vacuum to remove any remaining solvent.[8]
-
Storage: Store the high-purity Catharanthine Tartrate in a tightly sealed, light-resistant container at -20°C.[1][5]
IV. Data Summary
Solubility of Catharanthine Tartrate
Understanding the solubility of Catharanthine Tartrate is crucial for developing effective purification and formulation strategies.
| Solvent/Solvent System | Solubility | Notes |
| Water | Freely soluble[15] | Solubility is pH-dependent.[16] |
| Methanol | Freely soluble[15] | Often used as a solvent for stock solutions and in HPLC mobile phases.[9][17] |
| Ethanol | Soluble[15] | Used in crystallization processes.[8] |
| DMSO | Soluble[15] | A 1:1 solution of DMSO:PBS (pH 7.2) has a reported solubility of approximately 0.5 mg/mL.[16] |
| Chloroform | Sparingly soluble[15] | The free base is more soluble in chloroform.[8] |
Note: "Freely soluble" and "sparingly soluble" are qualitative terms. It is always recommended to perform pilot solubility tests for specific applications.
Typical HPLC Purity Analysis Conditions
| Parameter | Condition |
| HPLC System | Standard system with UV-Vis or PDA detector[15] |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase | Isocratic: Acetonitrile and 0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v), pH 3.5[15][18] |
| Flow Rate | 1.0 - 1.2 mL/min[9][18] |
| Column Temperature | 30°C[9] |
| Detection Wavelength | 254 nm or 280 nm[17][18] |
| Injection Volume | 10 µL[9] |
V. Concluding Remarks
The successful scaling up of Catharanthine Tartrate purification is a challenging yet achievable endeavor. A thorough understanding of the compound's chemistry, coupled with a systematic and optimized multi-step purification strategy, is key to overcoming the inherent difficulties. This guide provides a foundation of knowledge and practical troubleshooting advice to aid researchers and professionals in this critical aspect of natural product chemistry and pharmaceutical development. By applying these principles, it is possible to consistently obtain high-purity Catharanthine Tartrate, ensuring the quality and efficacy of the life-saving medications derived from it.
References
- BenchChem. (n.d.). Application Note: Large-Scale Purification of Catharanthine Tartrate from Crude Extracts.
- BenchChem. (n.d.). The Discovery and Enduring Significance of Catharanthine Tartrate: A Technical Guide.
- BenchChem. (2025, December). Challenges in the large-scale purification of Catharanthine.
- ResearchGate. (2016, December). Purification of alkaloids from Catharanthus roseus by pH-zone refining centrifugal partition chromatography: process intensification and scale up.
- BenchChem. (n.d.). Benchmarking the Purity of Catharanthine Sulfate from Different Suppliers: A Comparative Guide.
- BenchChem. (n.d.). A Comparative Analysis of Catharanthine Tartrate Purity from Multiple Suppliers.
- BenchChem. (n.d.). Methods for purifying catharanthine from crude plant extracts.
- BenchChem. (n.d.). Stability and Storage of Catharanthine Tartrate Powder: A Technical Guide.
- BenchChem. (n.d.). How to resolve Catharanthine Tartrate solubility issues in aqueous buffers?.
- K. S., & K., S. (n.d.). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography.
- Verpoorte, R., & van der Heijden, R. (2007). Analysis of Catharanthus roseus alkaloids by HPLC. Phytochemical Analysis, 18(2), 75-91.
- Liu, Y., et al. (2015). Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves. Molecules, 20(7), 12535-12548.
- Thalladi, V. R. (n.d.).
-
IRJET. (2022, February). Overview of Vinblastine Extraction from Catharanthus Roseus using the Supercritical Fluid Extraction Technique. Retrieved from [Link]
-
Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
-
NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Refinement of Purification Techniques for Catharanthine Tartrate.
- BenchChem. (n.d.). The Cornerstone of Cancer Therapy: A Technical Guide to Catharanthine from Catharanthus roseus.
- BenchChem. (n.d.). Catharanthine Tartrate: Application Notes for Use as a Reference Standard in Analytical Chemistry.
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Navigating the Chromatographic Maze: A Troubleshooting Guide for Co-eluting Peaks in Catharanthine Tartrate Analysis
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently collaborated with researchers facing the intricate challenge of resolving co-eluting peaks during the HPLC analysis of Catharanthine tartrate. This guide is designed to be your first point of reference, moving beyond a simple checklist to provide a deeper understanding of the chromatographic principles at play. Here, we will explore common issues and their solutions in a practical question-and-answer format, empowering you to troubleshoot effectively and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Catharanthine peak is showing significant tailing and is not well-resolved from a neighboring peak. What are the likely causes and how can I fix this?
A1: Peak tailing in the analysis of basic compounds like Catharanthine is a classic sign of secondary interactions with the stationary phase, specifically with residual silanol groups on silica-based columns.[1] When the mobile phase pH is not optimal, these interactions can lead to poor peak shape and co-elution.
Underlying Cause: Catharanthine is an indole alkaloid, and its basic nitrogen atoms can interact with acidic silanol groups (Si-OH) on the surface of the C18 stationary phase. This ion-exchange interaction is a different retention mechanism than the desired reversed-phase partitioning, leading to a "tail" as the analyte molecules are released from these active sites at different rates.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: This is the most critical parameter to address.[2][3][4]
-
Low pH Approach: Lowering the mobile phase pH to a value at least 2 pH units below the pKa of Catharanthine will ensure it is fully protonated (positively charged). At a low pH (e.g., pH 3-4), the residual silanols on the column are also protonated (neutral), minimizing the undesirable ionic interactions that cause tailing.[1][3]
-
High pH Approach: Alternatively, using a high pH mobile phase (e.g., pH 9-10) can deprotonate the silanol groups, but this requires a pH-stable column.[5] In this scenario, Catharanthine may be in its free base form, which can also improve peak shape. However, column longevity can be a concern with high pH mobile phases.[2]
-
-
Buffer Selection and Concentration:
-
Use of Additives:
Q2: I've adjusted the mobile phase pH, but I'm still seeing co-elution between Catharanthine and what I suspect is an isomer or a closely related alkaloid. What's my next step?
A2: When pH adjustment alone is insufficient, the focus should shift to manipulating the selectivity (α) and efficiency (N) of your chromatographic system.[10][11][12] Selectivity is the measure of the separation between two peaks, while efficiency relates to the narrowness of the peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent co-elution.
Detailed Steps:
-
Alter the Organic Modifier: If you are using acetonitrile, try switching to methanol, or a combination of both.[8][9][10] The different solvent properties can alter the selectivity between Catharanthine and the co-eluting compound, potentially leading to their separation.
-
Change the Stationary Phase: Not all C18 columns are created equal. Switching to a C18 column from a different manufacturer can provide a different selectivity due to variations in silica purity, end-capping, and surface chemistry.[11] Alternatively, consider a different stationary phase chemistry altogether, such as a phenyl-hexyl or an embedded polar group (EPG) column, which can offer unique interactions.
-
Optimize the Gradient Profile (for gradient elution):
-
Shallow Gradient: A slower, more shallow gradient around the elution time of Catharanthine can increase the separation between closely eluting peaks.
-
Isocratic Hold: Introducing a brief isocratic hold during the gradient where the peaks of interest are eluting can also improve resolution.
-
-
Adjust Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks (higher efficiency) and potentially altering selectivity.[11] However, be mindful that temperature can also affect the stability of your analytes. A typical starting point for optimization is around 25-30°C.[6][13][14]
Q3: My retention times for Catharanthine are drifting between injections, making it difficult to reliably identify and quantify. What could be causing this?
A3: Retention time instability is a common issue that often points to problems with the HPLC system itself or the mobile phase preparation.[15][16]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods. |
| Mobile Phase Composition Drift | If preparing the mobile phase online, check the pump's proportioning valves. For manually mixed mobile phases, ensure accurate and consistent preparation.[15] Evaporation of the more volatile organic component can also be a factor, so keep mobile phase reservoirs covered. |
| Pump Malfunction | Check for leaks in the pump heads, seals, and check valves.[16][17] An inconsistent flow rate will directly impact retention times.[15] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature.[6][18] Fluctuations in ambient lab temperature can cause retention time shifts. |
| Column Contamination | A buildup of strongly retained sample components can alter the column chemistry over time. Implement a column washing step after each sequence to remove these contaminants.[15] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of Catharanthine tartrate.
Objective: To improve peak shape and resolution by finding a mobile phase pH that minimizes secondary interactions.
Materials:
-
Catharanthine tartrate reference standard
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][19][20]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water
-
Buffers (e.g., Ammonium Acetate, Phosphate buffer)[6][7][8][9]
-
Acids/Bases for pH adjustment (e.g., Phosphoric acid, Triethylamine)[6][8][9]
Procedure:
-
Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0). A common starting buffer is 25 mM Ammonium Acetate.[8][9]
-
Prepare the mobile phase by mixing the buffer with an organic solvent (e.g., Acetonitrile) in a suitable ratio (e.g., 40:60 v/v buffer:acetonitrile).[6][9]
-
Prepare a standard solution of Catharanthine tartrate in the mobile phase.[13]
-
Equilibrate the HPLC column with the first mobile phase (e.g., pH 3.0) until a stable baseline is achieved.
-
Inject the Catharanthine standard and record the chromatogram.
-
Evaluate the peak shape (asymmetry factor) and resolution from any co-eluting peaks.
-
Repeat steps 4-6 for each of the prepared mobile phase pH values.
-
Compare the chromatograms to identify the pH that provides the best peak shape and resolution.
Data Interpretation:
| pH | Peak Asymmetry Factor | Resolution (Rs) | Observations |
| 3.0 | 1.1 | 1.8 | Symmetrical peak, good resolution. |
| 4.0 | 1.3 | 1.6 | Minor tailing, acceptable resolution. |
| 5.0 | 1.8 | 1.2 | Significant tailing, partial co-elution. |
| 6.0 | 2.5 | 0.8 | Severe tailing, poor resolution. |
| 7.0 | >3.0 | <0.5 | Broad, tailing peak, significant co-elution. |
This is example data. Your results will vary based on your specific column and conditions.
References
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC-UV and Alternative Methods for Catharanthine Tartrate Analysis.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
- HPLC Troubleshooting Guide. (n.d.).
- He, X., et al. (2018). A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus. Journal of Chromatography B, 1081-1082, 48-56.
- Benchchem. (n.d.). Application Note: A Robust HPLC Method for the Quantification of Catharanthine Tartrate.
- Syed, R. A. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Catharanthine Tartrate.
- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
- Cui, Y., et al. (2007). [Simultaneous Determination of Vindoline, Catharanthine and Anhydrovinblastine in Catharanthus Roseus by High Performance Liquid Chromatography]. Se Pu, 25(4), 550-552.
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
- Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
- Waters Corporation. (n.d.). HPLC Troubleshooting.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
- Gupta, M. M., et al. (2005). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 43(9), 450-453.
- Mustafa, G., et al. (2015). Determination of Alkaloids in Catharanthus Roseus and Vinca Minor by High-Performance Liquid Chromatography – Tandem Mass Spectrometry. International Journal of Analytical Chemistry, 2015, 813582.
- Chen, Q., et al. (2020). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. Molecules, 25(23), 5587.
- Singh, S., et al. (2011). Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography. Pharmacognosy Magazine, 7(25), 43-47.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- S, S., et al. (2017). Cell type matters: competence for alkaloid metabolism differs in two seed-derived cell strains of Catharanthus roseus. Journal of Experimental Botany, 68(15), 4193-4206.
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impact of solvent choice on Catharanthine tartrate stability
A Guide to Solvent Selection and Stability for Researchers
Welcome to the Technical Support Center for Catharanthine Tartrate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. Catharanthine tartrate, a critical precursor in the synthesis of anticancer agents like vinblastine, is a stable compound when handled correctly.[1][2] However, its stability is significantly influenced by the choice of solvent, pH, and environmental conditions such as light and temperature.[2][3]
This guide is structured to address the most common challenges and questions encountered in the lab, moving from general queries to specific troubleshooting scenarios and detailed protocols.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the handling and dissolution of Catharanthine Tartrate.
Q1: What is the best solvent for preparing a high-concentration stock solution of Catharanthine Tartrate?
A1: For primary stock solutions, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents.[4]
-
Causality: Catharanthine tartrate is the salt of a moderately polar alkaloid, and its tartrate counterion enhances solubility in polar solvents.[5] DMSO and DMF are polar aprotic solvents that can dissolve Catharanthine Tartrate at concentrations of approximately 30 mg/mL.[4][5] Their aprotic nature is advantageous as it minimizes the potential for proton exchange and subsequent degradation that can occur in protic solvents. For long-term storage, aliquots of these stock solutions should be stored at -80°C to minimize degradation.[3][4]
Q2: I need to use Catharanthine Tartrate in an aqueous buffer for a biological assay. How should I prepare it to avoid precipitation?
A2: Direct dissolution in aqueous buffers is challenging due to the compound's limited solubility (e.g., ~0.5 mg/mL in a 1:1 mixture of DMSO:PBS at pH 7.2).[4][5] The standard and most reliable method is a co-solvent approach.
-
Expert Insight: First, prepare a high-concentration stock solution in 100% DMSO as described in Q1.[4] Then, serially dilute this stock solution into your aqueous buffer to the final desired concentration. It is critical to ensure the final concentration of DMSO is low enough to not interfere with your experiment (typically <1% is recommended) while being sufficient to maintain the solubility of the Catharanthine Tartrate.[4]
Q3: How does pH affect the stability and solubility of Catharanthine Tartrate in solution?
A3: As an alkaloid, both the stability and solubility of Catharanthine Tartrate are pH-dependent.[4]
-
Mechanism: Generally, Vinca alkaloids exhibit greater stability in slightly acidic to neutral conditions (pH 3.0-6.0).[4] The tartrate salt form is itself slightly acidic, with a 1% aqueous solution typically having a pH between 4.0 and 5.5.[1][2] In strongly acidic or alkaline conditions, the molecule is susceptible to hydrolysis.[3] Adjusting your final aqueous solution to a slightly acidic pH (e.g., 5-6), if your experimental system tolerates it, can improve both solubility and stability.[4]
Q4: Are there special precautions I should take regarding light exposure?
A4: Yes, it is crucial to protect solutions of Catharanthine Tartrate from light.
-
Causality: The molecule is susceptible to photodegradation, especially when in solution.[1][3][4] This degradation can lead to the formation of impurities and a loss of potency. To mitigate this, always store solutions in amber vials or containers wrapped in aluminum foil and perform experimental manipulations under subdued lighting.[4]
Q5: What are the recommended storage conditions for solid powder vs. solutions?
A5: The storage conditions differ significantly between the solid and solution forms to ensure long-term integrity.
-
Solid Powder: For long-term stability (at least four years), the solid powder should be stored at -20°C in a tightly sealed, light-resistant container.[2][4]
-
Solutions: Aqueous solutions are not recommended for storage for more than one day.[2][4] For longer-term storage, prepare aliquots in an organic solvent like DMSO and store them at -80°C for up to 6 months.[3][6]
Troubleshooting Guide
This section addresses specific experimental problems in a "Problem-Cause-Solution" format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitation observed after diluting DMSO stock into an aqueous buffer. | Low Aqueous Solubility: The final concentration of the organic co-solvent (DMSO) is insufficient to keep the compound dissolved in the aqueous medium.[4] | 1. Check Co-solvent Ratio: Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of your assay (e.g., keep below 1% if possible).[4] 2. Adjust pH: If the experimental system allows, adjust the buffer pH to be slightly acidic (pH 5-6) to improve solubility.[4] 3. Prepare Fresh: Make working solutions fresh and use them immediately. Avoid storing dilute aqueous solutions.[2] |
| Appearance of unexpected peaks in HPLC/UPLC analysis over time. | Chemical Degradation: The compound is degrading in the chosen solvent or under the current storage conditions. This can be due to hydrolysis (from pH extremes), oxidation, or photodegradation.[3][7] | 1. Perform a Forced Degradation Study: Intentionally stress the compound (see Protocol 2) to identify potential degradants. This confirms if your analytical method is "stability-indicating."[3][8] 2. Re-evaluate Storage: Store stock solutions as aliquots at -80°C and protect from light.[3] 3. Use High-Purity Solvents: Ensure solvents are HPLC grade and free of contaminants that could promote degradation. |
| Inconsistent results or decreased potency in biological assays. | Compound Degradation: Loss of the active parent compound due to instability in the assay medium or during storage. Inaccurate Concentration: The initial stock solution may not have been fully dissolved, or some compound may have precipitated out of the working solution. | 1. Verify Stock Solution: Before preparing working dilutions, ensure the primary stock in DMSO is a clear solution with no visible particulates. Gentle warming or sonication can aid dissolution. 2. Re-validate Storage Conditions: Confirm that both solid and solution forms are stored as recommended (-20°C for solid, -80°C for solutions).[3] 3. Run a Control: Use a freshly prepared sample of Catharanthine Tartrate to compare against older samples. |
Data Summary & Visual Workflows
Quantitative Solubility Data
The selection of an appropriate solvent begins with understanding the solubility limits of Catharanthine Tartrate. The following table summarizes reported quantitative data.
| Solvent / Solvent System | Temperature (°C) | Solubility (mg/mL) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 | [4][5] |
| Dimethylformamide (DMF) | Not Specified | ~30 | [4][5] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 | [4][5] |
| Ethanol | Not Specified | Soluble | [4] |
| Methanol | Not Specified | Freely Soluble | [1] |
| Water | Not Specified | Freely Soluble | [1] |
Note: Variations in reported values may arise from differences in experimental conditions or the hydration state of the material.[5]
Visualizing the Solvent Selection Workflow
This diagram outlines a logical workflow for choosing the correct solvent based on the experimental application.
Caption: Solvent selection workflow for Catharanthine Tartrate.
Conceptual Degradation Pathway
Catharanthine Tartrate is susceptible to several degradation pathways, which must be controlled to ensure experimental integrity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. biopharminternational.com [biopharminternational.com]
troubleshooting artifacts in Catharanthine tartrate experiments
Welcome to the Technical Support Center for Catharanthine Tartrate. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-tested guide to navigate the complexities of working with this essential alkaloid precursor. This resource is designed to move beyond simple instructions, offering insights into the causality of experimental artifacts and providing robust, self-validating protocols to ensure the integrity of your research.
We will address the most common challenges encountered during the handling, analysis, and application of Catharanthine Tartrate, from solubility puzzles to chromatographic anomalies.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions regarding Catharanthine Tartrate.
Q1: How must I store Catharanthine Tartrate to ensure its stability? A1: Proper storage is critical for maintaining the integrity of Catharanthine Tartrate. For long-term stability, the solid powder should be stored at -20°C.[1][2] Aqueous solutions are not recommended for storage longer than a day.[2] For solutions, prepare aliquots in an organic solvent like DMSO and store them at -80°C to minimize degradation.[1][2]
Q2: My Catharanthine Tartrate won't dissolve in my aqueous buffer. What is the correct procedure? A2: Direct dissolution in aqueous buffers is a common challenge due to the compound's low solubility.[2][3] The standard, and most effective, method is a co-solvent approach. First, prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in 100% DMSO or DMF, where it is highly soluble.[2][3][4] Then, perform serial dilutions of this stock solution into your aqueous buffer to reach the final desired concentration. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid impacting your experimental system.[2]
Q3: Is Catharanthine Tartrate sensitive to light and pH? A3: Yes, it is highly sensitive to both. Catharanthine is known to undergo photodegradation, especially when in solution.[1][2] Therefore, all experiments should be performed under subdued lighting, and solutions must be stored in amber vials or containers wrapped in aluminum foil.[2][5] As an alkaloid, its stability and solubility are also pH-dependent. It is more stable in slightly acidic to neutral conditions (pH 3.0-6.0) and is susceptible to hydrolysis under strongly acidic or basic conditions.[1][2][6]
Q4: How can I visually determine if my compound has degraded? A4: Degradation can often be identified by a physical color change in the powder or solution.[1] Analytically, degradation is confirmed by the appearance of unexpected or additional peaks in an HPLC chromatogram or a quantifiable decrease in the purity of the main compound peak.[1]
Troubleshooting Guide: Artifacts & Anomalies
This section addresses specific experimental problems in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.
HPLC & Analytical Artifacts
Q5: I'm observing significant peak tailing in my HPLC chromatogram for Catharanthine Tartrate. What is the cause and how do I fix it? A5: Peak tailing is a frequent issue when analyzing basic compounds like Catharanthine on silica-based columns (e.g., C18).[6]
-
Primary Cause: Secondary Silanol Interactions. The root cause is an interaction between the basic amine groups on the Catharanthine molecule and acidic residual silanol groups on the silica stationary phase.[6] This secondary binding mechanism slows the elution of a portion of the analyte, causing the peak to "tail."
-
Solutions:
-
Optimize Mobile Phase pH: Adjust the mobile phase to a lower pH, typically between 2.5 and 3.5.[6] This protonates the silanol groups (Si-O⁻ to Si-OH), minimizing their ability to interact with the protonated basic analyte. An isocratic mobile phase of acetonitrile and a 0.1M phosphate buffer with 0.5% glacial acetic acid (pH 3.5) has been shown to be effective.[2][7]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. The end-capping process chemically blocks most of the residual silanol groups, providing a more inert surface and significantly reducing tailing.[6]
-
Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak shape distortion.[6] Try diluting your sample and reinjecting.
-
Q6: My chromatogram shows multiple unexpected peaks that are not present in my reference standard. What are they? A6: The appearance of extraneous peaks is typically indicative of sample degradation or contamination.[1]
-
Potential Causes & Verification:
-
Degradation: Catharanthine is susceptible to degradation by light, heat, oxidation, and extreme pH.[1] To confirm if the peaks are degradation products, you can perform a forced degradation study (see Protocol 1). This involves intentionally stressing the compound under harsh conditions (e.g., acid, base, peroxide, UV light) to generate and identify its potential degradation products.[1]
-
Contamination: Ghost peaks can arise from contamination in the mobile phase, injection system, or sample carryover from a previous injection.[8]
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions from a properly stored solid stock for your experiments.[1]
-
Protect from Light: Ensure samples are protected from light at all stages of preparation and analysis.[1][2]
-
System Cleaning: Run a blank injection (mobile phase only) to check for carryover. If ghost peaks persist, clean the injector and column.[8] Use high-purity solvents for your mobile phase.[8]
-
Q7: The retention time of my Catharanthine peak is shifting between injections. What's causing this instability? A7: Retention time drift compromises data reliability and indicates an unstable analytical system.[9][10]
-
Common Causes:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before the first injection and between gradient runs.[2][10]
-
Mobile Phase Inconsistency: The mobile phase composition may be changing over time due to the evaporation of a volatile organic component or improper mixing.[10] Always use freshly prepared, degassed mobile phase.[8]
-
Pump Malfunction: Inconsistent flow rates from the HPLC pump will cause retention times to shift.[10] Check for leaks and ensure the pump is delivering a steady flow.
-
Temperature Fluctuations: Changes in column temperature will affect retention time. Using a column oven is essential for reproducible results.[8]
-
Solubility & Formulation Artifacts
Q8: I successfully dissolved my Catharanthine Tartrate, but it precipitated out of my aqueous working solution upon standing. Why? A8: This is a common artifact related to solubility limits and compound stability.
-
Potential Causes:
-
Exceeding Solubility Limit: While the co-solvent method (dissolving in DMSO first) is effective, the final concentration in the aqueous buffer may still be above the thermodynamic solubility limit, leading to precipitation over time.
-
Degradation to Insoluble Products: If a previously stable solution begins to precipitate, it may be a sign of chemical degradation.[1] The degradation products may be less soluble than the parent compound.
-
pH Shift: A change in the pH of your buffered solution could decrease the solubility of the alkaloid salt, causing it to precipitate.
-
-
Preventative Measures:
-
Visually Inspect Before Use: Always visually inspect your working solutions for any signs of precipitation before use in an assay.[2]
-
Prepare Freshly: Prepare aqueous working solutions fresh from a DMSO stock immediately before the experiment. Avoid storing dilute aqueous solutions.[2]
-
Re-evaluate Concentration: If precipitation is persistent, you may need to lower the final working concentration of Catharanthine Tartrate in your assay.
-
Visualizations & Workflows
Troubleshooting Workflow for HPLC Artifacts
The following diagram outlines a logical decision-making process for troubleshooting common HPLC issues encountered during Catharanthine Tartrate analysis.
Caption: A decision tree for troubleshooting common HPLC artifacts.
Catharanthine Degradation Pathways
This diagram illustrates the primary factors that can lead to the degradation of Catharanthine Tartrate, resulting in experimental artifacts.
Caption: Factors leading to Catharanthine Tartrate degradation.
Data & Protocols
Summary of Catharanthine Tartrate Solubility
The following table summarizes the solubility of Catharanthine Tartrate in various common laboratory solvents. This data is essential for stock solution preparation.
| Solvent | Solubility (approx.) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | Soluble | [2][11] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [2] |
| Water | Sparingly Soluble | [5] |
Protocol 1: Forced Degradation Study for Artifact Identification
This protocol is a self-validating system to determine if unexpected peaks in an analysis are due to degradation. It involves intentionally degrading the compound under controlled stress conditions.
Objective: To generate and identify potential degradation products of Catharanthine Tartrate.
Materials:
-
Catharanthine Tartrate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC Grade)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Catharanthine Tartrate in methanol.
-
Stress Conditions: [1]
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (0.5 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Control: Keep a sample of the stock solution protected from light at room temperature.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to an appropriate concentration with the mobile phase.
-
Analyze all samples by HPLC.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks that appear in the stressed samples are degradation products. The retention times of these peaks can then be compared to the artifacts observed in your experiments.
Protocol 2: Validated HPLC Method for Quantification
This protocol provides a robust, validated starting point for the quantification of Catharanthine Tartrate.
Objective: To accurately quantify Catharanthine Tartrate using a reversed-phase HPLC-UV method.
| Parameter | Specification | Rationale & Notes |
| Column | C18, End-Capped (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and peak shape for indole alkaloids. End-capping is critical to prevent tailing.[6] |
| Mobile Phase | Acetonitrile:0.1M Phosphate Buffer (21:79, v/v) with 0.5% Glacial Acetic Acid (pH ~3.5) | The acidic pH minimizes silanol interactions, improving peak symmetry.[2][7] The buffer maintains a stable pH.[6] |
| Flow Rate | 1.0 - 1.2 mL/min | A standard flow rate providing good separation efficiency and reasonable run times.[2][7] |
| Detection (UV) | 254 nm | Catharanthine has strong absorbance at this wavelength, offering good sensitivity. Other viable wavelengths are ~220 nm and ~297 nm.[2][6][12] |
| Column Temp. | 25 °C | A controlled temperature ensures reproducible retention times.[12] |
| Injection Vol. | 10 - 20 µL | Volume may need optimization to avoid column overload. |
| Standard Prep. | Prepare a 1 mg/mL stock in methanol. Serially dilute with mobile phase to create calibration standards (e.g., 0.25 - 25 µg/mL).[5][12] | Standards should bracket the expected concentration of the unknown samples. |
| Sample Prep. | Dissolve sample in an appropriate solvent (e.g., DMSO/Methanol), then dilute with mobile phase. Filter through a 0.45 µm filter before injection.[12] | Filtration is crucial to prevent column clogging and high backpressure.[13] |
References
- Technical Support Center: Catharanthine Tartrate Stability and Storage. (2025). Benchchem.
- Common experimental artifacts with Catharanthine Tartr
- A Comparative Guide to the Validation of HPLC-UV and Alternative Methods for Catharanthine Tartr
- Addressing peak tailing and poor resolution in HPLC analysis of Catharanthine Tartr
- Solubility Profile of Catharanthine Tartrate in Organic Solvents: A Technical Guide. (2025). Benchchem.
- Catharanthine Tartrate: Application Notes for Use as a Reference Standard in Analytical Chemistry. (2025). Benchchem.
- Application Note: A Robust HPLC Method for the Quantification of Catharanthine Tartr
- How to resolve Catharanthine Tartrate solubility issues in aqueous buffers?. (2025). Benchchem.
- Challenges in the large-scale purification of C
- Catharanthine Oxidation in Flavin Mononucleotide-Mediated Catharanthine-Vindoline Coupling Reaction for Synthesis of Dimeric Indole Alkaloids Under Near-Ultraviolet Light. (1999). PubMed.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
- Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chrom
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. youtube.com [youtube.com]
- 10. labcompare.com [labcompare.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Mobile Phase for Catharanthine Tartrate HPLC Analysis
Introduction: Catharanthine, a key monoterpenoid indole alkaloid from Catharanthus roseus, is a critical precursor for synthesizing the anticancer drugs vinblastine and vincristine.[1][2] Its accurate quantification via High-Performance Liquid Chromatography (HPLC) is essential for pharmaceutical research, quality control, and process development.[1] As a basic alkaloid, Catharanthine (pKa ≈ 6.8) presents unique challenges in reversed-phase (RP) HPLC, primarily concerning peak shape and retention reproducibility.[3] This guide provides a comprehensive, experience-driven framework for troubleshooting and optimizing the mobile phase for robust and reliable Catharanthine tartrate analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered by researchers.
Q1: What is a good starting mobile phase for Catharanthine tartrate analysis?
A robust starting point for a standard C18 column is a gradient or isocratic elution using a mixture of an organic modifier (Acetonitrile or Methanol) and an acidic aqueous buffer.[2][4]
-
Aqueous Phase: 20-25 mM Ammonium Acetate buffer or 0.1% (v/v) Trifluoroacetic Acid (TFA) in purified water, with the pH adjusted to between 3 and 4.
-
Organic Phase: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).
-
Example Starting Condition: A common mobile phase consists of Acetonitrile, Methanol, and a 25 mM Ammonium Acetate buffer in a ratio of 45:15:40 (v/v/v).[1]
Q2: Why is the pH of the mobile phase so critical for this analysis?
The pH of the mobile phase directly controls the ionization state of both the Catharanthine molecule and the stationary phase (silica-based columns).
-
Analyte Ionization: Catharanthine is a basic compound with a pKa of approximately 6.8.[3] At a pH well below its pKa (e.g., pH 3-4), it will be consistently protonated (positively charged). This single ionic form prevents peak splitting or broadening that can occur when the pH is close to the pKa.[5]
-
Silanol Suppression: Standard silica-based columns have residual silanol groups (-Si-OH) which are acidic. At mid-range pH, these groups can become ionized (-Si-O⁻) and interact electrostatically with the positively charged Catharanthine, causing significant peak tailing.[6][7] Operating at a low pH (e.g., < pH 3.5) suppresses the ionization of these silanols, minimizing these secondary interactions and leading to sharper, more symmetrical peaks.[6][7]
Q3: What type of HPLC column is best suited for Catharanthine tartrate?
A high-purity, end-capped C18 column is the most common and effective choice for Catharanthine analysis.[2][4]
-
End-Capped Columns: End-capping blocks most of the residual silanol groups that cause peak tailing with basic compounds.[5]
-
High-Purity Silica: Modern "Type B" silica columns have a much lower metal impurity content, which also helps in achieving better peak symmetry.[6]
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution, though they generate higher backpressure.[7]
Q4: Should I use Acetonitrile or Methanol as the organic modifier?
The choice between Acetonitrile (ACN) and Methanol (MeOH) can significantly impact the separation.
-
Elution Strength: ACN is a stronger solvent than MeOH in reversed-phase HPLC, meaning it will generally lead to shorter retention times.
-
Selectivity: The key difference is in selectivity. ACN and MeOH interact differently with analytes. If you have co-eluting impurities with Catharanthine, switching from one solvent to the other can alter the elution order and improve resolution.
-
Practical Considerations: ACN has a lower viscosity, which results in lower backpressure. It also has a lower UV cutoff, which can be advantageous.[8] A common starting point involves a mobile phase containing both solvents, such as a 45:15:40 ratio of Acetonitrile, Methanol, and buffer, to leverage their combined properties.[1]
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to resolving common chromatographic issues.
Problem 1: Poor Peak Shape (Tailing)
Peak tailing is the most frequent issue when analyzing basic compounds like Catharanthine.[7] It is characterized by an asymmetry factor > 1.2 and can compromise accurate integration and resolution.[7]
Primary Cause: Secondary Silanol Interactions
The positively charged Catharanthine molecule interacts with negatively charged, deprotonated silanol groups on the silica packing material.[6][7]
Solutions:
-
Lower Mobile Phase pH: Ensure the aqueous component of your mobile phase has a pH between 2.5 and 3.5. This protonates the silanol groups, neutralizing their negative charge and preventing the unwanted ionic interaction.[6][7] An additive like 0.1% Trifluoroacetic Acid (TFA) is highly effective as it both lowers the pH to around 2 and acts as an ion-pairing agent.[9][10]
-
Add a Competing Base: Introduce a small concentration (e.g., 0.1% v/v) of an amine modifier like Triethylamine (TEA) to the mobile phase.[1][11] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the Catharanthine analyte.
-
Use a Modern, High-Purity Column: If tailing persists, the issue may be the column itself. Switch to a modern, high-purity, fully end-capped C18 or a column specifically designed for basic compounds.[5]
Secondary Cause: Column Overload
Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[6][12]
Solutions:
-
Reduce Injection Concentration: Prepare a more dilute sample and reinject. If the peak shape improves, the original sample was too concentrated.
-
Decrease Injection Volume: Reduce the volume of sample injected onto the column.[12]
Problem 2: Poor Resolution with Impurities
Inadequate separation between Catharanthine and closely eluting impurities can hinder accurate quantification.
Solutions:
-
Optimize Organic Modifier Percentage:
-
Isocratic Elution: If peaks are eluting too close together, decrease the percentage of the organic modifier. This will increase retention for all compounds, providing more time for the column to separate them.
-
Gradient Elution: If using a gradient, make the slope shallower (i.e., increase the gradient time or decrease the change in organic percentage per minute). This enhances the separation of closely eluting compounds.
-
-
Change the Organic Modifier: As mentioned in the FAQ, ACN and MeOH offer different selectivities. If you are using ACN, try replacing it with MeOH (or a mixture). This can change the retention characteristics of the analytes and impurities differently, often resolving the co-elution.
-
Adjust the pH: A small change in mobile phase pH can subtly alter the retention of Catharanthine or ionizable impurities, potentially improving resolution.
Problem 3: Unstable or Drifting Retention Times
Poor reproducibility of retention time makes peak identification unreliable.
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. Inconsistent equilibration is a common cause of retention time drift at the start of a run.
-
Verify Mobile Phase Stability:
-
Degas Thoroughly: Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles from forming in the pump, which causes flow rate fluctuations.[13]
-
Prepare Fresh Buffers: Aqueous buffers can support microbial growth or change pH over time. It is best practice to prepare fresh aqueous mobile phase daily.
-
Avoid Volatile Additives Evaporation: If using volatile additives like TEA or TFA, keep the mobile phase reservoirs capped to prevent their evaporation, which would alter the mobile phase composition and pH over time.[14]
-
Section 3: Systematic Mobile Phase Optimization Workflow
For developing a new method or re-optimizing an existing one, a structured approach is most efficient.
Experimental Protocol: Step-by-Step Optimization
-
Step 1: Column and Initial Conditions Selection
-
Select a high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.
-
Set detector wavelength to 220 nm or 254 nm.[4]
-
Set flow rate to 1.0 mL/min.
-
-
Step 2: Initial Gradient Run (Scouting)
-
Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes).
-
This run will show the approximate elution time of Catharanthine and the complexity of the sample matrix.
-
-
Step 3: Develop an Optimized Gradient
-
Based on the scouting run, create a shallower gradient around the elution time of Catharanthine to maximize resolution. For example, if Catharanthine eluted at 60% B, a new gradient could be 45-75% B over 20 minutes.
-
-
Step 4: Evaluate Peak Shape
-
Assess the peak symmetry. If tailing is observed, consider adding a competing base (TEA) or using a buffer like Ammonium Acetate instead of an acid modifier.
-
-
Step 5: Test Alternative Selectivity (If Needed)
-
If resolution is still insufficient, replace Acetonitrile (Mobile Phase B) with Methanol (containing the same acid modifier) and repeat the optimization steps. This will reveal if an alternative solvent selectivity provides a better separation.
-
Workflow Visualization
Below is a diagram illustrating the logical flow for mobile phase optimization.
Caption: Workflow for systematic HPLC mobile phase optimization.
Section 4: Data Tables for Quick Reference
Table 1: Properties of Common Organic Modifiers
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Key Consideration |
| Elution Strength | Stronger | Weaker | ACN leads to shorter retention times. |
| Selectivity | Different proton acceptor/donor properties | Different from ACN | Switching between them is a powerful tool to resolve co-eluting peaks. |
| Viscosity (cP) | Low (~0.37) | Higher (~0.60) | ACN generates lower system backpressure. |
| UV Cutoff (nm) | ~190 | ~205 | ACN is better for low UV wavelength detection. |
Table 2: Common Mobile Phase Additives for Alkaloid Analysis
| Additive | Typical Conc. | Primary Function(s) | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | pH control (lowers to ~2), Ion-pairing | Excellent for improving peak shape of basic compounds.[10] | Can cause ion suppression in LC-MS; may create baseline shifts in UV gradients.[14][15] |
| Formic Acid | 0.1% | pH control (lowers to ~2.7) | Volatile and highly compatible with LC-MS. | Weaker acid and ion-pairing agent than TFA, may be less effective at eliminating tailing.[14] |
| Ammonium Acetate | 10 - 25 mM | Buffering agent | Provides good pH control, volatile and MS-compatible. | Buffering capacity is weaker at low pH. |
| Triethylamine (TEA) | 0.1% | Silanol blocker | Very effective at reducing peak tailing by competing for active sites.[1] | Not MS-compatible, can shorten column life. |
References
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The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. [Link]
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Catharanthine. DrugFuture. [Link]
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Troubleshooting HPLC- Tailing Peaks. (2014). Restek. [Link]
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Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. (2012). ResearchGate. [Link]
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What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
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Analysis of Catharanthus roseus alkaloids by HPLC. (2007). ResearchGate. [Link]
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Peak Tailing in HPLC. Element Lab Solutions. [Link]
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Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. (2018). National Institutes of Health (NIH). [Link]
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Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. (2005). Journal of Chromatographic Science. [Link]
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The role of TFA on Reverse phase chromatography? (2008). ChromForum. [Link]
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OPTIMIZATION OF MOBILE PHASE IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE DETERMINATION OF PIPERINE JAVA LONG PEPPER (Piper retrofractum Vahl.). (2019). Jurnal Farmasi & Sains Indonesia. [Link]
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Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography. (2015). Pharmacognosy Magazine. [Link]
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High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata. (2019). National Institutes of Health (NIH). [Link]
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How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2024). Crawford Scientific. [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2024). Mastelf. [Link]
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Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? (2020). Quora. [Link]
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A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? (2015). ResearchGate. [Link]
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A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VINCA ALKALOIDS BY USING HPLC. (2024). World Journal of Pharmaceutical Research. [Link]
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Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. (2023). Waters Corporation. [Link]
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Catharanthine. Wikipedia. [Link]
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The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (2017). LCGC International. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of HPLC and Alternative Methods for Catharanthine Tartrate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Catharanthine tartrate is of paramount importance. As a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine, ensuring the quality and purity of Catharanthine tartrate is a critical step in the pharmaceutical manufacturing process.[1][2] This guide provides an in-depth comparison of the widely adopted High-Performance Liquid Chromatography (HPLC) method with other analytical techniques for the quantification of Catharanthine tartrate. The information herein is supported by experimental data and grounded in established regulatory guidelines to assist in the selection of the most appropriate method for your specific analytical needs.
The Central Role of HPLC in Catharanthine Tartrate Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique that has become the cornerstone for the quantification of Catharanthine and other vinca alkaloids in various samples, including plant extracts and pharmaceutical formulations.[3][4][5] Its widespread use is attributable to its excellent selectivity, sensitivity, and the extensive availability of instrumentation in analytical laboratories.[3][6]
The principle of HPLC lies in the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For Catharanthine tartrate, a reversed-phase HPLC method using a C18 column is most common.[3][4] In this setup, the stationary phase is nonpolar, while the mobile phase is a more polar mixture, typically consisting of a buffer and an organic solvent.[3][4]
A Comparative Overview of Analytical Techniques
While HPLC is the workhorse for Catharanthine tartrate quantification, several alternative methods offer distinct advantages in terms of speed, sensitivity, or throughput. The choice of method should be guided by the specific analytical challenge, such as the concentration of the analyte, the complexity of the sample matrix, and the required sample throughput.
| Parameter | HPLC-UV | UPLC-MS | LC-MS/MS | Capillary Electrophoresis (CE) | HPTLC |
| Linearity Range | 0.25 - 25 µg/mL[6] | 1.00 - 6250.0 ng/mL[6][7] | 0.5 - 1000 ng/mL[6] | Analyte Specific | Analyte Specific |
| Limit of Detection (LOD) | 10 µg/mL[6] | 0.10 - 0.70 ng/mL[6][7] | 0.039 - 0.583 ng/mL[6][8] | Analyte Specific | Analyte Specific |
| Limit of Quantification (LOQ) | 32 µg/mL[6] | 0.16 - 0.70 ng/mL[6][7] | 0.118 - 1.767 ng/mL[6][8] | Analyte Specific | Analyte Specific |
| Accuracy (% Recovery) | 98%[6] | 88.0 - 111.8%[6][7] | 99.63 - 104.30%[6] | Method Dependent | Method Dependent |
| Precision (%RSD) | 1.33%[6] | 1.25 - 7.81%[6][7] | 0.23 - 2.90%[6] | Method Dependent | Method Dependent |
| Analysis Time | ~20 min[6] | ~6 min[6][7] | Variable[6] | ~10 min[9][10] | >30 min[11][12] |
| Advantages | Cost-effective, robust, widely available.[6] | High throughput, excellent sensitivity and selectivity.[6] | Unparalleled sensitivity and selectivity, high specificity.[6] | Rapid separation, low sample and reagent consumption.[9][10] | High sample throughput, low cost per sample.[13][14] |
| Limitations | Lower sensitivity compared to MS methods.[6] | Higher instrument cost, potential for matrix effects.[6] | Highest instrument cost, requires specialized expertise.[6] | Lower sensitivity for some applications, reproducibility can be challenging. | Lower resolution and sensitivity compared to HPLC. |
In-Depth Look at Alternative Methodologies
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique utilizes smaller particle size columns than HPLC, resulting in higher separation efficiency and significantly shorter analysis times.[6] Coupled with a mass spectrometer, UPLC-MS provides enhanced sensitivity and selectivity, making it ideal for the analysis of low-concentration samples and for high-throughput screening.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for trace-level quantification, LC-MS/MS offers exceptional sensitivity and selectivity.[6] By monitoring specific precursor-to-product ion transitions, it can accurately quantify Catharanthine even in highly complex matrices with minimal interference.[6][8]
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers rapid analysis times and requires minimal sample and reagent volumes.[9][10] Nonaqueous capillary electrophoresis has been successfully applied for the rapid separation of various Vinca alkaloids, including Catharanthine.[9][10]
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples on a single plate, making it a cost-effective method for high-throughput screening.[13][14] Validated HPTLC methods have been developed for the analysis of alkaloids in Catharanthus roseus extracts.[13][14]
Experimental Protocol: Validation of an HPLC Method for Catharanthine Tartrate Quantification
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following protocol outlines the key steps for validating an HPLC method for the quantification of Catharanthine tartrate, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]
1. Materials and Reagents:
-
Catharanthine Tartrate reference standard (≥97% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Triethylamine (for analysis)
-
Purified water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
3. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and 25 mM Ammonium Acetate buffer containing 0.1% Triethylamine (e.g., in a ratio of 45:15:40 v/v/v)
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 220 nm or 254 nm[3]
-
Column Temperature: 25 °C[3]
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 25 mM Ammonium Acetate solution in purified water and add 0.1% (v/v) of Triethylamine. Mix the organic solvents and the buffer in the specified ratio and degas before use.[1]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Catharanthine Tartrate reference standard in methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-50 µg/mL).[1]
-
Sample Preparation: Accurately weigh the sample containing Catharanthine Tartrate, dissolve it in a known volume of a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.[1][3]
5. Validation Parameters:
The following diagram illustrates the workflow for the validation of the HPLC method:
Caption: Workflow for HPLC method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks are present at the retention time of Catharanthine.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be close to 1.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of the analyte is added to a placebo and the percentage of recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
System Suitability: A series of tests to ensure that the chromatographic system is performing adequately for the analysis. This includes parameters like theoretical plates, tailing factor, and repeatability of injections.
Conclusion
The choice of an analytical method for the quantification of Catharanthine tartrate is a critical decision that impacts the reliability of research and the quality of pharmaceutical products. While HPLC remains a robust and widely accessible technique, alternative methods such as UPLC-MS and LC-MS/MS offer significant advantages in terms of sensitivity and throughput, making them more suitable for trace-level analysis and high-volume testing.[6] Capillary electrophoresis and HPTLC provide further options for rapid screening and cost-effective analysis.
A thorough validation of the chosen method, following established guidelines such as those from the ICH, is essential to ensure the generation of accurate, reliable, and reproducible data. This guide provides a framework for comparing these methods and a detailed protocol for the validation of an HPLC method, empowering researchers and scientists to make informed decisions and maintain the highest standards of scientific integrity in their work.
References
- A Comparative Guide to the Validation of HPLC-UV and Alternative Methods for Catharanthine Tartr
- Comparison of different analytical methods for catharanthine quantific
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- Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed. (URL: )
- Application Note: A Robust HPLC Method for the Quantification of Catharanthine Tartr
- Separation of vinca alkaloid enantiomers by capillary electrophoresis applying cyclodextrin derivatives and characterization of cyclodextrin complexes by nuclear magnetic resonance spectroscopy - PubMed. (URL: )
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- Quality Guidelines - ICH. (URL: )
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (URL: )
- ICH Q2 R1: Mastering Analytical Method Valid
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- ICH Q2 Analytical Method Valid
- HPLC methods for the analysis of alkaloids
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- Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - NIH. (URL: )
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- A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in C
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- Validated high performance thin layer chromatographic analysis of leaves and flower extracts of - ResearchersProfile. (URL: )
- Isolation and characterization of Indole Alkaloid from Catharanthus roseus, Plus Semi-Synthesis of Vinblastine - Kronika Journal. (URL: )
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- Identification and quantification of active alkaloids in Catharanthus roseus by liquid chromatography-ion trap mass spectrometry - PubMed. (URL: )
- A Comparative Guide to HPLC and UPLC Methods for Catharanthine Quantific
- HPTLC chromatogram of Catharanthus roseus ( C1 ) leaves extract.
- Identification and quantification of active alkaloids in Catharanthus roseus by liquid chromatography-ion trap mass spectrometry | Request PDF - ResearchG
- Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview - Available Online
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- Catharanthine Tartr
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A Senior Application Scientist's Guide to Catharanthine Tartrate Extraction: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Catharanthine Tartrate and its Extraction
Catharanthine, a monoterpenoid indole alkaloid, is a key biosynthetic precursor to the potent anti-cancer drugs vinblastine and vincristine, derived from the Madagascar periwinkle, Catharanthus roseus. The tartrate salt of catharanthine is often preferred in research and pharmaceutical development due to its enhanced solubility and stability. The efficiency of extracting catharanthine from its natural source is a critical factor that directly impacts the economic viability and sustainability of producing these life-saving chemotherapeutics. This guide provides an in-depth, objective comparison of various extraction methodologies for catharanthine tartrate, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific needs.
Physicochemical Properties of Catharanthine Tartrate
A thorough understanding of the physicochemical properties of catharanthine tartrate is fundamental to designing an effective extraction strategy.
| Property | Description |
| Appearance | White to pale yellow crystalline powder. |
| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ |
| Molecular Weight | 486.52 g/mol |
| Solubility | Freely soluble in water and methanol; soluble in ethanol, DMSO, and DMF. Sparingly soluble in chloroform.[1] |
| Stability | Stable under recommended storage conditions (2–8 °C) and protected from light.[1] |
The solubility profile of catharanthine tartrate, particularly its high solubility in polar solvents like methanol and ethanol, is a key determinant in the choice of extraction solvents.
Comparative Analysis of Extraction Methodologies
The selection of an extraction method depends on a balance of factors including yield, efficiency, cost, scalability, and environmental impact. This section provides a detailed comparison of conventional and modern techniques for the extraction of catharanthine.
Quantitative Comparison of Extraction Methods
The following table summarizes the performance of various extraction techniques based on reported catharanthine yields from Catharanthus roseus leaves.
| Extraction Method | Solvent | Key Parameters | Catharanthine Yield (mg/g DW) | Reference(s) |
| Maceration (ME) | 80% Ethanol | Room temperature, 12 hours | Lower than NPCE and UAE | [2][3] |
| Soxhlet Extraction | Ethanol | Not specified | Lower than MAE | [4] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | Not specified | Comparable to NPCE | [2][3] |
| Microwave-Assisted Extraction (MAE) | Ethanol with conc. HCl | 700W, 60 seconds | Higher than Soxhlet | [4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 6.6 vol% Methanol | 250 bar, 80°C, 40 min | 100% recovery reported | [2] |
| Negative-Pressure Cavitation Extraction (NPCE) | 80% Ethanol | -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles | 0.2843 | [2][3] |
Note: Direct comparison of yields can be challenging due to variations in plant material, analytical methods, and reporting units across different studies. "100% recovery" for SFE likely refers to the exhaustive extraction of catharanthine from the sample matrix under the specified conditions.
In-Depth Look at Extraction Techniques
Maceration: The Traditional Approach
Principle: Maceration is a simple solid-liquid extraction technique where the plant material is soaked in a solvent for a prolonged period. The extraction relies on the concentration gradient-driven diffusion of the target compound from the plant matrix into the solvent.
Causality of Experimental Choices: The choice of a polar solvent like an ethanol-water mixture is based on the high solubility of catharanthine tartrate in such systems.[1] The extended extraction time is necessary to allow for sufficient diffusion, although this can also increase the risk of extracting impurities.
Experimental Protocol: Maceration of Catharanthus roseus Leaves
-
Preparation of Plant Material: Air-dry the leaves of Catharanthus roseus in the shade and grind them into a coarse powder.
-
Solvent Soaking: Place a known quantity of the powdered leaves in a sealed container and add 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Extraction: Allow the mixture to stand at room temperature for at least 3 days with occasional agitation.[5]
-
Filtration: After the maceration period, filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
Advantages:
-
Simple and requires minimal specialized equipment.
-
Low energy consumption.
Disadvantages:
-
Time-consuming.
-
Relatively low extraction efficiency compared to modern techniques.[2][3]
-
Requires large volumes of solvent.
Soxhlet Extraction: Continuous Reflux for Higher Efficiency
Principle: Soxhlet extraction is a continuous solid-liquid extraction method. The powdered plant material is placed in a thimble, and a heated solvent is continuously vaporized, condensed, and dripped onto the sample, allowing for repeated extraction with fresh solvent.
Causality of Experimental Choices: The continuous cycling of fresh, hot solvent over the plant material enhances the solubility of catharanthine and maintains a favorable concentration gradient, leading to a more efficient extraction compared to maceration. Ethanol or methanol are commonly used due to their appropriate boiling points and good solvency for catharanthine.[5]
Experimental Protocol: Soxhlet Extraction of Catharanthus roseus Leaves
-
Preparation: Place a known amount of powdered C. roseus leaves into a cellulose thimble.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet apparatus. Fill a round-bottom flask with ethanol to about two-thirds of its volume and connect it to the Soxhlet extractor and a condenser.
-
Extraction: Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble containing the plant material.
-
Cycling: The extraction chamber will slowly fill with the solvent until it reaches the top of the siphon tube, at which point the extract is siphoned back into the round-bottom flask. This process is repeated for several hours (typically 6-8 hours) until the solvent in the siphon tube runs clear.
-
Concentration: After the extraction is complete, the solvent is evaporated from the extract in the round-bottom flask using a rotary evaporator to yield the crude catharanthine extract.
Advantages:
-
More efficient than maceration.
-
Requires less solvent than maceration due to recycling.
Disadvantages:
-
The prolonged exposure to heat can degrade thermolabile compounds, although catharanthine is relatively stable.
-
Can be a lengthy process.
Ultrasound-Assisted Extraction (UAE): Harnessing Acoustic Cavitation
Principle: UAE utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, leading to the disruption of plant cell walls and enhanced mass transfer of the target compound into the solvent.
Causality of Experimental Choices: The mechanical effects of ultrasound accelerate the extraction process by increasing the penetration of the solvent into the plant matrix and facilitating the release of intracellular contents. This significantly reduces extraction time and solvent consumption compared to conventional methods.
Experimental Protocol: Ultrasound-Assisted Extraction of Catharanthine
-
Sample Preparation: Mix a known quantity of powdered C. roseus leaves with 80% ethanol in a flask at a solid-to-liquid ratio of 1:20 (w/v).
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract as described in the maceration protocol.
Advantages:
-
Significantly reduced extraction time.
-
Increased extraction yield compared to conventional methods.[2][3]
-
Lower energy and solvent consumption.
Disadvantages:
-
The high-intensity ultrasound may generate free radicals, which could potentially degrade sensitive compounds, although this is less of a concern for catharanthine.
-
The efficiency of the extraction can be affected by the type and power of the ultrasonic device.
Microwave-Assisted Extraction (MAE): Rapid Heating for Efficient Extraction
Principle: MAE utilizes microwave energy to heat the solvent and the plant material directly and rapidly. The localized heating creates pressure within the plant cells, leading to cell wall rupture and the release of the target compounds into the solvent.
Causality of Experimental Choices: The rapid and efficient heating in MAE significantly shortens the extraction time. The addition of a small amount of acid to the solvent can further enhance the extraction of alkaloids like catharanthine by converting them into their more soluble salt forms.
Experimental Protocol: Microwave-Assisted Extraction of Catharanthine
-
Sample Preparation: Place 1 gram of powdered C. roseus leaves in a microwave-safe extraction vessel. Add 10 mL of ethanol containing a few drops of concentrated HCl.[4]
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 700W) for a short duration (e.g., 30-60 seconds).[4]
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before filtering the extract.
-
Concentration: Concentrate the filtrate to obtain the crude extract.
Advantages:
-
Extremely rapid extraction process.
-
Reduced solvent consumption.
-
Higher extraction efficiency compared to Soxhlet extraction.[4]
Disadvantages:
-
Requires specialized microwave extraction equipment.
-
The high temperatures generated, although for a short duration, could potentially degrade thermolabile compounds.
Supercritical Fluid Extraction (SFE): A Green and Selective Technology
Principle: SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid.
Causality of Experimental Choices: The solvating power of supercritical CO₂ can be finely tuned by adjusting the pressure and temperature, enabling selective extraction of specific compounds. The addition of a polar co-solvent like methanol is often necessary to enhance the extraction of moderately polar compounds like catharanthine.
Experimental Protocol: Supercritical Fluid Extraction of Catharanthine
-
Sample Loading: Pack a known amount of powdered C. roseus leaves into the extraction vessel of an SFE system.
-
Extraction Conditions: Pressurize the system with CO₂ to the desired pressure (e.g., 250 bar) and heat to the set temperature (e.g., 80°C).[2]
-
Co-solvent Addition: Introduce a polar co-solvent, such as methanol (e.g., 6.6 vol%), into the CO₂ stream.[2]
-
Extraction and Collection: Allow the supercritical fluid to flow through the sample for a specified time (e.g., 40 minutes). The extracted compounds are then collected by depressurizing the fluid, causing the CO₂ to return to a gaseous state and the extracted material to precipitate.
Advantages:
-
High selectivity and purity of the extract.
-
Environmentally friendly, as CO₂ is non-toxic and easily removed.
-
Can achieve very high recovery rates.[2]
Disadvantages:
-
High initial capital cost for the equipment.
-
Requires technical expertise to operate.
Negative-Pressure Cavitation Extraction (NPCE): An Emerging and Efficient Method
Principle: NPCE is a novel technique that utilizes the formation and collapse of vapor bubbles (cavitation) in a solvent under negative pressure. This process generates intense mechanical effects that disrupt plant cell walls and enhance the mass transfer of target compounds.
Causality of Experimental Choices: The cavitation effect in NPCE provides a powerful mechanism for cell disruption and extraction enhancement at or near room temperature, which is advantageous for preventing the degradation of thermolabile compounds. The use of multiple extraction cycles ensures maximum recovery of the target analyte.
Experimental Protocol: Negative-Pressure Cavitation Extraction of Catharanthine
-
Sample and Solvent: Place 25 g of powdered C. roseus leaves (60-mesh) in the extraction vessel and add 500 mL of 80% ethanol (1:20 solid-to-liquid ratio).[3]
-
Negative Pressure Application: Apply a negative pressure of -0.075 MPa to the system for 30 minutes.[3]
-
Extraction Cycles: Repeat the extraction process for a total of three cycles with fresh solvent each time.
-
Filtration and Concentration: Combine the extracts from all cycles, filter, and concentrate using a rotary evaporator.
Advantages:
-
High extraction efficiency, with yields comparable to or higher than UAE.[2][3]
-
Operates at low temperatures, minimizing the risk of thermal degradation.
-
Relatively low energy consumption.
Disadvantages:
-
Requires specialized negative-pressure cavitation equipment.
-
The technology is relatively new and may not be as widely available as other methods.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and subsequent purification of catharanthine from Catharanthus roseus.
Caption: A generalized workflow for the extraction and purification of catharanthine tartrate.
Conclusion and Recommendations
The choice of an extraction method for catharanthine tartrate is a critical decision that depends on the specific goals of the researcher or organization.
-
For small-scale laboratory research where simplicity and low cost are paramount, maceration or Soxhlet extraction can be suitable starting points. However, their lower efficiency should be taken into consideration.
-
Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer a significant improvement in efficiency and speed, making them excellent choices for routine laboratory extractions and process optimization studies.
-
For industrial-scale production and applications where high purity and yield are critical, supercritical fluid extraction (SFE) and negative-pressure cavitation extraction (NPCE) are highly recommended. SFE stands out for its "green" credentials and high selectivity, while NPCE offers high efficiency at low temperatures.
Ultimately, the optimal extraction strategy may involve a combination of techniques and will require careful optimization of parameters such as solvent composition, temperature, time, and solid-to-solvent ratio to maximize the yield and purity of catharanthine tartrate.
References
- A Comparative Guide to Catharanthine Extraction Methodologies. (2025). BenchChem.
- Catharanthine Tartrate: Application Notes for Use as a Reference Standard in Analytical Chemistry. (2025). BenchChem.
- Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves. (2014). Molecules.
- Enhanced extraction of an anticancer drug, Vinblastine, from Catharanthus roseus. (2016). Pure and Applied Biology.
- Catharanthusroseus: Extraction and Phytochemical Screening. (2024).
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A Comparative Guide to Catharanthine Tartrate and Vindoline in the Semi-Synthesis of Vinblastine
Introduction: The Challenge of a Wonder Drug
Vinblastine, a bisindole alkaloid, stands as a cornerstone in chemotherapy, renowned for its potent inhibition of microtubule formation in cancer cells.[1] Originally isolated in minute quantities (approximately 0.00025% of dry leaf weight) from the Madagascar periwinkle, Catharanthus roseus, its clinical supply cannot be sustained by extraction alone.[1][2] This scarcity has driven extensive research into its chemical synthesis. The most viable production strategy remains the semi-synthesis, which involves the crucial coupling of two monomeric indole alkaloid precursors: catharanthine and vindoline.[3][4]
This guide provides an in-depth comparison of the roles and reactivities of catharanthine tartrate and vindoline in the synthesis of vinblastine. We will dissect the key chemical coupling strategies, present supporting experimental data, and offer a detailed protocol for the most efficient modern methodologies, providing researchers and drug development professionals with a comprehensive understanding of this critical transformation.
The Monomeric Precursors: Two Halves of a Whole
The elegant architecture of vinblastine is formed by the precise union of two distinct structural halves. The success of the synthesis hinges on understanding the intrinsic chemical properties of each precursor.
-
Catharanthine: The Electrophilic Half Catharanthine constitutes the "upper," or velbanamine, portion of vinblastine.[5][6] Structurally, it is an Ibogamine-type alkaloid characterized by a rigid, cage-like framework. In the context of vinblastine synthesis, catharanthine does not react directly. It must first be activated to generate a reactive electrophilic intermediate. This activation typically involves an oxidative fragmentation of the C16-C21 bond, which is facilitated by various reagents.[5] Catharanthine is often used as its tartrate salt to improve its stability and handling.
-
Vindoline: The Nucleophilic Half Vindoline is the more complex and electron-rich "lower" half of vinblastine.[7] Its dihydroindole nucleus is highly substituted, making it a potent nucleophile, particularly at the C10 position. This inherent nucleophilicity is key to its role in attacking the activated catharanthine intermediate to form the crucial C10-C16' bond that defines the bisindole structure.[8]
The Crucial Connection: A Comparative Analysis of Coupling Strategies
The coupling of catharanthine and vindoline is the linchpin of vinblastine synthesis. Several methods have been developed, each with distinct advantages and mechanistic underpinnings. The choice of method directly impacts yield, stereoselectivity, and operational simplicity.
The Biomimetic Gold Standard: Iron(III)-Promoted Coupling
Inspired by a plausible biosynthetic pathway, the iron(III)-promoted coupling represents one of the most significant advances in vinblastine synthesis.[9] This approach, pioneered by Kutney and later perfected by Boger and others, offers exceptional control and efficiency.[5][6]
Mechanism and Rationale: The reaction is initiated by a single-electron transfer from the catharanthine nitrogen to an iron(III) salt, typically FeCl₃, generating a catharanthine radical cation.[1][5] This intermediate undergoes a subsequent oxidative fragmentation, breaking the C16-C21 bond and forming a highly reactive electrophilic species. Vindoline then performs a diastereoselective nucleophilic attack on this intermediate. A critical advantage of this method is its exquisite control over the stereochemistry at the newly formed quaternary C16' center, exclusively yielding the natural configuration.[5][6] The initial product is an iminium ion intermediate, which is subsequently reduced (e.g., with sodium borohydride) to furnish α-3′,4′-anhydrovinblastine (AVLB).[5][10]
Workflow for Fe(III)-Promoted Coupling:
Caption: Fe(III)-Promoted Coupling of Catharanthine and Vindoline.
The Classic Approach: The Polonovski-Potier Reaction
Historically, the modified Polonovski reaction, developed by Potier and coworkers, was the first successful method for coupling catharanthine and vindoline.[11][12]
Mechanism and Rationale: This reaction involves the N-oxidation of catharanthine to form catharanthine-N-oxide. This N-oxide is then activated with trifluoroacetic anhydride (TFAA), which triggers a fragmentation cascade similar to the biomimetic pathway, generating a reactive iminium ion.[11][13] This electrophile is then trapped by vindoline to yield anhydrovinblastine. While groundbreaking, this method can be less stereoselective at the C16' position compared to the iron(III)-promoted reaction.[5]
Performance Comparison: Head-to-Head Data
The choice of coupling strategy significantly influences the reaction outcome. The iron(III)-promoted method demonstrates superior performance, particularly in stereocontrol and overall yield in one-pot procedures.
| Parameter | Iron(III)-Promoted Coupling | Polonovski-Potier Reaction | Other Methods (e.g., BAHA Radical Cation) |
| Key Reagent | FeCl₃ | Catharanthine N-Oxide + TFAA | Tris(4-bromophenyl)aminium hexachloroantimonate |
| Anhydrovinblastine Yield | ~90% (excellent conversion)[5][6] | Variable, often lower than Fe(III) method | Up to 85%[14] |
| Vinblastine Yield (One-Pot) | 40-44%[1][5] | Not typically performed as a one-pot reaction | N/A |
| C16' Stereoselectivity | Exclusive formation of the natural stereoisomer[1][5] | Can produce mixtures of stereoisomers | Complete diastereoselectivity[14] |
| Reaction Conditions | Room temperature, aqueous acidic co-solvent[6] | Low temperatures (e.g., 0 °C) | Room temperature, aqueous TFE[14] |
| Key Advantage | High yield, exceptional stereocontrol, one-pot potential | Historically significant, established methodology | Avoids inorganic oxidants |
From Intermediate to Final Product: The Post-Coupling Oxidation
The coupling of catharanthine and vindoline yields anhydrovinblastine, which lacks the critical C20' hydroxyl group of vinblastine.[5] The introduction of this tertiary alcohol is a significant synthetic challenge due to the steric hindrance around the C15'-C20' double bond.
A major breakthrough was the development of an in situ oxidation procedure that can be performed in the same reaction vessel following the initial iron(III)-promoted coupling. This process uses an Fe(III)–NaBH₄/air system to mediate the oxidation of the double bond, followed by reduction of the intermediate iminium ion, directly providing vinblastine and its naturally occurring C20' isomer, leurosidine.[1][5][9] This one-pot, two-stage procedure dramatically improves the overall efficiency of the semi-synthesis.[15]
Detailed Experimental Protocol: A Robust One-Pot Synthesis of Vinblastine
This protocol is based on the highly efficient iron(III)-promoted biomimetic coupling and subsequent oxidation-reduction developed by Boger et al.[1][5][6]
Rationale for Key Steps:
-
Aqueous HCl/CF₃CH₂OH Co-solvent: The acidic aqueous medium protonates the basic nitrogen atoms, preventing side reactions. Trifluoroethanol (CF₃CH₂OH) is a crucial co-solvent that ensures the solubility of both the polar and non-polar alkaloid precursors.[5][6]
-
FeCl₃: Acts as the single-electron oxidant to initiate the fragmentation of catharanthine. A stoichiometric excess is used to drive the reaction to completion.
-
NaBH₄ and Air (O₂): After the initial coupling, NaBH₄ serves dual roles. It initiates the oxidation of the anhydrovinblastine double bond in the presence of Fe(III) and air (O₂), and it also reduces the final iminium ion to yield the neutral vinblastine product.[5][16]
Step-by-Step Methodology:
-
Reactant Solubilization: In a suitable reaction vessel, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a degassed solution of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).
-
Initiation of Coupling: To the stirred solution, add a solution of iron(III) chloride (FeCl₃, 5.0 equiv) in 0.1 N HCl dropwise at room temperature (23 °C). Allow the coupling reaction to proceed for the specified time until analysis (e.g., TLC, LC-MS) indicates complete consumption of catharanthine.
-
Oxidation and Reduction: Add the resulting reaction mixture to a solution containing Fe(III) salt and sodium borohydride (NaBH₄) under an atmosphere of air. This initiates the oxidation of the C15'-C20' double bond and reduction of the intermediate iminium ion.
-
Quenching and Workup: After the reaction is complete, quench the mixture by adding an appropriate reagent, followed by extraction with an organic solvent (e.g., dichloromethane).
-
Purification: The crude product is then purified using column chromatography to separate vinblastine from its isomer leurosidine and other byproducts.
Protocol Workflow Diagram:
Caption: One-Pot Vinblastine Synthesis Workflow.
Conclusion and Future Outlook
While both catharanthine and vindoline are indispensable for the construction of vinblastine, the strategic choice of coupling methodology is paramount to achieving a synthetically useful outcome. The biomimetic iron(III)-promoted coupling has emerged as the superior strategy, offering high yields, unparalleled stereocontrol, and the convenience of a one-pot procedure that proceeds directly to the final active pharmaceutical ingredient. This robust chemistry not only provides a viable alternative to natural extraction for producing vinblastine but also opens the door to creating novel, deep-seated analogues for next-generation drug discovery by modifying the precursor structures.[16][17] Continued refinement of these synthetic strategies will be essential to meeting the clinical demand for this life-saving medication and exploring its vast therapeutic potential.
References
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Ishikawa, H., Colby, D. A., Seto, S., Va, P., Tam, A., Kakei, H., Rayl, T. J., Hwang, I., & Boger, D. L. (2009). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society, 131(13), 4904–4916. [Link]
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Wikipedia contributors. (2023). Dimerization of catharanthine and vindoline. Wikipedia, The Free Encyclopedia. [Link]
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Ishikawa, H., Colby, D. A., & Boger, D. L. (2008). Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine. Journal of the American Chemical Society, 130(2), 420–421. [Link]
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Costa, M. M. R., Ros Barceló, A., & Sottomayor, M. (2008). Molecular Cloning and Characterization of a Vacuolar Class III Peroxidase Involved in the Metabolism of Anticancer Alkaloids in Catharanthus roseus. Plant and Cell Physiology, 49(8), 1229-1239. [Link]
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Boger, D. L. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Accounts of Chemical Research, 48(3), 643-656. [Link]
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Ishikawa, H., Colby, D. A., & Boger, D. L. (2009). Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine. Journal of the American Chemical Society, 131(4), 4904-4916. [Link]
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Ishikawa, H., Colby, D. A., & Boger, D. L. (2009). Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine. SciSpace. [Link]
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Gerasimenko, I., Sheludko, Y., & Stöckigt, J. (2002). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules, 7(10), 734-741. [Link]
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Boger, D. L., & Lee, J. (2019). Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope. Organic Letters, 21(15), 6064–6068. [Link]
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Yokoshima, S., Tokuyama, H., & Fukuyama, T. (2010). Total synthesis of (+)-vinblastine: control of the stereochemistry at C18'. The Chemical Record, 10(4), 195-204. [Link]
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Zhang, J., et al. (2022). De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae. ACS Synthetic Biology, 11(1), 336-345. [Link]
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Singh, S. K., & Kumar, S. (2018). Homology modeling and docking studies of enzymes of vindoline biosynthesis pathway from Catharanthus roseus. ResearchGate. [Link]
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Boger, D. L., et al. (2011). Total Synthesis and Evaluation of Vinblastine Analogues Containing Systematic Deep-Seated Modifications in the Vindoline Subunit Ring System: Core Redesign. Journal of the American Chemical Society, 133(34), 13534–13545. [Link]
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Miyazaki, T., Yokoshima, S., Simizu, S., Osada, H., Tokuyama, H., & Fukuyama, T. (2010). Synthesis of (+)-Vinblastine and Its Analogues. Organic Letters, 12(12), 2844–2847. [Link]
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Boger, D. L. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Accounts of Chemical Research, 48(3), 643-656. [Link]
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Boger, D. L., et al. (2006). Asymmetric Total Synthesis of Vindorosine, Vindoline and Key Vinblastine Analogues. Journal of the American Chemical Society, 128(32), 10596–10606. [Link]
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Wikipedia contributors. (2024). Catharanthus roseus. Wikipedia, The Free Encyclopedia. [Link]
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Fukuyama, T., & Yokoshima, S. (2010). Stereocontrolled total synthesis of (+)-vinblastine. Semantic Scholar. [Link]
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Kuboyama, T., Yokoshima, S., Tokuyama, H., & Fukuyama, T. (2004). Stereocontrolled total synthesis of (+)-vincristine. Proceedings of the National Academy of Sciences, 101(33), 11966-11970. [Link]
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Potier, P., Langlois, N., Langlois, Y., & Guéritte, F. (1975). Partial synthesis of vinblastine-type alkaloids. Journal of the Chemical Society, Chemical Communications, (16), 670-671. [Link]
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SynArchive. (n.d.). Polonovski-Potier Reaction. SynArchive. [Link]
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Langlois, N., Gueritte, F., Langlois, Y., & Potier, P. (1976). Application of a modification of the Polonovski reaction to the synthesis of vinblastine-type alkaloids. Journal of the American Chemical Society, 98(22), 7017–7024. [Link]
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A Comparative Guide to the Bioactivity of Catharanthine Tartrate and Vinblastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, in-depth comparison of the bioactivity of catharanthine tartrate and vinblastine, two pivotal vinca alkaloids derived from the Madagascar periwinkle, Catharanthus roseus. While vinblastine is a cornerstone of chemotherapy, its monomeric precursor, catharanthine, is emerging as a compound of significant interest for its unique biological activities and as a versatile scaffold for novel drug development. This document synthesizes experimental data to elucidate their distinct mechanisms of action, cytotoxic potential, and effects on cellular signaling pathways, providing a comprehensive resource for the research community.
Introduction: A Tale of Two Alkaloids
The discovery of vinca alkaloids from Catharanthus roseus in the 1950s marked a revolution in cancer treatment.[1] Among these, vinblastine, a complex dimeric monoterpenoid indole alkaloid (MIA), quickly became a widely used chemotherapeutic agent.[2][3][4][5] Its potent ability to halt cell division established it as a critical component in regimens against lymphomas, testicular cancer, and other malignancies.[2][3][4][5]
Vinblastine is formed through the enzymatic coupling of two distinct monomeric precursors: catharanthine and vindoline.[6][7][8] While historically viewed primarily as a biosynthetic intermediate, catharanthine itself possesses intrinsic biological activity.[9][10][11] However, as this guide will detail, its bioactivity profile is markedly different from its dimeric derivative, vinblastine. Understanding these differences is crucial for both optimizing current therapeutic strategies and innovating future anticancer agents.
Mechanism of Action: A Study in Contrasts
The fundamental difference in the bioactivity of vinblastine and catharanthine lies in their interaction with tubulin, the protein subunit of microtubules.
Vinblastine: The Potent Mitotic Disruptor
Vinblastine's mechanism is a well-established paradigm of anti-mitotic chemotherapy.[12][13] It exerts its potent cytotoxic effects by binding to specific sites on β-tubulin, effectively inhibiting the polymerization of tubulin dimers into microtubules.[1][5][12][14] This disruption of microtubule dynamics has catastrophic consequences for rapidly dividing cells:
-
Inhibition of Mitotic Spindle Formation: Microtubules are essential for constructing the mitotic spindle, the cellular machinery that segregates chromosomes during mitosis.[12][13] By preventing microtubule assembly, vinblastine ensures a dysfunctional spindle.
-
M-Phase Arrest: The inability to form a proper spindle triggers a cellular checkpoint, arresting the cell cycle in the metaphase (M-phase).[2][3][12]
-
Induction of Apoptosis: Prolonged M-phase arrest initiates the intrinsic pathway of apoptosis (programmed cell death), leading to the selective elimination of cancer cells.[12][13]
At very low concentrations, vinblastine can suppress microtubule dynamics without causing significant depolymerization, while at higher concentrations, it leads to the disassembly of microtubules.[2][15]
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. [16] Objective: To determine the IC50 values of catharanthine tartrate and vinblastine.
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Catharanthine tartrate and Vinblastine stock solutions (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of catharanthine tartrate and vinblastine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into a purple formazan product.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value. [16]
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules. [17][18] Objective: To directly compare the inhibitory effects of catharanthine tartrate and vinblastine on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure, e.g., porcine brain tubulin).
-
General Tubulin Buffer (GTB: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). [18]* GTP solution (10 mM in GTB).
-
Test compounds (catharanthine tartrate, vinblastine) and a positive control (e.g., nocodazole).
-
96-well microplate, temperature-controlled microplate reader (spectrophotometer).
Procedure:
-
Reagent Preparation: Prepare a stock solution of tubulin (e.g., 2-4 mg/mL) in GTB on ice. Prepare serial dilutions of the test compounds in GTB.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the compound dilutions. Add the tubulin solution to each well.
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Allow the plate to equilibrate for 2 minutes.
-
GTP Addition: Initiate the polymerization reaction by adding GTP to each well to a final concentration of 1 mM.
-
Data Acquisition: Immediately begin measuring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. [17][19]Polymerization of tubulin into microtubules increases light scattering, resulting in a higher absorbance.
-
Data Analysis: Plot absorbance versus time for each compound concentration. The rate and extent of polymerization can be calculated from these curves to determine the inhibitory potency of each compound.
Conclusion and Future Directions
The comparative analysis of catharanthine tartrate and vinblastine reveals two compounds with shared origins but divergent bioactive profiles.
-
Vinblastine is a highly potent, clinically established anticancer drug with a direct and powerful mechanism of action: the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis. [3][12][20]Its efficacy is demonstrated by its nanomolar cytotoxicity against a wide range of cancer cells. [2]
-
Catharanthine Tartrate , its monomeric precursor, is a significantly weaker anti-mitotic agent, requiring much higher concentrations to induce cytotoxicity. [11][21]However, its value lies in its alternative mechanisms, such as the induction of autophagy via mTOR inhibition, and its potential to circumvent P-glycoprotein-mediated multidrug resistance. [9][22] For drug development professionals, catharanthine is more than just a precursor; it is a versatile chemical scaffold. Future research should focus on leveraging its unique structure to develop novel derivatives that may not target tubulin directly but could exploit other pathways like autophagy. [9]Investigating combination therapies that pair potent microtubule inhibitors with agents that modulate autophagy or drug resistance could also prove to be a fruitful strategy. The distinct properties of catharanthine ensure that the legacy of the periwinkle plant will continue to inspire new frontiers in cancer therapy.
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A Researcher's Guide to Catharanthine Tartrate Reference Standards: Purity, Certification, and Comparative Analysis
For researchers, scientists, and drug development professionals working with vinca alkaloids, the quality of your Catharanthine tartrate reference standard is paramount. As a critical precursor in the semi-synthesis of potent anticancer agents like vinblastine and vincristine, the purity and accurate characterization of this starting material directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth technical comparison of Catharanthine tartrate reference standards, detailing the essential aspects of purity, certification, and the analytical methodologies required for verification.
The Critical Role of a Certified Reference Standard
A chemical reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis.[4] In the context of pharmaceutical development, it is the benchmark against which new batches of synthesized compounds are measured. The U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) have established stringent guidelines for the qualification of reference standards, emphasizing their critical role in ensuring the quality and consistency of pharmaceutical products.[4][5]
The use of a certified Catharanthine tartrate reference standard is essential for:
-
Method Development and Validation: Establishing and validating analytical methods (e.g., HPLC, UPLC, LC-MS) for the identification and quantification of Catharanthine in various samples.[6][7]
-
Quality Control (QC): Routine analysis of raw materials and in-process samples to ensure identity, purity, and strength.[6]
-
Impurity Profiling: Identifying and quantifying Catharanthine as a related substance or impurity in other vinca alkaloid APIs.[6]
-
Stability Testing: Assessing the stability of Catharanthine tartrate under various storage conditions.[8]
Understanding the Certification Process
The certification of a chemical reference standard is a rigorous process that involves a comprehensive suite of analytical tests to confirm its identity, purity, and potency. This process is often conducted in accordance with guidelines from internationally recognized bodies such as the International Organization for Standardization (ISO) and the World Health Organization (WHO).[9][10]
A typical workflow for the certification of a Catharanthine tartrate reference standard is as follows:
Workflow for the certification of a Catharanthine tartrate reference standard.
Comparative Analysis of Catharanthine Tartrate Reference Standards
When selecting a Catharanthine tartrate reference standard, a direct comparison of the Certificate of Analysis (CoA) from various suppliers is the most effective approach. The following tables illustrate a comparative analysis based on typical specifications found in commercially available reference standards.[11][12][13]
Table 1: Physicochemical and Purity Specifications
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Rationale and Importance |
| Appearance | White to off-white powder | White to pale yellow powder | Off-white powder | A visual inspection can indicate potential degradation or impurities. |
| Solubility | Soluble in ethanol, DMSO | Soluble in ethanol, DMSO | Soluble in ethanol | Ensures compatibility with analytical methods.[1] |
| Purity (by HPLC) | ≥99.2% | ≥98.5% | ≥97.8% | The most critical parameter for quantitative applications. A higher purity minimizes the contribution of impurities to the analytical result.[11] |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms, minor unidentified signals | Confirms the chemical structure of the compound. Unidentified signals may indicate the presence of impurities.[11] |
| Identity (MS) | [M+H]⁺ at 337.1911 | [M+H]⁺ at 337.1912 | [M+H]⁺ at 337.1910 | Confirms the molecular weight of the Catharanthine cation.[11] |
| Certification | ISO 9001 | cGMP | Not specified | Indicates the quality management system under which the reference standard was produced and certified.[9] |
Table 2: Impurity Profile Comparison (by HPLC)
| Supplier | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Other Impurities (Area %) | Significance of Impurity Profile |
| Supplier A | 0.3% | 0.2% | 0.3% | A detailed impurity profile provides a more complete picture of the reference standard's quality. Low levels of known and unknown impurities are desirable.[11] |
| Supplier B | 0.6% | 0.4% | 0.5% | Higher levels of impurities may interfere with the analysis of the main compound or may themselves have biological activity.[11] |
| Supplier C | 0.8% | 0.5% | 0.9% | For use as an impurity standard, the identity of major impurities should be known.[11] |
Based on this comparative data, Supplier A provides a Catharanthine tartrate reference standard with the highest purity and the most well-defined impurity profile, making it the most suitable choice for demanding applications such as quantitative analysis and method validation.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The following protocol describes a stability-indicating HPLC method for determining the purity of Catharanthine tartrate.[1][7][14] This method is designed to separate Catharanthine from its potential impurities and degradation products.
Objective: To accurately quantify the purity of a Catharanthine tartrate sample and to detect and quantify any related substances.
Materials and Reagents:
-
Catharanthine tartrate reference standard (purity ≥98%)[7]
-
Catharanthine tartrate sample for analysis
-
Acetonitrile (HPLC grade)[7]
-
Methanol (HPLC grade)[7]
-
Ammonium acetate[7]
-
Triethylamine[7]
-
Water (HPLC grade or purified to 18.2 MΩ·cm)[7]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector[6]
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[7]
-
Data acquisition and processing software[7]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol: Acetonitrile: 25 mM Ammonium acetate buffer with 0.1% triethylamine (15:45:40, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | Ambient |
| Detection Wavelength | 297 nm[7] |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Ammonium Acetate Buffer (25 mM) with 0.1% Triethylamine: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 25 mM solution. Add 1 mL of triethylamine per liter of buffer and mix thoroughly.[1]
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of the Catharanthine tartrate reference standard in methanol to obtain a known concentration (e.g., 0.1 mg/mL).[1]
-
Sample Solution (0.1 mg/mL): Prepare the Catharanthine tartrate sample to be analyzed in the same manner as the standard solution.[1]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the Catharanthine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by area normalization, where the peak area of Catharanthine is expressed as a percentage of the total peak area of all peaks in the chromatogram.[11]
Experimental workflow for HPLC purity determination of Catharanthine tartrate.
Conclusion
The selection of a high-quality, certified Catharanthine tartrate reference standard is a critical step in ensuring the accuracy and reliability of research and development activities in the field of vinca alkaloids. By carefully comparing the Certificates of Analysis from different suppliers and understanding the analytical data presented, researchers can make an informed decision that best suits the requirements of their specific application. For the most demanding applications, a reference standard with the highest possible purity and a comprehensive characterization package is always the recommended choice.
References
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- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed Central.
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A Guide to Inter-Laboratory Validation for the Analysis of Catharanthine Tartrate: Ensuring Method Robustness and Comparability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducible Catharanthine Tartrate Quantification
Catharanthine, a monoterpenoid indole alkaloid extracted from the medicinal plant Catharanthus roseus, is a vital precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine.[1] Its tartrate salt is frequently used as a reference standard due to its enhanced solubility and stability.[1][2] Accurate and precise quantification of Catharanthine tartrate is therefore critical in pharmaceutical research, quality control of raw materials, and drug manufacturing.[1][2]
While a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), can provide reliable results within a single laboratory, its true robustness is only revealed through inter-laboratory validation.[3] This process, also known as a collaborative study, assesses the reproducibility of the method when performed by different analysts in different laboratories with varying equipment and environmental conditions.[4] Establishing this reproducibility is paramount for ensuring consistent quality and facilitating the transfer of analytical methods between research and development, quality control, and contract manufacturing organizations.
This guide provides a comprehensive framework for conducting an inter-laboratory validation of an HPLC-UV method for the analysis of Catharanthine tartrate. It delves into the rationale behind the experimental design, provides a detailed protocol, and outlines the statistical analysis required to interpret the results, all in accordance with internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.[4][5]
Designing a Robust Inter-Laboratory Study: A Hypothetical Case Study
To illustrate the principles of inter-laboratory validation, we will outline a hypothetical collaborative study for the analysis of Catharanthine tartrate.
Study Objective
To assess the reproducibility of a specific HPLC-UV method for the quantification of Catharanthine tartrate and to determine its suitability for widespread use in different analytical laboratories.
Participating Laboratories
A minimum of eight to ten laboratories with experience in HPLC analysis should be recruited to ensure statistically significant results.[6] These laboratories should represent a range of typical analytical environments, including academic, pharmaceutical, and contract research organizations.
Test Materials
To comprehensively evaluate the method's performance, a set of well-characterized and homogenous test materials should be distributed to each participating laboratory. These should include:
-
Catharanthine Tartrate Reference Standard: A high-purity (≥97%) reference standard for calibration and system suitability checks.[1][7]
-
Spiked Placebo Samples: A well-characterized placebo (a mixture of common excipients) spiked with known concentrations of Catharanthine tartrate at three levels (e.g., 50%, 100%, and 150% of the target assay concentration). This allows for the assessment of accuracy and matrix effects.
-
Real-World Sample: A homogenized powder of Catharanthus roseus leaves with a known approximate concentration of Catharanthine. This will test the method's performance on a complex, natural matrix.
Data to be Collected
Each laboratory will be required to perform a set number of replicate analyses on each test material and report the following data:
-
Peak area of Catharanthine
-
Calculated concentration of Catharanthine tartrate
-
Chromatograms
-
System suitability test results (e.g., retention time, peak asymmetry, theoretical plates)
The Analytical Method: A Standardized HPLC-UV Protocol
To ensure consistency across all participating laboratories, a detailed and unambiguous analytical method protocol must be provided.
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a UV detector, a gradient pump, an autosampler, and a column oven.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical-grade ammonium acetate and glacial acetic acid.[1][9]
-
Reference Standard: Catharanthine Tartrate (purity ≥ 97%).[1][7]
Chromatographic Conditions
A typical isocratic HPLC method for Catharanthine analysis is outlined below.[10]
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1M Ammonium Acetate Buffer (pH 3.5 with glacial acetic acid) (21:79, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of Catharanthine tartrate reference standard in 10 mL of methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.25 µg/mL to 25 µg/mL).[9][10]
-
Sample Preparation (from C. roseus leaves):
-
Accurately weigh approximately 100 mg of the homogenized leaf powder.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Workflow for Inter-Laboratory Validation of Catharanthine Tartrate Analysis
The entire process, from planning to final reporting, can be visualized as a structured workflow.
Caption: Workflow for the inter-laboratory validation of Catharanthine tartrate analysis.
Statistical Analysis: Interpreting the Inter-Laboratory Data
The collected data should be subjected to rigorous statistical analysis to evaluate the method's precision.
Analysis of Variance (ANOVA)
ANOVA is a powerful statistical tool used to separate the different sources of variation in the data.[11][12] In an inter-laboratory study, a one-way ANOVA can be used to partition the total variance into two main components:
-
Within-laboratory variance (repeatability): The random error associated with measurements made under the same conditions within a single laboratory.
-
Between-laboratory variance: The additional variance component that arises from differences between laboratories.
From the ANOVA results, the following key precision parameters can be calculated:
-
Repeatability Standard Deviation (sr): The standard deviation of results obtained under repeatability conditions.
-
Reproducibility Standard Deviation (sR): The standard deviation of results obtained under reproducibility conditions (i.e., across different laboratories).
-
Relative Standard Deviation for Repeatability (RSDr): (sr / mean concentration) * 100%
-
Relative Standard Deviation for Reproducibility (RSDR): (sR / mean concentration) * 100%
The Horwitz Ratio (HorRat): A Performance Benchmark
The Horwitz ratio (HorRat) is a useful tool for assessing the acceptability of the method's reproducibility.[2][3] It compares the experimentally observed relative standard deviation for reproducibility (RSDR) with a predicted value (PRSDR) calculated from the Horwitz equation:
PRSDR (%) = 2 * C-0.15
where C is the concentration of the analyte expressed as a mass fraction.
The HorRat value is then calculated as:
HorRat = RSDR / PRSDR
A HorRat value between 0.5 and 2.0 is generally considered acceptable, indicating that the method's reproducibility is within the expected range for a method at that analyte concentration.[2][3]
Expected Outcomes and Interpretation
The results of the inter-laboratory study can be summarized in a table to facilitate comparison and interpretation.
| Concentration Level | Mean Recovery (%) | RSDr (%) | RSDR (%) | HorRat |
| Low (e.g., 50%) | 98 - 102 | < 2.0 | < 5.0 | 0.5 - 1.5 |
| Medium (e.g., 100%) | 98 - 102 | < 1.5 | < 4.0 | 0.5 - 1.5 |
| High (e.g., 150%) | 98 - 102 | < 1.5 | < 3.5 | 0.5 - 1.5 |
Interpretation:
-
Mean Recovery: Values between 98% and 102% would indicate good accuracy of the method across different laboratories.
-
RSDr and RSDR: Low values for both repeatability and reproducibility demonstrate the high precision of the analytical method.
-
HorRat: Values within the acceptable range would provide strong evidence that the method is robust and transferable.
Conclusion: Building Confidence in Analytical Data
An inter-laboratory validation study is a critical step in establishing the reliability and transferability of an analytical method for Catharanthine tartrate. By following a well-designed protocol and employing appropriate statistical analysis, researchers and drug development professionals can gain a high degree of confidence in the consistency and comparability of their analytical results, regardless of where the analysis is performed. This, in turn, ensures the quality and safety of pharmaceutical products derived from this important natural precursor.
References
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Horwitz, W., & Albert, R. (2006). The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision. Journal of AOAC International, 89(4), 1095–1109. Available at: [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. Available at: [Link]
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AOAC INTERNATIONAL. (2011). Appendix F: Guidelines for Standard Method Performance Requirements. Available at: [Link]
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Feed Industry HACCP and PCQI Training. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Available at: [Link]
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AOAC INTERNATIONAL. (n.d.). Formats for AOAC Collaborative Study Manuscripts and Protocols. Available at: [Link]
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Pharmabiz.com. (2025, February 12). ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Available at: [Link]
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Comparison of Precision, Analysis of Variance (ANOVA). (n.d.). In [Source Document Title]. Available at: [Link]
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USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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BioPharm International. (2000, November 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available at: [Link]
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ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
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Efor Group. (2020, February 20). Validation of analytical procedures according to the ICH guidelines. Available at: [Link]
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FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). In [Source Document Title]. Available at: [Link]
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ResearchGate. (2006, August). Analysis of Catharanthus roseus alkaloids by HPLC. Available at: [Link]
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PubMed. (2007, July). [Simultaneous Determination of Vindoline, Catharanthine and Anhydrovinblastine in Catharanthus Roseus by High Performance Liquid Chromatography]. Available at: [Link]
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PubMed. (2005, May 15). Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography. Available at: [Link]
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A Comparative Analysis of Catharanthine Content Across Catharanthus Species: A Guide for Researchers
For drug development professionals and researchers in the field of natural products, the genus Catharanthus represents a treasure trove of pharmacologically active terpenoid indole alkaloids (TIAs). Among these, catharanthine stands out as a crucial precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine.[1][2] While Catharanthus roseus is the most extensively studied species, significant interest lies in the catharanthine content of other species within the genus, which could offer untapped potential for drug discovery and production. This guide provides an in-depth comparison of catharanthine content across various Catharanthus species, supported by available experimental data, and outlines a robust methodology for its extraction and quantification.
The Significance of Catharanthine: A Precursor to Anti-Cancer Therapeutics
Catharanthine, a monomeric TIA, is a vital building block in the biosynthesis of the dimeric alkaloids vinblastine and vincristine.[1] These complex molecules are formed through the enzymatic coupling of catharanthine and vindoline.[1][2] Given the extremely low natural abundance of vinblastine and vincristine in C. roseus, the semi-synthetic route utilizing catharanthine and vindoline is a critical strategy for their production.[1] Therefore, identifying plant species or cultivars with high catharanthine content is of paramount importance for the pharmaceutical industry.
Comparative Analysis of Catharanthine Content in Catharanthus Species
While research has predominantly focused on Catharanthus roseus, data on other species is emerging, revealing a varied landscape of catharanthine accumulation. The following table summarizes the available quantitative and qualitative data on catharanthine content in the leaves of different Catharanthus species.
| Species | Catharanthine Content (mg/g Dry Weight) | Remarks |
| Catharanthus roseus | Up to 3.8 | The most widely studied species with significant variation among cultivars. |
| Catharanthus pusillus | ~ 2.2 | Reported in new leaves, indicating it is a valuable source of catharanthine.[3] |
| Catharanthus trichophyllus | Lower than C. roseus | Qualitative reports indicate the presence of catharanthine, but at lower concentrations than C. roseus. Specific quantitative data is limited. |
| Catharanthus ovalis | Present (Unquantified) | Recent studies have confirmed the presence of catharanthine through GC-MS/MS analysis, but quantitative data is not yet available.[4][5] |
| Catharanthus lanceus | Present (Unquantified) | Catharanthine has been isolated from this species, but quantitative levels have not been reported in available literature. |
| Catharanthus coriaceus | Data not available | |
| Catharanthus longifolius | Data not available | |
| Catharanthus scitulus | Data not available |
Note: The catharanthine content can be influenced by various factors including the specific cultivar, developmental stage of the plant, and environmental conditions.
Factors Influencing Catharanthine Production
The biosynthesis of catharanthine is a complex process influenced by a multitude of genetic and environmental factors. Understanding these factors is crucial for optimizing its production. Key influencers include:
-
Genetic Makeup: As evidenced by the wide range of catharanthine content among different cultivars of C. roseus, the genetic background of the plant plays a pivotal role.
-
Developmental Stage: Studies on C. pusillus have shown that the highest concentrations of catharanthine are found in young, newly developed leaves.
-
Environmental Stress: Abiotic and biotic elicitors can significantly impact alkaloid production. For instance, exposure to UV irradiation and dark incubation has been shown to increase the concentration of indole alkaloids in C. roseus.[6]
-
Plant Hormones: Signaling molecules within the plant regulate the expression of genes involved in the TIA biosynthetic pathway.[1][7]
Experimental Protocol: Extraction and Quantification of Catharanthine
To ensure accurate and reproducible quantification of catharanthine, a standardized and validated experimental workflow is essential. The following protocol outlines a robust method for the extraction and analysis of catharanthine from Catharanthus leaf material.
I. Sample Preparation
-
Harvesting: Collect fresh, healthy leaves from the desired Catharanthus species. For comparative studies, it is crucial to harvest leaves of a similar developmental stage.
-
Drying: Shade-dry the leaves at room temperature until a constant weight is achieved. This prevents the degradation of thermolabile alkaloids.
-
Grinding: Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.
II. Extraction
-
Solvent Selection: A common and effective extraction solvent is a mixture of an organic solvent (e.g., methanol or ethanol) and a weak acid (e.g., acetic acid). A typical ratio is 9:1 (v/v) of ethanol to 1% acetic acid.[6] The acidic condition helps in the protonation and subsequent solubilization of the alkaloids.
-
Soaking: Immerse a known weight of the powdered leaf material in the extraction solvent in a sealed container.[6]
-
Agitation: Gently agitate the mixture for 24 hours at room temperature to ensure efficient extraction.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
III. Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography coupled with a UV or mass spectrometry detector is the gold standard for the accurate quantification of catharanthine.[8]
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure catharanthine in the mobile phase.
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The exact ratio and gradient can be optimized based on the specific column and instrument.
-
Detection: UV detection is often set at a wavelength where catharanthine exhibits maximum absorbance (around 226 nm, 284 nm, or 292 nm). Mass spectrometry offers higher selectivity and sensitivity.[8]
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the catharanthine standards against their respective concentrations. The concentration of catharanthine in the plant extract can then be determined by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: Workflow for Catharanthine Extraction and Quantification.
Biosynthetic Pathway of Catharanthine
The biosynthesis of catharanthine is a branch of the larger terpenoid indole alkaloid pathway. It originates from the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all TIAs.[1][9] The pathway then diverges into several branches, with one leading to the formation of catharanthine.
Caption: Simplified Biosynthetic Pathway of Catharanthine and Vindoline.
Conclusion and Future Perspectives
This guide provides a comparative overview of catharanthine content across different Catharanthus species based on currently available data. While C. roseus remains the primary source for commercial production, species like C. pusillus show significant promise. Further quantitative studies on less-explored species such as C. ovalis and C. lanceus are warranted to fully assess their potential. The provided standardized protocol for extraction and quantification serves as a valuable tool for researchers to generate comparable and reliable data. A deeper understanding of the genetic and environmental factors regulating catharanthine biosynthesis will be instrumental in developing high-yielding cultivars and optimizing production strategies for this pharmaceutically vital alkaloid.
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Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology. Available at: [Link]
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Pan, Q., et al. (2015). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Pharmacognosy Reviews, 9(17), 23-28. Available at: [Link]
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Qu, Y., et al. (2014). Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus. Frontiers in Medicine, 8(3), 285-293. Available at: [Link]
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Pezzuto, J. M. (2021). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Plant Cell Reports, 40(8), 1395-1416. Available at: [Link]
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Shahriar, S., et al. (2024). Chemico-pharmacological evaluation of the methanolic leaf extract of Catharanthus ovalis: GC–MS/MS, in vivo, in vitro, and in silico approaches. ResearchGate. Available at: [Link]
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Ferreres, F., et al. (2020). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. Molecules, 25(24), 5809. Available at: [Link]
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Nef, C., et al. (1993). Genetic diversity and alkaloid production in Catharanthus roseus, C. trichophyllus and their hybrids. Euphytica, 66(3), 151-159. Available at: [Link]
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ALKALOID ACCUMULATION IN CATHARANTHUS ROSEUS L. IN VITRO CULTURE ENHANCED VIA Ag AND TiO2 NANOPARTICLES. SABRAO Journal of Breeding and Genetics. Available at: [Link]
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Mitra, S., & Tomar, P. C. (2022). Quantitative estimation of vinca alkaloid in Catharanthus roseus under stress conditions. Research Journal of Chemical Sciences, 12(3), 15-19. Available at: [Link]
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PHYTOCHEMICAL ANALYSIS AND ANTIMICROBIAL ACTIVITY OF CATHARANTHUS ROSEUS. International Journal of Advanced Research in Science and Technology. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of a Cytotoxicity Assay Using Catharanthine Tartrate
Introduction: The Imperative for Rigorous Cytotoxicity Assay Validation in Drug Discovery
In the realm of drug development and biomedical research, the accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical evaluation. Cytotoxicity assays serve as the frontline tool for identifying molecules that can induce cell death, a critical attribute for anti-cancer therapeutics. However, the data derived from these assays are only as reliable as the assay itself. This guide provides an in-depth, experience-driven framework for the validation of a cytotoxicity assay, using Catharanthine tartrate, a monoterpenoid indole alkaloid from Catharanthus roseus, as a model compound.[1][2]
Catharanthine is a precursor to the potent chemotherapeutic agents vinblastine and vincristine.[1] While its own anti-mitotic activity is considered weak, it has been shown to induce apoptosis and autophagy in cancer cells, making it an intriguing candidate for cytotoxicity studies.[1][3][4] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a scientifically sound and robust validation process.
Pillar 1: Selecting the Appropriate Cytotoxicity Assay
The first critical decision is the selection of the most suitable cytotoxicity assay. A variety of assays are available, each with its own principle, advantages, and limitations. The choice depends on the specific research question, the nature of the test compound, and the cell type being investigated.
Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5] | Well-established, cost-effective, and suitable for high-throughput screening.[6] | Requires a solubilization step for the formazan crystals, which can introduce variability.[7][8] Potential for interference from colored or reducing/oxidizing compounds.[8][9] |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.[10][11] | Simpler and faster protocol than MTT, with fewer handling steps.[10][12] | Can be affected by interference from medium components, serum albumin, and fatty acids.[13] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[14][15] | Non-destructive to the remaining cells, allowing for further analysis.[15] Good indicator of membrane integrity. | Less sensitive for detecting early cytotoxic events compared to metabolic assays.[16] Can be influenced by serum components.[17] |
| ATP-Based Assays | Quantifies the amount of ATP present, which is a marker of metabolically active cells. | Highly sensitive, rapid, and well-suited for high-throughput screening.[13] | Requires specific reagents and instrumentation. |
| Caspase Activation Assays | Detects the activity of caspases, a family of proteases that are key mediators of apoptosis.[18][19] | Provides mechanistic insight into the mode of cell death (apoptosis).[20] | May not detect non-apoptotic cell death. |
Expert Insight: For initial screening of a compound like Catharanthine tartrate, the MTT assay remains a robust and widely accepted choice due to its balance of sensitivity, cost-effectiveness, and extensive validation in the literature.[21] However, it is crucial to be aware of its limitations, particularly potential interference from the test compound. Should interference be suspected, transitioning to an alternative like the XTT assay or a non-metabolic endpoint like the LDH release assay is a logical step.[10][14][22] For deeper mechanistic studies, a caspase activation assay can be employed to specifically investigate the induction of apoptosis.[18][23]
Pillar 2: The Self-Validating Protocol - A Step-by-Step Guide to the MTT Assay
A well-designed protocol is inherently self-validating. Each step is chosen to minimize variability and ensure the data's integrity.
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay with Catharanthine Tartrate
Materials:
-
Catharanthine tartrate powder
-
Selected cancer cell line (e.g., HepG2, A549)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][24]
-
96-well flat-bottom microplates
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.[8]
-
Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).[13]
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[25]
-
Causality: Optimal seeding density is crucial. Too few cells will result in a low signal, while over-confluence can lead to nutrient depletion and affect metabolic activity, skewing the results.[17]
-
Incubate the plate for 24 hours to allow for cell adherence and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Catharanthine tartrate in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Catharanthine tartrate.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound. This accounts for any solvent-induced cytotoxicity.
-
Untreated Control: Cells treated with culture medium only, representing 100% cell viability.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.[6]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.[24]
-
Causality: This incubation allows metabolically active cells to reduce the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.[17]
-
Carefully remove the medium containing MTT. For adherent cells, this can be done by aspiration.[7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][24]
-
Data Processing:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Pillar 3: Authoritative Grounding and Comprehensive Validation
Validation of a bioanalytical method, including in vitro cytotoxicity assays, is essential to ensure the reliability of the results.[26] The principles outlined by regulatory bodies like the International Council for Harmonisation (ICH) provide a framework for this process.[27][28]
Key Validation Parameters
| Validation Parameter | Definition | Acceptance Criteria |
| Selectivity | The ability of the assay to measure the analyte of interest in the presence of other components.[29] | The signal from the vehicle control should not significantly differ from the untreated control. The test compound should not interfere with the assay chemistry (e.g., by directly reducing MTT). |
| Accuracy | The closeness of the measured value to the true value.[29] | Can be assessed by spiking a known concentration of a reference cytotoxic agent and determining if the measured IC50 is within an acceptable range of the known value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[29] | Expressed as the coefficient of variation (%CV) of replicate wells. Typically, %CV should be less than 15-20%. |
| Linearity and Range | The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. | A linear relationship should be observed between the number of seeded cells and the absorbance signal. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | The assay should yield consistent results despite minor variations in incubation times, reagent concentrations, etc. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| High Variability Between Replicates | Uneven cell seeding, "edge effect" in the 96-well plate, pipetting errors.[8] | Ensure a homogenous cell suspension, avoid using the outer wells of the plate, and use calibrated pipettes with consistent technique.[8] |
| Low Absorbance Readings | Low cell density, insufficient incubation time with MTT, use of cold reagents.[7][17] | Optimize cell seeding density, increase incubation time, and ensure all reagents are at the appropriate temperature.[7][17] |
| High Background Absorbance | Microbial contamination, interference from phenol red in the medium.[17] | Use aseptic techniques, and consider using a phenol red-free medium during the MTT incubation step.[17] |
| Incomplete Solubilization of Formazan | Insufficient volume or inappropriate solubilization solvent.[8] | Ensure adequate volume of a suitable solvent (e.g., DMSO) and complete dissolution by mixing.[8] |
Conclusion: Ensuring Data Integrity in Cytotoxicity Assessment
The validation of a cytotoxicity assay is not merely a procedural formality but a scientific necessity. By carefully selecting the appropriate assay, adhering to a meticulously designed and self-validating protocol, and rigorously evaluating key validation parameters, researchers can ensure the generation of reliable and reproducible data. This guide, grounded in the principles of scientific integrity and practical experience, provides a comprehensive framework for validating a cytotoxicity assay using Catharanthine tartrate as a model compound. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to confidently assess the cytotoxic potential of novel therapeutic candidates, thereby contributing to the advancement of biomedical research.
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A Senior Application Scientist's Guide to Supplier Qualification: A Comparative Analysis of Catharanthine Tartrate
Executive Summary: The Criticality of Raw Material Integrity in Drug Discovery
Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, is more than just a research chemical; it is a pivotal precursor in the semi-synthesis of the life-saving anticancer agents vinblastine and vincristine.[1] Its tartrate salt is frequently used to improve solubility and stability, making it a common staple in both academic and industrial laboratories.[1] However, the assumption that "a chemical is a chemical" regardless of its origin is a perilous one in drug development. The purity, impurity profile, and even the physicochemical properties of a starting material can have profound downstream consequences, affecting experimental reproducibility, reaction yields, and ultimately, the safety and efficacy of a potential therapeutic.
This guide provides an in-depth comparative analysis of Catharanthine tartrate sourced from three hypothetical suppliers (designated Supplier A, Supplier B, and Supplier C). We move beyond a simple comparison of certificate of analysis (CoA) data, employing a rigorous, multi-faceted analytical workflow to expose the subtle yet critical differences between lots. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to make informed, data-driven decisions when selecting a supplier for this crucial raw material.
The Analytical Gauntlet: A Multi-Pronged Approach to Quality Assessment
To conduct a meaningful comparison, we must assess several key quality attributes. A single analytical technique is insufficient; a composite picture built from orthogonal methods provides the highest degree of confidence. Our evaluation rests on three pillars:
-
Chromatographic Purity and Impurity Profiling: To quantify the target compound and characterize any related or unrelated substances.
-
Structural and Molecular Identity: To confirm that the material is, unequivocally, Catharanthine tartrate.
-
Physicochemical Performance: To evaluate properties like dissolution that directly impact its utility in subsequent applications.
The following diagram illustrates the logical workflow we will follow for the comprehensive assessment of materials from each supplier.
Sources
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Semi-Synthetic Vinblastine
Introduction: The Imperative for Purity in Semi-Synthetic Vinblastine
Vinblastine, a cornerstone chemotherapeutic agent, is a dimeric indole alkaloid traditionally extracted in minute quantities from Catharanthus roseus[1][2]. Its potent anti-mitotic activity, achieved by disrupting microtubule assembly, makes it invaluable in treating various cancers, including lymphomas and testicular cancer[3][]. The low natural abundance has driven the development of robust semi-synthetic routes, primarily through the coupling of its monomeric precursors, catharanthine and vindoline[5][6].
This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to assess the purity of vinblastine derived from catharanthine tartrate. The transition from a natural product to a semi-synthetic active pharmaceutical ingredient (API) introduces a unique and complex impurity profile. This profile may include unreacted starting materials, diastereomeric byproducts (e.g., leurosidine), and process-related impurities that are not characteristic of the plant-derived compound[7][8]. Consequently, a multi-faceted, orthogonal analytical approach is not merely a regulatory expectation but a scientific necessity to ensure the safety and efficacy of the final drug product. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond procedural descriptions to elucidate the causality behind their synergistic use.
The Semi-Synthetic Landscape: From Precursors to Product
The most prevalent semi-synthetic pathway involves an iron(III)-promoted coupling of catharanthine and vindoline. This reaction mimics a plausible biosynthetic pathway, proceeding through a reactive iminium intermediate (anhydrovinblastine) which is subsequently reduced to form vinblastine[5]. The use of catharanthine tartrate as a starting material is common, and the process, while efficient, can generate structurally similar impurities that are challenging to separate and characterize[9].
Caption: Semi-synthetic workflow from precursors to crude vinblastine.
Comparative Analysis of Core Analytical Techniques
An effective purity assessment strategy relies on an orthogonal approach, where different analytical techniques with distinct separation and detection principles are used to build a comprehensive profile of the API.
| Technique | Principle | Primary Role in Purity Assessment | Information Gained | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV absorbance detection. | Quantification & Purity. The primary workhorse for determining the assay of vinblastine and quantifying known related substances. | Percent purity, concentration, retention time (Rt), peak area, detection of known impurities against reference standards. | Robust, reproducible, highly quantitative, and cost-effective for routine QC.[10][11] | Cannot identify unknown impurities; co-eluting impurities may be missed without a secondary detection method. |
| LC-MS | HPLC separation followed by mass analysis of eluting compounds. | Identification. Used to identify unknown peaks observed in HPLC-UV and to confirm the identity of known impurities. | Molecular weight, fragmentation patterns, elemental composition (with HRMS).[12][13] | High sensitivity and specificity; provides definitive molecular weight data for impurity profiling.[14] | Quantification can be less precise than UV without careful validation; matrix effects can cause ion suppression. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural Elucidation. Definitive confirmation of the vinblastine structure and absolute structural characterization of isolated novel impurities. | Precise atomic connectivity (¹H, ¹³C, 2D NMR), stereochemistry, and conformation.[15][16] | Provides unambiguous structural information, crucial for reference standard characterization and resolving structural isomerism.[17] | Low sensitivity (requires mg quantities of pure material), complex data analysis, not suitable for routine high-throughput screening. |
The Purity Assessment Workflow: A Strategic Approach
The assessment of a new batch of semi-synthetic vinblastine is not a linear process but an integrated workflow. HPLC-UV serves as the initial gatekeeper for quality control. Any deviations, such as unexpected peaks or out-of-specification results for known impurities, trigger a deeper investigation using LC-MS. If a significant unknown impurity is detected, preparative chromatography is employed for isolation, followed by definitive structural elucidation by NMR.
Caption: Integrated workflow for vinblastine purity assessment.
Experimental Protocols
The following protocols are adapted from established pharmacopeial and literature methods, providing a robust starting point for method development and validation.[10][16][18]
Protocol 1: Quantitative Purity Assessment by HPLC-UV
This method is designed to separate vinblastine from its common process-related impurities and degradation products. Conformance is typically assessed against the United States Pharmacopeia (USP) monograph for Vinblastine Sulfate.[18]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 15-25 cm, 5 µm packing (e.g., L1 packing as per USP).
-
Mobile Phase:
-
Solution A: Mix 14 mL of diethylamine with 986 mL of water, and adjust with phosphoric acid to a pH of 7.5.[18][19]
-
Solution B: Mix 200 mL of acetonitrile with 800 mL of methanol.[18][19]
-
Eluent: A gradient or isocratic mixture of Solution A and Solution B. A typical starting point is 38:62 (v/v) of A:B. The ratio may be varied to meet system suitability requirements.[18]
-
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Procedure:
-
Standard Preparation: Prepare a solution of USP Vinblastine Sulfate Reference Standard at a known concentration of approximately 0.4 mg/mL in water.[18][20]
-
Sample Preparation: Accurately weigh and dissolve the semi-synthetic vinblastine sample in water to achieve a similar concentration to the standard.
-
System Suitability: Inject a solution containing both vinblastine and a known impurity (e.g., USP Vincristine Sulfate RS) to ensure adequate resolution (typically NLT 4.0).[19] The relative standard deviation for replicate injections of the standard should be NMT 2.0%.[19]
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Calculate the percentage of each impurity by the formula: 100 * (ri / rs), where ri is the peak response for each individual impurity in the sample chromatogram, and rs is the sum of the responses of all peaks. The USP specifies limits for total and individual impurities.[18]
-
Protocol 2: Impurity Identification by LC-MS
This protocol is designed to obtain molecular weight information for peaks observed in the HPLC-UV analysis, particularly those not corresponding to known standards.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or high-resolution TOF/Orbitrap) with an electrospray ionization (ESI) source.[12][14]
-
LC Conditions: The HPLC method from Protocol 1 can be adapted. It is critical to use a volatile mobile phase buffer, such as ammonium acetate or ammonium formate, instead of phosphate buffers, which are not compatible with MS. A gradient elution is often preferred.[1][14]
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 150-1200.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: As per instrument recommendation.
-
Data Acquisition: Full scan mode for initial analysis. For targeted analysis of expected impurities, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity.[1]
-
-
Procedure:
-
Inject the vinblastine sample using the MS-compatible LC method.
-
Acquire full scan mass spectra across the entire chromatogram.
-
Extract the mass spectrum for each chromatographic peak.
-
The protonated molecule [M+H]⁺ for vinblastine should be observed at m/z 811.
-
Compare the observed m/z for unknown peaks against a database of known related substances and potential degradation products (e.g., vincristine [M+H]⁺ at m/z 825, catharanthine [M+H]⁺ at m/z 337, vindoline [M+H]⁺ at m/z 457).[13][21]
-
Protocol 3: Structural Confirmation by NMR
This protocol is for the definitive structural analysis of the purified vinblastine product or an isolated, unknown impurity. It requires a high-purity sample (>95%).
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[16]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
Experiments:
-
1D NMR: Acquire ¹H and ¹³C spectra.
-
2D NMR: Acquire correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
Analysis:
-
Compare the acquired ¹H and ¹³C chemical shifts with published data for vinblastine to confirm its identity.[15][16]
-
For unknown impurities, piece together the molecular structure by analyzing the correlations observed in the 2D NMR spectra. This process allows for the unambiguous determination of atomic connectivity and stereochemistry.[15][22]
-
Conclusion: Ensuring Quality through a Validated, Orthogonal Approach
Assessing the purity of semi-synthetic vinblastine from catharanthine tartrate is a rigorous process that extends far beyond a simple percentage value on a certificate of analysis. It demands a scientifically-grounded, orthogonal strategy where HPLC provides the quantitative foundation, LC-MS offers rapid and sensitive impurity identification, and NMR serves as the ultimate arbiter of molecular structure. By integrating these techniques within a logical workflow, researchers and drug development professionals can confidently characterize their material, ensuring that the final product meets the stringent standards of purity, safety, and efficacy required for a potent chemotherapeutic agent. This comprehensive approach not only fulfills regulatory requirements but also embodies the principles of sound scientific practice in pharmaceutical development.
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van der Heijden, R., et al. (2004). High-performance liquid chromatography coupled with mass spectrometry for the quantitative analysis of vinca-alkaloids in biological matrices: a concise survey from the literature. Journal of Chromatography B, 813(1-2), 107-122. [Link]
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Kartal, M., et al. (2005). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 43(8), 447-451. [Link]
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Chu, I. H., et al. (1995). Determination of Vincristine and Vinblastine in Catharanthus roseus Plants by High Performance Liquid Chromatography/ Electrospray Ionization Mass Spectrometry. Journal of Liquid Chromatography, 18(16), 3257-3274. [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Catharanthine Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Catharanthine is of paramount importance. As a key terpenoid indole alkaloid derived from Catharanthus roseus, Catharanthine serves as a critical precursor to the synthesis of potent anticancer drugs, vinblastine and vincristine.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the analysis of Catharanthine and other vinca alkaloids, offering high resolution and sensitivity.[2][4] The choice of the HPLC column, the heart of the separation process, is a critical decision that directly impacts the quality and reliability of the analytical results.
This guide provides an in-depth comparison of the performance characteristics of different HPLC columns for the analysis of Catharanthine. Moving beyond a simple listing of specifications, we will delve into the causality behind experimental choices, grounding our recommendations in established chromatographic principles and supporting experimental data.
The Crucial Role of the Stationary Phase in Catharanthine Separation
The separation of alkaloids, such as Catharanthine, in reversed-phase HPLC is primarily governed by the interactions between the analyte and the stationary phase.[5] Catharanthine is an organic heteropentacyclic compound and a monoterpenoid indole alkaloid, possessing a complex structure with both hydrophobic regions and a tertiary amine group, making it amenable to reversed-phase chromatography.[6] The selection of the stationary phase chemistry is therefore pivotal in achieving the desired retention, selectivity, and peak shape.
The most prevalent stationary phase for the analysis of Catharanthine and other Vinca alkaloids is the C18 (Octadecylsilane) column.[2][5][7] However, alternative chemistries, such as Phenyl-Hexyl, can offer unique selectivity for aromatic compounds like Catharanthine, which contains an indole moiety.[8][9]
Comparative Performance Analysis of HPLC Columns
C18 Columns: The Workhorse for Alkaloid Analysis
C18 columns are the most widely used reversed-phase columns due to their hydrophobicity and versatility.[10] The separation mechanism is based on the hydrophobic interactions between the non-polar C18 alkyl chains bonded to the silica support and the non-polar regions of the analyte molecule.[9] For Catharanthine, the indole nucleus and other hydrocarbon portions of the molecule interact with the C18 chains, leading to its retention.
Several studies have successfully employed C18 columns for the simultaneous determination of Catharanthine and other Vinca alkaloids in plant extracts and pharmaceutical formulations.[2][5] A notable advancement in C18 technology is the development of monolith columns, such as the Merck Chromolith Performance RP-18e, which has demonstrated better resolution for vinca alkaloids compared to traditional particulate C18 columns.[11][12][13] This is attributed to the bimodal pore structure of monolithic columns, which allows for faster mass transfer and lower backpressure.
Table 1: Performance Characteristics of C18 Columns for Catharanthine Analysis
| Parameter | Reported Value | Column Type | Reference |
| Retention Time | 13.96 ± 0.01 min | Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm) | [5][14] |
| 6.81 min | Merck Chromolith Performance RP-18e (100 x 4.6 mm) | [11] | |
| Linearity Range | 0.5 - 200 µg/mL | Zorbax Eclipse plus C18 | [14] |
| 0.25 - 25 µg/mL | Merck Chromolith Performance RP-18e | [11][12][13] | |
| Limit of Detection (LOD) | 0.25 µg/mL | Zorbax Eclipse plus C18 | [14] |
| 18 ng/mL | Merck Chromolith Performance RP-18e | [3] | |
| Limit of Quantitation (LOQ) | 2.1 µg/mL | Zorbax Eclipse plus C18 | [14] |
| 56 ng/mL | Merck Chromolith Performance RP-18e | [3] | |
| Recovery | 98% | Merck Chromolith Performance RP-18e | [3][11][12][13] |
| Precision (RSD%) | < 2.68% | Zorbax Eclipse plus C18 | [5] |
| 1.33% (Coefficient of Variation) | Merck Chromolith Performance RP-18e | [3][12][13] |
Phenyl-Hexyl Columns: An Alternative for Enhanced Selectivity
While C18 columns are highly effective, achieving optimal separation in complex matrices can sometimes be challenging due to co-eluting compounds.[7] In such cases, a column with a different selectivity is required. Phenyl-Hexyl columns offer an excellent alternative to C18 for the analysis of aromatic compounds.[15]
The stationary phase of a Phenyl-Hexyl column consists of a phenyl group connected to the silica surface via a hexyl spacer.[9] This provides a dual retention mechanism: hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[8][9] Since Catharanthine contains an indole ring system, the potential for π-π interactions with a phenyl-based stationary phase can lead to unique selectivity and potentially better resolution from closely eluting impurities compared to a C18 column.[6][9]
While specific experimental data for the analysis of Catharanthine on a Phenyl-Hexyl column is not as extensively published as for C18 columns, the unique selectivity of phenyl phases for aromatic compounds makes them a logical choice for method development, especially when C18 columns fail to provide adequate separation.[9][15]
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A Comparative Guide to the Validation of LC-MS Methods for Catharanthine Tartrate Detection
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Catharanthine tartrate is of paramount importance. As a pivotal precursor in the semi-synthesis of the potent anticancer agents, vinblastine and vincristine, ensuring the quality and purity of Catharanthine tartrate is a critical step in the pharmaceutical manufacturing pipeline.[1][2] This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the detection and quantification of Catharanthine tartrate, benchmarked against alternative analytical techniques. The focus is not merely on procedural steps but on the scientific rationale behind experimental choices, empowering you to select and validate the most appropriate method for your specific application.
The Analytical Imperative: Why Method Validation is Non-Negotiable
In the regulated environment of pharmaceutical development, analytical method validation is the cornerstone of data integrity and product quality. It provides documented evidence that a method is fit for its intended purpose. For Catharanthine tartrate, this means the chosen analytical procedure must be able to accurately and consistently measure the compound in a variety of matrices, from raw plant materials to formulated drug products. The principles of method validation are outlined in internationally harmonized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4] Adherence to these guidelines is essential for regulatory submissions and ensures the reliability of the data underpinning critical decisions in the drug development lifecycle.
A Comparative Overview of Analytical Methodologies
While High-Performance Liquid Chromatography with UV detection (HPLC-UV) has traditionally been a workhorse for the analysis of Catharanthus alkaloids, the demand for higher sensitivity and selectivity, especially for trace-level analysis and in complex biological matrices, has propelled the adoption of LC-MS techniques.[5][6][7]
| Parameter | HPLC-UV | UPLC-MS | LC-MS/MS |
| Linearity Range | 0.25 - 25 µg/mL | 1.00 - 6250.0 ng/mL | 0.5 - 1000 ng/mL |
| Limit of Detection (LOD) | 10 µg/mL | 0.10 - 0.70 ng/mL | 0.039 - 0.583 ng/mL |
| Limit of Quantification (LOQ) | 32 µg/mL | 0.16 - 0.70 ng/mL | 0.118 - 1.767 ng/mL |
| Accuracy (% Recovery) | ~98% | 88.0 - 111.8% | 99.63 - 104.30% |
| Precision (%RSD) | < 2% | < 8% | < 3% |
| Analysis Time | ~20 min | ~6 min | Variable |
This table presents a summary of typical performance characteristics compiled from various sources. Actual performance may vary depending on the specific instrumentation, column chemistry, and method parameters.[5][8]
The Rationale for Choosing LC-MS
The primary advantage of LC-MS and LC-MS/MS lies in their superior sensitivity and selectivity.[5] Mass spectrometry provides an additional dimension of detection based on the mass-to-charge ratio (m/z) of the analyte, which significantly reduces the likelihood of interference from co-eluting compounds that may have similar UV absorbance properties. This is particularly crucial when analyzing complex mixtures such as plant extracts or biological samples.[9][10] The structural information provided by mass spectrometry also allows for definitive compound identification.[5]
A Step-by-Step Guide to LC-MS Method Validation for Catharanthine Tartrate
The validation of an LC-MS method for Catharanthine tartrate involves a systematic evaluation of several key performance characteristics to ensure the method is reliable and fit for purpose.[11]
Caption: A typical workflow for the validation of an LC-MS method.
Experimental Protocol: A Deeper Dive
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Blank Analysis: Analyze a blank matrix sample (e.g., a plant extract known to be free of Catharanthine or the formulation placebo) to ensure no interfering peaks are observed at the retention time and m/z of Catharanthine tartrate.
-
Spiked Sample Analysis: Spike the blank matrix with a known concentration of Catharanthine tartrate and analyze. The peak response should be solely attributable to the analyte.
-
Stress Testing (for stability-indicating methods): Subject a sample of Catharanthine tartrate to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The analytical method should be able to resolve the Catharanthine peak from any degradation products.
Causality: The choice of a high-resolution mass spectrometer or a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is critical for achieving high selectivity.[5][12] In MRM, a specific precursor ion of Catharanthine is selected and fragmented, and a specific product ion is monitored. This highly specific transition significantly reduces the chemical noise and matrix interference. For Catharanthine, the precursor ion [M+H]⁺ is at m/z 337, and a common product ion for quantification is at m/z 144.[10][12]
Objective: To establish the relationship between the concentration of the analyte and the analytical signal and to define the concentration range over which the method is accurate and precise.
Protocol:
-
Calibration Standards: Prepare a series of at least five calibration standards of Catharanthine tartrate in the intended analytical matrix or a surrogate matrix. The concentration range should bracket the expected concentrations of the samples. For LC-MS, this could be from 0.5 to 1000 ng/mL.[5]
-
Calibration Curve: Analyze the calibration standards and plot the peak area response against the corresponding concentration.
-
Regression Analysis: Perform a linear regression analysis on the data. The correlation coefficient (r²) should ideally be ≥ 0.99.
Causality: A linear response is crucial for accurate quantification. The choice of an appropriate internal standard can help to correct for variations in injection volume and instrument response, further improving the linearity and precision of the method.
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Spiked Matrix Samples: Prepare samples of the blank matrix spiked with known concentrations of Catharanthine tartrate at a minimum of three levels (e.g., low, medium, and high) covering the linear range.
-
Analysis: Analyze these samples in triplicate.
-
Calculation: The accuracy is expressed as the percentage recovery of the known amount of analyte added. The acceptance criterion is typically within 85-115% for complex matrices and 98-102% for drug substance analysis.[13]
Causality: The extraction efficiency of the sample preparation method significantly impacts accuracy. A robust sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to minimize matrix effects and ensure high recovery of the analyte.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: The precision is expressed as the relative standard deviation (%RSD) of the replicate measurements. The acceptance criterion for %RSD is typically ≤ 2% for drug substance and ≤ 15% for bioanalytical methods.[5]
Causality: A well-maintained and calibrated LC-MS system is fundamental to achieving good precision. Consistent sample preparation and handling techniques are also critical to minimize variability.
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of Catharanthine tartrate that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate the LOD and LOQ based on the standard deviation of the response of blank samples and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
Causality: The sensitivity of the mass spectrometer is the primary determinant of the LOD and LOQ.[5] Proper optimization of MS parameters, such as ionization source settings and collision energy, is crucial for maximizing the signal intensity and achieving low detection limits.
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
Protocol:
-
Parameter Variation: Introduce small, deliberate variations to the method parameters, such as the mobile phase composition (e.g., ±2% organic solvent), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%).
-
Analysis: Analyze a standard sample under each of the modified conditions.
-
Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak shape, retention time, resolution). The method is considered robust if the results remain within the acceptance criteria.
Causality: A robust method is less susceptible to variations that can occur during routine use, ensuring its transferability between different laboratories and instruments. The choice of a stable and high-quality stationary phase (column) contributes significantly to method robustness.
Logical Relationships in Method Validation
Caption: Interdependencies of key validation parameters in an analytical method.
Conclusion: Selecting the Optimal Method
The choice of an analytical method for Catharanthine tartrate detection is a critical decision that should be guided by the specific requirements of the application.
-
HPLC-UV remains a viable and cost-effective option for routine quality control of raw materials and finished products where the concentration of Catharanthine is relatively high and the sample matrix is simple.[5][7]
-
UPLC-MS offers a significant improvement in speed and sensitivity, making it suitable for high-throughput screening and the analysis of samples with lower concentrations of the analyte.[5]
-
LC-MS/MS is the gold standard for trace-level quantification, bioanalytical studies, and the analysis of complex matrices where high selectivity is paramount.[5][12]
Ultimately, a thoroughly validated LC-MS method provides the highest level of confidence in the analytical data, ensuring the quality, safety, and efficacy of pharmaceutical products derived from Catharanthine tartrate. This guide serves as a comprehensive resource to aid in the development and validation of robust and reliable analytical methods that meet the stringent requirements of the pharmaceutical industry.
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-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ResearchGate. (2015, November 15). Identification and quantification of active alkaloids in Catharanthus roseus by liquid chromatography-ion trap mass spectrometry | Request PDF. [Link]
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The Quest for Purity and Yield: A Comparative Guide to Catharanthine Tartrate Extraction
Introduction: The Significance of Catharanthine
In the landscape of pharmaceutical development, the monoterpenoid indole alkaloid, Catharanthine, stands as a molecule of immense value. Sourced primarily from the leaves of Catharanthus roseus (the Madagascar periwinkle), it serves as an indispensable precursor for the semi-synthesis of the potent anti-cancer chemotherapeutics, vinblastine and vincristine. The efficiency of Catharanthine extraction is, therefore, a critical bottleneck that directly impacts the production and accessibility of these life-saving drugs. This guide provides an in-depth comparative analysis of various extraction methodologies, offering researchers, scientists, and drug development professionals a clear perspective on optimizing yield, purity, and process efficiency, grounded in experimental data and established scientific principles.
Foundational Principles: The Logic of Alkaloid Extraction
Catharanthine, like other alkaloids, is a basic, nitrogen-containing compound. This fundamental chemical property governs its solubility and is the cornerstone of most extraction and purification strategies. The core principle involves a pH-dependent, two-phase solvent extraction (acid-base extraction).
-
Acidic Phase: In an acidic aqueous solution (e.g., using hydrochloric or tartaric acid), the basic nitrogen atom of Catharanthine becomes protonated, forming a salt[1]. This salt is soluble in the aqueous phase, allowing it to be separated from non-alkaloidal, lipophilic impurities.
-
Basic Phase: The subsequent addition of a base (e.g., ammonium hydroxide) to the aqueous extract deprotonates the Catharanthine, reverting it to its free-base form. This neutral molecule is significantly less soluble in water but highly soluble in non-polar organic solvents (like dichloromethane or chloroform), enabling its transfer from the aqueous phase to the organic phase, leaving water-soluble impurities behind[2].
This acid-base partitioning is not merely a purification step but is often integrated directly into the initial extraction protocol to enhance selectivity.
Caption: Acid-Base Extraction Principle for Catharanthine.
Comparative Analysis of Extraction Methodologies
The choice of extraction technology is a critical decision, balancing factors of yield, purity, speed, cost, and environmental impact. While conventional methods are simple, modern techniques often provide significant advantages in efficiency.
| Extraction Method | Key Parameters | Catharanthine Yield/Recovery | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Supercritical Fluid (SFE) | 250 bar, 80°C, 6.6 vol% Methanol modifier | ~100% Recovery[3] | 40 min[3] | Reduced | High selectivity, environmentally friendly (uses CO₂), solvent-free final product.[4] | High initial equipment cost. |
| Negative-Pressure Cavitation (NPCE) | -0.075 MPa, 80% Ethanol, 1:20 solid-liquid ratio, 3 cycles | 0.2843 mg/g DW[5] | 30 min[5] | Moderate | High efficiency, rapid, lower energy consumption than HRE.[5] | Requires specialized equipment. |
| Ultrasound-Assisted (UAE) | 80% Ethanol, ~55°C, ~150 W | Comparable to NPCE[3][6] | 30-60 min[7] | Moderate | Rapid, efficient, operates at lower temperatures preserving thermolabile compounds.[8] | Potential for localized heating, requires specific equipment. |
| Microwave-Assisted (MAE) | Low power, 80% Ethanol, 1:20 solid-liquid ratio | Yields 1.16x higher than UAE[9] | 2-15 min[9][10] | Low[10] | Extremely rapid, reduced solvent use, high efficiency.[8] | Potential for thermal degradation if not optimized, requires microwave-transparent vessels. |
| Soxhlet Extraction | Ethanol | Lower than MAE and ASE[10] | ~6-10 hours[10] | High[10] | Exhaustive extraction, well-established. | Time-consuming, high solvent volume, potential thermal degradation of compounds.[8] |
| Heat Reflux (HRE) | 80% Ethanol, 80°C | Lower than NPCE and UAE[3] | ~3 hours[3] | High | Simple setup. | Energy-intensive, prolonged heat exposure can degrade target compounds. |
| Maceration (ME) | 80% Ethanol, Room Temp. | Lower than NPCE and UAE[3] | 12-48 hours[5][10] | High[10] | Simplest method, requires no specialized equipment. | Very time-consuming, lower efficiency. |
Note: The purity of the initial crude extract is not consistently reported across studies, as it is highly dependent on subsequent purification steps rather than the initial extraction method alone. Modern methods like SFE may offer higher selectivity, resulting in a cleaner crude extract, but purification is always necessary.[2][3]
Mechanistic Insights into Modern Extraction Techniques
The enhanced efficiency of modern extraction methods stems from their ability to physically disrupt the plant cell matrix, thereby accelerating the release of target compounds into the solvent.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves (typically >20 kHz) to induce a phenomenon known as acoustic cavitation. This process involves the formation, growth, and violent collapse of microscopic bubbles within the solvent. The collapse of these bubbles generates localized hot spots, high pressures, and powerful micro-jets that bombard the plant material. This mechanical action erodes and fragments the cell walls, significantly increasing the surface area for solvent penetration and enhancing mass transfer of the intracellular alkaloids.[8]
Caption: The process of acoustic cavitation in UAE.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material directly and efficiently. Polar molecules within the sample, particularly water, absorb microwave energy, causing rapid and localized superheating inside the plant cells. This creates immense internal pressure that ruptures the cell walls and membranes, explosively releasing the target compounds into the surrounding solvent. This process is exceptionally fast and significantly reduces both extraction time and solvent volume compared to conventional heating methods.[8]
Supercritical Fluid Extraction (SFE)
SFE employs a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point. In this supercritical state, the fluid possesses unique properties: the density of a liquid and the viscosity and diffusivity of a gas. This allows it to effuse into the solid plant matrix like a gas and dissolve compounds like a liquid. The solvating power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, allowing for highly selective extraction.[4] Adding a small amount of a polar co-solvent, such as methanol, is often necessary to efficiently extract moderately polar alkaloids like Catharanthine.[3] After extraction, the pressure is released, and the CO₂ reverts to a gas, leaving behind a pure, solvent-free extract.[4]
Experimental Protocols
Reproducibility is the hallmark of scientific integrity. The following protocols provide detailed, step-by-step methodologies for a conventional and a modern extraction technique.
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Acid-Base Partitioning
This protocol combines the efficiency of sonication with the selectivity of acid-base chemistry.
1. Materials and Reagents:
-
Dried, powdered Catharanthus roseus leaves (60-mesh)
-
80% (v/v) Ethanol in deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
2. Extraction Procedure:
-
Maceration & Sonication: Weigh 20 g of powdered C. roseus leaves and place into a 500 mL beaker. Add 400 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).[5]
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a power of 150 W.[6]
-
Sonicate the mixture for 30 minutes at a controlled temperature of 55°C.[6]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol, yielding a crude aqueous extract.
3. Acid-Base Purification:
-
Acidification: Add 100 mL of 0.1 M HCl to the aqueous extract to ensure all alkaloids are protonated and dissolved.[11]
-
Defatting: Transfer the acidic solution to a separatory funnel and wash twice with 50 mL of hexane to remove chlorophyll and other lipophilic impurities. Discard the hexane layers.
-
Basification: Carefully add ammonium hydroxide dropwise to the aqueous layer while monitoring with a pH meter until the pH reaches 8-9. This converts the Catharanthine salt back to its free base.[2]
-
Organic Extraction: Extract the basified aqueous solution three times with 100 mL portions of dichloromethane. Combine the organic (lower) layers.
-
Drying and Final Concentration: Dry the combined dichloromethane extract over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent to dryness on a rotary evaporator to yield the semi-purified Catharanthine extract.
Protocol 2: Conventional Maceration Extraction
This protocol serves as a baseline comparison, illustrating a simpler but less efficient method.
1. Materials and Reagents:
-
Dried, powdered Catharanthus roseus leaves
-
80% (v/v) Ethanol in deionized water
-
Erlenmeyer flask with stopper
-
Shaker (optional)
-
Filtration apparatus
2. Extraction Procedure:
-
Soaking: Weigh 20 g of powdered C. roseus leaves and place into a 500 mL Erlenmeyer flask. Add 400 mL of 80% ethanol.[5]
-
Stopper the flask securely and place it on an orbital shaker at room temperature, or manually swirl periodically.
-
Allow the mixture to macerate for 24 hours.[5]
-
Filtration and Re-extraction: Filter the mixture to collect the extract. To improve yield, return the solid plant material to the flask, add another 400 mL of 80% ethanol, and macerate for an additional 12-24 hours.
-
Concentration: Combine the filtrates from all extraction cycles and concentrate using a rotary evaporator to obtain the crude extract. This extract would then proceed to the same acid-base purification steps outlined in Protocol 1.
Conclusion and Future Outlook
The selection of an optimal extraction method for Catharanthine tartrate is a multi-faceted decision. For maximizing recovery and ensuring a green footprint, Supercritical Fluid Extraction (SFE) stands out, demonstrating the highest reported recovery rates, though it requires significant capital investment.[3] For a balance of high efficiency, speed, and operational simplicity, Negative-Pressure Cavitation Extraction (NPCE) and Ultrasound-Assisted Extraction (UAE) are excellent choices, offering significantly higher yields than conventional methods.[3] Microwave-Assisted Extraction (MAE) offers the most dramatic reduction in extraction time, making it ideal for high-throughput screening and rapid processing.[9][10]
While traditional methods like maceration and heat reflux are simple and require minimal specialized equipment, their inefficiency in terms of time, solvent consumption, and yield makes them less suitable for commercial or large-scale research applications.
Future research will likely focus on the synergy of modern techniques with novel, sustainable solvents, such as ionic liquids and deep eutectic solvents, which have shown promise in enhancing extraction efficiency while further reducing environmental impact.[7][12] Ultimately, the continuous optimization of these extraction and purification workflows is paramount to ensuring a stable and cost-effective supply of Catharanthine, a cornerstone in the synthesis of vital anticancer medications.
References
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Mandle, P. et al. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology, 2(3), 01-09. [Link]
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Verma, A., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules, 12(7), 1307-1315. [Link]
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Wang, Y., et al. (2007). Optimization of microwave assisted extraction process of vinblastine by orthogonal method. Zhongguo Zhongyao Zazhi, 32(11), 1038-1040. [Link]
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Yang, L., et al. (2012). Ultrasound-assisted extraction of the three terpenoid indole alkaloids vindoline, catharanthine and vinblastine from Catharanthus roseus using ionic liquid aqueous solutions. Chemical Engineering Journal, 198-199, 280-286. [Link]
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Verma, A., et al. (2007). A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. PubMed, 12(7), 1307-1315. [Link]
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Pham, H. N. T., et al. (2018). Ultrasound-assisted extraction of Catharanthus roseus (L.) G. Don (Patricia White cultivar) stem for maximizing saponin yield and antioxidant capacity. Journal of Food Processing and Preservation, 42(12), e13824. [Link]
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Hisiger, S., & Jolicoeur, M. (2007). Isolation of Catharanthus alkaloids by solid-phase extraction and semipreparative HPLC. Journal of Chromatographic Science, 45(4), 173-4. [Link]
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Ram, M., & Kumar, S. (2001). Continuous selective extraction of secondary metabolites from Catharanthus roseus hairy roots with silicon oil in a two-liquid-phase bioreactor. Biotechnology Progress, 17(5), 878-83. [Link]
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TV, P., Nisha, J. L. J., & Popkin, R. S. (2025). Implementing Green Solvent-Based Extraction Techniques to Improve Sustainability in Phytopharmaceutical Manufacturing. SSRN. [Link]
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El-Sayed, M., & Verpoorte, R. (2007). Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt. Journal of Applied Sciences Research, 3(10), 1136-1143. [Link]
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Verma, A., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. National Institutes of Health. [Link]
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Liu, Y., et al. (2014). Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves. Molecules, 19(6), 7271-7283. [Link]
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Roy, I., et al. (2022). Overview of Vinblastine Extraction from Catharanthus Roseus using the Supercritical Fluid Extraction Technique. International Research Journal of Engineering and Technology, 9(2), 1022-1029. [Link]
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Choi, Y. H., et al. (1993). Extraction of indole alkaloids from catharanthus roseus by using supercritical carbon dioxide. Korean Journal of Chemical Engineering, 10(3), 127-131. [Link]
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Kumar, S., et al. (2021). Ultrasound-Assisted and Microwave-Assisted Extraction, GC-MS Characterization and Antimicrobial Potential of Freeze-dried L. camara Flower. Journal of Pure and Applied Microbiology, 15(3), 1435-1445. [Link]
-
López-Hortas, L., et al. (2023). Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques (MAE vs. UAE) for the Optimized Production of Enriched Extracts in Phenolic Compounds of Camellia japonica var Eugenia de Montijo. Antioxidants, 12(5), 1105. [Link]
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Safety Operating Guide
Part 1: Hazard Assessment and Immediate Safety Protocols
A Senior Application Scientist's Guide to the Proper Disposal of Catharanthine Tartrate
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. Catharanthine tartrate, a pivotal monoterpenoid indole alkaloid precursor for the semi-synthesis of anticancer agents like vinblastine and vincristine, requires meticulous handling from acquisition to disposal.[1][2] This guide provides a comprehensive, procedural framework for the proper disposal of catharanthine tartrate, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment.
The foundation of any disposal procedure is a thorough understanding of the compound's hazards. Safety Data Sheets (SDS) for catharanthine tartrate present varied hazard classifications. Some classify it as harmful if swallowed and a skin/eye irritant, while others do not list it as a hazardous substance under the Globally Harmonized System (GHS).[3][4] This ambiguity necessitates a conservative approach.
Causality of Precaution: Given the conflicting classifications and the cytotoxic nature of the dimeric alkaloids derived from catharanthine, it is imperative to treat catharanthine tartrate as a hazardous chemical in all handling and disposal scenarios.[1][3] This "better safe than sorry" principle is a cornerstone of laboratory safety and ensures the highest level of protection.
Personal Protective Equipment (PPE) and Engineering Controls: Before initiating any disposal-related tasks, ensure the following controls are in place.[4][5]
| PPE / Control | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent dermal absorption and skin irritation.[6] |
| Eye Protection | Safety glasses or goggles with side-shields. | To protect against splashes of solutions or airborne dust particles.[3] |
| Body Protection | A fully buttoned lab coat. | To prevent contamination of personal clothing.[3] |
| Respiratory | NIOSH-approved respirator. | Required if there is a risk of dust formation, especially when handling bulk solids.[3] |
| Engineering | Chemical Fume Hood. | Work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.[3][5] |
Part 2: The Core Disposal Directive: Regulatory Compliance and Prohibitions
The disposal of catharanthine tartrate is governed by stringent environmental regulations. All waste containing this compound must be managed as hazardous waste in strict accordance with federal, state, and local laws.[3][6] In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[7][8]
The Cardinal Rule: No Drain Disposal. Under no circumstances should catharanthine tartrate or its solutions be disposed of down the sanitary sewer.[3] The EPA has explicitly banned the sewering of all hazardous waste pharmaceuticals to protect public water supplies and ecosystems.[9]
Institutional Oversight: Your facility's Environmental Health and Safety (EHS) department is the ultimate authority on specific disposal procedures.[10] They will provide guidance on local regulations and arrange for pickup and disposal by a licensed professional waste management company.[6][10]
Part 3: Segregation and Waste Stream Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. Catharanthine tartrate waste must be kept separate from other chemical waste streams.[3]
Chemical Incompatibility: Catharanthine tartrate is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[3][4] Mixing with these substances can lead to decomposition, the release of toxic fumes, or other hazardous reactions.[11]
Waste Container Labeling: All containers used for catharanthine tartrate waste must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "Catharanthine Tartrate"[10]
-
The date when the first waste was added to the container (accumulation start date)[10]
-
An indication of the primary hazards (e.g., "Toxic")
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing various forms of catharanthine tartrate waste.
Caption: Decision workflow for proper catharanthine tartrate waste disposal.
Part 4: Step-by-Step Disposal Protocols
Adherence to standardized procedures is essential for safety and compliance.
Protocol 1: Disposal of Solid Catharanthine Tartrate Waste
-
Preparation: Don all required PPE and perform the work inside a chemical fume hood.
-
Containment: If possible, dispose of the solid waste in its original container.[3] If not, use a new, compatible, and clearly labeled hazardous waste container with a secure, leak-proof screw-on cap.[3]
-
Transfer: Carefully sweep or scoop the solid material, avoiding the creation of dust.[3][5]
-
Sealing: Securely close the container.
-
Storage: Place the sealed container in a designated hazardous waste storage area, ensuring it is away from incompatible materials.[3]
Protocol 2: Disposal of Liquid Catharanthine Tartrate Solutions
-
Preparation: Don all required PPE and work inside a chemical fume hood.
-
Containment: Select a compatible, leak-proof container with a screw-on cap designated for liquid hazardous waste.[3] Do not fill the container beyond 90% capacity to allow for vapor expansion.[3] Place this primary container within a larger, chemically resistant secondary container capable of holding 110% of the liquid's volume.[3]
-
Transfer: Carefully pour the catharanthine tartrate solution into the hazardous waste container.
-
Sealing: Securely close the container.
-
Storage: Keep the container in the secondary containment within the designated hazardous waste storage area.[3]
Protocol 3: Decontamination of Empty Containers (Triple-Rinse Procedure)
Empty containers that once held catharanthine tartrate must be decontaminated before they can be disposed of as non-hazardous waste.[3]
-
Initial Rinse: Add a suitable solvent (e.g., ethanol, methanol) to the empty container, filling it to about 10% of its volume. Secure the cap and shake vigorously.
-
Collect Rinsate: Pour the solvent rinsate into the designated liquid hazardous waste container.[3]
-
Repeat: Repeat the rinsing process two more times for a total of three rinses.
-
Container Disposal: After the third rinse, allow the container to air dry completely in a fume hood. Deface the original label. The container can now typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS office.[3]
Part 5: Emergency Procedures: Spill and Decontamination
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear full PPE, including respiratory protection if the spill involves a significant amount of solid material.[5]
-
Contain the Spill:
-
Collect Waste: Place all contaminated absorbent materials and swept solids into a sealed, labeled hazardous waste container.[5]
-
Decontaminate: Scrub the spill surface and any affected equipment with alcohol.[4][5] Collect all decontamination materials (wipes, etc.) as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.
By implementing these rigorous, procedurally sound disposal practices, you uphold your professional responsibility to maintain a safe laboratory, ensure regulatory compliance, and act as a steward of the environment.
References
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- National Center for Biotechnology Information. (n.d.). (+)
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- Plunkett, A.J. (2019). New EPA Rule Bans All Sewering of Hazardous Waste Drugs. Simplify Compliance.
- Cornell University Environmental Health and Safety. (n.d.).
- Stanford University Environmental Health & Safety. (2020).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
